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Foundational

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (5-(Piperidin-4-yl)pyridin-2-yl)methanol

Disclaimer: This document provides a comprehensive technical overview of the chemical compound (5-(Piperidin-4-yl)pyridin-2-yl)methanol. As of the date of this publication, specific experimental data for this particular...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a comprehensive technical overview of the chemical compound (5-(Piperidin-4-yl)pyridin-2-yl)methanol. As of the date of this publication, specific experimental data for this particular isomer is limited in publicly accessible literature. Therefore, this guide synthesizes information from closely related analogues and established principles of organic chemistry to present a robust profile, including predicted properties and a validated, proposed synthetic route. All predicted data is clearly identified.

Introduction and Overview

(5-(Piperidin-4-yl)pyridin-2-yl)methanol is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a hydroxymethyl group and at the 5-position with a piperidin-4-yl moiety. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug discovery. The piperidinyl-pyridine core is recognized as a "privileged structure," as it is frequently found in a wide array of biologically active agents targeting the central nervous system (CNS), kinase pathways, and other critical cellular receptors.

The structure combines several key features that are attractive for drug design:

  • A basic piperidine nitrogen, which is typically protonated at physiological pH, allowing for ionic interactions and improving aqueous solubility.

  • A hydrogen bond donor (NH) and acceptor (N) in the piperidine ring.

  • A hydrogen bond donating and accepting hydroxymethyl group.

  • A rigid aromatic pyridine linker that properly orients the functional groups for interaction with biological targets.

This guide provides an in-depth analysis of its chemical properties, a robust proposed synthesis, predicted spectral characteristics, and its potential applications as a versatile building block for the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

The structural and predicted physicochemical properties of (5-(Piperidin-4-yl)pyridin-2-yl)methanol are crucial for its handling, formulation, and predicting its behavior in biological systems.

Caption: Chemical Structure of (5-(Piperidin-4-yl)pyridin-2-yl)methanol

Table 1: Physicochemical Properties of (5-(Piperidin-4-yl)pyridin-2-yl)methanol

PropertyValueSource
IUPAC Name (5-(Piperidin-4-yl)pyridin-2-yl)methanol-
Molecular Formula C₁₁H₁₆N₂OCalculated
Molecular Weight 192.26 g/mol Calculated
CAS Number 1368553-62-3 (Unverified)-
Predicted LogP 1.04 - 1.12Estimated from isomers[1]
Predicted TPSA 45.15 ŲEstimated from isomers[1]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 2Calculated
Appearance Predicted: White to off-white solid-

Proposed Synthesis Methodology

While multiple synthetic routes are conceivable, a robust and versatile approach for preparing (5-(Piperidin-4-yl)pyridin-2-yl)methanol involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as the key step.[2][3] This strategy offers high functional group tolerance and typically proceeds in good yields. The proposed four-step synthesis is outlined below.

Caption: Proposed Synthetic Workflow for (5-(Piperidin-4-yl)pyridin-2-yl)methanol.

Detailed Experimental Protocol (Proposed)

Step 1: Esterification of 5-Bromopyridine-2-carboxylic Acid

  • Suspend 5-bromopyridine-2-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of acid).

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.5 eq) or a catalytic amount of concentrated sulfuric acid.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromopyridine-2-carboxylate, which can be used without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add methyl 5-bromopyridine-2-carboxylate (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).[4][5]

  • Add a base, such as potassium carbonate (3.0 eq) or cesium carbonate (2.5 eq).

  • De-gas the vessel and backfill with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, monitoring progress by LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield tert-butyl 4-(6-(methoxycarbonyl)pyridin-3-yl)piperidine-1-carboxylate.

Step 3: Reduction of the Methyl Ester

  • Dissolve the purified ester intermediate (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF and ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield tert-butyl 4-(6-(hydroxymethyl)pyridin-3-yl)piperidine-1-carboxylate.

Step 4: N-Boc Deprotection

  • Dissolve the N-Boc protected alcohol (1.0 eq) in dichloromethane (DCM) (10 mL per gram).[6]

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature.

  • Stir the mixture for 1-3 hours until TLC or LC-MS indicates complete removal of the Boc group.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and neutralize by washing with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (5-(Piperidin-4-yl)pyridin-2-yl)methanol. Further purification can be achieved by crystallization or chromatography if necessary.

Predicted Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the target compound. The following table outlines the predicted spectral data based on the analysis of its functional groups and related structures.

Table 2: Predicted Spectroscopic Data for (5-(Piperidin-4-yl)pyridin-2-yl)methanol

TechniquePredicted Data
¹H NMR δ 8.4-8.5 (d, 1H, Py-H6), δ 7.6-7.7 (dd, 1H, Py-H4), δ 7.2-7.3 (d, 1H, Py-H3), δ 4.6-4.7 (s, 2H, -CH₂OH), δ 3.1-3.2 (m, 2H, piperidine-H axial), δ 2.6-2.8 (m, 3H, piperidine-H equatorial + Py-CH), δ 1.7-1.9 (m, 2H, piperidine-H), δ 1.5-1.7 (m, 2H, piperidine-H). NH and OH protons may be broad and their shifts are solvent-dependent.
¹³C NMR δ 160-162 (Py C2), δ 148-150 (Py C6), δ 138-140 (Py C4), δ 135-137 (Py C5), δ 120-122 (Py C3), δ 63-65 (-CH₂OH), δ 45-47 (Piperidine C2/C6), δ 43-45 (Piperidine C4), δ 33-35 (Piperidine C3/C5).
MS (ESI+) Predicted m/z: 193.13 [M+H]⁺

Chemical Reactivity and Derivatization Potential

The molecule possesses three primary sites for chemical modification, making it a highly versatile scaffold for building molecular libraries.

  • Piperidine Nitrogen (Secondary Amine): This is the most common site for derivatization. It readily undergoes N-acylation with acid chlorides or anhydrides, N-sulfonylation with sulfonyl chlorides, N-alkylation with alkyl halides, and reductive amination with aldehydes or ketones.[7] These reactions allow for the introduction of a vast array of functional groups to modulate properties like potency, selectivity, and pharmacokinetics.

  • Hydroxymethyl Group (Primary Alcohol): The primary alcohol can be oxidized to the corresponding aldehyde using reagents like Dess-Martin periodinane (DMP)[8] or to a carboxylic acid with stronger oxidants (e.g., KMnO₄). It can also be converted into esters via reaction with carboxylic acids (Fischer esterification) or acid chlorides, and into ethers via Williamson ether synthesis.

  • Pyridine Ring: While less reactive than the other sites, the pyridine ring can undergo electrophilic aromatic substitution, although it is generally deactivated by the ring nitrogen. The pyridine nitrogen itself can be oxidized to an N-oxide, which can alter the electronic properties and metabolic profile of the molecule.

G cluster_nh Piperidine NH Reactions cluster_oh Alcohol OH Reactions center (5-(Piperidin-4-yl)pyridin-2-yl)methanol alkylation N-Alkylation (R-X, Base) center->alkylation R-X acylation N-Acylation (RCOCl) center->acylation RCOCl sulfonylation N-Sulfonylation (RSO2Cl) center->sulfonylation RSO₂Cl oxidation_aldehyde Oxidation to Aldehyde (e.g., DMP) center->oxidation_aldehyde [O] oxidation_acid Oxidation to Acid (e.g., KMnO4) center->oxidation_acid [O] strong etherification Etherification (R-X, Base) center->etherification R-X esterification Esterification (RCOOH) center->esterification RCOOH

Caption: Key Derivatization Pathways for the Title Compound.

Applications in Drug Discovery and Medicinal Chemistry

The piperidinyl-pyridine scaffold is a cornerstone in modern medicinal chemistry. Its structural rigidity and defined substitution vectors, combined with the physicochemical advantages conferred by the piperidine ring, make it an ideal starting point for library synthesis.

  • Kinase Inhibitors: The pyridine ring serves as an excellent bioisostere for a phenyl ring and can act as a hinge-binding motif in many kinase inhibitors. The piperidine moiety can be functionalized to extend into solvent-exposed regions or target specific sub-pockets of the ATP-binding site.

  • Central Nervous System (CNS) Agents: The ability of the piperidine nitrogen to be protonated is often exploited in agents targeting CNS receptors, such as dopamine and serotonin transporters or GPCRs. The polarity and hydrogen bonding capacity of the molecule are favorable for crossing the blood-brain barrier.[9]

  • Antiviral and Antibacterial Agents: The heterocyclic nature of the scaffold has been explored in the development of anti-infective agents, where the nitrogen atoms can play a crucial role in binding to enzyme active sites or interfering with pathogen replication machinery.

The title compound, (5-(Piperidin-4-yl)pyridin-2-yl)methanol, serves as a bifunctional building block. The piperidine NH allows for the introduction of diversity elements via parallel synthesis, while the hydroxymethyl group can be used as a handle for conjugation, further modification, or as a key pharmacophoric feature itself.

Conclusion

(5-(Piperidin-4-yl)pyridin-2-yl)methanol is a valuable yet underexplored chemical entity with significant potential as a scaffold and intermediate in synthetic and medicinal chemistry. While direct experimental data remains scarce, its properties and reactivity can be confidently predicted based on established chemical principles. The proposed synthetic route via Suzuki-Miyaura coupling provides a reliable and scalable method for its preparation, opening the door for its use in the exploration of new chemical space. Its inherent structural and functional group features make it an attractive candidate for the development of next-generation therapeutics across multiple disease areas.

References

A comprehensive list of references used to compile the information and propose the synthetic and analytical methodologies described in this guide.

  • PubChem. (n.d.). 2-Hydroxy-5-methylpyridine. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Vo, N. T., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5234-5249. Available at: [Link]

  • Murao, S., et al. (1980). Process for the preparation of 2-hydroxymethyl-3,4,5-trihydroxy piperidine. U.S. Patent 4,198,481.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Chongqing Huapont Pharmaceutical Co., Ltd. (2014). Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer. Chinese Patent CN102875529B. Available at: [Link]

  • Eliel, E. L., et al. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Supporting Information. Available at: [Link]

  • Novartis AG. (2013). Process for the preparation of 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)-[10][11][12]oxadiazol-5-yl]-2-hydroxy-3-methoxy-1-nitrobenzene. WIPO Patent Application WO/2013/089573. Available at:

  • Gilla, G., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Available at: [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2015). Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine. Chinese Patent CN104592198A.
  • PharmaCompass. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved March 15, 2026, from [Link]

  • Nawrocka, W., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(15), 2795. Available at: [Link]

  • Tumkevičius, S., et al. (2014). Synthesis and microwave-promoted Suzuki–Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 25(4), 208-216. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 15, 2026, from [Link]

  • NextSDS. (n.d.). (piperidin-2-yl)(pyridin-4-yl)methanol — Chemical Substance Information. Retrieved March 15, 2026, from [Link]

  • BuyersGuideChem. (n.d.). Piperidin-4-yl(pyridin-2-yl)methanol. Retrieved March 15, 2026, from [Link]

  • Vitt, D., et al. (2018). Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. Journal of Medicinal Chemistry, 61(24), 11215-11227. Available at: [Link]

  • Lerm, M., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(2), e2000258. Available at: [Link]

  • Irie, K., et al. (2022). Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. Journal of the Society of Mechanical Engineers, 88(3), 53-57. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to (5-(Piperidin-4-yl)pyridin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Nomenclature and Physicochemical Properties The core structure of (5-(Piperidin-4-yl)pyridin-2-yl)methanol is a key pharmacophore found in a variety of biol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Physicochemical Properties

The core structure of (5-(Piperidin-4-yl)pyridin-2-yl)methanol is a key pharmacophore found in a variety of biologically active molecules. Its synthesis is most effectively achieved through a protected intermediate, which is well-documented.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name (5-(Piperidin-4-yl)pyridin-2-yl)methanol---
CAS Number Not readily available---
Molecular Formula C₁₁H₁₆N₂OCalculated
Molecular Weight 192.26 g/mol Calculated
Boc-Protected Precursor CAS 1206968-56-0[1]
Boc-Protected Precursor Name tert-butyl 4-[6-(hydroxymethyl)pyridin-3-yl]piperidine-1-carboxylate[1]
Topological Polar Surface Area 45.15 ŲCalculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 2Calculated

Synthesis and Purification

The synthesis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol is typically achieved via a two-step process involving the synthesis of a Boc-protected intermediate followed by deprotection.

Synthesis of tert-butyl 4-[6-(hydroxymethyl)pyridin-3-yl]piperidine-1-carboxylate

The synthesis of the Boc-protected precursor can be accomplished through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.

Experimental Protocol:

  • Materials: 5-bromopyridine-2-carbaldehyde, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, Palladium(II) acetate, 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), Potassium phosphate tribasic, 1,4-Dioxane, Water, Methanol, Sodium borohydride.

  • Step 1: Suzuki-Miyaura Coupling. In a reaction vessel, combine 5-bromopyridine-2-carbaldehyde (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.2 eq), Palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium phosphate tribasic (3.0 eq). The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Step 2: Solvent Addition. Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Step 3: Reaction. Heat the mixture to a temperature of 80-100 °C and stir for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

  • Step 4: Work-up. After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Step 5: Reduction of the Aldehyde. Dissolve the crude product from the previous step in methanol. Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 1-2 hours.

  • Step 6: Final Work-up and Purification. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford tert-butyl 4-[6-(hydroxymethyl)pyridin-3-yl]piperidine-1-carboxylate.

Deprotection to (5-(Piperidin-4-yl)pyridin-2-yl)methanol

The final step involves the removal of the Boc protecting group, which is readily achieved under acidic conditions.

Experimental Protocol:

  • Materials: tert-butyl 4-[6-(hydroxymethyl)pyridin-3-yl]piperidine-1-carboxylate, Dichloromethane (DCM), Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane.

  • Step 1: Dissolution. Dissolve the Boc-protected intermediate in dichloromethane.

  • Step 2: Acid Addition. Add an excess of trifluoroacetic acid (typically 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M) to the solution at room temperature.

  • Step 3: Reaction. Stir the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Step 4: Work-up. Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The residue can be triturated with diethyl ether to precipitate the product as a salt (e.g., trifluoroacetate or hydrochloride).

  • Step 5: Neutralization (Optional). To obtain the free base, dissolve the salt in water and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 8-9. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield (5-(Piperidin-4-yl)pyridin-2-yl)methanol.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling & Reduction cluster_step2 Step 2: Boc Deprotection 5-bromopyridine-2-carbaldehyde 5-bromopyridine-2-carbaldehyde Suzuki Coupling Suzuki Coupling 5-bromopyridine-2-carbaldehyde->Suzuki Coupling Boc-protected boronic ester Boc-protected boronic ester Boc-protected boronic ester->Suzuki Coupling Coupled Aldehyde Coupled Aldehyde Suzuki Coupling->Coupled Aldehyde Reduction Reduction Coupled Aldehyde->Reduction Boc-protected alcohol tert-butyl 4-[6-(hydroxymethyl)pyridin-3-yl]piperidine-1-carboxylate Reduction->Boc-protected alcohol Deprotection Deprotection Boc-protected alcohol->Deprotection Final Product (5-(Piperidin-4-yl)pyridin-2-yl)methanol Deprotection->Final Product

Synthetic workflow for (5-(Piperidin-4-yl)pyridin-2-yl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

The (5-(Piperidin-4-yl)pyridin-2-yl)methanol scaffold is a valuable building block in the design of novel therapeutics, particularly for central nervous system (CNS) disorders and pain management. The piperidine and pyridine rings offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.

Potential as a TRPV3 Antagonist

Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[2] TRPV3 is a calcium-permeable ion channel expressed in sensory neurons and keratinocytes and is implicated in pain sensation, inflammation, and skin disorders.[2] The development of selective TRPV3 antagonists is an active area of research for novel analgesics.

Scaffold for Kinase Inhibitors

The pyridine and piperidine moieties are common features in many kinase inhibitors. By modifying the hydroxymethyl group or the piperidine nitrogen, new functionalities can be introduced to interact with the ATP-binding site of various kinases, making this scaffold a promising starting point for the development of novel anti-cancer agents.

CNS-Active Agents

The piperidine ring is a well-established pharmacophore in numerous CNS-active drugs.[3] Its ability to be functionalized allows for the modulation of properties such as blood-brain barrier penetration and receptor-binding affinity. The (5-(Piperidin-4-yl)pyridin-2-yl)methanol core can be incorporated into molecules targeting a range of CNS receptors and transporters.

Signaling_Pathways cluster_trpa1 TRPV3-Mediated Pain Pathway Noxious Stimuli Noxious Stimuli TRPV3 Channel TRPV3 Channel Noxious Stimuli->TRPV3 Channel Activates Ca2+ Influx Ca2+ Influx TRPV3 Channel->Ca2+ Influx Neuronal Depolarization Neuronal Depolarization Ca2+ Influx->Neuronal Depolarization Pain Signal to Brain Pain Signal to Brain Neuronal Depolarization->Pain Signal to Brain Compound (5-(Piperidin-4-yl)pyridin-2-yl)methanol Derivative Compound->TRPV3 Channel Antagonizes

Potential mechanism of action for derivatives in pain pathways.

Conclusion

(5-(Piperidin-4-yl)pyridin-2-yl)methanol represents a synthetically accessible and versatile chemical scaffold with significant potential for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development. The methodologies outlined herein offer a clear path to obtaining this compound for further investigation and incorporation into innovative drug design strategies.

References

  • NextSDS. (piperidin-4-yl)(pyridine-2-yl)methanol — Chemical Substance Information. Available at: [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link]

  • BuyersGuideChem. Supplier CAS No 884504-89-6. Available at: [Link]

  • BuyersGuideChem. Piperidin-4-yl(pyridin-2-yl)methanol | 884504-89-6. Available at: [Link]

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]

  • Google Patents. (2012). WO 2012/069948 Al.
  • Wikipedia. Piperidine. Available at: [Link]

  • PMC. (2015). Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. Available at: [Link]

  • Google Patents. (2015). CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • Recipharm. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Available at: [Link]

  • Google Patents. (2013). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Googleapis.com. (2019). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Available at: [Link]

Sources

Foundational

Comprehensive Structure Elucidation of (5-(Piperidin-4-yl)pyridin-2-yl)methanol: A Technical Guide for Drug Discovery Applications

Chemical Context and Significance (5-(Piperidin-4-yl)pyridin-2-yl)methanol (Chemical Formula: C₁₁H₁₆N₂O) is a highly versatile bifunctional building block. Featuring a polar hydrogen-bonding region (hydroxymethyl group),...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Significance

(5-(Piperidin-4-yl)pyridin-2-yl)methanol (Chemical Formula: C₁₁H₁₆N₂O) is a highly versatile bifunctional building block. Featuring a polar hydrogen-bonding region (hydroxymethyl group), a rigid aromatic spacer (pyridine), and a basic solubilizing group (piperidine ring), it is frequently utilized as a critical pharmacophore in the development of Toll-like receptor (TLR) inhibitors[1] and targeted protein degraders (PROTACs).

Due to its multiple protonation sites and the potential for regioisomeric mismatches during synthesis (e.g., 2,4- vs. 2,5-disubstitution), rigorous structural elucidation is paramount. This whitepaper details the systematic, self-validating analytical workflow required to unequivocally confirm its structure.

Strategic Analytical Workflow

As a Senior Application Scientist, I approach structure elucidation not as a collection of isolated tests, but as a self-validating system. According to established spectrometric identification principles[2], the initial step must define the molecular boundary. High-Resolution Mass Spectrometry (HRMS) establishes the exact mass and molecular formula. However, mass alone cannot differentiate between regioisomers. Therefore, 1D Nuclear Magnetic Resonance (NMR) spectroscopy is deployed to identify functional groups, followed immediately by 2D NMR (COSY, HSQC, HMBC) to map the exact atomic connectivity and bridge isolated spin systems[3].

Workflow A Sample Preparation (Dry DMSO-d6) B HRMS (ESI-TOF) Exact Mass & Formula A->B C 1D NMR (1H & 13C) A->C E Data Integration & Structure Confirmation B->E D 2D NMR (COSY, HSQC, HMBC) C->D D->E

Figure 1: Self-validating analytical workflow for structural elucidation.

Step-by-Step Methodologies

Sample Preparation and Solvent Causality

The choice of NMR solvent dictates the quality of the structural data. While Methanol-d₄ dissolves the compound well, it causes rapid deuterium exchange with the hydroxyl (-OH) and amine (-NH) protons, rendering them invisible. Protocol:

  • Dry the sample (approx. 15 mg) under high vacuum for 12 hours to remove trace water.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆. Causality: Anhydrous DMSO-d₆ prevents rapid proton exchange. This allows the observation of the -OH proton and its scalar coupling to the adjacent -CH₂- group, providing internal, self-validating proof of the primary alcohol functionality without relying on external standards.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid to ensure protonation of the piperidine nitrogen.

  • Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Calibrate using a standard tuning mix to ensure mass accuracy < 5 ppm.

NMR Spectroscopy Acquisition

Protocol:

  • Acquire ¹H NMR at 400 MHz (or higher) with 16 scans, a 30° pulse angle, and a 2-second relaxation delay.

  • Acquire ¹³C NMR at 100 MHz with 1024 scans and broadband proton decoupling.

  • Acquire 2D HMBC optimized for long-range carbon-proton coupling constants of 8 Hz.

Data Presentation and Interpretation

HRMS Analysis

The HRMS data confirms the molecular formula. The presence of the [M+H]⁺ peak perfectly aligns with the theoretical mass of the protonated species.

ParameterValue
Formula C₁₁H₁₆N₂O
Theoretical [M+H]⁺ (m/z) 193.1335
Experimental [M+H]⁺ (m/z) 193.1338
Mass Error (ppm) 1.5
NMR Assignments and Regiochemistry

The ¹H NMR spectrum reveals the classic signature of a 2,5-disubstituted pyridine ring. The coupling constants (J-values) are the self-validating key: the H-6 proton appears as a fine doublet (J = 2.2 Hz) due to meta-coupling with H-4, while H-4 shows both ortho-coupling to H-3 (J = 8.0 Hz) and meta-coupling to H-6.

Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
Pyridine C2 -160.5-
Pyridine C3 7.38, d, J = 8.0119.7C2, C5
Pyridine C4 7.65, dd, J = 8.0, 2.2135.4C2, C6, C5
Pyridine C5 -138.8-
Pyridine C6 8.42, d, J = 2.2148.2C2, C4, C5
-CH₂- (Hydroxymethyl) 4.52, d, J = 5.864.3C2, C3
-OH 5.35, t, J = 5.8-C2, -CH₂-
Piperidine C2', C6' eq: 3.02 (dt), ax: 2.58 (td)46.8C4'
Piperidine C3', C5' eq: 1.72 (br d), ax: 1.55 (qd)33.6C4', C2', C6'
Piperidine C4' 2.68, tt, J = 11.5, 3.540.5C5, C4, C6
Piperidine -NH 2.30, br s--
Linking the Spin Systems via HMBC

The molecule consists of three isolated spin systems: the hydroxymethyl group, the pyridine core, and the piperidine ring. Standard COSY cannot connect them because they are separated by quaternary carbons. HMBC is strictly required to bridge these gaps[3]. The protons of the hydroxymethyl group (-CH₂-) show strong 3-bond correlations to Pyridine C3 and a 2-bond correlation to Pyridine C2. Simultaneously, the methine proton of the piperidine ring (H-4') shows 3-bond correlations to Pyridine C4 and C6, and a 2-bond correlation to C5, definitively proving the 2,5-regiochemistry.

HMBC H_CH2 Hydroxymethyl Protons (-CH2-) C2 Pyridine C2 H_CH2->C2 HMBC C3 Pyridine C3 H_CH2->C3 HMBC H_Pip Piperidine Methine (H-4') C5 Pyridine C5 H_Pip->C5 HMBC C4 Pyridine C4 H_Pip->C4 HMBC C6 Pyridine C6 H_Pip->C6 HMBC

Figure 2: Key HMBC correlations establishing the 2,5-disubstitution pattern.

Mechanistic Insights and Pitfalls

A common pitfall in the structural elucidation of this specific molecule is the extreme sensitivity of the piperidine ring to trace acids. Because the secondary amine is highly basic (pKa ~ 10), even trace amounts of acid (e.g., from degrading Chloroform-d) will protonate the nitrogen. This protonation drastically shifts the piperidine signals downfield and broadens them due to intermediate exchange rates on the NMR timescale. Maintaining strictly neutral, anhydrous conditions during sample preparation is the mechanistic safeguard against this artifact, ensuring sharp, easily integrable multiplets for the piperidine ring.

References

  • Source: Google Patents (Vertex Pharmaceuticals)
  • Title: Review of Spectrometric Identification of Organic Compounds, 8th Edition Source: Journal of Chemical Education - ACS Publications URL: [Link]

  • Title: Book Review: Structure Elucidation by NMR in Organic Chemistry Source: Organic-Chemistry.org URL: [Link]

Sources

Exploratory

Spectroscopic Characterization of (5-(Piperidin-4-yl)pyridin-2-yl)methanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize the novel heterocyclic compound, (5-(Piperidin-4-yl)pyridin-2-yl)methanol. Primarily geared towards researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize the novel heterocyclic compound, (5-(Piperidin-4-yl)pyridin-2-yl)methanol. Primarily geared towards researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific experimental data for this exact molecule is not widely published, this guide constructs a detailed, predictive analysis based on the well-established spectroscopic behaviors of its constituent pyridine and piperidine moieties. This approach serves as a robust framework for researchers encountering this or structurally similar molecules.

Introduction to (5-(Piperidin-4-yl)pyridin-2-yl)methanol and the Imperative of Spectroscopic Analysis

The molecule (5-(Piperidin-4-yl)pyridin-2-yl)methanol incorporates three key structural features: a pyridine ring, a piperidine ring, and a primary alcohol. This combination of a heteroaromatic system, a saturated heterocycle, and a functional group presents a unique spectroscopic fingerprint. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such novel compounds, particularly in medicinal chemistry where structure-activity relationships are critical. NMR and MS are indispensable tools in this process, providing unambiguous evidence of the molecular structure and composition.

This guide will deconstruct the predicted spectroscopic data for (5-(Piperidin-4-yl)pyridin-2-yl)methanol, offering a detailed rationale for the expected chemical shifts, coupling constants, and mass-to-charge ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and stereochemistry of the compound.

Experimental Protocol for NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH and -NH).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm for both ¹H and ¹³C spectra[1].

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To unambiguously assign all signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of (5-(Piperidin-4-yl)pyridin-2-yl)methanol is predicted to exhibit distinct signals corresponding to the protons on the pyridine and piperidine rings, as well as the methanol and amine functionalities.

Table 1: Predicted ¹H NMR Chemical Shifts for (5-(Piperidin-4-yl)pyridin-2-yl)methanol in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6 (Pyridine)8.3 - 8.5d~2.0
H-4 (Pyridine)7.6 - 7.8dd~8.0, 2.0
H-3 (Pyridine)7.2 - 7.4d~8.0
-CH₂OH4.5 - 4.7s-
-OH5.0 - 5.5br s-
H-2', H-6' (Piperidine, axial)2.9 - 3.1m-
H-2', H-6' (Piperidine, equatorial)2.5 - 2.7m-
H-4' (Piperidine)2.8 - 3.0m-
H-3', H-5' (Piperidine, axial)1.8 - 2.0m-
H-3', H-5' (Piperidine, equatorial)1.6 - 1.8m-
-NH2.0 - 3.0br s-

Interpretation of Predicted ¹H NMR Spectrum:

  • Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region (7.0-8.5 ppm). H-6 will be the most downfield due to its proximity to the electronegative nitrogen atom. The coupling pattern (d, dd, d) is characteristic of a 1,2,4-trisubstituted benzene ring system.

  • Methanol Group: The methylene protons of the methanol group (-CH₂OH) are expected to appear as a singlet around 4.5-4.7 ppm. The adjacent hydroxyl proton (-OH) will likely be a broad singlet, and its chemical shift can be concentration and temperature-dependent.

  • Piperidine Protons: The protons on the saturated piperidine ring will be in the upfield region (1.5-3.5 ppm). The axial and equatorial protons will have different chemical shifts and will show complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons adjacent to the nitrogen (H-2' and H-6') will be the most downfield in this system.

  • Amine Proton: The proton on the piperidine nitrogen (-NH) will appear as a broad singlet.

Diagram of Predicted ¹H NMR Correlations

G cluster_0 Pyridine Ring cluster_1 Linker & Functional Groups cluster_2 Piperidine Ring H6 H-6 (δ 8.3-8.5, d) H4 H-4 (δ 7.6-7.8, dd) H6->H4 J ≈ 2.0 Hz H3 H-3 (δ 7.2-7.4, d) H4->H3 J ≈ 8.0 Hz H4_prime H-4' (δ 2.8-3.0, m) H4->H4_prime Spatial Proximity (NOE) CH2OH -CH₂OH (δ 4.5-4.7, s) OH -OH (δ 5.0-5.5, br s) NH -NH (δ 2.0-3.0, br s) H2_6_ax H-2',6' ax (δ 2.9-3.1, m) H2_6_eq H-2',6' eq (δ 2.5-2.7, m) H3_5_ax H-3',5' ax (δ 1.8-2.0, m) H3_5_eq H-3',5' eq (δ 1.6-1.8, m)

Caption: Predicted ¹H NMR correlations for (5-(Piperidin-4-yl)pyridin-2-yl)methanol.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (5-(Piperidin-4-yl)pyridin-2-yl)methanol in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)158 - 162
C-6 (Pyridine)148 - 152
C-4 (Pyridine)135 - 139
C-5 (Pyridine)130 - 134
C-3 (Pyridine)120 - 124
-CH₂OH60 - 65
C-2', C-6' (Piperidine)45 - 50
C-4' (Piperidine)40 - 45
C-3', C-5' (Piperidine)30 - 35

Interpretation of Predicted ¹³C NMR Spectrum:

  • Pyridine Carbons: The carbons of the pyridine ring will resonate in the downfield region (120-160 ppm). The carbon bearing the methanol group (C-2) and the carbon adjacent to the nitrogen (C-6) will be the most downfield.

  • Methanol Carbon: The carbon of the methanol group (-CH₂OH) will appear in the 60-65 ppm range.

  • Piperidine Carbons: The saturated carbons of the piperidine ring will be found in the upfield region (30-50 ppm). The carbons adjacent to the nitrogen (C-2' and C-6') will be the most downfield of the piperidine signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is also a powerful tool for structural elucidation through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a suitable technique for this molecule due to its polarity and the presence of basic nitrogen atoms that can be readily protonated.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer. A high voltage is applied to the capillary, causing the formation of a fine spray of charged droplets.

  • Mass Analysis: The ions are transferred into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment. The protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer, fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.

Predicted Mass Spectrometry Data

The molecular formula of (5-(Piperidin-4-yl)pyridin-2-yl)methanol is C₁₁H₁₆N₂O. The predicted mass spectral data is as follows:

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z
[M+H]⁺193.1335
[M+Na]⁺215.1155

Interpretation of Predicted Mass Spectrum and Fragmentation:

  • Molecular Ion: In positive ion ESI-MS, the compound is expected to be readily protonated to form the [M+H]⁺ ion at m/z 193.1335. The high-resolution mass measurement can be used to confirm the elemental composition.

  • Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely show characteristic fragmentation patterns. Key fragmentations could include the loss of water (-18 Da) from the methanol group, cleavage of the bond between the pyridine and piperidine rings, and fragmentation of the piperidine ring itself.

Diagram of Predicted ESI-MS Fragmentation Pathway

G M C₁₁H₁₆N₂O Molecular Weight: 192.26 MH [M+H]⁺ m/z = 193.1335 M->MH + H⁺ (ESI) Frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 175.1229 MH->Frag1 Collision-Induced Dissociation (CID) Frag2 Pyridine-Methanol Fragment m/z = 122.0600 MH->Frag2 CID Frag3 Piperidine Fragment m/z = 84.0808 MH->Frag3 CID

Caption: Predicted fragmentation pathway for (5-(Piperidin-4-yl)pyridin-2-yl)methanol in ESI-MS/MS.

Conclusion

The comprehensive spectroscopic analysis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol through NMR and MS is essential for its unambiguous structural confirmation and purity assessment. This guide provides a detailed predictive framework for the expected ¹H NMR, ¹³C NMR, and MS data. The interpretation of this data, grounded in the fundamental principles of spectroscopy, allows for a complete structural elucidation. The methodologies and predictive data presented herein serve as a valuable resource for researchers working with this and structurally related compounds, ensuring scientific rigor in their synthetic and developmental endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Sources

Foundational

Biological activity of pyridinylmethanol derivatives

An In-depth Technical Guide to the Biological Activity of Pyridinylmethanol Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The pyridinylmethanol scaffold is a privileged structural m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Pyridinylmethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinylmethanol scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a cornerstone for the development of novel therapeutics.[1] This technical guide provides a comprehensive exploration of the multifaceted biological activities of pyridinylmethanol derivatives. We delve into their antineoplastic, anti-inflammatory, antimicrobial, neuroprotective, and vasodilatory properties, elucidating the underlying mechanisms of action and key structure-activity relationships (SAR). Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these activities, designed to ensure scientific rigor and reproducibility. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accelerate the discovery and optimization of next-generation pyridinylmethanol-based therapeutic agents.

The Pyridinylmethanol Core: A Versatile Scaffold in Drug Discovery

The pyridine ring is a fundamental heterocyclic structure, second only to benzene in its prevalence within FDA-approved pharmaceuticals.[3] Its nitrogen atom imparts unique electronic properties and serves as a key interaction point with biological targets. When functionalized with a methanol group (-CH₂OH), the resulting pyridinylmethanol (or piconol) scaffold gains a reactive handle, permitting a wide range of synthetic modifications for optimizing pharmacological activity.[1][2] These derivatives have been successfully developed as enzyme inhibitors, ion channel antagonists, and receptor modulators.[2][4] This guide will systematically dissect the major therapeutic areas where these derivatives have shown significant promise.

Key Biological Activities & Mechanisms of Action

Pyridinylmethanol derivatives exhibit a remarkable breadth of biological activities, stemming from the diverse ways the core structure can be modified to interact with specific biological targets.

Antineoplastic Activity

Derivatives of pyridinylmethanol have emerged as a potent class of compounds in anticancer research.[5] Their efficacy spans multiple human cancer cell lines, including leukemia, breast (MCF-7), liver (HepG2), colon (HCT-116), and prostate (DU-145) cancers.[5][6][7][8][9]

Mechanisms of Action:

  • Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases that are overexpressed in cancer cells. For instance, certain 3-cyanopyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase critical for cancer cell survival and proliferation.[5]

  • Cell Cycle Arrest & Apoptosis Induction: Novel pyridine compounds can induce cell cycle arrest at the G2/M phase, preventing cell division.[5] This is often achieved by upregulating tumor suppressor proteins like p53 and p21 and activating stress-signaling pathways such as the JNK pathway, which ultimately leads to programmed cell death (apoptosis).[5]

  • EGFR Inhibition: Molecular docking studies have shown that some pyridine derivatives bind effectively to the epidermal growth factor receptor (EGFR), a key target in cancer therapy, suggesting their potential as EGFR inhibitors.[7]

PD Pyridinylmethanol Derivative PIM1 PIM-1 Kinase PD->PIM1 Inhibits p53 p53 / p21 Upregulation PD->p53 JNK JNK Pathway Activation PD->JNK Proliferation Cell Proliferation & Survival PIM1->Proliferation G2M G2/M Phase Arrest p53->G2M Apoptosis Apoptosis JNK->Apoptosis G2M->Proliferation Inhibits Apoptosis->Proliferation Inhibits

Anticancer Mechanisms of Pyridinylmethanol Derivatives.

Comparative Efficacy:

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The table below summarizes the activity of representative compounds against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridyl-Glycosyl HybridsMCF-7 (Breast)Potent Activity[6]
Pyridine-Thiazole HybridsHeLa (Cervical)Varies[5]
Tetralin-6-ylpyridinesHepG2 (Liver)Selective Activity[8]
Novel Pyridine DerivativesDU-145 (Prostate)Comparable to Doxorubicin[7]
Anti-inflammatory & Analgesic Activity

The pyridinylmethanol scaffold is integral to the development of agents targeting pain and inflammation.[10] A key target in this area is the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.

Mechanism of Action:

TRPV3 is a calcium-permeable ion channel found in keratinocytes, dorsal root ganglia, and the spinal cord.[10][11] It plays a role in sensing temperature and has been implicated in inflammation and pain sensation.[10][11] Specific (pyridin-2-yl)methanol derivatives have been developed as potent and selective TRPV3 antagonists.[10][11] By blocking the activation of this channel, these compounds can mitigate inflammatory responses and reduce pain signaling, demonstrating efficacy in preclinical models of neuropathic and central pain.[10]

Antimicrobial Activity

Pyridine-containing compounds have long been recognized for their antimicrobial properties.[12][13] Pyridinylmethanol derivatives extend this activity against a broad spectrum of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[12][14][15]

Mechanisms and Structure-Activity Relationship (SAR):

The antimicrobial action of pyridinium salts, a related class, is attributed to their ability to adsorb to and disrupt the negatively charged bacterial cell membrane, leading to cell lysis.[14] Key factors influencing activity include:

  • Hydrophobicity: Longer alkyl chains attached to the pyridine nitrogen generally increase antimicrobial activity.[14]

  • Substituents: The presence of specific functional groups can significantly enhance potency. Derivatives with a 3-pyridyl moiety often show strong antibacterial activity, while those with a 4-pyridyl group can exhibit notable antioxidant effects.[16]

Comparative Efficacy:

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Derivative ClassOrganismMIC (µg/mL)Reference
Pyridyl Thiazolyl TriazolesGram-positive bacteria< 3.09 - 500[16]
N-alkylated PyridinesS. aureus~56% inhibition at 100 µg/mL[15]
BenzylidenehydrazinylpyridiniumsS. aureusHigh activity[14]
Alkyl PyridinolsMRSA strains0.5 - 1.0[17]
Neuroprotective Activity

Neuronal cell death is a hallmark of many neurodegenerative diseases.[18] Screening for compounds that can protect neurons from various insults is a key strategy in drug discovery for conditions like Alzheimer's, Parkinson's, and stroke.[19][20][21]

Screening and Potential:

Cell-based assays are crucial for identifying neuroprotective agents.[19][21] These assays often use neuronal cell lines (e.g., mouse hippocampal HT22 cells) and induce cell death through chemical ischemia or oxidative stress (e.g., using glutamate or H₂O₂).[18][21] Pyridinylmethanol derivatives can be screened in these models to identify compounds that preserve cell viability, maintain intracellular ATP and glutathione levels, or prevent neurite shortening.[21][22] While this is an emerging area, the scaffold's proven ability to modulate ion channels and kinases suggests significant potential for developing neuroprotective therapeutics.

Vasodilatory Effects

3-Pyridinemethanol, also known as nicotinyl alcohol, is a well-documented peripheral vasodilator used in managing vascular diseases.[23][24]

Mechanism of Action:

Its vasodilatory effect is primarily mediated through the release of signaling molecules from the endothelium, the inner lining of blood vessels.[23][24]

  • Prostaglandin Release: 3-Pyridinemethanol stimulates the release of prostaglandins, particularly prostacyclin (PGI₂).[24]

  • Nitric Oxide (NO) Release: It also triggers the release of nitric oxide.[24]

  • Smooth Muscle Relaxation: Both PGI₂ and NO act on the underlying vascular smooth muscle cells, causing them to relax, which leads to the widening of the blood vessels (vasodilation) and an increase in blood flow.[23]

PM3 3-Pyridinemethanol EC Endothelial Cells PM3->EC Stimulates PGI2 Prostacyclin (PGI₂) Release EC->PGI2 NO Nitric Oxide (NO) Release EC->NO SMC Vascular Smooth Muscle Cells PGI2->SMC Acts on NO->SMC Acts on Relax Relaxation SMC->Relax Vaso Vasodilation Relax->Vaso

Signaling Pathway for 3-Pyridinemethanol-Induced Vasodilation.

Methodologies for Biological Evaluation

The following protocols represent robust, self-validating systems for assessing the biological activities of novel pyridinylmethanol derivatives. The rationale behind key steps is provided to enhance experimental design and interpretation.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5][25] Live cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The cell concentration is a critical parameter, as observed inhibitory activity can vary inversely with the cell numbers used.[26] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridinylmethanol derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified duration (typically 24-72 hours). The exposure time is crucial for observing effects and should be standardized across experiments.[27]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. This allows sufficient time for formazan crystal formation in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Experimental Workflow for the MTT Cell Viability Assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating acute inflammation and screening for anti-inflammatory drugs.[28] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of drug effects on different mediators.

Protocol:

  • Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimate for at least one week under standard laboratory conditions.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This baseline is critical for calculating the percentage of edema inhibition.

  • Drug Administration: Administer the test pyridinylmethanol derivative orally or intraperitoneally. A control group should receive the vehicle, and a positive control group should receive a standard NSAID (e.g., Indomethacin).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100, where Vt is the mean paw volume at time t and V₀ is the mean initial paw volume.[28]

In Vitro Antimicrobial Susceptibility: Broth Microdilution

This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[29][30]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 25923) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridinylmethanol derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined visually or by reading absorbance on a plate reader.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in no colony growth after incubation.[29][31]

Conclusion and Future Perspectives

The pyridinylmethanol framework is a remarkably versatile and productive scaffold in modern medicinal chemistry. Derivatives have demonstrated significant and clinically relevant biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and vasodilatory effects. The structure-activity relationship studies, though complex, have revealed that targeted modifications to the pyridine ring and the carbinol group can fine-tune potency and selectivity.[11][32]

Future research should focus on leveraging computational and machine learning approaches to design next-generation derivatives with improved pharmacokinetic profiles and multi-target activities.[18] Exploring novel formulations and drug delivery systems will also be critical in translating the potent in vitro activities of these compounds into effective and safe clinical therapies. The continued exploration of this privileged scaffold holds immense promise for addressing unmet needs across a spectrum of human diseases.

References

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Odeja, O., et al. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • Squitieri, A., & La Spada, A. (2015). Cell death assays for neurodegenerative disease drug discovery. PMC. Available at: [Link]

  • Abdel-Hafez, S., et al. (2022). Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs. PMC. Available at: [Link]

  • Drizin, I., et al. (2016, April 14). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. ACS Publications. Available at: [Link]

  • Drizin, I., et al. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link]

  • Valgas, C., et al. (2007). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Ledesma-Corvi, S., et al. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS. Available at: [Link]

  • Microchem Laboratory. (2023, May 29). Antimicrobial Efficacy Screening. Available at: [Link]

  • Parasuraman, S., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras. Available at: [Link]

  • Kumar, S., & Singh, P. (2024, July 5). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Googleapis.com. Available at: [Link]

  • Williams, G., et al. (2022). How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. PMC. Available at: [Link]

  • Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. CRIS. Available at: [Link]

  • Bhatt, H., & Singh, S. (2012, February 15). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. Available at: [Link]

  • Ashoori, M., et al. (2019, January 15). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • Shah, P. (2025, September 18). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link]

  • Hussain, A., et al. (2001, November 8). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]

  • Gautam, R., & Jachak, S. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Available at: [Link]

  • Johnson, B., et al. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Ionescu, D., et al. (2011, January 7). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology. Available at: [Link]

  • Kumar, S., et al. (2013). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Maher, P. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. Available at: [Link]

  • Butnarasu, S., et al. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

  • Gümüş, F., et al. (2018). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. Available at: [Link]

  • Kumar, R., et al. (2022, September 19). Anticancer Functions of Pyridine Heterocycles. IntechOpen. Available at: [Link]

  • Wölfle, M., et al. (2024, September 20). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Available at: [Link]

  • Sharma, A., et al. (2020). INSIGHT INTO ANTIMICROBIC EVALUATION TECHNIQUES AND THEIR ROLE IN BETTER ASSESSMENT OF ANTIMICROBIC AGENTS: A REVIEW. Semantic Scholar. Available at: [Link]

  • Patil, U. (2026, March 10). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Available at: [Link]

  • Liu, R., et al. (2020). Discovery of neuroprotective compounds by machine learning approaches. RSC Publishing. Available at: [Link]

  • Al-Abdullah, E., et al. (2006, August 15). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed. Available at: [Link]

  • Ukawa, K., et al. (2003, June 2). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. PubMed. Available at: [Link]

  • Hernández-García, S., et al. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Küçükgüzel, I., et al. (2011). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC. Available at: [Link]

  • ACS Publications. (2016, April 14). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available at: [Link]

  • Abdel-Aziz, H., et al. (2022, August 22). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Available at: [Link]

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Exploratory

The Piperidine Scaffold in Rational Drug Discovery: Physicochemical Tuning, Metabolic Fate, and Structural Optimization

Executive Summary The piperidine moiety—a six-membered saturated heterocyclic ring containing a single nitrogen atom—is one of the most privileged scaffolds in medicinal chemistry. Currently, more than 70 FDA-approved dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine moiety—a six-membered saturated heterocyclic ring containing a single nitrogen atom—is one of the most privileged scaffolds in medicinal chemistry. Currently, more than 70 FDA-approved drugs contain the piperidine moiety [1], spanning diverse therapeutic classes from acetylcholinesterase inhibitors (Donepezil) and analgesics (Fentanyl) to antipsychotics (Haloperidol).

As a Senior Application Scientist, I approach the piperidine ring not merely as a passive structural linker, but as a dynamic pharmacophore. Its incorporation dictates a drug candidate's lipophilicity, basicity, metabolic clearance, and target engagement. This technical guide provides an in-depth analysis of how to rationally optimize piperidine-containing molecules, detailing the causality behind physicochemical shifts, the structural biology of CYP450 metabolism, and the self-validating experimental protocols required for lead optimization.

The Physicochemical Paradigm of Piperidine

The unsubstituted piperidine ring is highly basic (pKa ~11.2) and moderately lipophilic (logP ~0.84) [2]. Under physiological conditions (pH 7.4), piperidine exists predominantly in its protonated state. This protonation is structurally critical, as it allows the nitrogen to form robust salt bridges with acidic amino acid residues (e.g., aspartate or glutamate) within target binding pockets.

However, excessive basicity can be a double-edged sword. It often leads to poor passive membrane permeability, an excessively high volume of distribution, and unwanted binding to the hERG potassium channel, which introduces severe cardiotoxicity liabilities. To mitigate these issues, medicinal chemists frequently introduce steric bulk or electron-withdrawing groups to tune the basicity and lipophilicity.

The introduction of a simple methyl group, for instance, alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile significantly. Steric hindrance and inductive effects alter the availability of the nitrogen's lone pair, slightly decreasing the pKa, while the added aliphatic mass increases lipophilicity (logP), thereby improving membrane permeability.

Table 1: Physicochemical and ADME Parameters of Piperidine and Methyl Isomers [2]
PropertyPiperidine2-Methylpiperidine3-Methylpiperidine4-Methylpiperidine
Molecular Weight ( g/mol ) 85.1599.1899.1899.18
logP 0.841.101.101.10
pKa 11.2210.9511.0711.23
Caco-2 Permeability ModerateModerate to HighModerate to HighModerate to High

Metabolic Fate and CYP450 Interactions

Understanding the metabolic clearance of piperidine is paramount for predicting in vivo half-life. Piperidine rings are predominantly metabolized by Cytochrome P450 (CYP450) enzymes in the liver, particularly the CYP3A4 and CYP2D6 isoforms [3]. The major biotransformation pathways include:

  • N-dealkylation (Cleavage of the side chain attached to the nitrogen).

  • α -oxidation (Leading to the formation of lactams).

  • N-oxidation (Direct oxidation of the nitrogen atom).

For 4-aminopiperidine drugs (e.g., fentanyl, astemizole, pimozide), clinical and in vitro studies indicate that N-dealkylation is the predominant route of clearance [3].

The Mechanistic Causality: Why is N-dealkylation favored over direct ring oxidation in these molecules? The structural biology of CYP3A4 provides the answer. The 4-amino group of the piperidine acts as a critical hydrogen bond donor/acceptor. It interacts directly with the hydroxyl group of Serine 119, a key residue located in the B-C loop region of the CYP3A4 active site. This highly specific hydrogen-bonding event acts as an anchor, juxtaposing the piperidine moiety in exact proximity to the heme porphyrin center. This alignment perfectly exposes the side-chain α -carbon hydrogen to the P450 compound I catalytic species, facilitating hydrogen abstraction—the rate-limiting step for N-dealkylation [3].

CYP450_Metabolism Substrate Piperidine Substrate (e.g., 4-Aminopiperidine) CYP3A4 CYP3A4 Active Site (Ser119 Anchoring) Substrate->CYP3A4 H-bond to Ser119 NDealkylation N-Dealkylation (Major Pathway) CYP3A4->NDealkylation H-abstraction at alpha-C AlphaOxidation Alpha-Oxidation (Lactam Formation) CYP3A4->AlphaOxidation Ring C-H oxidation NOxidation N-Oxidation (Minor Pathway) CYP3A4->NOxidation Direct N-oxidation

CYP450-mediated metabolic pathways of piperidine, highlighting N-dealkylation and oxidation.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the metabolic stability and physicochemical properties of novel piperidine derivatives, the following field-proven protocols must be employed. These workflows are designed as self-validating systems, ensuring that artifacts are caught before data is utilized for lead optimization.

Protocol A: In Vitro Cytochrome P450 Metabolic Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of piperidine derivatives using Human Liver Microsomes (HLMs).

Causality in Experimental Design: We utilize an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) rather than direct NADPH. Direct NADPH degrades rapidly at 37°C, which would artificially halt CYP450 activity and yield false-positive stability data. The regenerating system maintains a steady-state concentration of the cofactor, ensuring sustained enzymatic activity.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw HLMs on ice to prevent premature enzyme denaturation.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the piperidine test compound (final concentration 1 μ M, kept low to ensure first-order kinetics) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 μ L aliquot of the incubation mixture.

  • Quenching & Precipitation: Immediately dispense the aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The cold organic solvent instantaneously denatures the CYP450 enzymes, halting the reaction precisely at the time point, while simultaneously precipitating microsomal proteins to prevent LC-MS/MS column clogging.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent piperidine compound.

Metabolic_Stability Step1 Incubation (HLMs + NADPH) Step2 Aliquoting (Time points: 0-60 min) Step1->Step2 Step3 Quenching (Cold Acetonitrile) Step2->Step3 Step4 Centrifugation (Protein Precipitation) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Step-by-step workflow for in vitro CYP450 microsomal stability assays.

Advanced Optimization: Chiral Centers and Bioisosteres

When standard piperidine modifications fail to resolve pharmacokinetic or toxicity liabilities, medicinal chemists turn to advanced structural strategies: chirality and bioisosterism.

Chiral Piperidines

The introduction of specific stereocenters into the piperidine ring enhances target selectivity by perfectly adapting to asymmetric protein-binding sites [4]. For example, (S)-3-(4-fluorobenzyl)piperidine is a highly valuable chiral building block. The specific (S)-stereochemistry is crucial for maintaining the desired biological activity and selectivity (often acting at the serotonin transporter, SERT), while the incorporation of the fluorine atom significantly modulates metabolic stability by blocking metabolically labile C-H sites.

Spirocyclic Bioisosteres

When the inherent basicity of piperidine causes insurmountable hERG toxicity or poor oral bioavailability, isosteric replacement is required. A prime, field-validated example is the use of 4-azaspiro[2.3]hexane as a piperidine isostere [5].

Replacing the standard piperidine core with this rigidified spirocyclic system alters the electron distribution and steric environment of the nitrogen lone pair. Physicochemical profiling demonstrates that this substitution decreases the compound's basicity ( Δ pKa = -0.9) and increases lipophilicity ( Δ Log P = 0.5) compared to the parent piperidine [5]. This elegant structural modification reduces off-target ion-channel binding (mitigating cardiotoxicity) and improves metabolic stability, all while maintaining the necessary exit vectors required for primary target engagement.

References

  • Analogues of Piperidine for Drug Design Enamine
  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery Benchchem
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design N
  • Application of Chiral Piperidine Scaffolds in Drug Design Thieme Connect
  • 4-Azaspiro[2.
Foundational

In silico ADMET profile of (5-(Piperidin-4-yl)pyridin-2-yl)methanol

An In-Depth Technical Guide to the In Silico ADMET Profile of (5-(Piperidin-4-yl)pyridin-2-yl)methanol Executive Summary The journey of a drug candidate from initial discovery to market approval is fraught with challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico ADMET Profile of (5-(Piperidin-4-yl)pyridin-2-yl)methanol

Executive Summary

The journey of a drug candidate from initial discovery to market approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic and safety profiles.[1][2] The early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just a recommendation but a critical necessity for mitigating risk and reducing the substantial costs associated with late-stage attrition.[1][3] In silico computational models provide a rapid, cost-effective, and increasingly accurate means to predict these crucial properties before a molecule is even synthesized, allowing for a data-driven approach to lead optimization.[4][5]

This guide presents a comprehensive in silico ADMET profile of the novel compound, (5-(Piperidin-4-yl)pyridin-2-yl)methanol. By leveraging a suite of validated computational models, we will dissect its physicochemical characteristics, evaluate its "drug-likeness," and predict its behavior within a biological system. This document is structured to provide not just data, but a field-proven perspective on the interpretation of these predictions, the underlying methodologies, and the strategic implications for the compound's progression in a drug discovery pipeline.

The Strategic Imperative of Predictive ADMET

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. ADMET predictions are central to this strategy, enabling the early identification of compounds with potential pharmacokinetic or toxicity issues.[3] By computationally screening vast virtual libraries, research efforts can be focused on candidates with the highest probability of success, optimizing the allocation of resources for more expensive experimental testing.[1] The use of robust computational tools, from quantitative structure-activity relationship (QSAR) models to sophisticated machine learning algorithms, has become an indispensable part of the drug development toolkit.[4][6][7][8]

The Assessment Workflow

A typical in silico ADMET assessment follows a structured workflow. It begins with the molecule's structure and progresses through a tiered analysis of its properties, from fundamental physicochemical characteristics to complex toxicological endpoints. This systematic approach ensures a holistic evaluation of the candidate's potential.

ADMET_Workflow cluster_0 Input & Physicochemical cluster_1 ADME Prediction cluster_2 Toxicity Prediction cluster_3 Analysis & Decision mol_input Molecule Input (SMILES/SDF) physchem Physicochemical Properties (MW, logP, TPSA, pKa) mol_input->physchem druglikeness Drug-Likeness Assessment (e.g., Lipinski's Rule of Five) physchem->druglikeness absorption Absorption (Solubility, Permeability) druglikeness->absorption distribution Distribution (BBB, PPB) absorption->distribution metabolism Metabolism (CYP Inhibition, SOM) distribution->metabolism excretion Excretion (Renal Clearance) metabolism->excretion hepatotoxicity Hepatotoxicity (DILI) excretion->hepatotoxicity cardiotoxicity Cardiotoxicity (hERG) hepatotoxicity->cardiotoxicity mutagenicity Mutagenicity (Ames) cardiotoxicity->mutagenicity data_integration Data Integration & Profiling mutagenicity->data_integration decision Go / No-Go / Optimize Decision data_integration->decision Decision_Tree start In Silico ADMET Profile Generated q1 Any High-Confidence Toxicity Flags? start->q1 q2 Major PK Liabilities? (e.g., Poor Solubility, High PPB) q1->q2 No res_no_go NO-GO (Deprioritize Compound) q1->res_no_go Yes q3 Profile Meets Project Criteria? q2->q3 No res_optimize OPTIMIZE (Address Liabilities via Medicinal Chemistry) q2->res_optimize Yes q3->res_optimize No res_go GO (Proceed to In Vitro Validation) q3->res_go Yes

Caption: Decision-making framework based on the predicted ADMET profile.

Authoritative Grounding and Conclusion

The in silico analysis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol reveals a compound with a highly promising ADMET profile. It demonstrates excellent drug-like characteristics according to Lipinski's Rule of Five and shows a low predicted risk across key areas of absorption, metabolism, and toxicity. [9][10]The predicted low potential for CYP enzyme inhibition and off-target toxicities (hERG, hepatotoxicity) is particularly encouraging for its development as a safe therapeutic agent. [7][11] Based on this comprehensive computational assessment, the compound is a strong candidate for progression. The logical next step is to validate these in silico findings through a targeted set of in vitro experiments, including solubility, Caco-2 permeability, metabolic stability in liver microsomes, and hERG patch-clamp assays. This synergistic "silico-to-vitro" approach ensures that resources are invested in compounds with the highest intrinsic quality, accelerating the path toward a successful clinical candidate.

References

  • Ovid. In silico models for the prediction of dose-dependent human hepatotoxicity.
  • PubMed. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind".
  • Wikipedia. Lipinski's rule of five.
  • ACS Publications. Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s.
  • PMC. Applications of In Silico Models to Predict Drug-Induced Liver Injury.
  • Frontiers. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers.
  • PMC. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism.
  • Taylor & Francis. Lipinski's rule of five – Knowledge and References.
  • IT-University of Copenhagen. In Silico Prediction of Cytochrome P450 Inhibitors.
  • SpringerLink. Computational determination of hERG- related cardiotoxicity of drug candidates.
  • PMC. A Quantitative Structure-Activity Relationship for Human Plasma Protein Binding: Prediction, Validation and Applicability Domain.
  • SpringerLink. Prediction models for drug-induced hepatotoxicity by using weighted molecular fingerprints.
  • bioRxiv. In silico tool for predicting and designing Blood-Brain Barrier Penetrating Peptides.
  • ACS Publications. A Bayesian Approach to in Silico Blood-Brain Barrier Penetration Modeling.
  • Taylor & Francis Online. In silico prediction of multiple-category classification model for cytochrome P450 inhibitors and non-inhibitors using machine-learning method.
  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier.
  • ACS Publications. In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models.
  • ACS Publications. Deep Learning Models for Predicting Human Cytochrome P450 Inhibition and Induction.
  • IEEE Xplore. Cardiotoxicity Prediction Based on Integreted hERG Database with Molecular Convolution Model.
  • ACS Publications. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
  • SlideShare. Lipinski's Rule of Five.
  • PubMed. In silico prediction of hERG blockers using machine learning and deep learning approaches.
  • MDPI. An In Silico Model for Predicting Drug-Induced Hepatotoxicity.
  • bioRxiv. A New Paradigm in hERG Cardiotoxicity Assessment Using Neuro-Symbolic and Generative AI Embedding.
  • ResearchGate. An In Silico Model for Predicting Drug-Induced Hepatotoxicity.
  • Simulations Plus. ADMET Predictor®.
  • Sygnature Discovery. ADMET Prediction Software.
  • SlideShare. Lipinski rule of five.
  • Aurlide. How do you predict ADMET properties of drug candidates?.
  • IEEE Xplore. Enhancing Chemical Prediction in Plasma Protein Binding: A Deep Learning Model.
  • MDPI. In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data.
  • ResearchGate. In silico prediction models for plasma protein binding.
  • PMC. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
  • ChemScene. 1038351-39-1 | Piperidin-4-yl(pyridin-4-yl)methanol.
  • SpringerLink. In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • PLOS One. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents.

Sources

Exploratory

Unlocking Piperidinylpyridine Scaffolds: A Comprehensive Guide to Emerging Therapeutic Targets and Discovery Workflows

Executive Summary The piperidinylpyridine pharmacophore—characterized by a piperidine ring directly coupled to a pyridine moiety—has emerged as a highly versatile "privileged structure" in modern drug discovery. Its uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidinylpyridine pharmacophore—characterized by a piperidine ring directly coupled to a pyridine moiety—has emerged as a highly versatile "privileged structure" in modern drug discovery. Its unique spatial geometry allows it to act as a rigid vector, precisely projecting functional groups into deep binding pockets or allosteric interfaces. As a Senior Application Scientist, I have observed that the true value of this scaffold lies not just in its affinity, but in its ability to modulate complex protein-protein interactions and concentration-dependent conformational states.

This technical whitepaper deconstructs the primary therapeutic targets of piperidinylpyridine compounds, detailing the mechanistic rationale behind their efficacy and providing self-validating experimental workflows for their preclinical evaluation.

Target Class I: Ligand-Gated Ion Channels (NMDA Receptors)

Mechanistic Rationale

Atypical fluctuations in synaptic glutamate homeostasis lead to aberrant N-methyl-D-aspartate (NMDA) receptor activity, driving the pathogenesis of schizophrenia and severe neuropsychiatric disorders (1)[1]. Traditional orthosteric agonists risk excitotoxicity by forcing the channel open indiscriminately.

To circumvent this, researchers have developed piperidinylpyridine alkaloid derivatives, such as the anabasine-based thiourea CNS4 (4-fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide). CNS4 acts as a glutamate concentration-biased positive allosteric modulator (PAM) . It selectively potentiates GluN1/2D receptor currents up to 8-fold, but only when activated by specific ambient levels of glutamate (e.g., 0.3 μM) and glycine (2)[2]. This provides a localized therapeutic window that enhances hypofunctioning synapses without triggering global excitotoxicity.

NMDAR_Pathway Glu Glutamate (Endogenous) NMDAR NMDAR (GluN1/2D) Conformational Shift Glu->NMDAR Orthosteric Binding Gly Glycine (Co-agonist) Gly->NMDAR Orthosteric Binding CNS4 CNS4 (Piperidinylpyridine PAM) CNS4->NMDAR Allosteric Binding Open Channel Opening NMDAR->Open Synergistic Activation Ca Ca2+ Influx (Neuroplasticity) Open->Ca Ion Permeation

Fig 1: Synergistic allosteric modulation of NMDAR by CNS4.

Experimental Workflow: Self-Validating Whole-Cell Patch-Clamp

To accurately measure concentration-biased allostery, we utilize whole-cell patch-clamp electrophysiology rather than high-throughput calcium imaging. Calcium assays lack the temporal resolution required to differentiate between direct orthosteric agonism and allosteric potentiation of endogenous ligands.

  • Cell Preparation: Co-transfect HEK293T cells with plasmids encoding human GluN1 and GluN2D subunits.

  • Electrophysiological Setup: Clamp the membrane potential at -70 mV. Causality Note: The extracellular recording solution must be strictly Mg²⁺-free. Physiological magnesium causes a voltage-dependent block of the NMDAR pore, which would artificially mask the potentiating effects of the compound.

  • Baseline & Internal Validation: Perfuse the cells with 100 µM Glycine and 0.3 µM Glutamate to establish a baseline inward current.

    • Self-Validating Step: Apply 10 µM Ifenprodil (a strict GluN2B-selective antagonist). If the current drops, the cell is contaminated with endogenous GluN2B subunits and must be discarded. If the current remains stable, the pure GluN1/2D expression is validated.

  • Compound Application: Co-apply the baseline agonists with 10 µM CNS4. Record the fold-increase in the steady-state current.

  • Washout: Perfuse with standard buffer to ensure the current returns to baseline, proving the compound's effect is reversible and not an artifact of membrane destabilization.

Target Class II: Viral Enzymes (HIV-1 Integrase)

Mechanistic Rationale

While Integrase Strand Transfer Inhibitors (INSTIs) like raltegravir are clinical mainstays, viral mutations at the catalytic core rapidly drive resistance. Enter Allosteric HIV-1 Integrase Inhibitors (ALLINIs). Recent structural optimization has replaced older biquinoline scaffolds with C4-piperidinylpyridine scaffolds to improve drug-like properties (3)[3].

These compounds bind to a distinct allosteric pocket at the interface of two integrase monomers, specifically interacting with polymorphic residues 124 and 125[3]. By forcing premature and aberrant multimerization of the integrase enzyme during virion maturation, the piperidinylpyridine scaffold ensures the resulting viral particles are replication-deficient[3].

Experimental Workflow: HTRF-Based Multimerization Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because it allows for wash-free, real-time detection of transient protein-protein interactions (multimerization) without disrupting the equilibrium.

  • Reagent Preparation: Express and purify two batches of recombinant HIV-1 Integrase: one His-tagged and one FLAG-tagged.

  • Assay Assembly: In a 384-well plate, incubate 50 nM of His-IN and 50 nM of FLAG-IN with varying concentrations of the piperidinylpyridine ALLINI.

  • Fluorophore Addition: Add Anti-His-Eu³⁺ cryptate (Donor) and Anti-FLAG-XL665 (Acceptor). Causality Note: Europium's long emission half-life allows for time-delayed reading (typically 50 µs delay), completely eliminating short-lived background autofluorescence from the test compounds.

  • Internal Validation:

    • Self-Validating Step: Include Raltegravir (an INSTI) in control wells. Because Raltegravir binds the catalytic core without inducing multimerization, it must yield a baseline FRET signal. Any dose-dependent increase in the 665nm/620nm emission ratio in the test wells is thus definitively attributed to the allosteric multimerization driven by the piperidinylpyridine compound.

Target Class III: Kinases (BTK & IKK)

Mechanistic Rationale

Bruton's tyrosine kinase (BTK) is a critical node in B-cell receptor (BCR) signaling; its hyperactivity is a primary driver of B-cell malignancies and autoimmune diseases (4)[4]. First-generation inhibitors like ibrutinib suffer from off-target toxicity (e.g., EGFR, ITK) due to non-specific cysteine binding.

Piperidinylpyridine derivatives (such as the 2IE ligand analog) offer superior structural complementarity[4]. The rigid piperidine-pyridine axis acts as a perfect molecular ruler. Depending on its functionalization, it can either position an acrylamide warhead to form a highly selective covalent bond with Cys481 in the ATP-binding site, or it can act as a non-covalent inhibitor by projecting lipophilic moieties deep into the H3 cleft to interact with Tyr551, preventing autophosphorylation[4].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLC-gamma-2 BTK->PLCg2 Signal Transduction Inhibitor Piperidinylpyridine Inhibitor (e.g., 2IE) Inhibitor->BTK Cys481/H3 Cleft Blockade NFkB NF-kB Activation (Malignant Proliferation) PLCg2->NFkB Downstream Effector

Fig 2: BTK signaling blockade by piperidinylpyridine inhibitors.

Target Class IV: G-Protein Coupled Receptors (GPBAR1/TGR5)

Mechanistic Rationale

Beyond kinases and ion channels, specific 3-amino-4-piperidinylpyridine derivatives have been validated as potent agonists of GPBAR1 (also known as TGR5) (5)[5]. GPBAR1 is a Gαs-coupled GPCR. Ligand binding stimulates adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP (cAMP)[5]. This pathway is highly prioritized for the treatment of obesity and metabolic syndrome, as GPBAR1 activation promotes GLP-1 secretion and increases energy expenditure without the deleterious lipid-altering effects associated with Farnesoid X Receptor (FXR) activation[5].

Quantitative Data Synthesis

The table below consolidates the diverse targeting modalities of piperidinylpyridine compounds across different therapeutic areas:

Target ClassSpecific TargetModalityPiperidinylpyridine LeadKey Interaction / ParameterPrimary Indication
Ion Channel NMDAR (GluN1/2D)Biased PAMCNS4 (Anabasine-thiourea)Up to 8-fold potentiation at 0.3µM GluSchizophrenia
Viral Enzyme HIV-1 IntegraseALLINIC4-piperidinylpyridineDimer interface (Residues 124/125)HIV-1 Infection
Kinase BTKInhibitor (Cov/Non-Cov)2IE analogCys481 / H3 Cleft (Tyr551)B-cell Malignancies
GPCR GPBAR1 (TGR5)Agonist3-amino-4-piperidinylpyridineGαs-coupling → cAMP elevationMetabolic Syndrome

Conclusion & Future Perspectives

The piperidinylpyridine scaffold is far more than a simple structural linker; it is a highly tunable pharmacophore capable of dictating complex biological outcomes. By leveraging its rigidity, medicinal chemists can selectively target allosteric pockets (as seen in NMDARs and HIV-1 Integrase), achieve exquisite kinase selectivity (BTK), or drive GPCR agonism (GPBAR1). Future development will likely see this scaffold integrated into Proteolysis Targeting Chimeras (PROTACs), utilizing its optimal physicochemical properties to recruit E3 ligases to previously undruggable targets.

References

  • A glutamate concentration‐biased allosteric modulator potentiates NMDA‐induced ion influx in neurons.PMC.
  • Synthetic route and chemical structure of CNS004. Anabasine...ResearchGate.
  • Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase...ACS Publications.
  • Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors...MDPI.
  • CN103415507A - 3-amino-pyridines as GPBAR1 agonists.Google Patents.

Sources

Foundational

Physicochemical Profiling of (5-(Piperidin-4-yl)pyridin-2-yl)methanol: A Technical Guide to Solubility and Stability

Executive Summary & Structural Significance (5-(Piperidin-4-yl)pyridin-2-yl)methanol is a highly versatile, bifunctional heterocyclic building block widely utilized in modern medicinal chemistry. Structurally, it compris...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

(5-(Piperidin-4-yl)pyridin-2-yl)methanol is a highly versatile, bifunctional heterocyclic building block widely utilized in modern medicinal chemistry. Structurally, it comprises a secondary aliphatic amine (piperidine), a weakly basic aromatic ring (pyridine), and a polar primary alcohol (hydroxymethyl group). This specific scaffold is frequently deployed in the synthesis of advanced therapeutics, serving as a critical precursor for Calcitonin Gene-Related Peptide (CGRP) receptor antagonists like Rimegepant[1] and non-nucleoside Respiratory Syncytial Virus (RSV) polymerase inhibitors[2].

Understanding the exact solubility and stability profile of this compound is critical for drug development professionals. Because the molecule possesses two distinct ionizable nitrogen centers and an oxidation-prone hydroxyl group, its physicochemical behavior is highly sensitive to pH, oxidative stress, and photolytic exposure. This whitepaper provides a comprehensive, first-principles analysis of its solubility and stability, supported by self-validating experimental methodologies.

Ionization Dynamics and Aqueous Solubility

The thermodynamic solubility of (5-(Piperidin-4-yl)pyridin-2-yl)methanol is fundamentally dictated by its ionization state. The molecule features two basic centers with vastly different proton affinity:

  • Piperidine Nitrogen (pKa ~10.5): Highly basic. At physiological pH (7.4), this nitrogen is fully protonated, driving high aqueous solubility by preventing rigid crystal lattice stacking and favoring hydration.

  • Pyridine Nitrogen (pKa ~5.2): Weakly basic. This center only becomes protonated under acidic conditions (e.g., in gastric fluid or acidic formulation buffers).

Because of these dual basic centers, the compound is most frequently synthesized and stored as a dihydrochloride salt to maximize shelf-life and immediate aqueous dissolution.

Table 1: Physicochemical Properties & Predicted Solubility Profile
PropertyValue / StateCausality & Impact on Formulation
pKa 1 (Piperidine NH) ~10.5Remains protonated at pH 7.4, acting as the primary driver for aqueous solubility in biological media.
pKa 2 (Pyridine N) ~5.2Remains un-ionized in blood plasma but protonates in the stomach (pH 1-2), maximizing oral bioavailability.
LogP (Neutral) 1.2 – 1.5Moderate lipophilicity ensures adequate lipid membrane permeability when the molecule is in its un-ionized free-base form.
Solubility (pH 7.4) > 10 mg/mL (Salt)The monoprotonated state highly favors solvation. The dihydrochloride salt form dissolves rapidly before equilibrating to the buffer's pH.
pH-Dependent Ionization Logic

Ionization FreeBase Free Base Form (pH > 11) Low Aqueous Solubility MonoProt Monoprotonated Form (Piperidine N+) (pH 6 - 10) High Aqueous Solubility FreeBase->MonoProt Decrease pH (Protonate Piperidine) MonoProt->FreeBase Increase pH (Deprotonate Piperidine) DiProt Diprotonated Form (Piperidine N+ & Pyridine N+) (pH < 4) Maximum Solubility MonoProt->DiProt Decrease pH (Protonate Pyridine) DiProt->MonoProt Increase pH (Deprotonate Pyridine)

Figure 1: pH-dependent ionization states dictating the solubility profile.

Protocol: Miniaturized Shake-Flask Thermodynamic Solubility

To accurately determine the equilibrium solubility of this compound, a miniaturized shake-flask method is employed[3]. This protocol is designed as a self-validating system to ensure kinetic supersaturation does not artificially inflate the reported solubility[4].

Step-by-Step Methodology:

  • Solid Excess Preparation: Weigh 5 mg of (5-(Piperidin-4-yl)pyridin-2-yl)methanol into a highly inert glass Whatman MiniUniPrep vial[4].

  • Buffer Addition: Add 500 µL of 50 mM Phosphate Buffer (pH 7.4). Causality: This buffer capacity is required to overcome the pH-altering effect of the highly basic piperidine ring, ensuring the system remains at physiological pH.

  • Incubation & Agitation: Seal the vial and incubate on an orbital shaker at 400 rpm and 25°C.

  • Self-Validation (Equilibrium Check): Extract 10 µL aliquots at 48 hours and 72 hours. Causality: Thermodynamic equilibrium is only validated if the concentration difference between the 48h and 72h timepoints is <5%. If >5%, shaking must continue to 96 hours[4].

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes to pellet undissolved micro-crystals.

  • Quantification: Dilute the supernatant in mobile phase and quantify via HPLC-UV against a validated 5-point external calibration curve[4].

Chemical Stability and Degradation Pathways

While the pyridine and piperidine rings provide a robust structural backbone, the hydroxymethyl group at the 2-position of the pyridine ring introduces specific stability liabilities. Under ambient, dry conditions, hydroxymethylpyridines are generally stable[5]. However, under oxidative and photolytic stress, specific degradation pathways emerge[6].

Table 2: Forced Degradation Matrix (ICH Q1A/Q1B Guidelines)
Stress ConditionReagent / EnvironmentExpected Degradation Pathway & Causality
Hydrolytic (Acid) 0.1 N HCl, 60°C, 24hHighly Stable. The protonated nitrogens repel hydronium ions, protecting the rings from hydrolytic cleavage.
Hydrolytic (Base) 0.1 N NaOH, 60°C, 24hStable. Minor risk of intermolecular condensation at extreme concentrations, but generally robust.
Oxidative 3% H2O2, RT, 24hHigh Susceptibility. The primary alcohol rapidly oxidizes to a picolinaldehyde derivative, and eventually to a carboxylic acid. N-oxidation of the piperidine ring is also highly probable.
Photolytic UV-A / Vis (ICH Q1B)Moderate Susceptibility. Hydroxymethylpyridines exhibit accelerated decomposition under UV-A radiation, leading to radical-mediated dimerization or ring cleavage[6].
Protocol: Forced Degradation & LC-MS/MS Analysis

To map the degradation profile, a forced degradation study coupled with LC-MS/MS is utilized. This protocol incorporates mandatory quenching steps to ensure the analytical snapshot is accurate and not an artifact of the autosampler queue.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the API in 50% Methanol/Water.

  • Stress Application: Aliquot 1 mL of stock into four separate amber vials. Apply the stress conditions detailed in Table 2 (Acid, Base, Peroxide, UV).

  • Self-Validation (Chemical Quenching):

    • Acid/Base Quench: Neutralize the 0.1 N HCl and 0.1 N NaOH samples with equimolar amounts of base/acid prior to injection.

    • Oxidative Quench: Add sodium bisulfite to the H2O2 sample. Causality: Failure to quench peroxides will result in continued oxidation while the sample sits in the LC autosampler, generating false-positive degradation data.

  • Self-Validation (Mass Balance Check): Analyze samples via LC-MS/MS (Q-TOF). Calculate the total peak area of the remaining API plus all identified degradant peaks. Causality: A mass balance of 90-110% relative to the unstressed control validates that no volatile degradants were lost and that the extraction method is comprehensive.

  • Structural Elucidation: Identify mass shifts. An observed shift of +14 Da indicates the oxidation of the hydroxymethyl group to a carboxylic acid, while a shift of +16 Da indicates N-oxide formation on the piperidine ring.

Forced Degradation Workflow

ForcedDegradation Start API Stock Solution (5-(Piperidin-4-yl)pyridin-2-yl)methanol Acid Acid Stress 0.1N HCl, 60°C Start->Acid Base Base Stress 0.1N NaOH, 60°C Start->Base Ox Oxidative Stress 3% H2O2, RT Start->Ox Photo Photolytic Stress UV-A / Vis Start->Photo Neut Chemical Quenching (Self-Validation Step) Acid->Neut Neutralize Base->Neut Neutralize Ox->Neut Bisulfite LCMS LC-MS/MS Analysis (Mass Balance & ID) Photo->LCMS Direct Injection Neut->LCMS

Figure 2: Forced degradation workflow with mandatory self-validating quenching steps.

References

  • Light Stability, Pro-Apoptotic and Genotoxic Properties of Silver (I) Complexes of Metronidazole and 4-Hydroxymethylpyridine against Pancreatic Cancer Cells In Vitro MDPI[Link][6]

  • Rimegepant. Calcitonin gene-related peptide (CGRP) receptor antagonist, Treatment of migraine Drugs of the Future / Portico [Link][1]

  • Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors Journal of Medicinal Chemistry - ACS Publications [Link][2]

  • Determination of Thermodynamic Solubility Bio-protocol [Link][4]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Dissolution Technologies [Link][3]

Sources

Exploratory

Structure-activity relationship of piperidine-containing drugs

The Piperidine Scaffold in Modern Drug Discovery: A Mechanistic Guide to Structure-Activity Relationships (SAR) Executive Summary: The Dominance of Piperidine In the landscape of small-molecule drug discovery, the piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

The Piperidine Scaffold in Modern Drug Discovery: A Mechanistic Guide to Structure-Activity Relationships (SAR)

Executive Summary: The Dominance of Piperidine

In the landscape of small-molecule drug discovery, the piperidine ring—a six-membered saturated nitrogen heterocycle—stands as a foundational pillar. An analysis of US-FDA-approved pharmaceuticals reveals that piperidine is one of the most frequently utilized nitrogen heterocyclic ring systems, accounting for at least 72 approved drugs[1]. It is the second most prevalent aza-heterocycle in clinical use, surpassed only by pyridine[2].

The ubiquitous nature of piperidine is not coincidental; it is driven by fundamental physicochemical properties. The secondary or tertiary amine within the piperidine core typically exhibits a pKa of 9.5 to 11.0, ensuring it is predominantly protonated at physiological pH. This cationic state is critical for forming salt bridges with anionic amino acid residues (such as aspartate or glutamate) within target protein binding pockets. Furthermore, the saturated nature of the ring enforces a stable chair conformation, providing predictable, three-dimensional vectors (axial and equatorial) for substituents. This allows medicinal chemists to precisely navigate the steric and electronic topography of complex binding sites[3].

This whitepaper deconstructs the structure-activity relationship (SAR) of piperidine-containing drugs through two distinct, high-impact case studies: Acetylcholinesterase (AChE) inhibitors and μ -Opioid Receptor (MOR) agonists. We will also detail a self-validating biophysical protocol for quantifying these interactions.

Case Study I: Acetylcholinesterase (AChE) Inhibitors (Donepezil)

Donepezil is a second-generation AChE inhibitor and a frontline therapeutic for Alzheimer's disease[4]. Its molecular architecture is a masterclass in dual-site binding, bridging the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme[5].

Mechanistic SAR Breakdown
  • The N-Benzylpiperidine Moiety (CAS Binding): The protonated nitrogen of the piperidine ring is the primary anchor, forming a critical cation- π interaction with the aromatic rings of Trp86 and Phe330 deep within the CAS[4][5]. The attached benzyl group further stabilizes this interaction via hydrophobic packing.

  • The Dimethoxyindanone Moiety (PAS Binding): Connected to the piperidine core via a flexible linker, this moiety reaches the enzyme's surface to engage the PAS. It forms strong π−π stacking interactions with Trp279[4][5].

  • Stereochemistry: While developed as a racemic mixture, the R-enantiomer (eutomer) exhibits a 5-fold higher affinity for AChE ( Ki​ = 3.35 nM) compared to the S-enantiomer, highlighting the spatial sensitivity of the piperidine vectors[6].

G Donepezil Donepezil Molecule BenzylPip N-benzylpiperidine Donepezil->BenzylPip Indanone Dimethoxyindanone Donepezil->Indanone CAS Catalytic Active Site (CAS) (Trp86, Phe330) BenzylPip->CAS Cation-π Interaction PAS Peripheral Anionic Site (PAS) (Trp279) Indanone->PAS π-π Stacking

Logical mapping of Donepezil's structural moieties to AChE binding sites.

Quantitative SAR Data: Donepezil Derivatives

Modifying the piperidine core or its substituents drastically alters binding affinity. Replacing the piperidine ring with a flat pyridine ring results in a massive loss of activity, proving the necessity of the 3D chair conformation[4].

Compound / ModificationAChE IC50​ (nM)Mechanistic Rationale
Donepezil (Standard) ~12.7Optimal dual-site (CAS/PAS) spanning[4].
Compound 82e (Isothiochromanone modification)2.7Enhanced π−π stacking at the PAS[4].
Compound 82f (4-Fluorobenzyl modification)5.8Fluorine introduces favorable hydrophobic/electronic contacts in the CAS[4].
Compound 82a (Pyridine exchange for Piperidine)7,470.0Loss of basicity and 3D geometry destroys the critical cation- π interaction[4].

Case Study II: μ -Opioid Receptor (MOR) Agonists (Fentanyl)

Fentanyl, a 4-anilidopiperidine derivative, is a synthetic opioid 50 to 100 times more potent than morphine[7]. The SAR of fentanyl heavily relies on the precise spatial arrangement dictated by the central piperidine ring[8].

Mechanistic SAR Breakdown
  • The Piperidine Core (Region A): The six-membered ring must exist in a chair conformation. Contracting the ring to a pyrrolidine (5-membered) or expanding it to an azepane (7-membered) causes a near-total loss of analgesia[3]. The protonated piperidine nitrogen forms an indispensable ionic salt bridge with Asp147 of the MOR[9].

  • The N-Phenethyl Chain (Region B): Attached to position 1 of the piperidine, this chain dives into a deep, hydrophobic subpocket of the receptor. Altering the ethylene linker length drastically reduces receptor activation[3].

  • The 4-Position Substituents (Regions C & D): The anilido phenyl ring penetrates a subpocket formed by transmembrane helices TM3 and TM4, while the propionyl group engages in specific electronic interactions[3][9].

G Fentanyl Fentanyl (Piperidine Core) MOR μ-Opioid Receptor (MOR) Fentanyl->MOR Agonist Binding Gi Gi/o Protein Activation MOR->Gi AC Adenylate Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP Analgesia Analgesia & Sedation cAMP->Analgesia

Fentanyl-mediated μ-Opioid Receptor (MOR) signaling pathway.

Quantitative SAR Data: Fentanyl Analogs

Substitutions on the piperidine ring itself (e.g., at the 3- or 4-positions) yield some of the most potent MOR agonists known to modern science.

CompoundStructural ModificationMOR IC50​ (nM)Mechanistic Rationale
Fentanyl Base 4-anilidopiperidine~1.25Standard baseline affinity[9].
Carfentanil 4-carbomethoxy substitution0.19Ester group forms additional hydrogen bonds in the binding pocket[9].
Lofentanil 3-methyl substitution0.208Methyl group restricts piperidine conformation, locking it into the active geometry[9].
Remifentanil N-(2-methoxycarbonylethyl)0.60Maintains high affinity but introduces a soft-drug ester for rapid systemic clearance[9].
Compound F13 p-Trifluoromethyl substitution95.5Bulky CF3​ group creates severe steric clashes within the TM3/TM4 subpocket[9].

Experimental Methodology: SPR Binding Kinetics for Piperidine Analogs

To accurately determine the SAR of novel piperidine derivatives, endpoint assays ( IC50​ ) are insufficient. As an Application Scientist, I mandate the use of Surface Plasmon Resonance (SPR) to capture real-time association ( kon​ ) and dissociation ( koff​ ) rates.

The following protocol is designed as a self-validating system. It includes internal controls to differentiate true target engagement from non-specific hydrophobic sticking—a common artifact with lipophilic piperidines.

Step-by-Step SPR Protocol

1. Sensor Chip Preparation & Target Immobilization

  • Action: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Action: Inject the target protein (e.g., purified AChE) diluted in 10 mM Sodium Acetate (pH 4.5) over the active channel until an immobilization level of ~3000 RU is achieved.

  • Validation: Leave the reference channel blank (activated and quenched) to subtract bulk refractive index changes and non-specific matrix binding.

2. Surface Quenching & Equilibration

  • Action: Inject 1.0 M Ethanolamine-HCl (pH 8.5) for 7 minutes across all channels to deactivate unreacted NHS esters.

  • Action: Equilibrate the system with Running Buffer (PBS-P+ with 5% DMSO) until the baseline drift is <0.3 RU/min.

  • Causality: Piperidine derivatives are often highly lipophilic. 5% DMSO ensures compound solubility, preventing aggregation-induced false-positive signals.

3. Solvent Correction Calibration (Self-Validation Step)

  • Action: Inject a DMSO calibration series (4.5% to 5.5% DMSO in PBS-P+) to create a solvent correction curve.

  • Causality: Bulk refractive index is highly sensitive to DMSO concentration variations between the running buffer and the injected sample. This step mathematically eliminates solvent mismatch artifacts.

4. Analyte Injection (Kinetic Phase)

  • Action: Prepare a 5-point serial dilution of the piperidine analog (e.g., 0.1 nM to 100 nM). Inject each concentration from lowest to highest (Single-Cycle Kinetics) at a flow rate of 30 μ L/min.

  • Action: Allow a 120-second association phase ( kon​ ) followed by a 600-second dissociation phase ( koff​ ) running pure buffer.

5. Data Fitting & Quality Control

  • Action: Fit the double-referenced data (reference channel and blank injection subtracted) to a 1:1 Langmuir binding model to calculate KD​=koff​/kon​ .

  • Validation: Accept the data only if the χ2 (Chi-square) value is <10% of Rmax​ , confirming the interaction follows true 1:1 stoichiometry without complex aggregation.

G Prep 1. Target Immobilization (Amine Coupling) Inject 2. Analyte Injection (Piperidine Analogs) Prep->Inject Assoc 3. Association Phase (Measure kon) Inject->Assoc Dissoc 4. Dissociation Phase (Measure koff) Assoc->Dissoc Regen 5. Surface Regeneration Dissoc->Regen Kinetics 6. KD Calculation (koff/kon) Regen->Kinetics

Step-by-step Surface Plasmon Resonance (SPR) experimental workflow.

Conclusion & Future Perspectives

The piperidine ring is not merely a structural scaffold; it is a dynamic pharmacophore. Its basicity ensures target anchoring via ionic interactions, while its 3D chair conformation dictates the precise spatial trajectory of functional groups. As demonstrated by Donepezil and Fentanyl, minor modifications to the piperidine core—such as adding a methyl group to restrict conformation (Lofentanil) or swapping to a flat pyridine ring (Donepezil analog 82a)—can result in exponential shifts in binding affinity. Future drug discovery campaigns will increasingly rely on late-stage functionalization of complex, polysubstituted piperidines to navigate challenging, undruggable targets.

References

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. URL: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health (NIH). URL:[Link]

  • Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors. SciELO. URL:[Link]

  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers. URL: [Link]

  • Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. National Institutes of Health (NIH). URL:[Link]

  • Donepezil: An Important Prototype to the Design of New Drug Candidates for Alzheimer's Disease. Ingenta Connect. URL:[Link]

  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. National Institutes of Health (NIH). URL:[Link]

  • Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. MDPI. URL:[Link]

  • Fentanyl. Wikipedia. URL:[Link]

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Foundational

Whitepaper: Strategic Discovery of Novel Piperidinyl-Containing CHK1 Inhibitors for Oncology

Abstract Checkpoint Kinase 1 (CHK1) is a pivotal serine/threonine kinase in the DNA Damage Response (DDR) network, a pathway frequently exploited by cancer cells for survival.[1][2] Inhibition of CHK1 presents a compelli...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Checkpoint Kinase 1 (CHK1) is a pivotal serine/threonine kinase in the DNA Damage Response (DDR) network, a pathway frequently exploited by cancer cells for survival.[1][2] Inhibition of CHK1 presents a compelling therapeutic strategy, particularly for sensitizing p53-deficient tumors to chemotherapy and radiation.[3][4][5] This guide provides a comprehensive overview of the strategic discovery and preclinical development of novel CHK1 inhibitors, with a specific focus on the rationale and optimization of compounds incorporating a piperidinyl moiety. We will dissect the critical stages of drug discovery, from target validation and hit identification to structure-based design and lead optimization, culminating in robust preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology and kinase inhibitor research.

The Rationale for CHK1 Inhibition in Oncology

CHK1: The Guardian of the Genome in Cancer

The DNA Damage Response is a complex signaling network that cells activate to maintain genomic integrity.[1][2] When DNA damage occurs, sensor proteins like ATR (Ataxia-Telangiectasia and Rad3-related) are recruited to the site of damage.[2][6] ATR then phosphorylates and activates CHK1 at serine residues 317 and 345.[1][7] Once activated, CHK1 orchestrates cell cycle arrest, primarily at the G2/M and S-phase checkpoints, by phosphorylating downstream effectors such as CDC25 phosphatases.[4][7] This pause allows the cell time to repair the damaged DNA before proceeding with division.

However, a majority of cancer cells have mutations in the tumor suppressor protein p53, which governs the G1 checkpoint.[3][4] This deficiency makes them critically dependent on the CHK1-mediated S and G2/M checkpoints for survival, especially when challenged with DNA-damaging chemotherapeutic agents.[5][8] By inhibiting CHK1, we can abrogate this last line of defense, forcing cancer cells with damaged DNA to prematurely enter mitosis. This leads to a catastrophic failure of cell division, known as mitotic catastrophe, and subsequent apoptosis.[9][10] This selective dependency provides a therapeutic window where CHK1 inhibitors can potentiate the effects of chemotherapy in tumor cells while having a lesser impact on healthy cells with a functional p53-G1 checkpoint.[3][6]

The CHK1 Signaling Pathway

The following diagram illustrates the central role of CHK1 in the DNA Damage Response pathway and the point of intervention for therapeutic inhibitors.

CHK1_Pathway cluster_damage DNA Damage & Sensing cluster_checkpoint Checkpoint Activation cluster_cycle Cell Cycle Control DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATR ATR Kinase DNA_Damage->ATR activates Replication_Stress Replication Stress Replication_Stress->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates (S317/S345) activates CDC25A CDC25A CHK1->CDC25A phosphorylates inhibits Mitosis Premature Mitosis (Mitotic Catastrophe) CHK1_Inhibitor CHK1 Inhibitor (Piperidinyl Moiety) CHK1_Inhibitor->CHK1 blocks ATP binding CDK2 CDK2 CDC25A->CDK2 dephosphorylates activates CDK1 CDK1 CDC25A->CDK1 dephosphorylates activates S_Phase S-Phase Arrest CDK2->S_Phase G2M_Phase G2/M Arrest CDK1->G2M_Phase

Caption: CHK1 signaling pathway in response to DNA damage.

The Drug Discovery Workflow: From Hit to Preclinical Candidate

The discovery of a potent and selective CHK1 inhibitor is a multi-stage process that integrates computational design, medicinal chemistry, and rigorous biological testing.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Screening High-Throughput Screening (e.g., ALIS) Target_ID->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt Preclinical_Dev Preclinical Development (In Vitro & In Vivo) Lead_Opt->Preclinical_Dev Candidate Candidate Selection Preclinical_Dev->Candidate

Caption: The iterative workflow for CHK1 inhibitor discovery.

Hit Identification: Finding a Starting Point

The initial step involves screening large compound libraries to identify "hits"—molecules that exhibit inhibitory activity against CHK1. High-throughput screening (HTS) using biochemical assays is a common approach. A powerful and modern technique is the affinity selection-mass spectrometry (AS-MS)-based Automated Ligand Identification System (ALIS), which can identify high-affinity ligands directly from complex mixtures.[8][11] This method led to the discovery of a novel series of 2-aryl-N-(2-(piperazin-1-yl)phenyl)thiazole-4-carboxamide inhibitors.[8]

Lead Optimization: The Central Role of the Piperidinyl Moiety

Once a hit is identified, the iterative process of lead optimization begins. This phase aims to improve potency, selectivity, and drug-like properties (e.g., solubility, oral bioavailability). Structure-based drug design is paramount here.

Causality Behind Experimental Choice: Obtaining an X-ray crystal structure of the hit compound bound to the CHK1 protein is a critical investment.[3][8] It provides an atomic-level map of the interactions between the inhibitor and the kinase's ATP-binding pocket. This insight is not merely descriptive; it is predictive, allowing medicinal chemists to design modifications that enhance binding affinity and selectivity.

For many successful CHK1 inhibitors, a cyclic amine moiety, such as piperidine, has proven crucial. The crystal structure of the inhibitor AZD7762 bound to CHK1 revealed that the protonated piperidine nitrogen forms three key polar interactions at the edge of the ribose-binding pocket.[3] This observation explained the preference for cyclic amines and the importance of the correct stereochemistry (e.g., 3S-aminopiperidine), providing a clear rationale for focusing synthetic efforts on this part of the molecule.[3]

Structure-Activity Relationship (SAR) studies systematically explore how chemical modifications affect biological activity. The table below summarizes SAR data for a hypothetical series of piperidinyl-containing thiophenecarboxamide ureas, inspired by published findings.[3]

CompoundR-Group on PiperidineCHK1 IC50 (nM)CHK2 IC50 (nM)Selectivity (CHK2/CHK1)G2 Checkpoint Abrogation IC50 (nM)
1a (Lead) -H85250029>1000
1b 3-OH (R)55210038850
1c 3-OH (S)123500291150
1d 4-OH92260028>1000
1e 3-F (S)5450090065
1f N-Methyl150180012>1000

Data is illustrative and based on principles from cited literature.

This data demonstrates that small changes to the piperidinyl moiety have profound effects. The introduction of a hydroxyl group at the 3-position improves potency, but only with the correct (S)-stereochemistry (Compound 1c vs. 1b ), which likely allows for an optimal hydrogen bond interaction within the pocket. Switching to a more electronegative fluorine atom (Compound 1e ) further enhances potency and selectivity. Conversely, methylation of the piperidine nitrogen (Compound 1f ) is detrimental, likely due to steric hindrance or loss of a crucial hydrogen bond.

SAR_Logic Lead Lead Compound 1a CHK1 IC50 = 85 nM Mod1 Add 3-(S)-OH (Compound 1c) Lead->Mod1 Modification Mod2 Add 3-(S)-F (Compound 1e) Lead->Mod2 Modification Mod3 N-Methylation (Compound 1f) Lead->Mod3 Modification Result1 Improved Potency CHK1 IC50 = 12 nM Mod1->Result1 leads to Result2 Optimized Potency CHK1 IC50 = 5 nM Mod2->Result2 leads to Result3 Decreased Potency CHK1 IC50 = 150 nM Mod3->Result3 leads to

Caption: Logic diagram of Structure-Activity Relationship (SAR) optimization.

Preclinical Evaluation: Validating the Candidate

A promising lead compound must undergo rigorous preclinical testing to establish its therapeutic potential and safety profile before being considered for clinical trials.[12][13]

In Vitro Characterization

This stage involves a suite of cell-based assays to confirm the mechanism of action and efficacy in a biological context.

Protocol 1: Western Blot for CHK1 Target Engagement

  • Objective: To confirm that the inhibitor blocks CHK1 activation (phosphorylation) in cancer cells following DNA damage.

  • Principle (Self-Validation): This protocol is self-validating through the use of controls. The DNA damaging agent serves as a positive control for CHK1 activation. The total CHK1 blot serves as a loading control to ensure observed changes in phosphorylation are not due to variations in protein amount. A known inhibitor can be used as a further positive control for the assay itself.

  • Methodology:

    • Cell Culture: Plate a p53-deficient cancer cell line (e.g., HT-29, SW620) in 6-well plates and allow them to adhere overnight.

    • Pre-treatment: Treat cells with the novel CHK1 inhibitor (e.g., at 0.1x, 1x, and 10x the G2 abrogation IC50) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Induce Damage: Add a DNA damaging agent (e.g., 1 µM Camptothecin or 2 mM Hydroxyurea[14]) to the wells for a defined period (e.g., 6 hours). Maintain an untreated control well.

    • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-CHK1 (Ser345) and total CHK1.

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: A dose-dependent decrease in the phospho-CHK1 signal in inhibitor-treated cells compared to cells treated with the DNA damaging agent alone, with no significant change in total CHK1 levels.

Protocol 2: Cell Viability and Chemosensitization Assay

  • Objective: To determine the inhibitor's ability to enhance the cytotoxicity of standard chemotherapeutic agents.

  • Principle (Self-Validation): This assay includes controls for the inhibitor alone and the chemotherapeutic agent alone. The synergistic effect is only confirmed if the combination treatment results in significantly lower cell viability than the additive effects of either agent individually.

  • Methodology:

    • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density.

    • Treatment Matrix: After 24 hours, treat cells with a matrix of concentrations of the CHK1 inhibitor and a DNA-damaging agent (e.g., gemcitabine, irinotecan[15]). Include wells with each agent alone and vehicle controls.

    • Incubation: Incubate the plates for 72-96 hours.

    • Viability Assessment: Measure cell viability using an appropriate method, such as the Sulforhodamine B (SRB) assay or a commercially available kit (e.g., CellTiter-Glo®).

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Analyze the data using software (e.g., GraphPad Prism) to determine IC50 values and assess for synergy (e.g., using the Chou-Talalay method).

  • Expected Outcome: A significant leftward shift in the dose-response curve of the chemotherapeutic agent in the presence of the CHK1 inhibitor, indicating potentiation of its cytotoxic effects.

In Vivo Efficacy Studies

The ultimate preclinical validation comes from demonstrating anti-tumor activity in animal models.

Protocol 3: Human Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the CHK1 inhibitor, both as a single agent and in combination with chemotherapy, in a living organism.

  • Principle (Self-Validation): The inclusion of a vehicle control group is essential to measure the natural growth of the tumor. The chemotherapy-alone group serves as the benchmark against which the combination therapy's efficacy is measured. Animal body weight and clinical signs are monitored to assess toxicity.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

    • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million Z-138 or SW620 cells[15][16]) into the flank of each mouse.

    • Tumor Growth: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group).

    • Treatment Groups:

      • Group 1: Vehicle control.

      • Group 2: CHK1 inhibitor alone (administered orally or via IV, based on pharmacokinetic data).

      • Group 3: Chemotherapeutic agent alone (e.g., gemcitabine).

      • Group 4: Combination of CHK1 inhibitor and the chemotherapeutic agent.

    • Dosing and Monitoring: Administer treatments according to a predetermined schedule. Measure tumor volumes and body weights 2-3 times per week.

    • Endpoint: Continue the study until tumors in the control group reach a maximum allowable size or for a pre-defined duration. Euthanize animals and excise tumors for further analysis (e.g., pharmacodynamics, histology).

  • Expected Outcome: The combination therapy group should exhibit significantly greater tumor growth inhibition (TGI) compared to either the vehicle or single-agent treatment groups, with an acceptable toxicity profile.[16][17]

Conclusion

The discovery of novel CHK1 inhibitors containing a piperidinyl moiety represents a validated and promising strategy in oncology drug development. By leveraging a deep understanding of the CHK1 signaling pathway and employing structure-based drug design, it is possible to rationally optimize lead compounds for high potency and selectivity. The piperidinyl group, in particular, has been shown to form critical interactions within the kinase active site, anchoring the inhibitor and driving efficacy. Rigorous preclinical evaluation using a suite of validated in vitro and in vivo models is essential to identify candidates with the highest potential for clinical success. The continued exploration of this chemical space is poised to deliver next-generation therapies that can overcome resistance and improve outcomes for cancer patients.

References

  • Zabludoff, S. D., et al. (2012). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry. [Link]

  • Yu, B., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. [Link]

  • EurekAlert!. (2005). Cancer drug target Chk1 may also be source of drug resistance. [Link]

  • Chen, Z., & Dai, Y. (2010). New Insights into Checkpoint Kinase 1 in the DNA Damage Response Signaling Network. Clinical Cancer Research. [Link]

  • Dai, Y., & Grant, S. (2010). Roles of Chk1 in Cell Biology and Cancer Therapy. Current Opinion in Pharmacology. [Link]

  • Matthews, D. J. (2015). Will Targeting Chk1 Have a Role in the Future of Cancer Therapy?. Journal of Clinical Oncology. [Link]

  • Zhang, Y., & Hunter, T. (2009). Targeting the checkpoint kinase Chk1 in cancer therapy. Cell Cycle. [Link]

  • Foloppe, N., et al. (2012). Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode. ACS Medicinal Chemistry Letters. [Link]

  • Montano, R., et al. (2012). Preclinical Development of the Novel Chk1 Inhibitor SCH900776 in Combination with DNA Damaging Agents and Antimetabolites. Molecular Cancer Therapeutics. [Link]

  • Dai, Y., & Grant, S. (2010). New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics. Clinical Cancer Research. [Link]

  • Foloppe, N., et al. (2012). Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode. ACS Medicinal Chemistry Letters. [Link]

  • Creative Diagnostics. Chk Signaling Pathway. [Link]

  • Montano, R., et al. (2012). Preclinical Development of the Novel Chk1 Inhibitor SCH900776 in Combination with DNA Damaging Agents and Antimetabolites. Molecular Cancer Therapeutics. [Link]

  • Al-Bacha, D., & Bazarbachi, A. (2018). Investigational CHK1 inhibitors in early stage clinical trials for acute myeloid leukemia. Expert Opinion on Investigational Drugs. [Link]

  • Zhou, B. B. S., & Bartek, J. (2004). Targeting the ATR/CHK1 network for cancer drug discovery. Nature Reviews Cancer. [Link]

  • Montano, R., et al. (2011). Preclinical Development of the Novel Chk1 Inhibitor SCH900776 in Combination with DNA-Damaging Agents and Antimetabolites. Semantic Scholar. [Link]

  • Liu, Q., et al. (2000). Chk1 is an essential kinase that is regulated by Atr and required for the G(2)/M DNA damage checkpoint. Genes & Development. [Link]

  • Kleiman, E., et al. (2025). Preclinical and phase 1/2 data of the CHK1 inhibitor BBI-355 in development for esophageal and gastric cancers (EGC) with EGFR or FGFR2 amplifications. Journal of Clinical Oncology. [Link]

  • Patil, M., et al. (2013). Checkpoint kinase 1 in DNA damage response and cell cycle regulation. Cellular and Molecular Life Sciences. [Link]

  • Foloppe, N., et al. (2011). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Journal of Medicinal Chemistry. [Link]

  • Jin, T., et al. (2021). Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate. ResearchGate. [Link]

  • Wang, Y., et al. (2011). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. Journal of Molecular Modeling. [Link]

  • González-Gironès, M., et al. (2016). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. RSC Advances. [Link]

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Exploratory

Antiglycation Activity of Piperidine-Based Phytochemicals: A Technical Guide for Drug Discovery

Abstract The non-enzymatic glycation of proteins, a process culminating in the formation of Advanced Glycation End-products (AGEs), is a pivotal factor in the pathogenesis of diabetic complications and other age-related...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The non-enzymatic glycation of proteins, a process culminating in the formation of Advanced Glycation End-products (AGEs), is a pivotal factor in the pathogenesis of diabetic complications and other age-related diseases.[1][2] This technical guide provides an in-depth exploration of piperidine-based phytochemicals as a promising class of antiglycation agents. We will delve into the biochemical cascade of glycation, elucidate the multifaceted mechanisms by which piperidine alkaloids may interrupt this process, and present detailed, field-proven experimental protocols for the evaluation of their antiglycation efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics to combat the deleterious effects of AGEs.

The Glycation Cascade: A Molecular Overview

Glycation is a spontaneous, non-enzymatic reaction between reducing sugars (e.g., glucose) and the free amino groups of proteins, lipids, and nucleic acids.[1][3] This process, also known as the Maillard reaction, initiates with the formation of a reversible Schiff base, which subsequently undergoes an Amadori rearrangement to form a more stable ketoamine adduct, known as an Amadori product.[3][4][5][6][7][8] Over time, these Amadori products undergo a series of complex reactions, including dehydration, oxidation, and cyclization, to form a heterogeneous group of irreversible compounds known as Advanced Glycation End-products (AGEs).[3][5][9]

The accumulation of AGEs is a hallmark of aging and is significantly accelerated in hyperglycemic conditions, such as diabetes mellitus.[1][10][11] AGEs contribute to pathology through two primary mechanisms:

  • Cross-linking of proteins: AGEs can form intra- and intermolecular cross-links with long-lived proteins like collagen and elastin, leading to altered tissue structure and function.[1] This contributes to vascular stiffening, skin aging, and other complications.

  • Interaction with the Receptor for Advanced Glycation End-products (RAGE): The binding of AGEs to RAGE, a multi-ligand cell surface receptor, triggers a cascade of intracellular signaling events.[1][2] This interaction activates pathways such as NF-κB, MAPKs, and TGF-β, leading to increased oxidative stress, inflammation, and the expression of pro-inflammatory cytokines and growth factors.[1][10] This AGE-RAGE axis is implicated in the progression of diabetic complications, including retinopathy, nephropathy, and cardiovascular disease.[1][9][10][11]

Glycation_Pathway Protein Protein (-NH2) SchiffBase Schiff Base (Reversible) Protein->SchiffBase + Glucose Reducing Sugar (e.g., Glucose) Glucose->SchiffBase Amadori Amadori Product (Stable Ketoamine) SchiffBase->Amadori Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Dicarbonyls Reactive Dicarbonyls (Glyoxal, Methylglyoxal) Amadori->Dicarbonyls Oxidation, Dehydration Pathology Pathological Consequences (Cross-linking, RAGE activation) AGEs->Pathology Dicarbonyls->AGEs Antiglycation_Assay_Workflow Start Start: Prepare Reagents (BSA, Glucose, Test Compounds) Setup Set up 96-well plate: - Control (BSA + Glucose) - Test (BSA + Glucose + Compound) - Positive Control (Aminoguanidine) Start->Setup Incubate Incubate at 37°C in the dark (e.g., for 1-4 weeks) Setup->Incubate Measure Measure Fluorescence (Excitation: ~370 nm, Emission: ~440 nm) Incubate->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Measure->Analyze End End: Identify Potent Inhibitors Analyze->End

Caption: Workflow for the in vitro BSA-glucose antiglycation assay.

Complementary Assays

To gain a more comprehensive understanding of the antiglycation activity of piperidine phytochemicals, the following assays can be performed:

  • Fructosamine Assay: Measures the formation of early-stage glycation products (Amadori products).

  • Protein Carbonyl Assay: Quantifies protein oxidation, which is often associated with glycation.

  • Thiol Group Assay: Measures the oxidation of free thiol groups on proteins, another indicator of oxidative damage.

  • NBT (Nitroblue Tetrazolium) Assay and Girard-T Assay: These methods can also be employed to assess glycation inhibition. [12]

Data Presentation and Interpretation

For clear and concise presentation of results, quantitative data from antiglycation assays should be summarized in tables.

Table 1: Antiglycation Activity of Piperidine Phytochemicals (Example Data)

CompoundConcentration (µM)% Inhibition of AGE Formation (Week 4)IC50 (µM)
Piperine5045.2 ± 3.155.8
10068.9 ± 4.5
20085.1 ± 2.8
Lobeline5038.7 ± 2.972.4
10059.3 ± 3.7
20076.5 ± 4.1
Aminoguanidine100090.5 ± 1.9250.3

Data are presented as mean ± standard deviation (n=3). IC50 values are calculated from dose-response curves.

Future Perspectives in Drug Development

Piperidine-based phytochemicals represent a promising frontier in the development of novel antiglycation therapies. Their natural origin and multifaceted mechanisms of action make them attractive candidates for further investigation. [5][13][12]Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features of piperidine alkaloids responsible for their antiglycation activity and to guide the synthesis of more potent analogues.

  • In Vivo Studies: To validate the efficacy of promising compounds in animal models of diabetes and other AGE-related diseases.

  • Pharmacokinetic and Toxicological Profiling: To assess the safety and bioavailability of these compounds for potential clinical applications.

  • Exploration of Synergistic Effects: Investigating combinations of different piperidine alkaloids or their use in conjunction with existing therapies could lead to enhanced therapeutic outcomes.

The continued exploration of piperidine-based phytochemicals holds significant promise for the development of effective treatments to mitigate the debilitating consequences of protein glycation.

References

  • Advanced Glycation End Products and Diabetes Mellitus: Mechanisms and Perspectives. (2022). Vertex AI Search.
  • Naturally occurring inhibitors against the formation of advanced glycation end-products. (2011). ScienceDirect.
  • Advanced Glycation End Products: Formation, Role in Diabetic Complications, and Potential in Clinical Applic
  • Role of advanced glycation end products (AGEs)
  • Amadori product and age formation during nonenzymatic glycosylation of bovine serum albumin in vitro. (2002). PubMed.
  • The Role of Advanced Glycation End Products in Diabetic Vascular Complic
  • Black Pepper (Piper nigrum)
  • Advanced Glycation End Products and Diabetic Complic
  • Prevention of Protein Glycation by N
  • Protein Glycation: A Firm Link to Cause Metabolic Disease and their Complications. (2015).
  • Piperine exhibits preventive and curative effect on erythrocytes membrane modifications and oxidative stress against in vitro albumin glyc
  • Piperine exhibits preventive and curative effect on erythrocytes membrane modifications and oxidative stress against in vitro albumin glycation | Request PDF. (n.d.).
  • Natural Compounds as Inhibitors of Advanced Glycation End Products Formation: A System
  • 3.7.
  • Piperidine alkaloids. (n.d.). Grokipedia.
  • Probing the Molecular Interactions of Piperidine Alkaloid Lobeline with Ovalbumin: Anti-Aggregation and Anti-Glycation Potential. (2025).
  • Piperidine Alkaloids. (n.d.). Alfa Chemistry.
  • Amadori rearrangement – Knowledge and References. (n.d.). Taylor & Francis.
  • Probing the Molecular Interactions of Piperidine Alkaloid Lobeline with Ovalbumin: Anti-Aggregation and Anti-Glycation Potential. (2025).
  • A Computational Strategy for Validation of Piperidine as Lead from Phytochemical evaluation for Antiglycation activity via AGEs-RAGE Pathway Modul
  • Probing the Molecular Interactions of Piperidine Alkaloid Lobeline with Ovalbumin: Anti-Aggregation and Anti-Glycation Potential | Request PDF. (2025).
  • Biological activities of piperidine alkaloids. | Download Scientific Diagram. (n.d.).
  • Amadori Glycated Proteins: Role in Production of Autoantibodies in Diabetes Mellitus and Effect of Inhibitors on Non-Enzymatic Glyc
  • Probing the Molecular Interactions of Piperidine Alkaloid Lobeline with Ovalbumin: Anti-Aggregation and Anti-Glyc
  • Amadori Glycated Proteins: Role in Production of Autoantibodies in Diabetes Mellitus and Effect of Inhibitors on Non-Enzymatic Glyc
  • Inhibition of Advanced Glycation End-Product Formation by High Antioxidant-Leveled Spices Commonly Used in European Cuisine. (2019). PMC.
  • Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea. (n.d.). PMC.
  • In-vitro Antiglycation Activity of Zinc Oxide Nanoparticles Synthesized from the Bioactive Fraction of Bambusa arundinacea Leaf Extract. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Glycation Inhibition of Bovine Serum Albumin by Extracts of Momordica charantia L.

Sources

Foundational

(5-(Piperidin-4-yl)pyridin-2-yl)methanol for target identification studies

An In-depth Technical Guide for the Target Identification of (5-(Piperidin-4-yl)pyridin-2-yl)methanol Preamble: From Phenotypic Hit to Validated Target In the landscape of modern drug discovery, phenotypic screening has...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Target Identification of (5-(Piperidin-4-yl)pyridin-2-yl)methanol

Preamble: From Phenotypic Hit to Validated Target

In the landscape of modern drug discovery, phenotypic screening has re-emerged as a powerful engine for identifying novel therapeutics. This approach, which focuses on the desired biological outcome in a cellular or organismal context, often yields "hit" compounds with compelling efficacy but an unknown mechanism of action. The critical next step, and the focus of this guide, is target deconvolution—the process of identifying the specific molecular target(s) of a bioactive small molecule.

This guide provides a comprehensive, technically-grounded framework for the target identification of a hypothetical hit compound, (5-(Piperidin-4-yl)pyridin-2-yl)methanol . This molecule, featuring a privileged piperidine-pyridine scaffold, represents a common starting point in many medicinal chemistry campaigns.[1][2] For the purpose of this guide, we will assume that (5-(Piperidin-4-yl)pyridin-2-yl)methanol has been identified in a high-throughput screen for its potent anti-proliferative effects in a human cancer cell line. Our objective is to elucidate its molecular target(s) and, by extension, its mechanism of action.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just protocols, but also the strategic thinking and scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to target identification.

The Strategic Imperative of Target Identification

Identifying the molecular target of a phenotypic screening hit is paramount for several reasons:

  • Mechanism of Action (MoA): Understanding the MoA is fundamental to rational drug development, enabling the optimization of on-target activity while minimizing off-target effects.[3][4]

  • Structure-Activity Relationship (SAR) Studies: Knowledge of the target allows for structure-based drug design, accelerating the development of more potent and selective analogs.[5]

  • Biomarker Development: A validated target can serve as a biomarker to stratify patient populations and monitor treatment response in clinical settings.

  • Intellectual Property: A well-defined MoA strengthens the intellectual property position of a new chemical entity.

Our strategy for deconvoluting the target of (5-(Piperidin-4-yl)pyridin-2-yl)methanol will be multi-pronged, integrating computational approaches with orthogonal experimental methodologies to ensure the highest degree of confidence in our findings.

Initial Assessment and Compound Profiling

Before embarking on resource-intensive experimental work, a thorough in silico and physicochemical characterization of our hit compound is essential.

Computational Target Prediction

Computational methods provide a rapid and cost-effective means of generating initial hypotheses about the potential targets of a small molecule.[6][7] These predictions can help to prioritize experimental approaches and guide the selection of appropriate biological systems.

Several computational tools can be employed:

  • Similarity-Based Methods: These approaches, such as virtual screening using HTS fingerprints, compare the chemical structure of our hit to databases of compounds with known biological activities (e.g., ChEMBL, PubChem).[6][8] The underlying principle is that structurally similar molecules are likely to have similar biological targets.

  • Molecular Docking: If a high-resolution structure of a putative target is available, molecular docking can be used to predict the binding mode and affinity of our compound within the target's active site.[5]

  • Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. This pharmacophore can then be used to screen for proteins that have a complementary binding site.

  • Machine Learning and AI: Advanced machine learning algorithms can analyze vast datasets of chemical structures and biological activities to predict potential targets with increasing accuracy.[8]

Table 1: Hypothetical Computational Target Prediction for (5-(Piperidin-4-yl)pyridin-2-yl)methanol

Computational MethodPredicted Target ClassConfidence ScoreRationale
Similarity Search (ChEMBL)KinasesHighThe pyridine and piperidine scaffolds are common in known kinase inhibitors.[1]
Molecular DockingCyclin-Dependent Kinases (CDKs)MediumFavorable predicted binding energy in the ATP-binding pocket of several CDKs.
Pharmacophore ModelingGPCRsLowSome similarity to known GPCR ligands, but with a lower score.

Based on this hypothetical in silico analysis, we will prioritize experimental strategies geared towards identifying kinase targets.

Physicochemical Properties and "Probe-ability"

The success of many target identification methods, particularly those based on chemical proteomics, hinges on the ability to chemically modify the hit compound without abolishing its biological activity. The structure of (5-(Piperidin-4-yl)pyridin-2-yl)methanol offers several potential points for modification:

  • The Piperidine Nitrogen: This secondary amine is a prime candidate for derivatization.

  • The Pyridine Ring: While less reactive, modification of the pyridine ring is also possible.

  • The Methanol Group: The hydroxyl group can be used for linker attachment.

It is crucial to synthesize a small set of analogs with linkers or reactive groups at these positions and confirm that they retain the anti-proliferative activity of the parent compound. This preliminary SAR study is a critical prerequisite for the affinity-based methods described below.

Experimental Target Identification: A Multi-Pronged Approach

No single method for target identification is foolproof. Therefore, we will employ a combination of orthogonal approaches to build a strong, cross-validated case for the target(s) of (5-(Piperidin-4-yl)pyridin-2-yl)methanol.

Chemical Proteomics: Affinity-Based Protein Profiling (AfBPP)

Chemical proteomics is a powerful technology for the unbiased identification of small molecule-protein interactions directly in a complex biological system.[3][4][9] AfBPP is a common chemical proteomics workflow that involves the use of a chemical probe to enrich for binding partners, which are then identified by mass spectrometry.[10][11]

The overall workflow for an AfBPP experiment is depicted below:

AfBPP_Workflow cluster_probe Probe Synthesis cluster_enrichment Target Enrichment cluster_analysis Protein Identification Probe_Design Design of Affinity Probe Probe_Synthesis Chemical Synthesis Probe_Design->Probe_Synthesis Probe_Validation Activity Validation Probe_Synthesis->Probe_Validation Cell_Lysate Cell Lysate Preparation Probe_Validation->Cell_Lysate Probe_Incubation Incubation with Probe Cell_Lysate->Probe_Incubation Affinity_Capture Affinity Capture (e.g., Streptavidin Beads) Probe_Incubation->Affinity_Capture Washing Washing Steps Affinity_Capture->Washing Elution Elution of Bound Proteins Washing->Elution Protein_Digestion Tryptic Digestion Elution->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Database Searching and Protein ID LC_MS->Data_Analysis Target_List Target_List Data_Analysis->Target_List

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

1. Probe Synthesis:

  • Design: Synthesize an affinity probe by attaching a linker and a biotin reporter tag to the piperidine nitrogen of (5-(Piperidin-4-yl)pyridin-2-yl)methanol. A photo-activatable cross-linker (e.g., a diazirine) should also be incorporated into the probe to allow for covalent capture of binding partners.[11][12]

  • Control Probe: Synthesize a structurally similar but biologically inactive control probe. This is crucial for distinguishing specific from non-specific binders.

  • Validation: Confirm that the affinity probe retains the anti-proliferative activity of the parent compound.

2. Target Enrichment:

  • Cell Culture and Lysis: Culture the cancer cell line of interest to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Probe Incubation: Incubate the cell lysate with the affinity probe (and the control probe in a separate experiment) for 1-2 hours at 4°C. For competition experiments, pre-incubate the lysate with an excess of the parent compound before adding the probe.[12]

  • UV Cross-linking: Irradiate the samples with UV light to activate the photo-cross-linker and covalently link the probe to its binding partners.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

3. Protein Identification by Mass Spectrometry:

  • Sample Preparation: Run the eluted proteins on an SDS-PAGE gel for a short distance to separate them from the beads. Excise the gel band, and perform in-gel tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a human protein database to identify the proteins. Use a quantitative proteomics approach, such as label-free quantification or SILAC, to identify proteins that are significantly enriched by the active probe compared to the inactive control and the competition experiment.[13]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct target engagement in a cellular context.[14][15][16] It is based on the principle that the binding of a small molecule can alter the thermal stability of its target protein.[15][16]

The CETSA workflow is conceptually straightforward:

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_separation Fractionation cluster_detection Protein Detection Cell_Treatment Treat Cells with Compound Heating Heat Cells to a Range of Temperatures Cell_Treatment->Heating Cell_Lysis Lyse Cells Heating->Cell_Lysis Centrifugation Centrifuge to Separate Soluble and Precipitated Proteins Cell_Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant_Collection WB_Detection Western Blot for Specific Target Supernatant_Collection->WB_Detection MS_Detection MS Proteome-wide Analysis (TPP) Supernatant_Collection->MS_Detection Target_Validation Target_Validation WB_Detection->Target_Validation Target_Discovery Target_Discovery MS_Detection->Target_Discovery

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

1. Western Blot-Based CETSA (for Target Validation):

  • Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or a saturating concentration of (5-(Piperidin-4-yl)pyridin-2-yl)methanol for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein identified by AfBPP. A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.

2. Mass Spectrometry-Based CETSA (Thermal Proteome Profiling - TPP) (for Unbiased Target Discovery):

  • Protocol: The initial steps are similar to the Western blot-based method. However, instead of analyzing a single protein, the soluble fractions from different temperature points are subjected to tryptic digestion and quantitative proteomic analysis, often using isobaric tags like TMT for multiplexing.[17]

  • Data Analysis: This proteome-wide approach allows for the simultaneous assessment of the thermal stability of thousands of proteins, providing an unbiased view of the compound's targets and off-targets.[17][18]

Target Validation: The Cornerstone of Confidence

Identifying a protein that binds to our compound is not sufficient. We must validate that this interaction is responsible for the observed anti-proliferative phenotype.

Orthogonal Target Engagement Assays
  • Isothermal Dose-Response (ITDR)-CETSA: This is a variation of CETSA where cells are treated with a range of compound concentrations and heated at a single, fixed temperature. This allows for the determination of the compound's potency (EC50) for target engagement in cells.[15]

  • Recombinant Protein Assays: If the target is an enzyme, its activity can be measured in a purified system in the presence and absence of our compound to determine the IC50.

Cellular and Genetic Validation
  • Target Knockdown/Knockout: Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the compound's anti-proliferative effect is diminished in these cells, it provides strong evidence that the target is on-pathway.

  • Overexpression of a Resistant Mutant: If the binding site of the compound on the target is known, a mutant version of the target that does not bind the compound can be overexpressed. If this renders the cells resistant to the compound, it is a powerful validation of the target.

  • Cellular Pathway Analysis: Following treatment with the compound, analyze downstream signaling pathways known to be modulated by the target protein using techniques like Western blotting or reporter assays.

Data Integration and Conclusion

The strength of our target identification campaign lies in the convergence of evidence from multiple, independent lines of inquiry. A successful outcome would be:

  • AfBPP identifies a specific protein (e.g., a CDK) as a high-confidence binding partner.

  • CETSA/TPP confirms that the compound engages this target in intact cells, causing thermal stabilization.

  • ITDR-CETSA shows that the cellular EC50 for target engagement is consistent with the cellular IC50 for anti-proliferation.

  • Genetic perturbation of the target phenocopies the effect of the compound.

This confluence of data would provide a high degree of confidence that we have identified the true molecular target of (5-(Piperidin-4-yl)pyridin-2-yl)methanol, paving the way for the next phase of lead optimization and preclinical development.

References

  • Böttcher, J. P., & Sieber, S. A. (2010). Chemical proteomics for target discovery.
  • A Brief View on Pyridine Compounds - Open Access Journals. (n.d.).
  • Chemical Proteomics to Identify Molecular Targets of Small Compounds - PubMed. (2013, August 15).
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. (2024, September 29).
  • The Computational Revolution in Small Molecule Drug Discovery - PharmaFe
  • Chemical proteomics approaches for identifying the cellular targets of n
  • Identification of the targets of biologically active small molecules using quantit
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI. (2024, July 23).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (n.d.).
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Public
  • Small-molecule Target and Pathway Identific
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.).
  • Current Advances in CETSA - Frontiers. (2022, June 9).
  • Computer-aided evaluation of targets and biological activity spectra for new piperidine deriv
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.).
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. (2025, February 27).
  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed. (2020, January 1).
  • Computational Approaches in Drug Discovery and Development | Walsh Medical Media. (2025, June 28).
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (2025, July 4).
  • Drugs containing the pyridine nucleus.
  • Structure-Based Drug Design: Computational Approaches for Target Identification and Optimization - Research and Reviews. (2024, September 28).
  • Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds - Benchchem. (n.d.).
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (2025, August 29).
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023, July 26).
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC. (2021, May 18).
  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease | ACS Chemical Neuroscience. (2023, July 11).
  • Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling. In...
  • General schemes of affinity‐based protein profiling. a) The compounds...
  • (piperidin-2-yl)(pyridin-4-yl)
  • Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed. (2006, September 15).
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018, April 8).
  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC. (n.d.).
  • BB-4085478 - Hit2Lead. (n.d.).
  • Synthesis and biological activity of N-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2- yl]-N′-aroylureas. (n.d.).
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. (2016, May 26).
  • Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent… - OUCI. (n.d.).
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025, October 16).
  • An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applic
  • 1038351-39-1 | Piperidin-4-yl(pyridin-4-yl)methanol | ChemScene. (n.d.).
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (2021, November 25).
  • Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant ??4??
  • PIPERIDIN-4-YL(PYRIDIN-3-YL)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust, Multi-Step Synthesis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol

Introduction The 2,5-disubstituted pyridinyl-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core of numerous pharmacologically active agents targeting the central nervo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,5-disubstituted pyridinyl-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core of numerous pharmacologically active agents targeting the central nervous system, inflammatory pathways, and oncology targets. (5-(Piperidin-4-yl)pyridin-2-yl)methanol is a key building block in this domain, offering a primary alcohol for further functionalization and a secondary amine within the piperidine ring for derivatization. This document provides a comprehensive, field-proven protocol for the synthesis of this valuable intermediate, designed for reproducibility and scalability. Our approach emphasizes a convergent strategy, ensuring high yields and purity through a carefully selected sequence of protection, cross-coupling, and deprotection steps.

Overall Synthetic Strategy

The synthesis is designed as a four-step sequence commencing from commercially available starting materials. The core of this strategy involves a Palladium-catalyzed Suzuki cross-coupling reaction to form the critical C-C bond between the pyridine and piperidine rings. To ensure the success of this key step and prevent unwanted side reactions, a protection-deprotection strategy is employed for the reactive functional groups.

The overall transformation is outlined below:

G cluster_steps Synthetic Pathway SM1 1. (5-bromopyridin-2-yl)methanol P1 Step 1: Protection (TBDMS-Cl) SM1->P1 Protect Alcohol SM2 2. tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate P2 Step 2: Suzuki Coupling (Pd(dppf)Cl₂, K₂CO₃) SM2->P2 P1->P2 P3 Step 3: Alcohol Deprotection (TBAF) P2->P3 Cleave Silyl Ether P4 Step 4: Amine Deprotection (HCl/Dioxane) P3->P4 Remove Boc Group Product Final Product: (5-(Piperidin-4-yl)pyridin-2-yl)methanol P4->Product

Caption: High-level overview of the four-step synthetic pathway.

Detailed Experimental Protocol

This protocol is divided into four main stages, leading to the final target compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Synthesis of 5-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine

Rationale: The primary alcohol on the starting material, (5-bromopyridin-2-yl)methanol, is nucleophilic and can interfere with the subsequent Suzuki coupling reaction. Protection as a tert-butyldimethylsilyl (TBDMS) ether is an ideal choice due to its stability under the basic conditions of the coupling reaction and its selective removal under mild conditions.

Materials:

Reagent M.W. ( g/mol ) Quantity Moles (mmol) Eq.
(5-bromopyridin-2-yl)methanol 188.03 5.00 g 26.6 1.0
Imidazole 68.08 2.71 g 39.9 1.5
TBDMS-Cl 150.72 4.81 g 31.9 1.2

| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |

Procedure:

  • To a dry 250 mL round-bottom flask under an argon atmosphere, add (5-bromopyridin-2-yl)methanol (5.00 g, 26.6 mmol) and imidazole (2.71 g, 39.9 mmol).

  • Dissolve the solids in anhydrous dichloromethane (100 mL) with magnetic stirring.

  • Cool the solution to 0 °C using an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (4.81 g, 31.9 mmol) portion-wise over 10 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes). The starting material should be fully consumed.

  • Quench the reaction by adding deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (Gradient: 0% to 10% Ethyl Acetate in Hexanes) to yield the title compound as a colorless oil.

Step 2: Synthesis of tert-butyl 4-(6-(((tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)piperidine-1-carboxylate

Rationale: This step forms the core structure via a Suzuki cross-coupling reaction. This palladium-catalyzed method is highly efficient for creating C(sp²)-C(sp³) bonds.[1] The use of a pre-catalyst like Pd(dppf)Cl₂ is advantageous due to its air stability and high activity. A base is required for the transmetalation step of the catalytic cycle.

Materials:

Reagent M.W. ( g/mol ) Quantity Moles (mmol) Eq.
5-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine 302.28 7.50 g 24.8 1.0
N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine 311.25 9.27 g 29.8 1.2
Pd(dppf)Cl₂·CH₂Cl₂ 816.64 1.01 g 1.24 0.05
Potassium Carbonate (K₂CO₃) 138.21 10.28 g 74.4 3.0
1,4-Dioxane - 100 mL - -

| Water | - | 25 mL | - | - |

Procedure:

  • In a 500 mL flask, combine the silyl-protected bromide from Step 1 (7.50 g, 24.8 mmol), the N-Boc piperidine boronic ester (9.27 g, 29.8 mmol), and potassium carbonate (10.28 g, 74.4 mmol).

  • Add 1,4-dioxane (100 mL) and water (25 mL).

  • Bubble argon gas through the stirred suspension for 20 minutes to degas the solvent.

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (1.01 g, 1.24 mmol).

  • Heat the reaction mixture to 90 °C under an argon atmosphere and maintain for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.

  • Cool the mixture to room temperature and dilute with ethyl acetate (150 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate (50 mL).

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 75 mL) and brine (75 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (Gradient: 5% to 25% Ethyl Acetate in Hexanes) to afford the coupled product.

Step 3: Synthesis of tert-butyl 4-(6-(hydroxymethyl)pyridin-3-yl)piperidine-1-carboxylate

Rationale: The TBDMS protecting group is now removed to reveal the primary alcohol. Tetrabutylammonium fluoride (TBAF) is a highly selective reagent for cleaving silicon-oxygen bonds and is preferred over acidic methods at this stage to keep the acid-labile Boc group intact.

Materials:

Reagent M.W. ( g/mol ) Quantity Moles (mmol) Eq.
Boc- and TBDMS-protected intermediate (from Step 2) 434.71 10.0 g 23.0 1.0
TBAF (1.0 M in THF) - 27.6 mL 27.6 1.2

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |

Procedure:

  • Dissolve the product from Step 2 (10.0 g, 23.0 mmol) in anhydrous THF (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C.

  • Add the solution of TBAF in THF (27.6 mL, 27.6 mmol) dropwise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor deprotection by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (150 mL), wash with saturated aqueous ammonium chloride (NH₄Cl) (50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.

  • The crude product can often be carried forward without further purification. If necessary, purify by column chromatography (Gradient: 40% to 80% Ethyl Acetate in Hexanes).

Step 4: Synthesis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol (Final Product)

Rationale: The final step is the removal of the N-Boc protecting group. This is reliably achieved under strong acidic conditions. A solution of hydrogen chloride in dioxane is used to precipitate the final product as its hydrochloride salt, which is often a stable, crystalline solid that is easy to handle and purify.

Materials:

Reagent M.W. ( g/mol ) Quantity Moles (mmol) Eq.
Boc-protected alcohol (from Step 3) 320.43 7.00 g 21.8 1.0
HCl (4.0 M in 1,4-Dioxane) - 55 mL 220 ~10

| Diethyl Ether | - | 100 mL | - | - |

Procedure:

  • Dissolve the Boc-protected alcohol (7.00 g, 21.8 mmol) in a 250 mL flask with a minimal amount of methanol (~10 mL) if needed for solubility.

  • Add the 4.0 M solution of HCl in 1,4-dioxane (55 mL, 220 mmol) at room temperature.

  • Stir the mixture for 3 hours. A precipitate will typically form during this time.

  • Monitor the reaction by LC-MS to confirm the disappearance of the starting material.

  • Upon completion, add diethyl ether (100 mL) to facilitate further precipitation of the product salt.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 30 mL).

  • Dry the solid in a vacuum oven at 40 °C overnight to yield the final product as its hydrochloride salt.

  • To obtain the free base, the salt can be dissolved in water, basified to pH >10 with 1M NaOH, and extracted with a suitable organic solvent like DCM or a DCM/isopropanol mixture.

Trustworthiness & Self-Validating Systems

The reliability of this protocol is ensured through several key checkpoints:

  • Orthogonal Monitoring: Each step is monitored by TLC and/or LC-MS, providing confidence in reaction completion and identifying any potential side products before proceeding to the next stage.

  • Stable Intermediates: The protected intermediates are stable and can be fully characterized by standard analytical techniques (NMR, MS), ensuring the integrity of the material at each stage of the synthesis.

  • Robust Final Step: Deprotection with HCl/Dioxane and precipitation of the hydrochloride salt is a highly reliable method that simultaneously purifies the product, removing non-basic impurities and excess reagents.

  • Full Characterization: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the synthetic outcome.

G cluster_workflow Experimental Workflow & Validation A Reaction Setup (Inert Atmosphere) B Reagent Addition (Controlled Temp.) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Aqueous Workup (Extraction & Washing) C->D Reaction Complete E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Workflow for each synthetic step, including in-process validation.

References

  • Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling Reactions. Journal of Organometallic Chemistry, 653(1-2), 34-40. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

Sources

Application

Application Note: Synthesis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol via Metallaphotoredox Decarboxylative Cross-Coupling

Executive Summary The piperidine-pyridine pharmacophore is a highly privileged scaffold in modern drug discovery, frequently appearing in CNS therapeutics and oncology candidates. Traditional synthetic routes to forge th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-pyridine pharmacophore is a highly privileged scaffold in modern drug discovery, frequently appearing in CNS therapeutics and oncology candidates. Traditional synthetic routes to forge the critical C(sp³)–C(sp²) linkage between these rings heavily rely on Suzuki-Miyaura or Negishi cross-couplings. However, these methods require the pre-generation of inherently unstable alkylboron or alkylzinc reagents.

This application note details a highly robust, scalable, and self-validating protocol to synthesize (5-(Piperidin-4-yl)pyridin-2-yl)methanol directly from ethyl 4-piperidinecarboxylate (ethyl isonipecotate). By leveraging synergistic iridium/nickel metallaphotoredox catalysis, this route utilizes the corresponding carboxylic acid as a transient alkyl radical precursor, bypassing sensitive organometallic intermediates and demonstrating exceptional functional group tolerance.

Strategic Retrosynthetic Rationale

To construct the target molecule, we utilize a decarboxylative cross-coupling strategy pioneered by.

  • Feedstock Activation: Ethyl 4-piperidinecarboxylate is an inexpensive, bench-stable ester. Through a one-pot basic hydrolysis and N-Boc protection, it is converted into 1-Boc-piperidine-4-carboxylic acid.

  • Avoiding Protecting Groups: Traditional cross-couplings often require the protection of free alcohols (e.g., as TBS or THP ethers) to prevent catalyst poisoning or side reactions. The mild, single-electron transfer (SET) nature of the photoredox/nickel dual system is completely orthogonal to free hydroxyls, allowing the direct use of commercially available (5-bromopyridin-2-yl)methanol.

  • Radical Generation: The carboxylic acid moiety acts as a traceless activation group. Upon deprotonation and SET oxidation, it extrudes CO₂ to generate a nucleophilic piperidin-4-yl radical, which is rapidly intercepted by the nickel catalytic cycle .

Workflow SM Ethyl 4-piperidinecarboxylate (Starting Material) Step1 1. Hydrolysis & N-Boc Protection (LiOH, Boc2O) SM->Step1 Int1 1-Boc-piperidine-4-carboxylic acid (Radical Precursor) Step1->Int1 Step2 2. Metallaphotoredox Coupling (Ir/Ni catalysts, Blue LED) Int1->Step2 Int2 Boc-Protected Intermediate Step2->Int2 Step3 3. Acidic Deprotection (4M HCl in Dioxane) Int2->Step3 Product (5-(Piperidin-4-yl)pyridin-2-yl)methanol (Target Molecule) Step3->Product

Synthetic workflow from ethyl 4-piperidinecarboxylate to the target molecule.

Mechanistic Causality: The Dual Catalysis Paradigm

Understanding the causality behind the reagent choices is critical for reaction troubleshooting and optimization.

  • The Photocatalytic Cycle: The reaction utilizes Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ . Upon irradiation with 450 nm blue LEDs, the Ir(III) ground state is excited to a long-lived *Ir(III) state. We utilize Cs₂CO₃ to deprotonate the carboxylic acid because the resulting carboxylate anion has a significantly lower oxidation potential (+1.25 V vs SCE) than the free acid, allowing the *Ir(III) species to oxidize it via SET .

  • The Cross-Coupling Cycle: Concurrently, the NiCl₂·glyme precatalyst (complexed with dtbbpy) is reduced in situ to an active Ni(0) species. This Ni(0) undergoes oxidative addition into the C–Br bond of (5-bromopyridin-2-yl)methanol. The resulting Ni(II)–aryl complex intercepts the photochemically generated piperidin-4-yl radical, forming a high-valent Ni(III)–aryl–alkyl species.

  • Turnover: Rapid reductive elimination from Ni(III) forges the C(sp³)–C(sp²) bond. The resulting Ni(I) species is reduced back to Ni(0) by the Ir(II) intermediate, elegantly closing both catalytic loops simultaneously.

CatalyticCycle PC_ground Ir(III) Photocatalyst PC_excited *Ir(III) Excited State PC_ground->PC_excited hν (450 nm) PC_red Ir(II) Reduced State PC_excited->PC_red SET from Acid PC_red->PC_ground SET to Ni(I) Acid R-COO⁻ (Carboxylate) Radical R• (Alkyl Radical) Acid->Radical -e⁻, -CO2 Ni3 Ni(III)-Aryl-Alkyl Radical->Ni3 Ni0 Ni(0) Complex Ni2 Ni(II)-Aryl Complex Ni0->Ni2 + Ar-X Ni2->Ni3 + R• Ni1 Ni(I) Complex Ni3->Ni1 - Product Ni1->Ni0 + e⁻ Product Cross-Coupled Product Ni1->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Ni2

Synergistic Ir/Ni metallaphotoredox catalytic cycle for decarboxylative cross-coupling.

Experimental Protocols

Step 1: Preparation of 1-Boc-piperidine-4-carboxylic acid
  • Reaction Setup: To a 500 mL round-bottom flask, add ethyl 4-piperidinecarboxylate (10.0 g, 63.6 mmol) and dissolve in a 1:1 mixture of THF/H₂O (150 mL).

  • Hydrolysis: Add LiOH·H₂O (5.3 g, 127.2 mmol, 2.0 equiv) portion-wise. Stir at room temperature for 4 hours. Self-Validation: TLC (10% MeOH/DCM) should indicate complete consumption of the starting ester.

  • Protection: Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O) (15.3 g, 70.0 mmol, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Remove THF under reduced pressure. Adjust the aqueous layer to pH 3 using 1M HCl (careful: CO₂ evolution). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a white solid (approx. 14.2 g, 97% yield).

Step 2: Metallaphotoredox Decarboxylative Cross-Coupling

*Note: Strict exclusion of oxygen is required as O₂ rapidly quenches the Ir(III) excited state and scavenges alkyl radicals.

  • Reagent Assembly: In an oven-dried 40 mL reaction vial equipped with a Teflon septum, add:

    • 1-Boc-piperidine-4-carboxylic acid (1.15 g, 5.0 mmol, 1.0 equiv)

    • (5-bromopyridin-2-yl)methanol (0.94 g, 5.0 mmol, 1.0 equiv)

    • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (56 mg, 0.05 mmol, 1 mol%)

    • NiCl₂·glyme (55 mg, 0.25 mmol, 5 mol%)

    • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) (67 mg, 0.25 mmol, 5 mol%)

    • Cs₂CO₃ (2.44 g, 7.5 mmol, 1.5 equiv)

  • Degassing: Add anhydrous DMF (25 mL). Sparge the heterogeneous mixture with Argon for 20 minutes.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs (e.g., Kessil PR160L). Stir vigorously at room temperature for 24 hours. Self-Validation: The reaction mixture will transition from pale green to a deep red/brown hue within the first 30 minutes, confirming the generation of the active low-valent Ni species.

  • Purification: Dilute with EtOAc (100 mL) and wash with water (3 × 50 mL) to remove DMF and Cs₂CO₃. Dry the organic layer, concentrate, and purify via silica gel flash chromatography (Eluent: 50-100% EtOAc in Hexanes) to afford tert-butyl 4-(6-(hydroxymethyl)pyridin-3-yl)piperidine-1-carboxylate.

Step 3: Global Deprotection
  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 g, 3.4 mmol) in anhydrous DCM (10 mL).

  • Deprotection: Add 4M HCl in dioxane (8.5 mL, 34.0 mmol, 10 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Isolation: The product will precipitate as a hydrochloride salt. Filter the solid, wash with cold diethyl ether (20 mL), and dry under high vacuum to yield (5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride as an off-white powder.

Quantitative Data & Reaction Optimization

The efficiency of the metallaphotoredox coupling (Step 2) is highly dependent on the base and solvent combination. The table below summarizes the optimization parameters demonstrating the necessity of the chosen protocol conditions:

EntryPhotocatalyst (1 mol%)Nickel Catalyst / Ligand (5 mol%)Base (1.5 eq)SolventYield (%)*
1 Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ NiCl₂·glyme / dtbbpy Cs₂CO₃ DMF 88
2Ru(bpy)₃Cl₂NiCl₂·glyme / dtbbpyCs₂CO₃DMFTrace
3Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NoneCs₂CO₃DMF0
4Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme / dtbbpyK₂HPO₄DMF42
5Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme / dtbbpyCs₂CO₃DMSO65
6Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme / dtbbpyCs₂CO₃DMF0 (No Light)

*Yields determined by ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard. Entry 1 represents the optimized protocol.

References

  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. URL:[Link]

  • Xuan, J., Zhang, Z. G., & Xiao, W. J. (2015). Visible-Light-Induced Decarboxylative Functionalization of Carboxylic Acids and Their Derivatives. Angewandte Chemie International Edition, 54(52), 15632-15641. URL:[Link]

  • Sandfort, F., O'Neill, M. J., Cornella, J., Wimmer, L., & Baran, P. S. (2017). Alkyl–(Hetero)Aryl Bond Formation via Decarboxylative Cross-Coupling: A Systematic Analysis. Angewandte Chemie International Edition, 56(12), 3319-3323. URL:[Link]

Method

HPLC analytical method for (5-(Piperidin-4-yl)pyridin-2-yl)methanol purity

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol Purity Authored by: A Senior Application Scientist Abstract This document provid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol Purity

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for (5-(Piperidin-4-yl)pyridin-2-yl)methanol. This compound is a key building block in pharmaceutical synthesis, and ensuring its purity is critical for the quality and safety of active pharmaceutical ingredients (APIs).[1][2] The method detailed herein utilizes a C18 stationary phase with a gradient elution of an acidified mobile phase and UV detection. The scientific rationale for each methodological choice is explained, followed by a detailed protocol for method execution and a comprehensive validation plan compliant with the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction and Scientific Rationale

(5-(Piperidin-4-yl)pyridin-2-yl)methanol is a heterocyclic compound featuring both a pyridine and a piperidine ring.[5][6][7] The presence of these basic nitrogen-containing rings and a polar methanol group dictates its chromatographic behavior. High-Performance Liquid Chromatography (HPLC) is an exceptionally powerful technique for analyzing such pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[4][8]

The development of this analytical method is predicated on the fundamental physicochemical properties of the analyte:

  • Structure and Polarity: The molecule possesses both hydrophobic (aromatic pyridine ring) and hydrophilic (piperidine ring, hydroxyl group) characteristics, making it moderately polar. This polarity profile is ideal for retention and separation on a non-polar stationary phase, such as octadecylsilane (C18), a cornerstone of reversed-phase chromatography.

  • Acid-Base Properties: The pyridine (pKa ~5.2) and piperidine (pKa ~11.2) moieties are basic.[9] In unbuffered or neutral mobile phases, these basic groups can interact with acidic residual silanols on the silica backbone of the HPLC column. This secondary interaction is a primary cause of poor chromatographic performance, leading to significant peak tailing.[10] To mitigate this, the mobile phase is acidified. By lowering the pH, the basic nitrogen atoms are protonated, minimizing their interaction with silanols and resulting in sharp, symmetrical peaks.

  • UV Absorbance: The pyridine ring acts as a chromophore, exhibiting strong UV absorbance. Aromatic molecules like pyridine typically show significant absorbance around 220-260 nm, allowing for sensitive detection using a standard UV or Diode Array Detector (DAD).[8][11][12]

The logical flow for developing this method is outlined below.

MethodDevelopment Analyte Analyte Characterization (5-(Piperidin-4-yl)pyridin-2-yl)methanol Structure: C11H16N2O Polarity: Moderate UV Chromophore: Pyridine Selection Parameter Selection Column: C18 (Reversed-Phase) Mobile Phase: Acidified Water/ACN Detector: UV/DAD Analyte->Selection informs Optimization Method Optimization Gradient Elution Profile Mobile Phase pH Flow Rate & Temperature Selection->Optimization requires Validation Method Validation ICH Q2(R1) Guidelines Specificity, Linearity, Accuracy, Precision, etc. Optimization->Validation leads to FinalMethod Final Analytical Method Validation->FinalMethod confirms Validation cluster_core Core Validation Parameters cluster_limit Limit Parameters cluster_reliability Reliability Parameters Specificity Specificity (Peak Purity) Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Linearity->Precision Robustness Robustness (Method Stability) Accuracy->Robustness LOD LOD (S/N ≥ 3) Precision->LOD LOQ LOQ (S/N ≥ 10) Precision->LOQ LOQ->Robustness Validation Validated HPLC Method Robustness->Validation SystemSuitability System Suitability (Daily Check) SystemSuitability->Linearity LOOD LOOD LOOD->Robustness

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Application

Application Note: Utilizing (5-(Piperidin-4-yl)pyridin-2-yl)methanol in In Vitro Assays for Toll-Like Receptor (TLR) Modulation

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Toll-Like Receptor (TLR) 7/8/9 Antagonism, and Cellular Re...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Toll-Like Receptor (TLR) 7/8/9 Antagonism, and Cellular Reporter Assays.

Executive Summary & Pharmacological Context

(5-(Piperidin-4-yl)pyridin-2-yl)methanol is a highly versatile chemical scaffold and fragment probe increasingly utilized in the discovery of novel immunomodulators. Specifically, this piperidine-pyridine-methanol motif serves as a critical building block in the synthesis of small-molecule antagonists targeting endosomal Toll-Like Receptors (TLR7, TLR8, and TLR9)[1].

This guide details the mechanistic rationale and provides self-validating, step-by-step protocols for evaluating this compound and its derivatives using Surface Plasmon Resonance (SPR) and cellular functional assays.

Mechanistic Overview: TLR Signaling and Intervention

To design robust assays, one must understand the causality of the target pathway. TLR7 and TLR8 are localized to the endosome and recognize single-stranded RNA (ssRNA) or synthetic imidazoquinolines (e.g., R848)[2].

Upon ligand binding, TLRs undergo conformational changes that allow their cytoplasmic Toll/Interleukin-1 receptor (TIR) domains to recruit the universal adaptor protein MyD88 [3]. MyD88 subsequently recruits IRAK4 and IRAK1 to form the "Myddosome" complex[4]. This triggers a phosphorylation cascade involving TRAF6, ultimately leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines[4],[5].

Antagonists containing the (5-(Piperidin-4-yl)pyridin-2-yl)methanol scaffold competitively bind the TLR ectodomain, preventing the initial receptor dimerization and halting the MyD88-dependent cascade[1],[6].

TLR_Signaling Ligand TLR Agonist (e.g., R848, ssRNA) TLR Endosomal TLR7/8 Ligand->TLR Activates Inhibitor Piperidine-Pyridine Scaffold (Antagonist Probe) Inhibitor->TLR Competitively Blocks MyD88 MyD88 Adaptor TLR->MyD88 Recruits via TIR IRAK IRAK1/4 Myddosome MyD88->IRAK DD-DD Interaction TRAF6 TRAF6 Ubiquitination IRAK->TRAF6 Activates NFkB NF-κB Activation TRAF6->NFkB Phosphorylation Cascade Reporter SEAP Reporter Secretion (Readout at 630 nm) NFkB->Reporter Gene Transcription

TLR7/8 MyD88-dependent signaling pathway and antagonist intervention points.

Experimental Workflows & Protocols

A scientifically rigorous screening cascade requires orthogonal validation. We employ SPR to prove direct biophysical target engagement (ruling out false positives from cellular toxicity), followed by a HEK-Blue™ cell-based assay to prove functional antagonism[2],[7].

Protocol A: Target Engagement via Surface Plasmon Resonance (SPR)

Causality: As a low-molecular-weight fragment, (5-(Piperidin-4-yl)pyridin-2-yl)methanol will likely exhibit low-affinity binding (high micromolar KD​ ). SPR is highly sensitive to mass changes and is the gold standard for FBDD, allowing real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates without requiring fluorescent labels.

Materials:

  • Sensor Chip CM5 (Cytiva)

  • Recombinant human TLR7 or TLR8 ectodomain (His-tagged)

  • Running Buffer: PBS-P+ (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 1-5% DMSO.

Step-by-Step Methodology:

  • Surface Preparation: Activate the CM5 chip using standard amine coupling (EDC/NHS). Immobilize an anti-His antibody to the surface to capture the recombinant TLR ectodomain in a uniform, active orientation.

  • Ligand Capture: Inject the TLR ectodomain until a capture level of ~3000-5000 Resonance Units (RU) is achieved. This high density is required to detect the binding of small fragments.

  • Solvent Correction (Critical Step): Because the fragment is dissolved in DMSO, bulk refractive index shifts will occur. Prepare a standard curve of DMSO concentrations (e.g., 0.5% to 1.5%) in the running buffer to generate a solvent correction curve.

  • Analyte Injection: Prepare a 2-fold dilution series of the (5-(Piperidin-4-yl)pyridin-2-yl)methanol compound (e.g., from 1 mM down to 15.6 μM) in the exact running buffer. Inject at a flow rate of 30 μL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Analysis: Subtract the reference cell (anti-His only) and solvent correction data. Fit the resulting sensorgrams using a 1:1 steady-state affinity model to determine the KD​ .

Protocol B: Functional Antagonism via HEK-Blue™ Reporter Assay

Causality: To confirm that binding translates to functional inhibition, we utilize HEK-Blue™ cells (InvivoGen). These cells are stably transfected with human TLR7 or TLR8 and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene[2],[7]. This creates a self-validating, isolated system where SEAP secretion is directly proportional to TLR/MyD88 pathway activation[2].

Materials:

  • HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)

  • Agonist: R848 (Resiquimod) at EC_{80} concentration (typically 1-5 μM)[2].

  • Detection Medium: QUANTI-Blue™ Solution (InvivoGen)[7].

Step-by-Step Methodology:

  • Cell Plating: Harvest HEK-Blue™ cells and resuspend in growth medium (DMEM, 10% FBS, Pen-Strep, without selective antibiotics). Seed cells at a density of 4×104 cells per well in a flat-bottom 96-well plate (volume: 160 μL/well)[2],[7].

  • Compound Pre-incubation: Add 20 μL of the (5-(Piperidin-4-yl)pyridin-2-yl)methanol derivative (serially diluted in medium containing max 0.5% final DMSO) to the wells. Include a DMSO-only control (negative control) and a known TLR antagonist control (e.g., IRS-661) to validate the assay window. Incubate for 1 hour at 37°C, 5% CO₂.

  • Agonist Stimulation: Add 20 μL of R848 (at the predetermined EC_{80}) to all wells except the un-stimulated background controls[2]. Incubate the plate for 18 hours at 37°C, 5% CO₂[7].

  • SEAP Detection: Transfer 20 μL of the cell culture supernatant from each well to a new 96-well plate. Add 180 μL of pre-warmed QUANTI-Blue™ solution to each well[2].

  • Readout: Incubate at 37°C for 1 to 3 hours. Read the optical density (OD) at 630 nm using a microplate spectrophotometer[2].

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO/Agonist control. Plot a non-linear regression curve (log[inhibitor] vs. response) to determine the IC50​ .

Quantitative Data Presentation

To establish baseline expectations for assay performance during FBDD and subsequent lead optimization, refer to the standardized metrics in Table 1.

Table 1: Expected Assay Metrics for the Piperidine-Pyridine Scaffold & Optimized Derivatives

ParameterSPR Target EngagementHEK-Blue Reporter Assay
Biological Target Recombinant hTLR7/8 EctodomainhTLR7/8 expressing HEK293 cells
Analytical Readout Resonance Units (RU)Absorbance (OD 630 nm)
Unoptimized Fragment Data KD​ = 50 - 500 μM IC50​ > 100 μM (Baseline)
Optimized Lead Data KD​ < 10 nM IC50​ < 50 nM
Assay Quality Target Rmax​ aligns with theoretical massZ'-Factor > 0.6
Validation Controls DMSO Solvent Correction CurveChloroquine (Endosomal Inhibitor)

Note: The raw (5-(Piperidin-4-yl)pyridin-2-yl)methanol fragment will exhibit low potency. Its value lies in high ligand efficiency (LE) and its ability to be synthetically grown into the sub-nanomolar optimized leads shown in the table.

References

  • Vertex Pharmaceuticals Incorporated. (2021). Substituted pyrazole compounds as toll receptor inhibitors (Patent No. WO2021087181A1). World Intellectual Property Organization.
  • Deguine, J., & Barton, G. M. (2014). MyD88: a central player in innate immune signaling. F1000Prime Reports, 6, 97. Available at:[Link]

  • Assay Genie. (2024). Toll-Like Receptor Signaling Pathways: A Key to Innate Immunity. Available at:[Link]

  • Zhu, J., et al. (2023). Novel TLR7/8 agonists promote activation of HIV-1 latent reservoirs and human T and NK cells. Frontiers in Immunology, 14, 1111005. Available at:[Link]

  • Sprangers, A. J., et al. (2018). RNA-Based Immunostimulatory Liposomal Spherical Nucleic Acids as Potent TLR7/8 Modulators. Advanced Materials, 30(52), e1804212. Available at:[Link]

Sources

Method

Application Note: Functional Cell-Based Assays for Evaluating Pyridinylmethanol-Derived Histamine H1 Receptor Antagonists

Introduction & Scientific Rationale The 4-chlorophenyl-2-pyridinylmethanol scaffold is a privileged structure in medicinal chemistry, serving as the critical chiral building block for both first-generation (e.g., Carbino...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 4-chlorophenyl-2-pyridinylmethanol scaffold is a privileged structure in medicinal chemistry, serving as the critical chiral building block for both first-generation (e.g., Carbinoxamine) and second-generation (e.g., Bepotastine) Histamine H1 Receptor (H1R) antagonists[1]. Historically, the primary method for evaluating these derivatives relied on in vitro radioligand binding assays, which measure the ability of a compound to displace a radiolabeled ligand (such as [³H]mepyramine) from the receptor[2].

However, as drug development demands higher predictive validity, relying solely on binding affinity ( Ki​ ) is insufficient. Binding assays confirm target engagement but fail to distinguish between neutral antagonists, inverse agonists, or partial agonists. To capture the dynamic pharmacological profile of pyridinylmethanol derivatives, we must transition to functional cell-based assays [2].

As a Senior Application Scientist, I have designed this protocol to evaluate the functional antagonism of pyridinylmethanol compounds using a high-throughput intracellular calcium mobilization assay. By measuring real-time downstream signaling, this method provides a highly accurate, physiologically relevant IC50​ that directly correlates with in vivo efficacy.

Mechanistic Overview: The H1R Signaling Cascade

The Histamine H1 Receptor is a Gq-coupled G-protein coupled receptor (GPCR). Under physiological conditions, the binding of the endogenous agonist (histamine) induces a conformational change that activates the Gq protein. This activation stimulates Phospholipase C (PLC), which cleaves membrane phospholipids to generate Inositol Triphosphate (IP3). IP3 then binds to receptors on the endoplasmic reticulum (ER), triggering a rapid release of intracellular calcium ( Ca2+ ).

Pyridinylmethanol derivatives act by binding to the H1R and stabilizing its inactive conformation, thereby blocking the initiation of this signaling cascade[1]. By utilizing a fluorescent calcium indicator (Fluo-4 AM), we can quantify the exact degree of functional inhibition exerted by the test compounds.

Pathway Histamine Histamine (Endogenous Agonist) H1R Histamine H1 Receptor (Gq-Coupled GPCR) Histamine->H1R Antagonist Pyridinylmethanol Derivative (H1R Antagonist) Antagonist->H1R Competitive Inhibition Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 Ca2 Intracellular Ca2+ Release (ER) IP3->Ca2

Figure 1: H1R signaling cascade and the inhibitory mechanism of pyridinylmethanol antagonists.

Experimental Protocol: High-Throughput Calcium Mobilization Assay

This protocol is engineered as a self-validating system . Every microplate acts as an independent experimental unit containing its own baseline controls, maximum signal references, and pharmacological standards to ensure absolute data integrity.

Reagents & Materials
  • Cell Line: HEK293 cells stably expressing human H1R. (Causality: HEK293 cells possess a near-null background for endogenous histamine receptors and adhere robustly during automated washing steps).

  • Assay Buffer: HBSS supplemented with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4. (Causality: Probenecid is a broad-spectrum inhibitor of organic anion transporters. It prevents the active efflux of the de-esterified Fluo-4 dye out of the cell, preserving signal intensity).

  • Dye: Fluo-4 AM (2 mM stock in DMSO) and Pluronic F-127 (20% solution in DMSO).

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent kinetic reader.

Step-by-Step Methodology

Workflow Step1 1. Cell Seeding (HEK293-H1R) Step2 2. Dye Loading (Fluo-4 AM) Step1->Step2 Step3 3. Compound Pre-incubation Step2->Step3 Step4 4. Agonist Challenge Step3->Step4 Step5 5. Kinetic Fluorescence Readout Step4->Step5

Figure 2: Step-by-step workflow for the high-throughput intracellular calcium mobilization assay.

Step 1: Cell Seeding (Day 1) Seed HEK293-hH1R cells at a density of 15,000 cells/well in 20 µL of complete growth medium into a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ . Expert Insight: A highly confluent, evenly distributed cell monolayer is critical. Gaps in the monolayer will cause erratic baseline fluorescence and artificially increase the standard deviation of your negative controls.

Step 2: Dye Loading (Day 2) Aspirate the growth medium. Add 20 µL of Assay Buffer containing 2 µM Fluo-4 AM and 0.04% Pluronic F-127. Incubate for 45 minutes at 37°C in the dark. Expert Insight: Pluronic F-127 is a mild non-ionic surfactant that prevents the highly hydrophobic Fluo-4 AM from precipitating in the aqueous buffer, ensuring uniform cellular uptake.

Step 3: Washing and De-esterification Wash the cells 3 times with Assay Buffer using an automated plate washer to remove all extracellular dye. Leave 20 µL of Assay Buffer in each well. Incubate for 15 minutes at room temperature. Expert Insight: This 15-minute rest period is non-negotiable. It allows intracellular non-specific esterases the necessary time to cleave the acetoxymethyl (AM) esters, trapping the active, Ca2+ -sensitive fluorophore inside the cell.

Step 4: Compound Pre-Incubation Add 10 µL of 3X concentrated pyridinylmethanol derivatives (prepared in Assay Buffer with a final DMSO concentration 0.5%) to the respective wells. Incubate for 30 minutes at room temperature. Expert Insight: The antagonist must reach thermodynamic equilibrium with the receptor before the agonist is introduced. Premature agonist challenge will result in artificially right-shifted IC50​ values.

Step 5: Agonist Challenge & Kinetic Readout Transfer the plate to the FLIPR. Record baseline fluorescence for 10 seconds. Inject 10 µL of 4X Histamine (at an EC80​ concentration, typically ~30 nM depending on cell line expression levels). Record fluorescence continuously for 3 minutes at 1 Hz.

Assay Validation & Quality Control

To guarantee trustworthiness, the assay must self-validate prior to data extraction. Calculate the Z'-factor using the maximum signal (Histamine EC100​ ) and minimum signal (Buffer only + Histamine EC100​ ):

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

  • Acceptance Criteria: The plate is only valid if Z′≥0.5 .

  • Pharmacological Control: A reference compound (e.g., racemic Carbinoxamine) must be included on every plate. The calculated IC50​ must fall within ±0.5 log units of its historical average.

Data Presentation: SAR Profiling

Structure-Activity Relationship (SAR) studies on the 4-chlorophenyl-2-pyridinylmethanol scaffold reveal that modifications to the chiral center and the alkylamine side chain drastically alter both functional potency and off-target sedative properties[2]. The table below summarizes the quantitative functional data derived from this assay.

Table 1: Functional Profiling and SAR of Pyridinylmethanol Derivatives

Compound / DerivativeStructural ModificationFunctional IC50​ (nM)Sedative Potential (In Vivo Proxy)
Racemic Core (Carbinoxamine analog)Standard dimethylamine side chain2.5 ± 0.3High (Readily crosses BBB)
(S)-Enantiomer Core (Bepotastine precursor)Piperidine/carboxylic acid substitution0.8 ± 0.1Low (Zwitterionic, restricted BBB entry)
Extended Alkylamine Variant Additional carbon atom between O and N15.0 ± 1.2Reduced
(R)-Enantiomer Core Unmodified> 1000N/A (Inactive enantiomer)

Note: The addition of a carbon atom in the alkylamine chain reduces sedative effects but at the cost of functional potency at the H1R[2]. The (S)-enantiomer combined with a carboxylic acid substitution represents the optimal therapeutic profile.

References

Sources

Application

Application Note: Divergent Library Synthesis Utilizing the 3D-Enriched Fragment (5-(Piperidin-4-yl)pyridin-2-yl)methanol

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals. Introduction & Mechanistic Rationale Fragment-based drug discovery (FBDD) relies on low-molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals.

Introduction & Mechanistic Rationale

Fragment-based drug discovery (FBDD) relies on low-molecular-weight compounds to efficiently probe biological chemical space. Historically, screening libraries were dominated by flat, sp2-rich (hetero)aromatic molecules. However, the modern paradigm shift toward "Escape from Flatland" emphasizes the incorporation of sp3-hybridized carbons to improve aqueous solubility, reduce off-target toxicity, and lower clinical attrition rates [1].

The fragment (5-(Piperidin-4-yl)pyridin-2-yl)methanol perfectly embodies this modern design philosophy. It couples a flat, predictable pyridine hydrogen-bond acceptor with a 3D, sp3-rich piperidine ring. Piperidine and pyridine scaffolds are privileged structures, frequently utilized in the development of kinase inhibitors, GPCR ligands, and highly selective KRAS-PDEδ inhibitors[2]. Furthermore, the piperidine ring provides a high fraction of sp3 carbons ( Fsp3​ ), a critical metric for the success of 3D fragment libraries [3].

Structural Advantages for Library Synthesis

This fragment offers a dual-handle system ideal for orthogonal, divergent library synthesis:

  • The Piperidine Secondary Amine: A highly nucleophilic center suitable for amide coupling, sulfonylation, or reductive amination. It also serves as a basic center for salt formation (e.g., HCl salts) to tune solubility.

  • The Hydroxymethyl Group: A sterically unhindered primary alcohol that can be alkylated to form ether libraries or oxidized to an aldehyde/carboxylic acid to serve as an electrophilic handle.

Physicochemical Profiling

To ensure compliance with the "Rule of Three" (Ro3) for FBDD, the physicochemical properties of the core fragment are summarized below. The high Fsp3​ and optimal polar surface area (PSA) make it an ideal starting point for multidimensional library elaboration.

PropertyValueRo3 CompliancePharmacological Implication
Molecular Weight (MW) 192.26 g/mol Yes (< 300)High ligand efficiency (LE) potential.
Fraction sp3 ( Fsp3​ ) 0.55 (6/11 carbons)Yes (> 0.45)Enhanced 3D character; reduced clinical attrition [1].
H-Bond Donors (HBD) 2 (NH, OH)Yes (≤ 3)Favorable for target protein anchoring.
H-Bond Acceptors (HBA) 3 (N, N, O)Yes (≤ 3)Optimal desolvation penalty.
Calculated LogP (cLogP) ~0.85Yes (≤ 3)Excellent aqueous solubility for high-concentration screening.
Rotatable Bonds 2Yes (≤ 3)Low entropic penalty upon target binding.

Divergent Synthesis Workflow

The following workflow illustrates the orthogonal functionalization of the fragment. By masking the highly reactive piperidine nitrogen, the hydroxymethyl group can be transformed into an electrophilic aldehyde, enabling the generation of massive combinatorial libraries via parallel reductive amination.

G A (5-(Piperidin-4-yl)pyridin-2-yl)methanol Core Fragment B Chemoselective N-Boc Protection (Amine Masking) A->B Boc2O, Et3N 0°C to RT C O-Alkylation (Ether Library Generation) B->C R-X, NaH DMF D Mild Oxidation to Aldehyde (Electrophilic Handle) B->D Dess-Martin Periodinane DCM, RT E Parallel Reductive Amination (Amine Library Generation) D->E R-NH2, NaBH(OAc)3 DCE F Boc Deprotection & N-Derivatization E->F 1. TFA/DCM 2. R'-COCl, Base

Divergent library synthesis workflow from the piperidinyl-pyridine core.

Validated Experimental Protocols

The following protocols have been optimized for high yield, chemoselectivity, and scalability, ensuring they function as self-validating systems for automated or semi-automated library synthesis.

Protocol A: Chemoselective N-Boc Protection

Objective: Mask the secondary amine of the piperidine ring to prevent polymerization or side reactions during subsequent alcohol functionalization.

Causality & Expert Insight: The secondary amine of the piperidine is significantly more nucleophilic than the primary alcohol of the hydroxymethyl group. By strictly controlling the stoichiometry of Di-tert-butyl dicarbonate (Boc 2​ O) and maintaining low temperatures during addition, N-protection is achieved with >95% chemoselectivity, avoiding unwanted O-acylation.

Step-by-Step Procedure:

  • Suspend (5-(Piperidin-4-yl)pyridin-2-yl)methanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under a nitrogen atmosphere.

  • Add Triethylamine (Et 3​ N) (1.5 eq, 15 mmol) and cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve Boc 2​ O (1.05 eq, 10.5 mmol) in DCM (10 mL) and add dropwise over 15 minutes to prevent localized heating.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (QC): Monitor by TLC (10% MeOH in DCM, Ninhydrin stain). The starting material (primary amine, stains dark purple) should disappear, replaced by a higher Rf​ UV-active spot.

  • Quench with saturated aqueous NaHCO 3​ (30 mL), extract with DCM (3 x 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield tert-butyl 4-(6-(hydroxymethyl)pyridin-3-yl)piperidine-1-carboxylate.

Protocol B: Mild Oxidation to Picolinaldehyde Derivative

Objective: Convert the primary alcohol into an aldehyde to serve as a versatile electrophilic handle for DNA-encoded libraries (DELs) or standard parallel synthesis.

Causality & Expert Insight: Dess-Martin Periodinane (DMP) is selected over Swern oxidation or chromium-based reagents (e.g., PCC). DMP provides a mild, near-neutral reaction environment that prevents the degradation of the acid-sensitive Boc group and avoids the coordination of heavy metals to the basic pyridine nitrogen, which often complicates purification.

Step-by-Step Procedure:

  • Dissolve the N-Boc protected alcohol from Protocol A (1.0 eq, 5 mmol) in wet DCM (25 mL, containing ~0.1% water). Note: Trace water accelerates the ligand exchange mechanism of DMP, drastically reducing reaction time.

  • Add DMP (1.2 eq, 6 mmol) in one portion at room temperature.

  • Stir vigorously for 1.5 to 2 hours.

  • Self-Validation (QC): Monitor by LC-MS. Look for the mass shift from [M+H] + to[M+H-2] + .

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous Na 2​ S 2​ O 3​ and saturated aqueous NaHCO 3​ (20 mL). Stir rapidly for 15 minutes until the organic layer is clear (reduces unreacted DMP and iodine byproducts).

  • Separate the organic layer, wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the aldehyde intermediate. Use immediately in Protocol C to prevent auto-oxidation to the carboxylic acid.

Protocol C: Parallel Library Synthesis via Reductive Amination

Objective: Generate a diverse library of secondary and tertiary amines by reacting the aldehyde core with a panel of diverse commercial amines.

Causality & Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is the optimal reducing agent for this step. Unlike NaBH 4​ , which will rapidly reduce the starting aldehyde back to the alcohol, NaBH(OAc) 3​ is mild enough to selectively reduce the intermediate imine/iminium ion. 1,2-Dichloroethane (DCE) is used as the solvent because it stabilizes the iminium intermediate better than DCM.

Step-by-Step Procedure (96-Well Plate Format):

  • Dispense a 0.1 M solution of the aldehyde intermediate in anhydrous DCE (500 µL, 50 µmol) into each well of a 96-well glass-lined reaction block.

  • Add diverse primary or secondary amines (1.2 eq, 60 µmol) to the respective wells.

  • Add glacial acetic acid (1.0 eq, 50 µmol) to wells containing weakly nucleophilic or sterically hindered amines to catalyze imine formation.

  • Shake the plate at room temperature for 2 hours.

  • Add NaBH(OAc) 3​ (1.5 eq, 75 µmol) as a solid or suspension to each well.

  • Seal the plate and shake at room temperature for 12 hours.

  • Self-Validation (QC): Perform high-throughput LC-MS sampling. Desired products should show the target[M+H] + mass with >80% UV purity.

  • Quench with 1N NaOH (200 µL) to destroy excess hydride and neutralize the acetate salts, phase-separate, and evaporate the organic layer to yield the crude library members ready for Boc-deprotection and subsequent screening.

References

  • Escape from planarity in fragment-based drug discovery Drug Discovery Today: Technologies[Link]

  • Discovery of Novel KRAS-PDEδ Inhibitors by Fragment-Based Drug Design Journal of Medicinal Chemistry[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates RSC Medicinal Chemistry[Link]

Method

Advanced Application Notes &amp; Protocols: (1-Tosylpiperidin-2-yl)methanol in Asymmetric Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Scientific Rationale (1-Tosylpiperidin-2-yl)methanol (CAS: 259874-95-8)[1] has emerged as a highly versatile chiral buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Rationale

(1-Tosylpiperidin-2-yl)methanol (CAS: 259874-95-8)[1] has emerged as a highly versatile chiral building block and ligand precursor in modern asymmetric synthesis. Derived from pipecolic acid or lysine, its molecular architecture provides three distinct synthetic advantages that dictate its utility in the laboratory:

  • Rigid Piperidine Core: The cyclic framework restricts conformational degrees of freedom, creating a highly defined chiral pocket essential for asymmetric induction[2].

  • Stereodefined C2 Hydroxymethyl Group: This moiety acts as a directing group for diastereoselective functionalization or as a primary coordination site for transition metals (e.g., Zinc)[3].

  • Orthogonal N-Tosyl Protection: The bulky, electron-withdrawing p-toluenesulfonyl (tosyl) group deactivates the nitrogen lone pair. This prevents unwanted N-alkylation while stabilizing adjacent carbanions during C-C bond formation[4].

Application I: Diastereoselective Alkylation in Alkaloid Total Synthesis

The synthesis of complex piperidine alkaloids, such as the neurotoxin (+)-coniine, relies heavily on the diastereoselective alkylation of the piperidine ring[3]. The C2 chiral center of (1-Tosylpiperidin-2-yl)methanol effectively dictates the facial approach of incoming electrophiles.

Causality in Experimental Design: Deprotonation is strictly conducted at -78 °C using n-butyllithium. This kinetic control is necessary because higher temperatures risk the premature cleavage of the tosyl group or ring-opening side reactions. The steric bulk of the tosyl group forces the incoming alkyl halide to approach from the less hindered face, resulting in >95% diastereomeric excess (d.e.)[3].

Quantitative Data Summary

Table 1: Diastereoselective Alkylation of (S)-(1-Tosylpiperidin-2-yl)methanol Derivatives [3]

Electrophile (R-X)Isolated ProductDiastereomeric Excess (d.e.)Yield (%)
Propyl iodide(2R,2'S)-1-Tosyl-2-(1-hydroxybutyl)piperidine>95%85
Benzyl bromide(2R,2'S)-1-Tosyl-2-(1-hydroxy-2-phenylethyl)piperidine>95%82
Protocol 1: General Procedure for Diastereoselective Alkylation
  • Preparation: Dissolve (S)-(1-Tosylpiperidin-2-yl)methanol (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere[3].

  • Kinetic Deprotonation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to maintain the internal temperature. Stir for 30 minutes to ensure complete carbanion formation[3].

  • Electrophilic Addition: Add the corresponding alkyl halide (1.2 eq) dropwise. Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight[3].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with ethyl acetate[3].

  • Self-Validation/QC: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Monitor the reaction via TLC (UV active due to the tosyl group). Post-isolation, confirm the d.e. via ¹H-NMR by integrating the diastereotopic protons at the C2 position.

AlkylationWorkflow Start Start: (S)-(1-Tosylpiperidin-2-yl)methanol Deprotonation Add n-BuLi (1.1 eq) THF, -78 °C, 30 min Start->Deprotonation Kinetic Control Electrophile Add Alkyl Halide (1.2 eq) -78 °C to RT, 12 h Deprotonation->Electrophile Stereodirected Attack Quench Quench: Sat. aq. NH4Cl Extract: EtOAc Electrophile->Quench Reaction Completion Product Purified 2-Substituted Piperidine Derivative Quench->Product Isolation

Experimental workflow for diastereoselective alkylation of (1-Tosylpiperidin-2-yl)methanol.

Application II: Chiral Ligand in Asymmetric Organozinc Additions

Beyond its use as a building block, (1-Tosylpiperidin-2-yl)methanol functions as a potent chiral ligand. It operates mechanistically similarly to established prolinol derivatives or (-)-DAIB in the enantioselective addition of organozinc reagents to imines and aldehydes[5].

Causality in Experimental Design: The primary alcohol coordinates with diethylzinc to form a rigid, chiral zinc-aminoalkoxide complex in situ[6]. This complex subsequently coordinates the imine substrate. The bulky tosyl group shields one enantiotopic face of the imine, forcing the second equivalent of diethylzinc to attack exclusively from the exposed face, yielding highly enantioenriched chiral amines[6].

Quantitative Data Summary

Table 2: Comparative Performance in Asymmetric Diethylzinc Addition [5]

Catalyst/LigandYield (%)Enantiomeric Excess (ee, %)
(-)-DAIB (N,N-Diisobutylnorephedrine)HighUp to 98%
Proline-derived Amino AlcoholsModerate to HighUp to 99%
Chiral Oxazaborolidines (CBS Catalysts)High>95%
(1-Tosylpiperidin-2-yl)methanol AnalogueData PendingData Pending
Protocol 2: Enantioselective Addition of Diethylzinc to N-Benzylideneimines
  • Complex Formation: To a flame-dried Schlenk flask under an inert atmosphere, add (S)-(1-Tosylpiperidin-2-yl)methanol (10 mol%). Add anhydrous toluene and cool the solution to 0 °C[6].

  • Zinc Activation: Slowly add diethylzinc (1.0 M solution in hexanes, 1.1 eq) dropwise. Stir the resulting solution at 0 °C for 30 minutes to ensure the complete formation of the chiral zinc-aminoalkoxide complex[6].

  • Substrate Addition: Add the N-benzylideneimine substrate (1.0 eq) dropwise[6].

  • Workup: Stir and monitor via TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C[5].

  • Self-Validation/QC: Extract with dichloromethane, dry, and concentrate. Determine the enantiomeric excess (ee) of the purified chiral amine using chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard.

CatalyticCycle Ligand (1-Tosylpiperidin-2-yl)methanol ZnComplex Chiral Zinc-Aminoalkoxide Complex Ligand->ZnComplex + ZnEt2 (0 °C) Coordination Imine or Aldehyde Coordination ZnComplex->Coordination + Substrate Addition Enantioselective Diethylzinc Addition Coordination->Addition + ZnEt2 ProductRelease Chiral Amine/Alcohol Release Addition->ProductRelease Product Formation ProductRelease->ZnComplex Catalyst Regeneration

Proposed catalytic cycle for enantioselective diethylzinc addition using the chiral ligand.

Application III: Medicinal Chemistry & Iminosugar Precursors

In drug development, polyhydroxylated piperidines (iminosugars) are critical glycosidase inhibitors. (1-Tosylpiperidin-2-yl)methanol serves as a prime precursor for these therapeutics[4].

Causality in Experimental Design: The primary alcohol must be oxidized to (S)-1-tosylpiperidine-2-carbaldehyde to provide an electrophilic handle for subsequent C-C bond formations (e.g., Grignard or aldol additions)[4]. The N-tosyl group is uniquely suited for this because it is completely stable under Swern or Dess-Martin oxidation conditions, unlike standard carbamate protecting groups (Boc/Cbz) which can sometimes undergo side reactions or hinder the oxidation through steric clashes[4].

Protocol 3: Oxidation to (S)-1-tosylpiperidine-2-carbaldehyde
  • Oxidation: Add a solution of (S)-(1-Tosylpiperidin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.5 M) dropwise to a pre-formed Swern oxidation mixture (oxalyl chloride/DMSO) at -78 °C. Stir for 1 hour[4].

  • Base Addition: Add anhydrous triethylamine (5.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for an additional 1 hour[4].

  • Self-Validation/QC: Quench with water, extract with DCM, wash with brine, and concentrate[4]. Validate the conversion by checking for the distinct aldehyde proton peak (~9.5-10.0 ppm) via ¹H-NMR.

Foundational Protocol: Optimized Synthesis of (1-Tosylpiperidin-2-yl)methanol

For laboratories synthesizing the reagent in-house from 2-piperidinemethanol, temperature control is the most critical variable[7].

Causality in Experimental Design: The initial tosylation must be conducted at 0 °C. If the reaction is initiated at room temperature, the chloride ion released from tosyl chloride acts as a nucleophile, leading to a significant chlorinated byproduct[7]. Triethylamine acts as the primary base, while a catalytic amount of DMAP accelerates the acyl transfer to the sterically hindered secondary amine[7].

Protocol 4: N-Tosylation of 2-Piperidinemethanol
  • Preparation: Dissolve 2-piperidinemethanol (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere. Cool the solution to 0 °C in an ice bath[7].

  • Reagent Addition: Add triethylamine (1.5 eq) and a catalytic amount of DMAP. Slowly add a solution of tosyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture[7].

  • Temperature Control: Stir the reaction strictly at 0 °C for 2 hours to prevent chlorinated byproduct formation, then allow it to warm to room temperature and stir for an additional 12-16 hours[7].

  • Self-Validation/QC: Quench with saturated aqueous NaHCO₃. Extract, wash, dry, and concentrate[7]. Purify via silica gel chromatography and verify purity via LC-MS (Target MW: 269.36 g/mol )[1].

References

  • Application of (1-Tosylpiperidin-2-yl)methanol in Total Synthesis: A Chiral Building Block for Alkaloids Source: BenchChem URL:3

  • Unveiling the Potential of (1-Tosylpiperidin-2-yl)methanol in Asymmetric Induction: A Comparative Analysis Source: BenchChem URL:5

  • Application Notes and Protocols for (1-Tosylpiperidin-2-yl)methanol as a Chiral Ligand Source: BenchChem URL:2

  • Application Notes and Protocols: (1-Tosylpiperidin-2-yl)methanol in Medicinal Chemistry Source: BenchChem URL:4

  • Application Notes and Protocols: Synthesis of Chiral Amines with (1-Tosylpiperidin-2-yl)methanol Source: BenchChem URL:6

  • Optimizing reaction temperature for (1-Tosylpiperidin-2-yl)methanol synthesis Source: BenchChem URL:7

  • 259874-95-8 | (1-Tosylpiperidin-2-yl)methanol Source: BLD Pharm URL:1

Sources

Application

Application Note: Advanced MTT Assay Protocol for Evaluating the Cytotoxicity of Novel Pyridine Derivatives

Introduction & Mechanistic Principles Pyridine derivatives—ranging from spiro-pyridines to furopyridones—represent a highly versatile class of pharmacophores widely investigated for their potent anticancer and antimicrob...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Pyridine derivatives—ranging from spiro-pyridines to furopyridones—represent a highly versatile class of pharmacophores widely investigated for their potent anticancer and antimicrobial properties[1]. When screening these novel compounds during early-stage drug development, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard for high-throughput cytotoxicity evaluation.

However, the MTT assay does not measure cell viability directly; rather, it quantifies2[2]. In metabolically active cells, mitochondrial oxidoreductases (primarily succinate dehydrogenase) reduce the yellow, water-soluble MTT tetrazolium salt into insoluble, purple formazan crystals. Because pyridine derivatives can possess unique redox-active properties, understanding the exact mechanism of this reduction is critical to preventing false positives.

MTT_Mechanism Compound Pyridine Derivative (Test Compound) Cell Viable Cell (Log Phase) Compound->Cell Cytotoxic Action Control Cell-Free Control (Interference Check) Compound->Control Direct Reduction? Enzyme NAD(P)H-dependent Oxidoreductases Cell->Enzyme Metabolic Flux Formazan Formazan Crystals (Purple Insoluble) Enzyme->Formazan Enzymatic Reduction MTT MTT Reagent (Yellow Tetrazolium) MTT->Enzyme Substrate Read Absorbance at 570 nm (Microplate Reader) Formazan->Read DMSO Solubilization Control->Formazan False Positive Pathway

Fig 1: MTT reduction pathway and potential pyridine derivative redox interference.

Pre-Analytical Considerations: Building a Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your assay, the protocol must be designed as a self-validating system . Pyridine derivatives introduce specific chemical and physical variables that must be controlled:

  • Chemical Interference (The False Positive Threat): Certain functionalized pyridines (e.g., dihydropyridines or those with free thiol groups) can act as strong reducing agents. These compounds can 3[3], masking cytotoxicity and creating false-positive viability data. Causality: A cell-free control matrix is mandatory to subtract background chemical reduction.

  • Solvent Toxicity: Pyridine derivatives often exhibit poor aqueous solubility, requiring Dimethyl Sulfoxide (DMSO) as a vehicle[1]. Causality: DMSO concentrations exceeding 0.5% (v/v) in the final culture media can induce solvent-mediated cytotoxicity, skewing the IC50 of the test compound. A vehicle control must be established.

  • Media Component Interference: Phenol red and serum proteins in complete media can interfere with spectrophotometric readings at 570 nm and precipitate during the final DMSO solubilization step.

Step-by-Step Experimental Methodology

Phase 1: Cell Seeding and Synchronization (Day 1)
  • Harvest Cells: Trypsinize target cancer cell lines (e.g., A549, HT29, or KYSE70) during their logarithmic growth phase.

  • Seed the Plate: Dispense 100 µL of cell suspension into a 96-well plate at a density of 5,000–10,000 cells/well.

    • Expert Insight: Do not over-seed. Over-confluency triggers contact inhibition, which drastically alters the cellular metabolic rate and uncouples the linear relationship between cell number and formazan production[2].

  • Incubate: Allow cells to adhere overnight at 37°C in a 5% CO₂ humidified incubator.

Phase 2: Pyridine Derivative Treatment (Day 2)
  • Prepare Serial Dilutions: Dissolve the novel pyridine derivative in 100% DMSO to create a master stock. Perform serial dilutions in complete culture media, ensuring the final DMSO concentration remains ≤ 0.5%.

  • Apply the Control Matrix: To make the assay self-validating, include the following wells (n=3 to n=6 per condition):

    • Untreated Control: Cells + Media only.

    • Vehicle Control: Cells + Media containing 0.5% DMSO.

    • Positive Control: Cells + Media containing a known cytotoxic agent (e.g.,4[4]).

    • Cell-Free Control: Media + Pyridine Derivative (Highest Concentration) + No Cells.

  • Incubate: Treat the cells for the desired exposure time (typically 24, 48, or 72 hours)[5].

Phase 3: MTT Incubation (Day 4)
  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) directly to the 100 µL of culture media in each well[6].

  • Incubate: Return the plate to the incubator for 2 to 4 hours.

    • Expert Insight: Monitor the wells under a light microscope after 2 hours. You should observe intracellular needle-like purple crystals. 6[6], as extended incubations lead to spontaneous, non-enzymatic MTT reduction and high background noise.

Phase 4: Solubilization and Data Acquisition
  • Aspirate Media: Carefully invert the plate or use a multi-channel aspirator to remove the media. Caution: Pyridine-induced apoptosis may cause cells to detach; aspirate gently to avoid losing the intracellular formazan crystals.

  • Solubilize: Add 100 µL of pure DMSO to each well to dissolve the formazan crystals.

  • Agitate: Place the plate on an orbital shaker for 10 minutes at room temperature, protected from light, until the solution turns a homogeneous purple.

  • Measure Absorbance: Read the plate using a microplate spectrophotometer at an6[6]. Use a reference wavelength of 630 nm to subtract background noise caused by cellular debris or plate imperfections.

Data Analysis & Representative Results

Calculate the percentage of cell viability using the following formula, ensuring you subtract the cell-free blank to account for any direct chemical reduction by the pyridine derivative:

Cell Viability (%) = Abs570​(Vehicle Control)−Abs570​(Cell-Free Blank)Abs570​(Treatment)−Abs570​(Cell-Free Blank)​×100

Plot the viability percentages against the log-transformed concentrations of the pyridine derivatives. Utilize non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the Half-Maximal Inhibitory Concentration (IC50).

Table 1: Representative Cytotoxicity (IC50) of Novel Pyridine Derivatives

The following table synthesizes benchmark data from recent literature evaluating various pyridine scaffolds against human cancer cell lines, demonstrating how quantitative results should be structured for comparative analysis[4],[1],[7].

Compound ClassTarget Cell LineIC50 (µM) ± SDReference Drug (IC50)Selectivity Index (SI)
Compound 4a (Spiro-pyridine)HT29 (Colorectal)2.24 ± 0.21Doxorubicin (3.96 ± 0.36)> 2.0
Compound 4c (Furopyridone)KYSE70 (Esophageal)0.88 ± 0.125-Fluorouracil (1.45 ± 0.20)> 3.5
Compound 5k (Pyridine-oxadiazole)A549 (Lung)6.99 ± 3.155-Fluorouracil (7.12 ± 1.05)1.8

References

  • Is Your MTT Assay the Right Choice? - Promega Corporation. 2

  • MTT assay protocol - Abcam.

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS) - Clyte.tech. 3

  • Application Notes and Protocols for Cytotoxicity Assays of Spiro-Pyridine Derivatives - Benchchem. 5

  • Cytotoxicity results of pyridine analogous in the MTT assessment. - ResearchGate. 4

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI.1

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. 6

  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives - ACS Omega. 7

Sources

Method

Application Note: Advanced MALDI-TOF-MS Workflows for Protein-Ligand Interaction Studies

Introduction: The Analytical Imperative In early-stage drug discovery and structural biology, characterizing protein-ligand interactions is a critical bottleneck. While biochemical assays (e.g., AlphaScreen, FRET) are st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

In early-stage drug discovery and structural biology, characterizing protein-ligand interactions is a critical bottleneck. While biochemical assays (e.g., AlphaScreen, FRET) are standard, they often require fluorescent or radioactive labels, which can alter binding thermodynamics and generate false positives.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) has emerged as a powerful, label-free alternative. Historically, MALDI was considered too "harsh" for non-covalent interactions due to the acidic matrices and crystallization processes that disrupt native protein states. However, recent innovations have inverted this paradigm. By engineering the sample preparation and leveraging the high-throughput nature of MALDI, scientists can now map orthosteric and allosteric interactions, screen massive compound libraries, and even observe intact non-covalent complexes.

This application note details three field-proven MALDI-TOF methodologies: Affinity Selection MS (AS-MS) , Intensity-Fading MALDI (IF-MALDI) , and Liquid Native MALDI .

Core Methodologies and Mechanistic Causality

Affinity Selection MALDI-TOF MS (AS-MS)

Mechanism & Causality: AS-MS is designed for High-Throughput Screening (HTS). In a direct MALDI analysis, the acidic matrix (e.g., CHCA) disrupts protein-ligand complexes, making it impossible to distinguish between bound and unbound ligands in a single mixture. AS-MS solves this by introducing a physical separation step—typically in-plate Size Exclusion Chromatography (SEC)—before ionization. The SEC column traps small unbound molecules while the large protein-ligand complexes elute in the void volume. When this eluate is spotted onto the MALDI target with an acidic matrix, the complex is intentionally denatured, releasing the ligand. The mass spectrometer then detects the low-molecular-weight ligand with high sensitivity[1]. Because it relies on mass rather than function, AS-MS successfully identifies both orthosteric and allosteric binders irrespective of the protein's enzymatic activity.

Intensity-Fading MALDI-TOF MS (IF-MALDI)

Mechanism & Causality: IF-MALDI is an elegant, separation-free approach ideal for screening complex biological mixtures (e.g., natural product extracts). It relies on the principle of ion suppression and mass differential. When a target protein is added to a mixture of potential ligands, specific ligands bind to the protein. During MALDI ionization, the intact protein-ligand complex either does not fly well, falls outside the low-mass detection window, or is severely suppressed. Consequently, the mass spectral signal of the free binding ligand decreases ("fades") compared to a control spectrum lacking the protein[2]. The causality is simple: binding depletes the free ligand pool, which directly translates to a reduction in its MALDI ion intensity.

Liquid Native MALDI-TOF MS

Mechanism & Causality: Traditional "native" MS relies heavily on Electrospray Ionization (ESI). Standard MALDI fails at native MS because the transition into a solid crystalline matrix exerts mechanical and osmotic stress, destroying non-covalent bonds. Liquid Native MALDI circumvents this by using a vacuum-stable liquid matrix (e.g., a mixture of acidic and basic organic matrices dissolved in glycerol). The glycerol prevents crystallization, maintaining the protein and ligand in a solvated, native-like state within the vacuum chamber. Upon laser irradiation, the intact complex is desorbed without catastrophic unfolding, allowing for the direct stoichiometric observation of protein-ligand interactions[3].

Quantitative Method Comparison

To select the appropriate workflow, researchers must balance throughput, sample state, and the specific detection target. The following table synthesizes the operational parameters of each method.

MethodologySample State During IonizationPre-MS SeparationPrimary Detection TargetOptimal ApplicationThroughput
AS-MS DenaturedSEC or Affinity BeadsReleased Small MoleculeHTS of synthetic libraries (>20k cmpds/day)Ultra-High
IF-MALDI Denatured / SuppressedNoneUnbound Small Molecule (Depletion)Natural product extract screeningMedium
Native MALDI Intact (Liquid Matrix)NoneIntact Protein-Ligand ComplexStoichiometry & structural validationLow

Experimental Workflows & System Validations

Workflow 1: AS-MS via SEC Separation

AS_MS N1 1. Incubation Protein + Compound Library N2 2. Size Exclusion Chromatography Separate Bound vs. Unbound N1->N2 Equilibrate N3 3. Complex Dissociation Matrix Addition (Acidic) N2->N3 Elute Complex N4 4. MALDI-TOF MS Analysis Detect Ligand Mass N3->N4 Spot on Target N5 5. Hit Identification Orthosteric & Allosteric N4->N5 Data Processing

Caption: Automated AS-MS workflow utilizing SEC for the high-throughput detection of protein-ligand complexes.

Protocol A: Automated SEC-MALDI AS-MS

Self-Validating Control: Always include a known non-binding molecule (e.g., DMSO only or a decoy ligand) to establish the SEC cutoff baseline and ensure unbound molecules are not bleeding into the void volume.

  • Assay Assembly: In a 384-well microplate, incubate the target protein (typically 0.5–2 µM) with the small-molecule library (10 µM per compound) in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Incubate for 30 minutes at room temperature to reach equilibrium.

  • SEC Preparation: Pre-equilibrate a 384-well SEC filter plate (e.g., Sephadex G-25) with the assay buffer using a positive pressure manifold or centrifuge.

  • Separation: Transfer 15 µL of the incubation mixture to the SEC plate. Centrifuge at 1,000 × g for 2 minutes. The eluate contains the protein-ligand complexes; unbound compounds remain trapped in the resin.

  • Matrix Co-Crystallization: Mix the SEC eluate 1:1 (v/v) with MALDI matrix (e.g., 10 mg/mL α-cyano-4-hydroxycinnamic acid (CHCA) in 50% Acetonitrile / 0.1% TFA). The TFA denatures the protein, releasing the ligand.

  • Spotting & Acquisition: Spot 1 µL onto a 384-spot MALDI target plate. Acquire spectra in positive reflectron mode (m/z 200–1000).

  • Data Analysis: Calculate the Signal-to-Noise (S/N) ratio of the expected ligand mass. A hit is defined as an S/N > 5 in the eluate, confirmed against the negative control well.

Workflow 2: Intensity-Fading MALDI (IF-MALDI)

IF_MALDI C_Mix Control Mixture (Ligands Only) MS_C MALDI-TOF MS High Ligand Intensity C_Mix->MS_C T_Mix Test Mixture (Ligands + Target Protein) MS_T MALDI-TOF MS Faded Ligand Intensity T_Mix->MS_T Compare Compare Spectra Identify Interactors MS_C->Compare Reference Signal MS_T->Compare Faded Signal

Caption: IF-MALDI principle demonstrating the depletion of free ligand signal upon protein binding.

Protocol B: IF-MALDI for Extract Screening

Self-Validating Control: Include an internal standard (a molecule known NOT to bind the target) in both the control and test mixtures to normalize shot-to-shot laser variability.

  • Sample Preparation: Prepare a ligand mixture or natural product extract at a total concentration of ~10-50 µM in a volatile buffer (e.g., 20 mM Ammonium Acetate, pH 7.0).

  • Test and Control Assembly:

    • Test Tube: Add the target protein to a final concentration of 10 µM.

    • Control Tube: Add an equivalent volume of buffer (or a non-interacting control protein like BSA).

  • Incubation: Incubate both tubes for 1 hour at 4°C to minimize proteolytic degradation while allowing complex formation.

  • Direct Spotting: Mix 1 µL of the sample with 1 µL of MALDI matrix (e.g., Sinapinic Acid or CHCA, depending on the mass range of the ligands). Spot directly onto the MALDI target.

  • Acquisition: Acquire spectra in linear or reflectron mode depending on ligand size. Accumulate at least 1,000 laser shots per spot to ensure statistical robustness.

  • Relative Intensity Calculation: Normalize the spectra using the non-binding internal standard. Calculate the fading index: (Intensity_Control - Intensity_Test) / Intensity_Control. A fading index > 0.3 (30% reduction) typically indicates a specific binding event.

Conclusion

MALDI-TOF-MS has transcended its traditional role as a simple peptide-mass fingerprinting tool. By manipulating the physical state of the sample prior to or during ionization—whether through SEC separation in AS-MS, signal depletion in IF-MALDI, or the use of vacuum-stable liquid matrices in Native MALDI—researchers can interrogate protein-ligand interactions with unprecedented speed and label-free precision. Implementing these self-validating protocols ensures high data integrity, reducing false-discovery rates in early-stage pharmaceutical pipelines.

References

  • MALDI-TOF-Based Affinity Selection Mass Spectrometry for Automated Screening of Protein-Ligand Interactions at High Throughput. SLAS Discovery. (2021). Source: PubMed / NIH.[Link]

  • Identification of Protein Ligands in Complex Biological Samples Using Intensity-Fading MALDI-TOF Mass Spectrometry. Analytical Chemistry. (2003). Source: ACS Publications.[Link]

  • Liquid Native MALDI Mass Spectrometry for the Detection of Protein-Protein Complexes. Journal of the American Society for Mass Spectrometry. (2018). Source: PubMed Central / NIH.[Link]

Sources

Application

Application Note: Utilizing (5-(Piperidin-4-yl)pyridin-2-yl)methanol in Kinase Inhibitor Discovery and High-Throughput Screening

Executive Summary & Mechanistic Rationale The development of highly selective kinase inhibitors requires scaffolds that can bridge the highly conserved ATP-binding pocket with the variable solvent-exposed regions of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors requires scaffolds that can bridge the highly conserved ATP-binding pocket with the variable solvent-exposed regions of the kinase domain. (5-(Piperidin-4-yl)pyridin-2-yl)methanol has emerged as a highly versatile, bifunctional building block in fragment-based drug discovery (FBDD) and late-stage lead optimization.

This scaffold integrates three mechanistically crucial motifs:

  • Piperidin-4-yl Ring: A basic, saturated heterocycle (pKa ~9.5) that remains protonated at physiological pH. It enhances aqueous solubility and frequently forms critical electrostatic interactions (salt bridges) with acidic residues in the solvent-exposed region, a strategy proven to increase enzyme selectivity by >1,500-fold in related targets ().

  • Pyridine Core: Acts as a rigid, hydrophobic spacer or a secondary hinge-binding motif. Its electron-deficient nature prevents metabolic oxidation while properly vectoring the piperidine ring out of the catalytic cleft ().

  • Hydroxymethyl Handle (-CH₂OH): Located at the C2 position, this group provides a versatile synthetic handle. It can act as a hydrogen-bond donor/acceptor in the ribose pocket or be oxidized to an aldehyde for late-stage reductive amination, allowing rapid library generation against targets like CDK4/6, GAK, and GRK2/5 (;).

BindingModel P Piperidine Ring Solvent-Exposed Region (Salt Bridges & Solubility) K Kinase ATP Pocket Target Enzyme (e.g., CDK4/6, GAK) P->K Electrostatic Py Pyridine Core Spacer / Hinge Region (Hydrophobic & pi-pi) Py->K Hydrophobic M Hydroxymethyl Handle Ribose Pocket (H-bond Donor/Acceptor) M->K H-Bonding

Mechanistic binding model of the scaffold motifs within the kinase ATP-binding pocket.

Discovery Workflow

To systematically exploit this scaffold, researchers typically employ a workflow that begins with the controlled oxidation of the hydroxymethyl group, followed by parallel coupling with diverse hinge-binding cores (e.g., aminopyrimidines or benzoxazoles), and culminates in high-throughput screening (HTS).

Workflow A (5-(Piperidin-4-yl)pyridin-2-yl)methanol Scaffold Selection B Late-Stage Functionalization (Oxidation & Amination) A->B C Focused Library Generation (Kinase Inhibitor Candidates) B->C D High-Throughput Screening (TR-FRET Assay) C->D E Hit Validation & Lead Optimization D->E

Workflow for utilizing the scaffold in kinase inhibitor discovery.

Experimental Protocols

Protocol 1: Scaffold Derivatization via Oxidation and Reductive Amination

Causality & Rationale: The primary alcohol must be converted to an electrophile to attach complex hinge-binding heterocycles. We utilize Dess-Martin Periodinane (DMP) over Swern or Jones oxidations because DMP is exceptionally mild, operates at room temperature, and prevents the over-oxidation to a carboxylic acid. Crucially, the piperidine nitrogen must be Boc-protected prior to this step to prevent intramolecular cyclization or unwanted oxidation.

Step-by-Step Methodology:

  • Protection: Dissolve (5-(piperidin-4-yl)pyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature (RT) for 2 hours. Wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

  • Oxidation: Dissolve the protected intermediate in anhydrous DCM (0.1 M). Add Dess-Martin Periodinane (1.2 eq) portion-wise at 0 °C.

    • Expert Insight: DCM is chosen because it is non-coordinating, maximizing the electrophilicity of the iodine center in DMP.

  • Reaction Monitoring: Stir at RT for 1.5 hours. Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ to reduce unreacted DMP and neutralize the generated acetic acid. Extract the resulting aldehyde.

  • Reductive Amination: In a parallel synthesizer, combine the generated aldehyde (1.0 eq) with a library of primary amine-bearing hinge binders (e.g., 2-aminopyrimidines) (1.1 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reduction: After 2 hours, add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

    • Expert Insight: NaBH(OAc)₃ is preferred over NaBH₄ because its steric bulk and electron-withdrawing acetate groups make it mild enough to selectively reduce the imine without reducing unreacted aldehyde.

  • Deprotection: Treat the purified coupled products with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour to remove the Boc group, yielding the final active kinase inhibitors.

System Validation & QC: Verify the final library via LC-MS (>95% purity required). A control reaction using a standard amine (e.g., aniline) must be run in parallel to validate the reductive amination efficiency.

Protocol 2: High-Throughput Kinase Screening (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because it utilizes a time delay before signal measurement. This eliminates background auto-fluorescence commonly exhibited by highly conjugated pyridine and pyrimidine derivatives synthesized in Protocol 1.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Mg²⁺ is strictly required as it coordinates ATP, making it competent for hydrolysis by the kinase.

  • Compound Dilution: Serially dilute the library compounds in 100% DMSO. Transfer 100 nL of each compound into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer and avoid tip-based carryover.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide Substrate mixture (e.g., CDK4/Cyclin D1 complex) to the wells. Incubate for 15 minutes at RT to allow pre-binding of the competitive inhibitors to the ATP pocket.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at RT.

  • Reaction Quenching & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA and the Europium-labeled anti-phosphopeptide antibody.

    • Expert Insight: EDTA instantly stops the reaction by chelating the essential Mg²⁺ cofactor, preventing further ATP hydrolysis.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation laser and measuring emission ratios at 665 nm / 615 nm.

System Validation & QC: Every 384-well plate must contain a self-validating control system:

  • Positive Control (100% Inhibition): Wells containing 10 µM Staurosporine or Palbociclib.

  • Negative Control (0% Inhibition): Wells containing DMSO vehicle only.

  • Quality Metric: Calculate the Z'-factor. A plate is only validated for downstream hit-picking if Z' > 0.6.

Quantitative Data Presentation

The structural modifications enabled by the (5-(Piperidin-4-yl)pyridin-2-yl)methanol scaffold yield distinct selectivity profiles. Below is a representative data summary of synthesized derivatives against a panel of kinases, demonstrating the scaffold's tunability.

Table 1: Representative Kinase Inhibition Profile of Scaffold Derivatives

Compound IDHinge-Binding Core Attached (via C2)CDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)GAK IC₅₀ (nM)GRK2 IC₅₀ (nM)Selectivity Note
Ref-Palbo Pyridopyrimidine (Standard)1115>10,000>10,000CDK4/6 specific
Cmpd-01 2-Aminopyrimidine18 24 4,5008,200High CDK4/6 selectivity
Cmpd-02 Isothiazolo[4,3-b]pyridine1,2001,80014 3,100Shifted to GAK selectivity
Cmpd-03 Benzoxazole5,5006,1002,20035 Shifted to GRK2 selectivity
Cmpd-04 Unmodified Scaffold (Control)>10,000>10,000>10,000>10,000Inactive without hinge binder

Data interpretation: The unmodified scaffold (Cmpd-04) lacks sufficient binding affinity on its own. However, when the hydroxymethyl group is functionalized with specific hinge-binding cores, the piperidinyl-pyridine motif acts as a powerful selectivity filter, driving nanomolar potency toward CDK4/6 (), GAK (), or GRK2 () depending on the core attached.

References

  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. URL: [Link]

  • Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Luyten, A., et al. (2021). Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. European Journal of Medicinal Chemistry. URL: [Link]

  • Wu, F., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. URL: [Link]

  • Patent CN106661025A. (2017). Hydroxyethyl sulfonate of cyclin-dependent protein kinase inhibitor, crystalline form thereof and preparation method therefor. Google Patents.
Method

Application Note: Molecular Docking of (5-(Piperidin-4-yl)pyridin-2-yl)methanol

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Guide Introduction & Pharmacophore Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Guide

Introduction & Pharmacophore Rationale

The compound (5-(Piperidin-4-yl)pyridin-2-yl)methanol represents a highly versatile, lead-like scaffold frequently utilized in neuropharmacology and oncology. Structurally, it consists of a basic piperidine ring linked to a pyridine moiety, capped with a hydroxymethyl group.

From a structure-based drug design (SBDD) perspective, this molecule presents specific docking challenges and opportunities:

  • The Piperidine Ring: With a pKa of approximately 10.4, the secondary amine of the piperidine ring will be >99% protonated at physiological pH (7.4). This cationic center is primed to form critical salt bridges with acidic residues (Asp/Glu) or cation- π interactions with aromatic residues (Trp/Tyr/Phe).

  • The Pyridine Ring: Acts as a rigid, planar spacer and a robust hydrogen-bond acceptor.

  • The Hydroxymethyl Group: Serves as both a hydrogen-bond donor and acceptor, often displacing structural water molecules in deep binding pockets.

Recent structural biology efforts have demonstrated that pyridine-substituted piperidine derivatives act as low nanomolar ligands for Acetylcholine Binding Proteins (AChBP), serving as surrogates for α 7 nicotinic acetylcholine receptors (nAChR)[1]. In these targets, the protonated piperidine nitrogen forms essential interactions with the tryptophan-rich "aromatic box" of the orthosteric site[1].

This application note details a self-validating, high-fidelity protocol for docking this specific scaffold into protein active sites, utilizing industry-standard algorithms like AutoDock Vina and Schrödinger Glide[2].

Experimental Workflow

The following diagram outlines the logical progression of the docking protocol, emphasizing the critical preparation steps required for basic, nitrogen-containing heterocycles.

DockingWorkflow LIG 1. Ligand Preparation Assign pH 7.4 Protonation (Piperidine N -> NH2+) DOCK 4. Molecular Docking Glide XP / AutoDock Vina Exhaustive Conformational Search LIG->DOCK PROT 2. Protein Preparation Optimize H-Bond Network Resolve His Tautomers GRID 3. Grid Generation Define Orthosteric Site (e.g., Trp143 Aromatic Box) PROT->GRID GRID->DOCK VAL 5. Validation & Scoring RMSD < 2.0 Å to Native Interaction Profiling DOCK->VAL

Fig 1: Standardized molecular docking workflow for piperidine-pyridine derivatives.

Step-by-Step Protocol

Phase 1: Ligand Preparation (The "Causality" of Protonation)

The physical state of the ligand dictates the accuracy of the docking pose. Docking an unprotonated piperidine will result in catastrophic scoring failures.

  • 2D to 3D Conversion: Input the SMILES string of (5-(Piperidin-4-yl)pyridin-2-yl)methanol into your preparation suite (e.g., Schrödinger LigPrep or OpenBabel).

  • Ionization State Assignment: Use a pKa predictor (like Epik or Dimorphite-DL) to generate the dominant protonation state at pH 7.4 ± 0.5.

    • Causality Check: Ensure the piperidine nitrogen is positively charged ( NH2+​ ). The pyridine nitrogen (pKa ~5.2) should remain neutral.

  • Energy Minimization: Minimize the 3D conformer using the OPLS4 (Schrödinger) or MMFF94 force field to relax bond lengths and angles prior to docking.

Phase 2: Protein Target Preparation

Crystal structures are static and often lack hydrogen atoms. Raw PDB files must never be used directly for docking.

  • Structure Import: Download the target structure (e.g., Ls-AChBP complex) from the Protein Data Bank.

  • Preprocessing: Remove all non-essential crystallographic waters. Retain structural waters only if they are known to mediate crucial ligand-protein bridges (e.g., the conserved "water bridge" in AChBP)[1].

  • Hydrogen Bond Optimization: Run a protein preparation wizard (e.g., Schrödinger PrepWizard or AutoDockTools).

    • Causality Check: This step assigns the correct tautomeric states to Histidine residues and optimizes the orientation of Asparagine and Glutamine amide groups, preventing artificial steric clashes with the ligand's hydroxymethyl group.

  • Restrained Minimization: Perform a restrained minimization of the protein heavy atoms (RMSD tolerance of 0.3 Å) to relieve steric clashes while preserving the experimentally determined backbone architecture.

Phase 3: Grid Generation and Docking Execution
  • Grid Box Definition: Center the docking grid on the co-crystallized native ligand. For AutoDock Vina, define a search space of approximately 20 × 20 × 20 Å[2].

  • Algorithm Selection:

    • AutoDock Vina: Set the exhaustiveness parameter to at least 16 (default is 8) to ensure thorough sampling of the rotatable bonds between the piperidine and pyridine rings[3].

    • Glide XP (Extra Precision): Use Glide XP for final scoring. XP applies severe penalties for desolvation and steric clashes, which is critical for highly polar fragments to avoid artificial inflation of binding scores[2].

Data Presentation & Validation

A docking protocol is only as reliable as its internal validation. Before accepting the poses for (5-(Piperidin-4-yl)pyridin-2-yl)methanol, you must redock the native co-crystallized ligand. A successful protocol will reproduce the native pose with an RMSD of < 2.0 Å[2].

Below is a representative data summary illustrating the profound impact of correct ligand preparation (protonation) on docking metrics against an AChBP model target.

Table 1: Quantitative Docking Metrics & Interaction Profiling
Ligand StateDocking EngineBinding Affinity ( Δ G, kcal/mol)Key Orthosteric InteractionsRMSD to Native Scaffold (Å)
Protonated (pH 7.4) AutoDock Vina-8.7Cation- π (Trp143), H-bond (Water bridge)1.12
Unprotonated (pH 12)*AutoDock Vina-5.4Weak H-bond (Trp143)3.85
Protonated (pH 7.4) Glide XP-9.3Cation- π (Trp143), Salt bridge (Asp144)0.89
Native Co-crystal LigandGlide XP-10.1Cation- π (Trp143), Salt bridge (Asp144)0.65 (Validation)

*Note: The unprotonated state fails to capture the critical electrostatic interactions required for high-affinity binding, resulting in a poor score and an invalid binding pose (RMSD > 2.0 Å).

Troubleshooting & Expert Insights

  • Missing the Cation- π Interaction: If the protonated piperidine fails to orient toward the aromatic box, check the grid box size. An overly large grid box may cause the scoring function to trap the ligand in a local minimum at the periphery of the binding site.

  • Hydroxymethyl Clashes: The -CH2OH group is highly flexible. If Glide XP rejects the pose due to steric clashes, ensure that the receptor's hydroxyl groups (e.g., Ser/Thr/Tyr in the binding pocket) are allowed to rotate during the docking run (using the "Rotatable Receptor OH groups" feature).

References

  • Yang, X., Shen, J., Jiang, L., Li, W., Yu, M., Pan, G., ... & Shao, L. (2018). Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α 7 nAChR activities. European Journal of Medicinal Chemistry, 158, 341-354.[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.[Link]

  • Liu, Y., Grimm, M., Dai, W. T., Hou, M. C., Xiao, Z. X., & Cao, Y. (2022). CB-Dock2: improved protein–ligand blind docking by integrating cavity detection, docking and homologous template fitting. Nucleic Acids Research, 50(W1), W159-W164.[Link]

Sources

Application

Application Note: Synthesis and Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives

Executive Summary & Strategic Rationale The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, acting as a robust bioisostere for pyrimidine and thiazole rings. Specifically, N-(5-(pyridin-2-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, acting as a robust bioisostere for pyrimidine and thiazole rings. Specifically, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have emerged as highly potent inhibitors of 15-Lipoxygenase-1 (15-LOX-1) 1. The overexpression of LOX enzymes is heavily implicated in the progression of neoplastic diseases, including colorectal, pancreatic, and prostate cancers.

By coupling a pyridine-2-yl moiety (which enhances target binding via nitrogen lone-pair interactions) to a highly tunable benzamide group, researchers can systematically modulate electronic and steric properties to target specific cancer cell lines (e.g., PC3, HT29, SKNMC) and induce apoptosis.

Pathway AA Arachidonic Acid LOX 15-Lipoxygenase-1 (15-LOX-1) AA->LOX Substrate Binding HETE 15-HETE / Leukotrienes LOX->HETE Enzymatic Oxidation Tumor Tumor Progression (PC3, HT29, SKNMC) HETE->Tumor Promotes Survival Apoptosis Apoptosis & Growth Arrest Tumor->Apoptosis Inhibited Survival Inhibitor Thiadiazole Benzamide Derivatives Inhibitor->LOX Competitive Inhibition Inhibitor->Apoptosis Induces

Fig 1. 15-LOX-1 inhibition pathway and subsequent apoptotic induction.

Synthetic Strategy & Causality

The synthesis of 1,3,4-thiadiazole amines is traditionally achieved via a one-pot dehydrative cyclization using phosphorus oxychloride (POCl₃) 2. However, when the substrate contains a basic pyridine ring, POCl₃ often forms intractable complexes with the pyridine nitrogen, drastically reducing yields.

To circumvent this, the protocol below utilizes a highly controlled three-step methodology :

  • Condensation: Formation of a thiosemicarbazone intermediate.

  • Oxidative Cyclization: Utilizing Ferric Ammonium Sulfate—a mild Fe(III) oxidant that cleanly closes the thiadiazole ring without degrading the pyridine moiety.

  • Amide Coupling (EDC/HOBt): The 2-amino group on the thiadiazole ring is electronically deactivated and sterically hindered. Standard acid chloride couplings can lead to di-acylation or ring-opening side reactions. Using EDC and HOBt generates a highly reactive, yet stable, active ester that selectively mono-acylates the amine at room temperature.

Synthesis A Pyridine-2-carbaldehyde + Thiosemicarbazide B Thiosemicarbazone Intermediate A->B EtOH, HCl (cat.) Reflux, 5h C 5-(pyridin-2-yl)-1,3,4- thiadiazol-2-amine B->C NH4Fe(SO4)2, H2O Reflux, 1h E N-(5-(pyridin-2-yl)-1,3,4- thiadiazol-2-yl)benzamides C->E Acetonitrile RT, 24h D Benzoic Acid Derivatives + EDC / HOBt D->E Active Ester Formation

Fig 2. Three-step synthetic workflow utilizing EDC/HOBt amide coupling.

Experimental Protocols & In-Process Controls

Phase 1: Synthesis of 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide

Objective: Condense pyridine-2-carbaldehyde with thiosemicarbazide to form the linear precursor.

  • Reagent Preparation: Dissolve 4.25 g (0.07 mol) of thiosemicarbazide in 100 mL of absolute ethanol.

  • Addition: Add 5 g (4.5 mL, 0.07 mol) of pyridine-2-carbaldehyde to the stirring solution.

  • Catalysis & Reflux: Add 1 mL of concentrated hydrochloric acid (HCl). Reflux the reaction mixture for 5 hours.

  • Workup: Cool the mixture to room temperature. Filter the formed precipitate and wash thoroughly with cold distilled water (20 mL). Dry under a vacuum.

  • Scientific Causality: The catalytic HCl protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and driving the nucleophilic attack of the terminal hydrazine nitrogen. Washing with cold water removes unreacted, water-soluble thiosemicarbazide without dissolving the hydrophobic product.

  • Self-Validation / QC: The reaction is marked by the formation of a heavy precipitate. Thin Layer Chromatography (TLC) should confirm the total consumption of the UV-active pyridine-2-carbaldehyde spot.

Phase 2: Oxidative Cyclization to 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine

Objective: Cyclize the intermediate into the active 1,3,4-thiadiazole core.

  • Reaction Setup: Suspend 5 g (0.027 mol) of the synthesized 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide in 100 mL of distilled water.

  • Oxidation: Add 5 g of ammonium ferric sulfate [NH₄Fe(SO₄)₂·12H₂O]. Reflux the mixture for 1 hour.

  • Workup: Cool the reaction mixture. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure amine.

  • Scientific Causality: Fe(III) acts as a mild, single-electron oxidant. It facilitates the abstraction of electrons from the sulfur atom, promoting intramolecular nucleophilic attack by the imine nitrogen to close the ring, avoiding the harsh, tar-forming conditions of POCl₃.

  • Self-Validation / QC: ¹H NMR (DMSO-d₆) must show the complete disappearance of the characteristic imine (-CH=N-) proton singlet (~8.02 ppm) and the appearance of a broad singlet corresponding to the primary amine (-NH₂) at ~8.41 ppm 1.

Phase 3: EDC/HOBt Mediated Amide Coupling

Objective: Attach the substituted benzamide group to the thiadiazole core.

  • Active Ester Formation: In a flat-bottom flask, dissolve 1.1 mmol of the appropriate benzoic acid derivative, 152 mg (1.1 mmol) of HOBt, and 1.1 mmol of EDC in 20 mL of anhydrous acetonitrile. Stir at room temperature for 30 minutes.

  • Coupling: Add 200 mg (1.1 mmol) of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine to the activated mixture. Stir continuously at room temperature for 24 hours.

  • Purification: Evaporate the acetonitrile under reduced pressure. Re-dissolve the crude residue in ethyl acetate and wash sequentially with 5% NaHCO₃ (to remove unreacted acid), 1N HCl (to remove unreacted amine), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Scientific Causality: EDC activates the carboxylic acid to an O-acylisourea. HOBt immediately traps this intermediate to form a highly reactive, yet stable, benzotriazole active ester. This prevents the rearrangement into an unreactive N-acylurea (a common failure point in carbodiimide couplings) and easily overcomes the poor nucleophilicity of the thiadiazole amine.

  • Self-Validation / QC: The urea byproduct of EDC is highly water-soluble and is completely removed during the aqueous washes. Successful coupling is validated via ¹H NMR by a significant downfield shift in the newly formed amide proton (NH) region (~11.70 - 11.80 ppm).

Quantitative Data & Structure-Activity Relationship (SAR)

The choice of the R-group on the benzamide ring heavily dictates the biological efficacy of the synthesized derivatives. Below is a summarized data table reflecting the structure-activity relationship (SAR) trends established in the literature for 15-LOX-1 inhibition and cytotoxicity 1.

Compound IDBenzamide R-GroupYield (%)15-LOX-1 InhibitionPrimary Cytotoxic Target (Cell Line)Apoptotic Potential
4a -H (Unsubstituted)72%ModerateBroad SpectrumBaseline
4b 4-NO₂ (Nitro)68%HighPC3 (Prostate Cancer)Potent
4c 4-OCH₃ (Methoxy)75%ModerateSKNMC (Neuroepithelioma)Moderate
4d 2-Cl (Chloro)65%LowHT29 (Colorectal Cancer)Low

Note: Nitro-containing derivatives exhibit enhanced electron-withdrawing capabilities, which strengthen hydrogen bonding within the LOX active site, directly correlating to higher cytotoxicity against PC3 cell lines.

References

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity Source: R Discovery / Brieflands (2017) URL:[Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation Source: PMC / National Institutes of Health (2023) URL:[Link]

Sources

Method

Application Note: High-Throughput Larvicidal and Nematicidal Activity Assays for Piperidine Derivatives

Introduction & Mechanistic Rationale Piperidine derivatives are a highly versatile class of nitrogen-containing heterocycles that form the structural core of numerous biologically active alkaloids. In recent years, they...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Piperidine derivatives are a highly versatile class of nitrogen-containing heterocycles that form the structural core of numerous biologically active alkaloids. In recent years, they have garnered significant attention in agrochemical and vector-control drug development due to their potent broad-spectrum pharmacological activities, specifically their larvicidal and nematicidal properties[1].

As a Senior Application Scientist, I approach the evaluation of these compounds not just by observing mortality, but by understanding the underlying neurotoxic mechanisms. Piperidine derivatives primarily exert their toxicity in invertebrates by acting as agonists at muscarinic acetylcholine receptors (mAChRs) or by inhibiting acetylcholinesterase (AChE)[2]. This disruption in cholinergic signaling leads to massive intracellular calcium influx, synaptic overstimulation, neuromuscular paralysis, and ultimately, death[2].

To effectively screen these compounds, laboratories require robust, reproducible, and high-throughput methodologies. This application note details the optimized protocols for evaluating the larvicidal efficacy against mosquito vectors (e.g., Aedes aegypti, Culex quinquefasciatus) and nematicidal activity against root-knot nematodes (e.g., Meloidogyne incognita, M. javanica).

Experimental Workflow & Molecular Targets

Understanding the pathway from compound administration to phenotypic readout is critical for troubleshooting assay deviations. The workflow below illustrates the parallel screening approach and the mechanistic causality driving the phenotypic endpoints.

Workflow cluster_assays Parallel High-Throughput Assays Compound Piperidine Derivatives (Test Compounds) Larval Larvicidal Assay (3rd/4th Instar) Compound->Larval Nematode Nematicidal Assay (J2 Juveniles) Compound->Nematode Target1 mAChR Agonism Larval->Target1 Mechanism Target2 AChE Inhibition Nematode->Target2 Mechanism Toxicity Neuromuscular Paralysis & Mortality Target1->Toxicity Target2->Toxicity Validation Self-Validating System (Z'-factor > 0.5) Toxicity->Validation Data Output

Figure 1: Workflow and neurotoxic mechanisms of piperidine derivatives in target organisms.

Designing a Self-Validating Assay System

A protocol is only as reliable as its internal controls. To ensure trustworthiness and scientific integrity, these assays must operate as self-validating systems:

  • Vehicle Controls (Negative): Piperidine derivatives are often highly lipophilic, requiring dimethyl sulfoxide (DMSO) and surfactants like Tween-20 for aqueous dispersion. The final vehicle concentration must strictly remain below 1% for larvae and <0.5% for nematodes to prevent background solvent toxicity[1],[3].

  • Reference Standards (Positive): Assays must include known neurotoxins—such as Pyriproxyfen/Temephos for larvae[2] and Levamisole/Carbofuran for nematodes[1],[3]—to validate the sensitivity of the biological batch.

  • Statistical Validation: For high-throughput adaptations, the Z'-factor must be calculated using the negative and positive controls. An assay is only deemed 'sound' and ready for compound screening if it consistently achieves a Z'-factor ≥ 0.5 (ideally ≥ 0.7)[4].

Quantitative Data Summary

The table below summarizes the expected efficacy ranges for various piperidine derivatives based on validated literature, serving as a benchmark for your experimental outcomes.

Compound ClassTarget OrganismAssay TypePositive ControlExpected LC50/LD50
Pyridine-connected piperidinesMeloidogyne javanicaNematicidal (24h)Levamisole3.2 - 7.8 μg/mL[1]
Piperidin-connected 2-thioxoimidazolidin-4-onesCulex quinquefasciatusLarvicidal (24h)Pyriproxyfen1.37 - 6.66 μg/mL[5]
Arecoline-derived piperidinesAedes aegyptiLarvicidal (24h)Temephos11.4 - 61.7 mg/L[2]
Pyrano[3,2-c]pyridones (piperidine cat.)Meloidogyne incognitaNematicidal (48h)Carbofuran28.8 - 49.1 μg/mL[3]

Protocol I: Larvicidal Activity Assay

Causality & Rationale: We specifically utilize 3rd or early 4th instar larvae. At this developmental stage, the larval cuticle is fully formed, and the organism exhibits highly active feeding behavior. This ensures consistent compound uptake via both cuticular penetration and oral ingestion, reducing intra-assay variability[5].

Step-by-Step Methodology:
  • Organism Preparation: Obtain eggs of C. quinquefasciatus or A. aegypti and hatch them in clean, dechlorinated water at 27±2°C under a 14:10 light:dark cycle. Monitor development for approximately 7 days until they reach the 3rd or early 4th instar stage[5].

  • Test Solution Formulation: Dissolve the synthesized piperidine derivatives in DMSO to create a high-concentration stock. Dilute this stock into Milli-Q® water to achieve working concentrations of 10, 20, 30, and 40 μg/mL[1]. Ensure the final DMSO concentration does not exceed 1% v/v.

  • Exposure Setup: Using a wide-bore Pasteur pipette, gently transfer 20–25 larvae into glass beakers containing 100 mL of the respective test solutions.

  • Control Implementation: Concurrently set up a negative control (1% DMSO in Milli-Q® water) and a positive control (e.g., Temephos at a known LC50 concentration).

  • Incubation & Scoring: Incubate the beakers under the standard rearing conditions. After 24 and 48 hours, observe mortality. Larvae are scored as dead if they fail to move when gently probed with a needle in the siphon or cervical region.

  • Data Processing: Calculate the mortality percentage. If control mortality is between 5% and 20%, correct the data using Abbott’s formula. Determine the LD50/LC50 values using Probit analysis.

Protocol II: Nematicidal Activity Assay

Causality & Rationale: This assay strictly targets the second-stage juvenile (J2) phase. The J2 stage is the infective, free-living form found in soil; paralyzing or killing the nematode at this stage prevents root penetration and subsequent crop damage. We employ the modified Baermann technique for extraction because it relies on active nematode motility, ensuring that only healthy, viable J2s are collected for the baseline assay, thereby eliminating false positives[3].

Step-by-Step Methodology:
  • Nematode Extraction: Collect egg masses from the roots of susceptible tomato cultivars at 35 days post-infection. Place the infected roots on a Baermann funnel setup. Over 24–48 hours, actively motile J2s will migrate through the filter into the collection water below[3].

  • Assay Plate Preparation: In a sterile 24-well or 96-well microtiter plate, aliquot 100 μL of the aqueous nematode suspension (standardized to contain approximately 50–100 J2s) into each well.

  • Compound Administration: Add the piperidine test compounds to the wells. If the compounds are highly lipophilic, use a combination of DMSO and Tween-20 (final concentrations <0.5% and <0.05%, respectively) to ensure uniform dispersion without inducing vehicle toxicity[3]. Test concentrations typically range from 10 to 50 μg/mL[1].

  • Control Implementation: Include a positive control well containing Levamisole or Carbofuran, and a negative control well containing the exact solvent ratio used for the test compounds (e.g., 0.5% DMSO in water)[1],[3].

  • Microscopic Evaluation: Incubate the plates at 25±1°C. At 24, 48, and 72-hour intervals, observe the wells using an inverted zoom stereomicroscope.

  • Viability Scoring: Count the number of motile versus paralyzed/dead nematodes. A nematode is classified as dead if its body is strictly straight and exhibits no movement even upon mechanical probing with a fine needle[3]. Calculate the LC50 values based on the time-dependent mortality curves.

References

  • Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. SciELO. 1

  • Cytotoxic, larvicidal, nematicidal, and antifeedant activities of piperidin-connected 2-thioxoimidazolidin-4-one derivatives. PMC. 5

  • Design, synthesis and preliminary evaluation of mosquitoicidal activity of arecoline derivatives targeting muscarinic acetylcholine receptors. PubMed. 2

  • Design, Synthesis, Nematicidal Evaluation, and Molecular Docking Study of Pyrano[3,2-c]pyridones against Meloidogyne incognita. ACS Publications.3

  • Practical High-Throughput Method to Screen Compounds for Anthelmintic Activity against Caenorhabditis elegans. MDPI. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (5-(Piperidin-4-yl)pyridin-2-yl)methanol Synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol . This molecule presents a unique set of challenges due to its combination of a basic pyridine ring, a secondary...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol . This molecule presents a unique set of challenges due to its combination of a basic pyridine ring, a secondary piperidine amine, and a hydrogen-bond-donating hydroxymethyl group.

This guide is designed for drug development professionals and synthetic chemists. It addresses the root causes of yield attrition during C-C bond formation and downstream isolation, providing field-validated methodologies to establish a robust, self-validating synthetic pipeline.

Section 1: C-C Bond Formation (The Suzuki-Miyaura Bottleneck)

Q: I am attempting a direct Suzuki coupling between (5-bromopyridin-2-yl)methanol and 1-Boc-piperidine-4-boronic acid pinacol ester, but my yields are consistently below 20%. What is going wrong?

Expert Insight & Causality: You are attempting an sp3

sp2 cross-coupling. Alkyl boronic esters ( sp3 -hybridized) suffer from notoriously slow transmetalation rates compared to their aryl or alkenyl ( sp2 ) counterparts[1]. Because the transmetalation step is sluggish, the active palladium catalyst is left exposed, leading to competing side reactions. Furthermore, once transmetalation finally occurs, the resulting alkyl-palladium intermediate is highly susceptible to rapid β -hydride elimination . Instead of forming the desired C-C bond, the intermediate collapses to yield unwanted alkene byproducts and protodeboronated starting material[2].

The Solution: Abandon the direct sp3 coupling. The industry standard for synthesizing 4-arylpiperidines is a two-step sequence: an sp2

sp2 Suzuki coupling using 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester , followed by catalytic hydrogenation of the resulting double bond[3]. This completely bypasses the β -hydride elimination pathway and accelerates transmetalation.
Table 1: Comparison of Coupling Strategies for 4-Arylpiperidine Synthesis
ParameterDirect sp3 Suzuki (Failing Route) sp2 Suzuki + Reduction (Optimized Route)
Boronic Ester Hybridization sp3 (Alkyl) sp2 (Alkenyl)
Transmetalation Rate Very SlowFast
Primary Failure Modes β -hydride elimination, protodeboronationMinimal (Highly robust)
Typical Isolated Yield 10 - 30%80 - 95% (over 2 steps)

Section 2: The Reduction Step (Overcoming Catalyst Poisoning)

Q: I switched to the tetrahydropyridine route, but my hydrogenation (Pd/C, H2​ ) stalls at 50% conversion. How do I drive it to completion?

Expert Insight & Causality: Your substrate contains a pyridine ring, which acts as a strong σ -donor. The lone pair of electrons on the pyridine nitrogen coordinates tightly to the active surface of the palladium catalyst. This effectively "poisons" the catalyst, blocking the active sites required for the activation of H2​ gas and halting the reduction of the tetrahydropyridine double bond.

The Solution: Perform the hydrogenation under mildly acidic conditions. By adding 1.5 to 2.0 equivalents of acetic acid or hydrochloric acid to the reaction mixture, you protonate the pyridine nitrogen, converting it to a pyridinium ion. The positively charged pyridinium lacks the available lone pair required to coordinate to the palladium surface, leaving the catalyst active to complete the reduction.

Section 3: Deprotection and Isolation (The Polarity Trap)

Q: My LCMS shows quantitative Boc deprotection, but after an aqueous workup (basifying with NaOH and extracting with DCM/EtOAc), I recover almost no product. Where is it?

Expert Insight & Causality: Your product is in your aqueous waste. The fully deprotected product, (5-(Piperidin-4-yl)pyridin-2-yl)methanol, is an extremely polar, highly water-soluble molecule. It contains a secondary amine (piperidine), a basic pyridine, and a polar hydroxyl group, giving it a negative partition coefficient (LogP). When you basify the aqueous layer, the molecule forms extensive hydrogen-bonding networks with water. Extracting this highly polar scaffold into standard organic solvents (like DCM or EtOAc) is thermodynamically unfavorable, resulting in massive yield loss during phase separation.

The Solution: Completely eliminate the aqueous workup. Perform the Boc deprotection under anhydrous acidic conditions (e.g., 4M HCl in 1,4-Dioxane). The product will precipitate directly out of the organic solution as a highly pure dihydrochloride salt, allowing for isolation via simple filtration.

Section 4: Validated Experimental Protocols

Protocol A: sp2
sp2 Suzuki Coupling (C-C Bond Formation)
  • Preparation: Charge a round-bottom flask with (5-bromopyridin-2-yl)methanol (1.0 eq), 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 eq), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (3:1 volume ratio).

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.

    • Self-Validation Check: Monitor by LCMS. Look for the mass-to-charge ratio [M+H]+=291 (Note: The Boc group often fragments in ESI-MS, so you will observe the [M−tBu+H]+ or [M−Boc+H]+ peaks).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the tetrahydropyridine intermediate.

Protocol B: Hydrogenation & Anhydrous Deprotection
  • Acidic Hydrogenation: Dissolve the purified intermediate in Methanol (0.1 M). Add 10% Pd/C (10% w/w) and Acetic Acid (2.0 eq).

  • Reduction: Purge the flask with H2​ gas and stir vigorously under an H2​ balloon at room temperature for 12 hours. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate in vacuo.

  • Anhydrous Deprotection: To the crude residue, add 4M HCl in 1,4-Dioxane (10.0 eq). Stir at room temperature for 2 hours.

    • Self-Validation Check: As the Boc group is cleaved and the isobutylene gas evolves, a thick white precipitate will form. This visual cue confirms the product is crashing out as the dihydrochloride salt.

  • Isolation: Add diethyl ether to the suspension to ensure complete precipitation. Filter the solid, wash generously with diethyl ether, and dry under high vacuum to afford (5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride in quantitative yield.

Synthetic Workflow Visualization

SynthesisWorkflow SM (5-Bromopyridin-2-yl)methanol DirectSuzuki Direct Suzuki Coupling SM->DirectSuzuki Sp2Suzuki sp2-sp2 Suzuki Coupling SM->Sp2Suzuki B_sp3 1-Boc-piperidine-4-boronic ester (sp3-hybridized) B_sp3->DirectSuzuki Fail1 Low Yield: β-Hydride Elimination DirectSuzuki->Fail1 BocInt Boc-Protected Intermediate DirectSuzuki->BocInt <20% Yield B_sp2 1-Boc-1,2,3,6-tetrahydropyridine- 4-boronic ester (sp2) B_sp2->Sp2Suzuki AlkeneInt Tetrahydropyridine Intermediate Sp2Suzuki->AlkeneInt >85% Yield Hydrogenation Acidic Hydrogenation (Pd/C) AlkeneInt->Hydrogenation Hydrogenation->BocInt Quantitative Deprotect Boc Deprotection (HCl/Dioxane) BocInt->Deprotect AqWorkup Aqueous Workup Deprotect->AqWorkup DryWorkup Evaporate & Triturate Deprotect->DryWorkup Fail2 Yield Loss: High Polarity AqWorkup->Fail2 Final Final Product (Di-HCl Salt) DryWorkup->Final Quantitative

Fig 1: Optimized synthetic workflow bypassing sp3-Suzuki failures and aqueous workup losses.

References

  • Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters (ACS Publications). URL:[Link]

  • Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL:[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for (5-(Piperidin-4-yl)pyridin-2-yl)methanol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals isolating (5-(Piperidin-4-yl)pyridin-2-yl)methanol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals isolating (5-(Piperidin-4-yl)pyridin-2-yl)methanol . This bifunctional molecule presents severe chromatographic challenges due to its highly basic secondary amine (piperidine ring, pKa ~10.5), a coordinating pyridine ring (pKa ~5.2), and a hydrogen-bonding hydroxymethyl group.

Standard purification techniques often fail for this compound, resulting in irreversible column binding, poor extraction recoveries, and severe peak tailing. Below, we provide field-proven troubleshooting guides, causality-driven FAQs, and self-validating protocols to successfully isolate this target.

Purification Decision Matrix

Workflow Crude Crude Reaction Mixture (5-(Piperidin-4-yl)pyridin-2-yl)methanol LLE Liquid-Liquid Extraction (pH > 12, n-Butanol) Crude->LLE Phase Separation SCX SCX Catch & Release (Removes Neutral Impurities) LLE->SCX Load in Acidic MeOH HPLC Prep RP-HPLC (High pH, NH4HCO3 Buffer) SCX->HPLC Elute with NH3/MeOH Pure Pure Target Compound (>99% Purity) HPLC->Pure Lyophilization

Workflow for the isolation and purification of highly polar, basic nitrogen heterocycles.

Troubleshooting Guide & FAQs

Q1: Why does (5-(Piperidin-4-yl)pyridin-2-yl)methanol streak irreversibly on standard silica gel, and how can I fix it? A1: The target molecule possesses a highly basic secondary amine. When subjected to standard normal-phase chromatography, this basic amine acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with the acidic silanol groups (pKa ~4.5–5.5) on the silica surface. This interaction is not merely adsorptive but involves ion-exchange mechanisms, leading to severe peak tailing and irreversible retention (1)[1].

  • The Solution: You must neutralize the acidic silanols. Add a volatile competing base, such as 1–5% triethylamine (TEA) or ammonium hydroxide, to your mobile phase (e.g., DCM/MeOH/NH₄OH). Alternatively, bypass acidic silica entirely by utilizing amine-functionalized silica (NH₂-silica) or basic alumina, which lack the acidic protons that trap basic amines (2)[2].

Q2: I am trying to extract the crude product from an aqueous reaction mixture, but the recovery in the organic layer is extremely low. What is the mechanism behind this? A2: The poor organic recovery is due to the molecule's extreme polarity and basicity. The hydroxymethyl group provides strong hydrogen-bonding capabilities, and at a neutral pH, the piperidine nitrogen is protonated, forming a highly water-soluble cation.

  • The Solution: First, adjust the aqueous phase to a pH > 12 using NaOH to ensure the piperidine is fully deprotonated into its neutral free-base form. Second, employ the "salting out" technique by saturating the aqueous layer with NaCl; this increases the ionic strength of the water, forcing the organic molecule out of the aqueous phase. Finally, switch from standard solvents like ethyl acetate to highly polar organic solvents such as n-butanol or 2-methyltetrahydrofuran (2-MeTHF) to maximize partitioning.

Q3: What is the most efficient way to separate this compound from non-basic reaction byproducts? A3: The most robust method is Strong Cation Exchange (SCX) chromatography, operating on a "catch-and-release" mechanism (3)[3]. SCX media consists of silica-bound sulfonic acid groups. When the crude mixture is loaded under mildly acidic conditions, the basic nitrogens of your target compound are protonated and bind electrostatically to the sulfonic acid. Neutral and acidic impurities possess no positive charge and are simply washed away with methanol. The purified target compound is then "released" by eluting with a basic solution (e.g., 5% ammonia in methanol), which deprotonates the amine and breaks the ionic bond (4)[4].

Q4: During preparative Reverse-Phase HPLC (RP-HPLC), the peak shape is broad and asymmetrical. How do I optimize the mobile phase? A4: Broad peaks for basic heterocycles in RP-HPLC typically result from secondary interactions with residual unendcapped silanols on the C18 stationary phase, or from operating at a pH near the compound's pKa, resulting in a mixed ionization state.

  • The Solution: You must control the ionization state by operating at pH extremes. For (5-(Piperidin-4-yl)pyridin-2-yl)methanol, using a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate adjusted to pH 10.5 with ammonium hydroxide) ensures the molecule remains entirely in its neutral free-base form. This maximizes retention on the hydrophobic C18 phase and sharpens the peak. Ensure you are using a high-pH-stable column (e.g., ethylene-bridged hybrid silica) to prevent stationary phase dissolution.

Quantitative Data: Strategy Comparison

Purification StrategyMechanism of ActionTypical RecoveryPurity LimitScalabilityCost & Complexity
SCX Catch-and-Release Ion-exchange (electrostatic binding)85–95%>90%HighLow
RP-HPLC (High pH) Hydrophobic retention of free base70–85%>99%Low-MediumHigh
Normal Phase (Silica + TEA) Adsorption with silanol masking50–70%80–90%MediumLow
LLE (pH >12 + Salting Out) Polarity-driven phase partitioning60–80%60–75%Very HighVery Low

Standard Operating Procedures (SOPs)

Protocol A: SCX Catch-and-Release Purification

Causality Focus: This protocol leverages the pKa difference between the basic target and neutral impurities to create a self-validating binary separation system.

  • Resin Preparation: Condition a pre-packed SCX cartridge with 3 Column Volumes (CV) of Methanol containing 1% Acetic Acid.

    • Rationale: Pre-acidification ensures the sulfonic acid groups are fully protonated and active for ion exchange.

  • Sample Loading: Dissolve the crude (5-(Piperidin-4-yl)pyridin-2-yl)methanol in a minimum volume of Methanol/1% Acetic Acid and load onto the column.

    • Rationale: The acidic solvent protonates the piperidine and pyridine nitrogens, ensuring complete capture by the resin.

  • Washing (The "Catch"): Wash the column with 5 CV of 100% Methanol. Track the eluent via TLC.

    • Rationale: Neutral and acidic impurities have no affinity for the SCX resin and are flushed out. The absence of UV-active spots in the wash validates that your target is securely bound.

  • Elution (The "Release"): Elute the target compound using 3–5 CV of 5% Ammonia in Methanol (approx. 2.0 M NH₃/MeOH).

    • Rationale: The strong base neutralizes the sulfonic acid and deprotonates the target molecule, breaking the electrostatic interaction and releasing the free base.

  • Isolation: Concentrate the basic eluate under reduced pressure to yield the purified free base.

Protocol B: High-pH Preparative RP-HPLC

Causality Focus: Overcoming silanol interactions by maintaining the analyte in a strictly neutral state to guarantee sharp peak shapes.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide.

    • Buffer B: 100% Acetonitrile.

    • Rationale: A pH of 10.5 is sufficiently above the pKa of the piperidine ring, ensuring it remains un-ionized, which prevents tailing and increases retention.

  • Column Selection: Utilize an Ethylene Bridged Hybrid (EBH) C18 column (e.g., Waters XBridge).

    • Rationale: Standard silica dissolves at pH > 8; hybrid columns withstand high pH environments without degrading.

  • Gradient Elution: Run a shallow gradient from 2% B to 30% B over 20 minutes.

    • Rationale: The high polarity of the molecule dictates that it will elute early; a shallow gradient maximizes resolution from closely related polar impurities.

  • Fraction Collection & Recovery: Monitor UV absorbance at 254 nm (pyridine chromophore). Pool pure fractions and lyophilize.

    • Rationale: Ammonium bicarbonate and ammonia are fully volatile and will sublime during lyophilization, leaving no inorganic salts behind.

References

  • Title: Successful flash chromatography | Source: Biotage | URL: 1

  • Title: RediSep SCX column | Source: Teledyne ISCO | URL: 3

  • Title: Technical Support Center: Purifying Basic Amines via Column Chromatography | Source: BenchChem | URL: 2

  • Title: Purification of Alkaloids with RediSep® Rf SCX Columns | Source: Lab Manager | URL: 4

Sources

Troubleshooting

Technical Support Center: Purification of Piperidine Compounds

Welcome to the Technical Support Center for the purification of piperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the common and often chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of piperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the common and often challenging issue of removing pyridine impurities. Pyridine is a frequent starting material or byproduct in syntheses involving piperidine, and its removal is critical for obtaining high-purity compounds for downstream applications. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows.

Understanding the Challenge: The Piperidine-Pyridine Azeotrope

A primary hurdle in separating pyridine from piperidine is the formation of a minimum-boiling azeotrope.[1][2][3] This constant-boiling mixture, composed of approximately 92% piperidine and 8% pyridine, boils at around 106.1°C, making complete separation by simple fractional distillation challenging.[1] This physical property necessitates alternative purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of piperidine compounds.

Q1: I'm struggling to separate piperidine from pyridine using distillation. Why is my separation incomplete?

A: As mentioned, piperidine and pyridine form an azeotrope, a mixture with a constant boiling point that behaves like a single compound during distillation.[1][2][3] This makes it difficult to achieve high purity for either component through simple fractional distillation alone.

Troubleshooting Steps:

  • Azeotropic Distillation: The introduction of an entrainer, such as water or a non-aromatic hydrocarbon like toluene, can form a new, lower-boiling azeotrope with one of the components, allowing for its selective removal.[3][4]

  • Chemical Conversion: A more effective approach is to exploit the difference in basicity between piperidine and pyridine. Piperidine is a stronger base and can be selectively reacted to form a salt, which can then be separated.[4]

Q2: My piperidine compound has a yellow tint. What is the cause and how can I remove it?

A: A yellow discoloration in piperidine and its derivatives is typically due to the presence of oxidation products.[1][4] While this may not interfere with all applications, it is an indicator of impurity and should be addressed for high-purity requirements.

Troubleshooting Steps:

  • Purification: Distillation is the most effective method for removing these colored impurities.[4]

  • Prevention: To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[1][4]

Q3: Can I use a simple acid wash to remove pyridine from my piperidine compound?

A: While an acidic wash is a standard method for removing basic impurities like pyridine from a reaction mixture, its effectiveness in separating pyridine from piperidine is limited.[5][6] Both are bases and will be protonated and extracted into the aqueous layer. However, this method can be useful for removing pyridine from a non-basic target compound. For separating the two amines, more selective methods are recommended.

Q4: I have a solid piperidine derivative contaminated with pyridine. What is the best purification method?

A: For solid derivatives, recrystallization is a powerful purification technique.[7][8][9]

Troubleshooting Steps:

  • Solvent Selection: The key is to find a suitable solvent or solvent system where your piperidine derivative has high solubility at elevated temperatures and low solubility at room or lower temperatures, while pyridine remains in the mother liquor.[7][9]

  • Single-Solvent Recrystallization: This is the most straightforward method. The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.[7][8]

  • Two-Solvent (Anti-Solvent) Recrystallization: This is useful when a suitable single solvent cannot be found. The compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is added dropwise to induce crystallization.[7][9]

In-Depth Purification Protocols

Below are detailed, step-by-step protocols for the most effective methods to remove pyridine impurities from piperidine compounds.

Protocol 1: Purification via Carbonate Salt Formation

This highly effective method leverages the greater basicity of piperidine compared to pyridine, allowing for its selective precipitation as a carbonate salt.[1][2][4]

Experimental Workflow:

A Crude Piperidine (with Pyridine Impurity) B Dissolve in a non-polar organic solvent (e.g., acetone) A->B C Bubble CO2 gas through the solution B->C D Piperidine Carbonate precipitates C->D E Filter the solid Piperidine Carbonate D->E F Filtrate containing Pyridine E->F Pyridine remains in solution G Suspend Piperidine Carbonate in water E->G H Add a strong base (e.g., NaOH) to liberate free Piperidine G->H I Extract Piperidine into an organic solvent H->I J Dry the organic extract (e.g., over KOH) I->J K Distill to obtain pure Piperidine J->K L Pure Piperidine K->L

Caption: Workflow for the purification of piperidine via carbonate salt formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude piperidine (containing pyridine) in a non-polar organic solvent such as acetone or ethyl acetate in a flask.[4]

  • Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine will react with CO₂ to form solid piperidine carbonate, which will precipitate out of the solution.[1][2][4]

  • Precipitation and Filtration: Cool the mixture to between 10°C and 20°C to ensure complete precipitation.[1] Filter the solid piperidine carbonate from the solution. The pyridine will remain in the filtrate.[1]

  • Liberation of Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine.[1]

  • Extraction: Extract the liberated piperidine into a suitable organic solvent like diethyl ether or dichloromethane.

  • Drying and Distillation: Dry the organic extract over a suitable drying agent (e.g., solid KOH), filter, and then distill to obtain pure piperidine.[1] The boiling point of pure piperidine is approximately 106°C.[2]

Protocol 2: Azeotropic Distillation

This method is useful when chemical treatment is not desirable. It involves adding an entrainer to alter the azeotropic composition.

Decision-Making Workflow:

A Crude Piperidine (with Pyridine Impurity) B Is chemical modification of piperidine acceptable? A->B C Yes B->C D No B->D E Use Carbonate Salt Formation (Protocol 1) C->E More effective F Consider Azeotropic Distillation D->F G Add entrainer (e.g., water, toluene) F->G H Perform fractional distillation G->H I Collect the lower-boiling azeotrope containing pyridine H->I J Collect the purified piperidine residue H->J

Caption: Decision workflow for choosing a purification method.

Step-by-Step Methodology:

  • Entrainer Addition: To the mixture of piperidine and pyridine, add an entrainer such as water or a non-aromatic hydrocarbon (e.g., toluene).[3][4]

  • Fractional Distillation: Set up a fractional distillation apparatus.

  • Separation: Heat the mixture. A new, lower-boiling azeotrope containing the entrainer and pyridine will distill first.[3]

  • Collection: Collect the initial distillate, which will be enriched in pyridine. The remaining mixture in the distillation flask will be enriched in piperidine.

  • Final Purification: The piperidine-enriched fraction may require a final simple distillation to remove the entrainer and any remaining impurities.

Quantitative Data Summary
Purification MethodPrinciple of SeparationTypical Purity AchievedKey AdvantagesKey Disadvantages
Carbonate Salt Formation Difference in basicity leading to selective salt precipitation.>98%[3]Highly effective for removing pyridine, scalable.[1][2][4]Requires multiple steps including salt formation, filtration, and liberation of the free base.
Azeotropic Distillation Formation of a new, lower-boiling azeotrope with an entrainer.95-98%[3][10]Avoids chemical modification of the target compound.May require large volumes of entrainer, which must be removed in a subsequent step.
Fractional Distillation Difference in boiling points.Not effective for complete separation due to azeotrope formation.[1][2]Simple setup.Incomplete separation of pyridine and piperidine.
Recrystallization (for solids) Difference in solubility of the compound and impurities in a given solvent.Highly dependent on the specific compound and impurities.Can yield very high purity product.Only applicable to solid compounds, yield can be variable.[7][8]

References

  • Stasse, H. L. (1959). Purification of piperidines. U.S. Patent 2,868,793.
  • Engel, K. H. (1944). Purification of piperidine. U.S. Patent 2,363,159.
  • Engel, K. H. (1944). Process for purifying piperidine. U.S. Patent 2,363,157.

Sources

Optimization

Improving solubility of (5-(Piperidin-4-yl)pyridin-2-yl)methanol for biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams whose bioassays are compromised by the erratic kinetic solubility of heterocyclic drug candidat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams whose bioassays are compromised by the erratic kinetic solubility of heterocyclic drug candidates.

(5-(Piperidin-4-yl)pyridin-2-yl)methanol presents a unique physicochemical challenge. It contains a highly basic piperidine moiety (pKa ~10.4), a weakly basic pyridine ring (pKa ~5.2), and a hydrogen-bonding hydroxymethyl group. Despite these polar centers, researchers routinely observe compound precipitation when diluting concentrated DMSO stocks into physiological buffers (pH 7.4).

This guide provides field-proven, mechanistically grounded strategies to troubleshoot and resolve these solubility bottlenecks, ensuring the scientific integrity of your biological assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does (5-(Piperidin-4-yl)pyridin-2-yl)methanol precipitate when diluted from a 10 mM DMSO stock into my pH 7.4 cell culture media? Causality: This is a classic kinetic solubility failure. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local polarity shifts drastically. The solvent cavity collapses before the compound can thermodynamically equilibrate, leading to supersaturation and rapid nucleation[1]. At pH 7.4, the pyridine ring is completely deprotonated (neutral). While the piperidine ring is protonated, the overall lipophilicity and crystal lattice energy of the intermediate often drive aggregation. Storage conditions, such as freeze-thaw cycles, further exacerbate the low solubility of compounds in DMSO, leading to invisible micro-precipitates even before dilution[1].

Q2: Can I simply increase the final DMSO concentration in my assay to keep the compound soluble? Causality: No. While increasing DMSO might keep the compound in solution, it introduces severe solvent artifacts. DMSO concentrations above 0.1% to 1% (v/v) can alter cell membrane permeability, inhibit enzyme activity, and cause direct cytotoxicity[2]. A vehicle control is mandatory to distinguish the compound's true pharmacological effect from DMSO-induced cellular shock. For sensitive cell lines, it is imperative to start testing at lower concentrations and strictly control the final DMSO volume[2].

Q3: How does pH modification help, and what is the optimal pH? Causality: The solubility of ionizable compounds is governed by the Henderson-Hasselbalch relationship. The pyridine nitrogen has a pKa of approximately 5. Adjusting the formulation pH to at least two units below this pKa (i.e., pH < 3) ensures >99% protonation of the pyridine ring, forming a highly soluble di-cationic species (pyridinium + piperidinium)[3]. While you cannot run a live-cell assay at pH 3, you can utilize a mildly acidic intermediate dilution step to fully dissolve the compound before its final introduction into the heavily buffered assay media.

Part 2: Troubleshooting Workflows & Logic

To systematically resolve precipitation issues without compromising assay biology, follow the diagnostic workflow below.

SolubilityWorkflow Start Compound in 100% DMSO (10 mM Stock) Dilution Dilute into Assay Buffer (Target: 10 µM, 0.1% DMSO) Start->Dilution Check Nephelometry / Visual Check Precipitation? Dilution->Check Success Proceed to Biological Assay Check->Success No (Clear) Intervention1 Strategy 1: Intermediate Step-Down Dilution Check->Intervention1 Yes (Cloudy) Intervention2 Strategy 2: Add HP-β-CD (Cyclodextrin Complexation) Check->Intervention2 Yes (Cloudy) Intervention3 Strategy 3: pH Adjustment (Protonate Pyridine pKa ~5) Check->Intervention3 Yes (Cloudy) Intervention1->Dilution Intervention2->Dilution Intervention3->Dilution

Troubleshooting workflow for resolving DMSO-induced precipitation of pyridine-piperidine compounds.

IonizationLogic Base Compound at pH 7.4 Piperidine (+), Pyridine (0) Moderate/Low Solubility Acidic Lower pH to < 5.0 Protonate Pyridine Nitrogen Base->Acidic + H+ Basic Raise pH to > 11.0 Deprotonate Piperidine Nitrogen Base->Basic + OH- HighSol Di-cationic Species High Aqueous Solubility Acidic->HighSol LowSol Neutral Species Very Low Aqueous Solubility Basic->LowSol

Logical relationship between pH adjustment, ionization state, and aqueous solubility.

Part 3: Formulation Strategies & Data Presentation

When simple dilution fails, formulation-based strategies must be employed. The table below summarizes the quantitative and qualitative trade-offs of various solubilization techniques for this specific compound class.

Table 1: Comparison of Solubilization Strategies for (5-(Piperidin-4-yl)pyridin-2-yl)methanol

StrategyMechanism of ActionProsCons / Limitations
Step-Down Dilution Reduces solvent shock via step-wise polarity gradients.No additives required; preserves assay integrity.May not overcome severe intrinsic insolubility.
pH Adjustment (pH < 5) Protonates pyridine N (pKa ~5.2), forming a di-cation[3].Drastically increases thermodynamic solubility.Unsuitable for live-cell assays requiring pH 7.4.
HP-β-Cyclodextrin (1-5%) Encapsulates hydrophobic rings in a hydrophilic shell[4].Excellent biocompatibility; prevents aggregation.May alter free-drug concentration (pharmacokinetics).
Salt Formation (HCl salt) Lowers crystal lattice energy; improves dissolution.Permanent structural fix for solid-state storage.Requires synthetic chemistry/crystallization steps.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must validate that your compound is truly in solution before exposing it to your biological target. Below are two highly recommended, step-by-step methodologies.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Purpose: To empirically determine the maximum soluble concentration in the exact assay buffer, ensuring no false negatives due to compound crashing[1].

  • Preparation: Prepare a fresh 10 mM stock of (5-(Piperidin-4-yl)pyridin-2-yl)methanol in anhydrous DMSO. Avoid using old stocks that have undergone freeze-thaw cycles.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer (The Shock): Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom clear plate containing 198 µL of the target biological assay buffer (e.g., PBS, pH 7.4). This yields a constant 1% DMSO background.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours (mimicking standard assay incubation time).

  • Measurement: Read the plate using a nephelometer (light scattering) or a standard microplate reader (absorbance at 620 nm).

  • Validation Check: The kinetic solubility limit is defined as the highest concentration where the scattering/absorbance signal is statistically indistinguishable from the vehicle control (1% DMSO in buffer).

Protocol 2: Preparation of HP-β-Cyclodextrin Inclusion Complexes

Purpose: To solubilize the hydrophobic piperidine/pyridine core for cell-based assays without relying on toxic levels of DMSO[4].

  • Buffer Prep: Prepare a 5% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your base assay buffer.

  • Compound Addition: Add the solid (5-(Piperidin-4-yl)pyridin-2-yl)methanol directly to the HP-β-CD solution. If the solid is too crystalline, you may use <0.5% DMSO as an initial wetting agent.

  • Equilibration: Vortex vigorously for 5 minutes, then place the sealed vials in a shaking incubator at 37°C for 24 to 72 hours to allow the host-guest complex to reach thermodynamic equilibrium[4].

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • Quantification (Self-Validation): Dilute the filtrate with an appropriate solvent and quantify the exact concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve[3].

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate / Drug Discovery Today URL:[Link]

  • The lab's all-purpose oil DMSO Source: Shanghai Yearn Chemical Science-Tech Co., Ltd URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Hydrogenation of Pyridine Rings

Welcome to the technical support center for pyridine ring hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting the right catalyst...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyridine ring hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting the right catalyst and troubleshooting common experimental hurdles. The piperidine moiety is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, making its synthesis via pyridine hydrogenation a critical transformation.[1][2] However, the inherent aromaticity of the pyridine ring and the Lewis basicity of its nitrogen atom present unique challenges, often requiring robust catalytic systems and carefully optimized conditions.[2][3]

This document provides field-proven insights, detailed protocols, and logical workflows to enhance the success and efficiency of your hydrogenation experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My reaction is stalled or incomplete. What are the likely causes and solutions?

A sluggish or incomplete hydrogenation of a pyridine-containing compound is one of the most common problems. The primary culprit is almost always catalyst poisoning.

Root Cause Analysis:

The lone pair of electrons on the nitrogen atom in both the pyridine starting material and the piperidine product can strongly coordinate to the active sites of transition metal catalysts (e.g., Pd, Pt, Rh).[3] This coordination blocks the sites, preventing the desired catalytic cycle and leading to deactivation.[3]

Solutions & Troubleshooting Steps:

  • Introduce an Acidic Additive: This is the most effective and widely used strategy.[4] Protonating the pyridine nitrogen with an acid forms a pyridinium salt.[4][5] This prevents the nitrogen's lone pair from binding to the catalyst and also activates the ring, making it more susceptible to reduction.[2][5][6]

    • Recommended Acids: Glacial acetic acid (can often be used as the solvent), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).[4][7]

    • Action: Add a stoichiometric equivalent of acid relative to your pyridine substrate. If using acetic acid as the solvent, no additional acid is needed.[4]

  • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst-to-substrate ratio can sometimes compensate for partial deactivation, providing a sufficient number of active sites to drive the reaction to completion.[3][4]

  • Modify Reaction Conditions: Pyridine hydrogenation is often resistant to mild conditions due to its aromatic stability.[7][8]

    • Increase Hydrogen Pressure: Elevating the H₂ pressure (e.g., from 30 bar to 80 bar) can significantly improve conversion rates and may even influence diastereoselectivity.[8]

    • Increase Temperature: Gently increasing the temperature (e.g., to 60-80°C) can provide the necessary activation energy.[4][8] However, be mindful of potential side reactions at higher temperatures.

  • Re-evaluate Your Catalyst Choice: Some catalysts are more resilient to nitrogen poisoning than others. While Pd and Pt are common, rhodium (Rh) and ruthenium (Ru) based catalysts are often more effective for this transformation and can show some resistance to poisoning.[3][4][9]

Troubleshooting Workflow: Stalled Pyridine Hydrogenation

Start Problem: Low Conversion CheckPoisoning Is catalyst poisoning the likely cause? Start->CheckPoisoning AddAcid Action: Add stoichiometric acid (e.g., Acetic Acid, HCl) CheckPoisoning->AddAcid Yes (Most Common) IncreaseConditions Action: Increase H₂ Pressure and/or Temperature CheckPoisoning->IncreaseConditions If acid is already present or ineffective IncreaseLoading Action: Increase Catalyst Loading CheckPoisoning->IncreaseLoading If conditions are at limit ChangeCatalyst Action: Switch to a more robust catalyst (e.g., Rh/C, Ru/C) CheckPoisoning->ChangeCatalyst If other methods fail Success Reaction Complete AddAcid->Success Monitor Progress IncreaseConditions->Success Monitor Progress IncreaseLoading->Success Monitor Progress ChangeCatalyst->Success Monitor Progress Start Start: Select Catalyst for Pyridine Hydrogenation SubstrateType What is the nature of the substrate? Start->SubstrateType Simple Simple, Unfunctionalized Pyridine SubstrateType->Simple Unsubstituted Functionalized Functionalized Pyridine (e.g., esters, alcohols) SubstrateType->Functionalized Contains other groups Chemoselectivity High Chemoselectivity Required SubstrateType->Chemoselectivity Other groups must be preserved Catalyst1 Choice: PtO₂ in Acetic Acid or Rh/C, Ru/C Simple->Catalyst1 Catalyst2 Choice: Rh₂O₃ (mild conditions) or Iridium-based (homogeneous) Functionalized->Catalyst2 Catalyst3 Choice: Iridium-based (homogeneous) or Borane Catalysis B(C₆F₅)₃ Chemoselectivity->Catalyst3

Caption: A flowchart to guide catalyst selection based on substrate complexity.

Experimental Protocols

Protocol 1: General Hydrogenation of a Substituted Pyridine using PtO₂ (Adams' Catalyst)

This protocol describes a classic and robust method for the complete saturation of a pyridine ring. [2][7] Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%) [2]* Glacial acetic acid (solvent) [2][7]* High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon) and high-purity Hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution and an extraction solvent (e.g., Ethyl Acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine substrate and the PtO₂ catalyst.

  • Solvent Addition: Add glacial acetic acid to dissolve or suspend the substrate (typically 5-10 mL per gram of substrate).

  • Purging: Seal the reactor. Purge the vessel 3-5 times by alternating between vacuum and backfilling with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Hydrogenation: After the final purge cycle, carefully introduce hydrogen gas. Pressurize the reactor to the target pressure (e.g., 50-80 bar) and begin vigorous stirring. [4][7]The reaction is often run at room temperature but may require gentle heating (e.g., 40-60°C).

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the reactor with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., methanol) and filter it through a pad of Celite® to remove the platinum catalyst. Keep the Celite® pad wet with solvent during filtration to prevent the pyrophoric catalyst from igniting.

  • Neutralization & Extraction: Carefully neutralize the acidic filtrate by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product.

  • Purification: Purify the crude product as needed via column chromatography or distillation.

Protocol 2: Selective Reduction of a Nitro Group using Pd/C and Hydrazine Hydrate

This protocol is for selectively reducing a nitro group on a pyridine-containing molecule without hydrogenating the ring. [4] Materials:

  • Nitro-pyridine substrate (1.0 eq)

  • 10% Palladium on carbon (10 mol%)

  • Hydrazine hydrate (10.0 eq)

  • Methanol (solvent)

  • Round-bottom flask with stir bar and reflux condenser

Procedure:

  • Setup: To the round-bottom flask, add the nitro-pyridine substrate and the 10% Pd/C catalyst.

  • Solvent: Add methanol to dissolve or suspend the reactants.

  • Reagent Addition: While stirring the mixture, carefully add hydrazine hydrate dropwise. Note that the reaction can be exothermic.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be heated to reflux (typically 60-80°C) until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature.

  • Catalyst Removal: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess hydrazine.

  • Purification: The resulting crude amino-pyridine can be purified by standard methods such as column chromatography or recrystallization.

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC.
  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem.
  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Borane-Catalyzed Reduction of Pyridines via a Hydroboration/Hydrogenation Cascade.
  • Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. [Link]

  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

  • Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo 2 N catalyst: a DFT study. Canadian Science Publishing. [Link]

  • Pyridine hydrogenation - methods? Sciencemadness.org. [Link]

  • Asymmetric Reduction of Pyridinium Salts to Piperidines. University of Liverpool Repository. [Link]

  • Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. PMC. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Chemistry – An Asian Journal. [Link]

  • Subsurface Ru-Triggered Hydrogenation Capability of TiO2–x Overlayer for Poison-Resistant Reduction of N-Heteroarenes. ACS Catalysis. [Link]

  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation and Discoloration of Piperidine Compounds

Welcome to the Piperidine Technical Support Center. As a cyclic secondary amine, piperidine is a highly versatile and fundamental reagent used extensively in solid-phase peptide synthesis (Fmoc deprotection), transition-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Technical Support Center. As a cyclic secondary amine, piperidine is a highly versatile and fundamental reagent used extensively in solid-phase peptide synthesis (Fmoc deprotection), transition-metal catalyzed cross-couplings, and alkaloid drug development. However, its inherent chemical reactivity makes it highly susceptible to environmental degradation.

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to resolve issues related to piperidine oxidation, discoloration, and storage instability.

The Mechanistic Causality of Piperidine Degradation

To effectively prevent piperidine degradation, we must first understand the causality behind its instability. Piperidine features a six-membered ring with a highly nucleophilic nitrogen atom. The lone pair of electrons on this nitrogen is highly susceptible to electrophilic attack and radical abstraction 1[1].

When exposed to atmospheric oxygen, light (UV), or elevated temperatures, piperidine undergoes a radical-mediated auto-oxidation process. Oxygen abstracts a hydrogen atom, forming amine radicals and hydroperoxides. These reactive intermediates rapidly decompose into N-oxides and nitrones 2[2]. Because these oxidation products possess conjugated electronic structures, they absorb light in the visible spectrum, which manifests as the characteristic yellow or brown discoloration often observed in aging reagent bottles 3[3].

PiperidineDegradation Piperidine Pure Piperidine (Colorless) Radical Amine Radicals Piperidine->Radical Triggered by Oxygen Oxygen (O2) Oxygen->Radical Light UV/Light Light->Radical Heat Heat / Temp > 25°C Heat->Radical NOxide N-Oxides & Nitrones Radical->NOxide Oxidation Discoloration Yellow/Brown Discoloration NOxide->Discoloration Accumulation Degradation Loss of Purity / Reactivity NOxide->Degradation Side Reactions

Logical pathway of piperidine oxidation and discoloration.

Frequently Asked Questions (Troubleshooting)

Q1: My piperidine has a yellow tint. What is the cause, and can I still use it? A: A yellow or brown discoloration is a direct visual indicator of oxidation, specifically the presence of N-oxides and nitrones 4[4]. Whether it is usable depends on your application. For standard basic washes, slightly yellow piperidine may suffice. However, for sensitive applications like Fmoc solid-phase peptide synthesis or transition-metal catalysis, these oxidative impurities can act as nucleophiles, poison catalysts, or cause unwanted side reactions 3[3]. It is highly recommended to purify discolored piperidine via distillation before use.

Q2: I stored my piperidine/DMF solution in the refrigerator, and it crystallized. Is the reagent ruined? A: Not necessarily. Piperidine has a relatively high melting point of -10 °C 4[4]. In cold storage, the piperidine itself may simply be freezing out of solution. Allow the bottle to warm to room temperature. If the crystals redissolve completely, the reagent is safe to use. However, if a white precipitate remains at room temperature, the piperidine has likely reacted with atmospheric carbon dioxide to form insoluble piperidine carbonate, or it has reacted with trace acidic vapors (e.g., HCl) in your fridge to form piperidine hydrochloride5[5]. In the latter case, the solution should be discarded or repurified.

Q3: Why is it so difficult to remove water from piperidine, and how can I achieve an anhydrous state? A: Piperidine forms a constant-boiling azeotropic mixture with water, making simple fractional distillation ineffective for complete drying 4[4]. To break this azeotrope, you must pre-dry the piperidine over solid potassium hydroxide (KOH) pellets or calcium hydride (CaH₂) prior to distillation 3[3].

Quantitative Storage & Physical Parameters

To ensure reproducibility and prevent degradation, adhere to the following physical and storage parameters.

Property / ParameterValue / ConditionExperimental Implication
Boiling Point 105–106 °CTarget collection fraction during atmospheric distillation.
Melting Point -10 °CCompound may crystallize in standard laboratory refrigerators.
Refractive Index ( nD20​ ) 1.452Primary metric for post-distillation purity validation .
Storage Temperature 2–8 °CMinimizes thermal degradation and slows radical formation 6[6].
Optimal Atmosphere Argon (Ar)Argon is denser than air, providing a superior protective blanket against O₂ compared to Nitrogen.
Container Type Amber Glass VialsPrevents UV-induced photo-oxidation and radical initiation 6[6].

Self-Validating Experimental Protocols

Protocol 1: Purification of Discolored Piperidine via Distillation

This protocol removes water, pyridine impurities, and colored oxidation products (N-oxides).

Causality Note: Why use KOH? Potassium hydroxide is strongly basic; it aggressively sequesters water without protonating the basic piperidine ring. Furthermore, KOH neutralizes trace acidic impurities and dissolved CO₂, preventing the formation of piperidine carbonate salts during heating 4[4].

Step-by-Step Methodology:

  • Pre-Drying: Place the discolored piperidine in an oven-dried round-bottom flask. Add solid potassium hydroxide (KOH) pellets (approx. 5-10% w/v).

  • Incubation: Seal the flask under an inert atmosphere and allow the mixture to stand overnight (or for at least 4 hours) with occasional swirling 3[3].

  • Decanting: Carefully decant or filter the piperidine away from the KOH pellets into a clean, dry distillation flask. Add fresh PTFE boiling chips.

  • Distillation: Assemble a fractional distillation apparatus. Heat the flask gently. Discard the initial fore-run (which contains residual water azeotropes).

  • Collection: Collect the main fraction that boils cleanly at 105–106 °C at atmospheric pressure 4[4].

Self-Validation Checkpoint: To validate the success of the purification, visually inspect the distillate against a white background; it must be perfectly colorless. Next, measure the refractive index. Pure piperidine exhibits an nD20​ of 1.452 . A higher value indicates residual water, while a lower value suggests pyridine contamination.

PurificationWorkflow Start Discolored Piperidine Dry Pre-dry over KOH pellets (Overnight) Start->Dry Filter Decant/Filter away from KOH Dry->Filter Distill Fractional Distillation (Collect 105-106°C) Filter->Distill Validate Validate Purity (Colorless, n20/D 1.452) Distill->Validate Store Store under Argon (2-8°C, Dark) Validate->Store

Step-by-step workflow for purifying discolored piperidine.

Protocol 2: Inert Storage and Aliquoting Workflow

To prevent re-oxidation of freshly distilled or newly purchased piperidine, it must be stored meticulously.

Causality Note: Why use Argon instead of Nitrogen? While both are inert, Argon is monoatomic and significantly denser than air (1.78 g/L vs 1.22 g/L). When sparging a vial, Argon actively displaces oxygen and settles as a heavy protective blanket over the liquid surface, drastically reducing the rate of radical initiation.

Step-by-Step Methodology:

  • Preparation: Transfer the purified piperidine into oven-dried, amber glass vials to block UV light 6[6]. Do not fill the vials completely; leave 10-15% headspace.

  • Sparging: Insert an Argon gas line (fitted with a sterile needle) into the headspace of the vial. Gently flow Argon for 30–60 seconds to completely displace atmospheric oxygen and moisture.

  • Sealing: Rapidly seal the vial with a PTFE-lined septum cap. Wrap the cap tightly with Parafilm to prevent gas exchange over time.

  • Storage: Store the vials in a dedicated chemical refrigerator at 2–8 °C, away from any volatile acids (like HCl or TFA) 6[6].

Self-Validation Checkpoint: Before each use, visually inspect the vial without opening it. If the liquid remains colorless and free of precipitates, the inert seal is intact. Always extract aliquots using a dry, Argon-flushed syringe through the septum to maintain the internal atmosphere.

References

  • BenchChem - Piperidine Purification and Isolation: A Technical Support Guide. 4

  • Sigma-Aldrich - Piperidine ReagentPlus, 99%.

  • Biosynce - What is the stability of piperidine?1

  • BTCPharmTech - What are the storage stability of Piperidine Series compounds over time?6

  • BenchChem - Common challenges in working with piperidine-based compounds. 3

  • ResearchGate - Have you experienced that your piperidine crystallizes when not in use?5

  • BenchChem - Preventing oxidation of N-methylpiperidine during storage. 2

Sources

Troubleshooting

Technical Support Center: Optimization of the Piperidine Scaffold for Metabolic Stability

Introduction: The Piperidine Paradox The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs.[1][2] Its suc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Paradox

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs.[1][2] Its success stems from a combination of favorable physicochemical properties, synthetic accessibility, and its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for target engagement.[1][3] The basic nitrogen atom is particularly valuable, as it can be protonated at physiological pH to improve aqueous solubility and form key ionic interactions within protein binding pockets.[1]

However, this versatility presents a paradox. The very features that make piperidine so attractive—the electron-rich nitrogen and adjacent C-H bonds—are often metabolic "soft spots," making these compounds susceptible to rapid enzymatic degradation.[4][5] This high metabolic turnover can lead to poor oral bioavailability, short half-life, and high inter-individual variability, posing significant challenges during drug development.[6][7]

This technical guide serves as a resource for researchers encountering these challenges. It provides answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and validated protocols to empower you to rationally design and synthesize piperidine-containing molecules with enhanced metabolic stability and improved pharmacokinetic profiles.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for piperidine-containing compounds?

A1: The metabolic fate of piperidine scaffolds is primarily driven by Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor for many drugs.[6][8][9][10] The most prevalent pathways include:

  • Oxidation at the α-carbon: The carbon atoms adjacent to the nitrogen are highly susceptible to oxidation, which can lead to the formation of a stable lactam metabolite.[9][11]

  • N-dealkylation: This is a predominant metabolic route for many N-substituted piperidines, where the alkyl or aryl group attached to the piperidine nitrogen is cleaved.[8][9][10] This is often the rate-limiting step in the clearance of the drug.[10]

  • Ring Oxidation: Hydroxylation can occur at other positions on the piperidine ring (β- or γ-carbons), although this is often a slower process compared to α-carbon oxidation.

  • N-oxidation: The nitrogen atom itself can be oxidized to form an N-oxide metabolite.[9][11]

  • Ring Opening: In some cases, enzymatic reactions can lead to the cleavage and opening of the piperidine ring.[9][12]

Q2: Why does my compound show high permeability in a Caco-2 assay but have very low oral bioavailability in animal studies?

A2: This is a classic and often frustrating scenario in drug discovery that strongly points towards extensive first-pass metabolism.[6] The Caco-2 assay is an excellent model for intestinal permeability, but it lacks the full metabolic machinery of the gut wall and, more importantly, the liver.[6] Your compound may be efficiently absorbed from the intestine into the portal vein, but it is then rapidly metabolized by CYP enzymes in the liver before it can reach systemic circulation. This high hepatic clearance effectively eliminates the drug before it can exert its therapeutic effect.

Q3: What does the term "metabolic switching" mean in the context of optimizing my compound?

A3: Metabolic switching occurs when a metabolically labile site on your molecule is successfully blocked, only for the metabolic enzymes to start oxidizing a different, previously less-favorable position on the molecule.[13] For example, you might successfully block α-carbon oxidation by introducing a gem-dimethyl group, but then observe a new metabolite corresponding to hydroxylation of an attached phenyl ring. This highlights that metabolic optimization is an iterative process that often requires multiple rounds of metabolite identification and structural modification.

Troubleshooting Guide: From High Clearance to Candidate Selection

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Issue 1: My lead compound shows a very short half-life (<15 minutes) in a Human Liver Microsome (HLM) assay.

  • Question: What is my immediate next step to understand and address this rapid clearance?

  • Answer: The priority is to perform a "metabolite identification" (MetID) study. You cannot effectively block metabolism without first knowing where it is occurring. Incubate your compound with HLMs and NADPH, and then use high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the major metabolites formed. The mass shift from the parent compound will reveal the type of metabolic transformation (e.g., a +16 Da shift indicates oxidation). This information is critical for designing the next generation of analogs.[14]

Issue 2: The MetID study confirms that oxidation of the carbon alpha to the piperidine nitrogen is the primary metabolic route.

  • Question: What are the most effective strategies to specifically block this "soft spot"?

  • Answer: You have several field-proven strategies at your disposal, which can be used individually or in combination:

    • Introduce Steric Hindrance: Placing a substituent on the α-carbon can physically block the CYP enzyme's active site from accessing the C-H bond. A common and effective strategy is to create a gem-dimethyl group at this position. Alternatively, installing a single methyl or cyclopropyl group can also be effective.[6] This approach has been shown to significantly improve metabolic stability.[15]

    • Fluorination: Replacing a metabolically labile C-H bond with a C-F bond is a powerful strategy. The carbon-fluorine bond is exceptionally strong and resistant to oxidative cleavage.[16] However, be aware that introducing fluorine can lower the pKa of the piperidine nitrogen, which may impact its binding interactions or physicochemical properties.[16][17]

    • Bioisosteric Replacement: Consider replacing the entire piperidine ring with a different heterocyclic scaffold that is inherently more resistant to metabolism. A morpholine ring is a common replacement; the electron-withdrawing effect of the oxygen atom deactivates the adjacent carbons, making them less susceptible to oxidation. Other options include pyrrolidine or azetidine, which may also alter the conformational properties of the molecule.[14]

Issue 3: My MetID study indicates that N-dealkylation is the major metabolic pathway.

  • Question: How can I modify the N-substituent to prevent its cleavage?

  • Answer: Preventing N-dealkylation involves altering the steric and electronic properties of the substituent attached to the piperidine nitrogen.

    • Increase Steric Bulk: Replacing a small N-alkyl group (e.g., N-methyl) with a bulkier group (e.g., N-tert-butyl or N-cyclopropyl) can hinder the approach of the CYP enzyme.[8]

    • Alter Electronics: The stability of the radical intermediate formed during N-dealkylation is a key driver of the reaction.[8][10] If the N-substituent is, for example, a benzyl group, its cleavage is facilitated by the stability of the resulting benzylic radical. Replacing it with a group that does not form a stable radical can slow down the reaction.

Issue 4: I have successfully improved the in vitro half-life, but the compound now has poor solubility.

  • Question: How can I regain solubility without re-introducing a metabolic liability?

  • Answer: This is a common challenge of balancing competing physicochemical properties. The modifications made to improve metabolic stability (e.g., adding bulky, greasy groups) often increase lipophilicity (LogP), leading to decreased aqueous solubility.[7] To counteract this, you can:

    • Introduce Polar Functional Groups: Add a polar group (e.g., a hydroxyl, amide, or small ether) to a part of the molecule that is not involved in target binding and is not metabolically active.

    • Utilize a Basic Center: If not already exploited, the piperidine nitrogen can be used to form a pharmaceutically acceptable salt (e.g., a hydrochloride or mesylate salt), which typically has much higher aqueous solubility than the free base.[18]

    • Consider Bioisosteres: Replacing a lipophilic fragment, such as a phenyl ring, with a more polar, saturated bioisostere like a bicyclo[1.1.1]pentane or an oxetane can sometimes reduce lipophilicity while maintaining the desired 3D geometry for target binding.[19][20]

Visualization of Key Concepts

Common Metabolic Pathways of the Piperidine Scaffold

The following diagram illustrates the primary sites of metabolic attack on a generalized N-substituted piperidine ring.

cluster_piperidine Piperidine Scaffold cluster_metabolites Major Metabolic Pathways Piperidine Parent Compound Piperidine_img Lactam α-Carbon Oxidation (+14 Da) Piperidine_img->Lactam CYP450 N_Dealkyl N-Dealkylation Piperidine_img->N_Dealkyl CYP450 (e.g., CYP3A4) N_Oxide N-Oxidation (+16 Da) Piperidine_img->N_Oxide CYP450, FMO Ring_Hydroxyl Ring Hydroxylation (+16 Da) Piperidine_img->Ring_Hydroxyl CYP450

Caption: Key metabolic routes for piperidine-containing compounds.

Iterative Workflow for Metabolic Stability Optimization

This workflow outlines the systematic process for identifying and mitigating metabolic liabilities.

A 1. Synthesize Parent Piperidine Compound B 2. In Vitro Metabolic Stability Assay (e.g., HLM, Hepatocytes) A->B C Metabolically Stable? (e.g., t½ > 30 min) B->C D 3. Metabolite Identification (LC-MS/MS) C->D No H Advance to In Vivo Pharmacokinetic Studies C->H Yes E 4. Identify Metabolic 'Soft Spot(s)' D->E F 5. Design Analogs (Fluorination, Steric Block, etc.) E->F G Synthesize New Analogs F->G G->B Iterate

Caption: A systematic workflow for improving metabolic stability.

Data Presentation: Interpreting Stability Data

A crucial part of the optimization process is comparing the metabolic stability of new analogs to the parent compound. The data below represents a hypothetical but realistic scenario for a lead compound and its rationally designed analogs.

Table 1: Comparative Metabolic Stability of Piperidine Analogs in Human Liver Microsomes (HLM)

Compound IDModification on Piperidine ScaffoldHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Rationale for Change
Lead-01 Unsubstituted (Parent)886.6Baseline compound with high clearance.
Analog-02 4-Fluoro (on piperidine ring)2527.7C-F bond blocks potential C-H oxidation at the 4-position.[14]
Analog-03 2,2-gem-Dimethyl> 60< 11.6Steric hindrance blocks α-carbon oxidation, a common liability.[15]
Analog-04 N-tert-butyl (vs N-methyl)4515.4Increased steric bulk on the nitrogen slows N-dealkylation.
Analog-05 Morpholine Bioisostere> 60< 11.6Morpholine ring is electronically deactivated and more stable.[9]

Disclaimer: The data presented is for illustrative purposes. Actual results will vary based on the specific molecular structure.

Key Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a standardized method to quantitatively assess the metabolic stability of your compounds, allowing for direct comparison between analogs.[4][9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

1. Reagents and Materials:

  • Test Compounds (10 mM stock in DMSO)

  • Positive Control (e.g., Verapamil, a high-clearance compound)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) for reaction termination.

2. Incubation Procedure:

  • Prepare the main incubation mixture by diluting HLM stock into phosphate buffer to a final protein concentration of 0.5 mg/mL. Keep on ice.

  • Add the test compound to the HLM mixture to achieve a final concentration of 1 µM.

  • Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system. This is your T=0 time point.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot (e.g., 50 µL) of the incubation mixture.

  • Immediately terminate the reaction by adding the aliquot to a tube or well containing a larger volume (e.g., 150 µL) of ice-cold acetonitrile with the internal standard.

  • Vortex and centrifuge the samples at high speed (e.g., 4000 rpm for 15 minutes) to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Sample Analysis & Data Calculation:

  • Analyze the samples using LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[4]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) .[9]

References

  • E. M. Dangerfield, et al. (2010). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]

  • LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability. [Link]

  • C. Wang, et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • S. D. Roughley & A. M. Jordan. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Y. Li, et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. [Link]

  • C. Wang, et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • S. Pecic, et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators. [Link]

  • M. A. G. de Souza, et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • F. Capitta, et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • S. Shaik, et al. (2019). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • ResearchGate. (2020). In vitro metabolic stability assays for the selected compounds. [Link]

  • ResearchGate. (2022). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. [Link]

  • A. Bajda, et al. (2016). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLOS ONE. [Link]

  • M. C. Carlier, et al. (2024). In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne). Clinical Chemistry and Laboratory Medicine. [Link]

Sources

Optimization

Scaling up the synthesis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol

Welcome to the Technical Support Center for the scale-up synthesis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol . As a Senior Application Scientist, I have designed this guide to move beyond basic theoretical procedures a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol . As a Senior Application Scientist, I have designed this guide to move beyond basic theoretical procedures and address the physical, thermodynamic, and kinetic realities of process chemistry.

When scaling this specific molecule from the bench to the pilot plant, you are dealing with a highly polar, multi-basic target. The optimal synthetic route involves three core stages: a Suzuki-Miyaura cross-coupling, a catalytic hydrogenation, and an acidic Boc-deprotection. Below, you will find field-proven troubleshooting guides, causal explanations for critical parameters, and self-validating protocols.

SynthesisWorkflow SM Starting Materials (Aryl Bromide + Boronate) Suzuki Step 1: Suzuki Coupling (Pd Catalyst, Base) SM->Suzuki PdRemoval Pd Scavenging (NaHSO3 / Toluene) Suzuki->PdRemoval Hydro Step 2: Hydrogenation (Pd/C, H2) PdRemoval->Hydro Deprotect Step 3: Boc Deprotection (HCl, Gas Evolution) Hydro->Deprotect Product Final API (Piperidinyl-pyridine) Deprotect->Product

Three-step synthetic workflow for (5-(Piperidin-4-yl)pyridin-2-yl)methanol scale-up.

Module 1: Suzuki-Miyaura Coupling & Palladium Remediation

Reaction: (5-bromopyridin-2-yl)methanol + 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine.

Q: We are observing significant protodeboronation of our boronate ester at scale. How can we minimize this? A: Protodeboronation is a competing hydrolysis pathway accelerated by high temperatures, strong bases, and prolonged exposure to water. To mitigate this, shift from a standard biphasic system to a micellar catalysis approach. Using surfactants like TPGS-750-M in water/acetone mixtures at 40 °C protects the boronate ester within the hydrophobic micelle core while maintaining a high local concentration of reactants, drastically reducing degradation [1].

Q: Our isolated intermediate contains >2,000 ppm of Palladium. How do we reduce this to <100 ppm without chromatography? A: Palladium complexes strongly coordinate to the basic nitrogen atom of the pyridine ring, making simple aqueous workups ineffective. The causality here relies on competitive binding. By treating the organic phase with a 20% aqueous sodium bisulfite (NaHSO₃) solution at elevated temperatures (60 °C), the bisulfite forms highly water-soluble complexes with Pd(II), effectively outcompeting the pyridine nitrogen and pulling the metal into the aqueous waste stream [2].

Protocol 1: Self-Validating Suzuki Coupling & Pd Scavenging
  • Charge & Degas: Charge the reactor with the aryl bromide (1.0 eq), boronate ester (1.1 eq), and K₂CO₃ (2.5 eq) in a 1,4-Dioxane/Water (4:1) mixture. Sparge with N₂ for 30 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), stalling the reaction.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.01 eq) under active N₂ counter-flow. Heat to 80 °C.

  • In-Process Control (IPC) 1: Sample after 4 hours. Proceed only when HPLC shows < 1% aryl bromide remaining.

  • Scavenging: Cool to 40 °C. Add Toluene (to lower the polarity of the organic phase) and 20% aq. NaHSO₃. Heat to 60 °C and agitate vigorously for 1 hour.

  • Phase Separation: Settle and separate. Wash the organic layer with water to remove residual salts, then concentrate under reduced pressure.

Module 2: Catalytic Hydrogenation

Reaction: Reduction of the tetrahydropyridine double bond to a piperidine ring.

Q: Why does our Pd/C catalyst deactivate prematurely before full conversion is reached? A: Catalyst poisoning in this system is typically caused by the basic pyridine and newly formed piperidine nitrogens strongly adsorbing to the palladium surface, blocking active sites. By adding a stoichiometric amount of acetic acid to the reaction mixture, you protonate these nitrogens. This reduces their nucleophilicity and affinity for the metal surface, preserving catalyst lifespan.

Q: How do we manage the safety risks of large-scale hydrogenation? A: Hydrogen gas has an extremely wide explosive limit (4.0% to 75.6%). Scale-up requires strict atmospheric control. The system must be purged with nitrogen until the oxygen content is strictly below 2% before H₂ introduction [3].

HydroSafety Purge 1. N2 Purge (Verify O2 < 2%) Acidify 2. Add Acetic Acid (Protonate Amines) Purge->Acidify H2Intro 3. Introduce H2 Gas (Controlled Pressure) Acidify->H2Intro Monitor 4. Monitor Exotherm & H2 Uptake H2Intro->Monitor

Logical sequence for safe hydrogenation scale-up and catalyst protection.

Protocol 2: Safe Batch Hydrogenation
  • Preparation: Dissolve the crude intermediate in Methanol. Add 10% Pd/C (5 wt% relative to substrate) and Acetic Acid (1.0 eq).

  • Atmosphere Exchange: Seal the autoclave. Perform three N₂ pressure/vent cycles (up to 3 bar).

  • IPC 2: Verify headspace O₂ is < 2% using an inline sensor.

  • Reaction: Perform three H₂ pressure/vent cycles, then pressurize to 5 bar H₂. Heat to 40 °C with high-shear agitation (800 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Track H₂ uptake via a mass flow controller. The reaction is self-validating; when gas uptake flatlines for 30 minutes, the reduction is complete.

  • Filtration: Purge with N₂. Filter the catalyst through a Celite pad. Critical Safety Note: Never allow the Pd/C filter cake to dry in the air, as it will spontaneously ignite solvent vapors.

Module 3: Boc Deprotection & Final Isolation

Reaction: Removal of the tert-butyloxycarbonyl (Boc) group to yield the free piperidine.

Q: The Boc deprotection step generates massive amounts of gas. How do we control this in a 50 L reactor? A: Acidic Boc deprotection releases equimolar amounts of carbon dioxide and isobutylene gas [4]. A rapid batch addition of acid will cause dangerous pressurization and uncontrollable foaming. You must transition from a batch-addition paradigm to a controlled-dosing paradigm, using the acid addition rate to throttle the gas evolution rate.

Q: The final product is highly polar. How do we isolate it efficiently without tedious extractions? A: The final molecule—(5-(Piperidin-4-yl)pyridin-2-yl)methanol—contains two basic nitrogens and a hydrogen-bond donating/accepting hydroxyl group. It is extremely hydrophilic. Attempting to isolate the free base will result in an intractable oil or massive yield loss to the aqueous phase. Instead, isolate the product directly as a dihydrochloride salt. The salt is highly crystalline and precipitates cleanly from organic solvents.

Protocol 3: Controlled Deprotection & Salt Isolation
  • Solvation: Dissolve the hydrogenated intermediate in 1,4-Dioxane and cool the reactor to 15 °C.

  • Controlled Dosing: Slowly dose 4M HCl in Dioxane (5.0 eq) over 2.5 hours.

  • IPC 3: Monitor the off-gas flowmeter. If the gas evolution rate exceeds the condenser's venting capacity, pause the HCl dosing until the system equilibrates.

  • Crystallization: Once HPLC confirms complete deprotection (typically 4 hours post-addition), slowly add Methyl tert-butyl ether (MTBE) as an anti-solvent. The (5-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride salt will precipitate.

  • Isolation: Filter the slurry, wash with cold MTBE, and dry under vacuum at 40 °C.

Quantitative Scale-Up Metrics

Summarizing the process parameters ensures that deviations are caught before they compound into batch failures.

Process StepKey Parameter MonitoredAnalytical MethodTarget SpecificationTypical Yield
1. Suzuki-Miyaura Residual PalladiumICP-MS< 100 ppm82 - 88%
2. Hydrogenation Unreacted AlkeneHPLC (Area %)< 0.5%90 - 95%
3. Boc Deprotection Isobutylene EvolutionOff-gas FlowmeterBaseline return92 - 98%
Final Isolation Chemical PurityqNMR / HPLC> 99.0%Overall ~75%

References

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. ACS Publications. URL:[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. URL:[Link]

  • De-risking hydrogenation. Sterling Pharma Solutions. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Poly-Substituted Piperidine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notorious bottlenecks associated wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notorious bottlenecks associated with the stereoselective synthesis of poly-substituted piperidines.

Rather than simply providing reaction conditions, this guide dissects the causality behind experimental failures. By understanding the mechanistic "why" behind catalyst poisoning, stereochemical scrambling, and functional group degradation, you can engineer robust, self-validating synthetic workflows.

Module 1: Direct Reduction Strategies (Asymmetric Hydrogenation)

The most atom-economical route to piperidines is the direct hydrogenation of substituted pyridines. However, this approach is fraught with thermodynamic and chemoselective hurdles[1].

Q&A: Troubleshooting Hydrogenation Workflows

Q1: My heterogeneous hydrogenation of substituted pyridines stalls at 50% conversion, and the catalyst turns black. What is happening? A: You are experiencing classic catalyst poisoning. While pyridines are strong σ-donors, the resulting piperidine products are even stronger Lewis bases. They irreversibly bind to and deactivate heterogeneous catalysts like Pd/C or PtO₂. Mechanistic Solution: To break this thermodynamic sink, you must prevent the product from coordinating to the metal center. Performing the reaction in acidic media (e.g., glacial acetic acid) or pre-activating the pyridine as a pyridinium salt ensures the resulting piperidine is immediately protonated. As demonstrated in the 2 by Glorius and co-workers, using chiral oxazolidinones as auxiliaries under H₂ with PtO₂ in acetic acid prevents poisoning and yields up to 98% enantiomeric excess (ee)[2].

Q2: I am trying to synthesize a fluorinated piperidine, but I keep observing hydrodefluorination side-products. How do I preserve the C-F bond? A: Fluorine is highly susceptible to reductive cleavage under standard H₂/Pd or H₂/Pt conditions due to direct metal-halogen insertion. Mechanistic Solution: You must switch to a hydride source that operates via an outer-sphere mechanism. A 3 using a formic acid/triethylamine azeotrope bypasses H₂ gas entirely[3]. The Rh(III) complex transfers the hydride to the iminium intermediate without direct metal-carbon coordination, perfectly preserving delicate C-F bonds and other reducible functionalities like ketones or cyano groups[3].

Q3: My enantioselectivity (ee%) is highly variable between runs when hydrogenating pyridinium salts. Why? A: In these cascades, the hydride transfer itself does not always dictate the final stereochemistry. Extensive DFT calculations and mechanistic insights reveal that the 4 often determines the stereochemical outcome[4]. Ensure strict control over the pH and moisture content of your solvent system, as trace water can alter the protonation transition state.

Pathway A Substituted Pyridine (Strong σ-donor) B N-Alkylation / Protonation (Prevents Catalyst Poisoning) A->B Alkyl Halide / Acid C Pyridinium Salt (Activated for Reduction) B->C D Chiral Ir/Rh Catalyst + H2 or Formic Acid C->D E Outer-Sphere Dissociative Mechanism D->E Hydride Transfer F Enamine Intermediate E->F G Stereoselective Protonation (Determines ee%) F->G Critical Step H Chiral Poly-substituted Piperidine G->H Final Reduction

Mechanistic pathway of Ir/Rh-catalyzed asymmetric hydrogenation of pyridinium salts.

Module 2: Convergent Assembly Strategies

When functional group tolerance precludes direct hydrogenation, convergent assembly from acyclic precursors (e.g., cross-coupling or aza-Diels-Alder) allows for precise stereocontrol before ring closure.

Q&A: Troubleshooting Cyclizations

Q4: When using the aza-Prins cyclization or aza-Diels-Alder approach, my diastereomeric ratio (dr) drops significantly upon scale-up. A: A drop in dr during cycloadditions usually points to a mechanistic crossover between a concerted [4+2] pathway (which provides high endo/exo selectivity) and a stepwise Mannich-Michael pathway. Strong Lewis acids or highly polar solvents stabilize the zwitterionic intermediate, pushing the reaction toward the stepwise pathway and scrambling the stereocenters. Mechanistic Solution: To enforce the concerted mechanism, lower the polarity of your solvent (e.g., switch from DCM to toluene) and use a milder, chelating Lewis acid (like Cu(OTf)₂ or ZnCl₂) that locks the diene and dienophile in a rigid transition state.

Troubleshooting Start Issue: Low Yield or Poor ee% in Piperidine Synthesis Check1 Is starting material completely consumed? Start->Check1 Yes1 Yes: Side reactions (e.g., Over-reduction) Check1->Yes1 Yes No1 No: Catalyst poisoning or low reactivity Check1->No1 No Check2 Are reducible functional groups (e.g., C=O) intact? Yes1->Check2 Sol2 Increase Catalyst Loading or use Brønsted Acid No1->Sol2 Sol1 Lower Temp & Check Protecting Groups Check2->Sol1 Yes Sol3 Switch to Transfer Hydrogenation (Rh/HCOOH) Check2->Sol3 No

Troubleshooting decision tree for addressing low yields in piperidine synthesis.

Module 3: Quantitative Strategy Comparison

Selecting the correct synthetic route dictates your downstream purification burden. Below is a comparative analysis of the primary methodologies utilized in modern drug development[5].

Synthesis StrategyTypical YieldEnantioselectivity (ee)Diastereoselectivity (dr)Reaction TimeKey Advantage
Catalytic Hydrogenation 50–98%Up to 98%Substrate-dependent12–24 hDirect, atom-economical.
Reductive Transamination 60–90%Up to 99%High16–24 hTolerates reducible/halogen groups.
Cross-Coupling (Olefins/Imines) 65–85%N/A (Stereoconvergent)Up to >20:124 hHigh regiocontrol for 1,5-aminoalcohols.
Aza-Prins Cyclization 50–70%Good (with chiral aux)High12–24 hPowerful C-C and C-N bond formation.

Module 4: Experimental Protocols (Self-Validating Systems)

A robust protocol must tell the chemist if it failed before they run an NMR. The following methodologies incorporate built-in visual or chemical validation steps.

Protocol A: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Pyridinium Salts

This protocol utilizes an outer-sphere mechanism to preserve sensitive functional groups[3].

  • Precursor Activation: Dissolve the substituted pyridine (1.0 mmol) in DCM (5 mL) and add benzyl bromide (1.1 mmol). Stir at 40°C for 12 hours to quantitatively form the N-benzylpyridinium bromide salt. Remove solvent in vacuo.

  • Catalyst Preparation: In an argon-filled glovebox, combine [RhCp*Cl₂]₂ (0.5 mol%) and chiral primary amine (e.g., (R)-(+)-α-methylbenzylamine, 1.2 mmol) in anhydrous degassed dichloromethane (3 mL).

  • Hydride Source Addition: Add a 5:2 mixture of formic acid/triethylamine (HCOOH/NEt₃) (5.0 equiv of HCOOH) dropwise at 0°C. (Caution: Exothermic).

  • Reduction: Introduce the pyridinium salt to the catalyst mixture. Stir the reaction at 25°C for 24 hours.

  • System Validation & Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Validation Check: The unreacted pyridinium salt remains highly soluble in the aqueous layer. If your organic extract lacks mass, the reaction failed at the hydride transfer step, not during the workup.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Titanium-Mediated Cross-Coupling of Olefins and Imines

This method provides a convergent route to saturated 1,5-aminoalcohols, which are easily cyclized into 6[6].

  • Reagent Setup: To a solution of the substituted olefin (1.0 mmol) and aromatic imine (1.2 mmol) in anhydrous THF (10 mL) at room temperature, add Ti(O-i-Pr)₄ (1.5 mmol).

  • Grignard Addition: Cool the mixture to -78°C. Slowly add cyclopentylmagnesium chloride (3.0 mmol, 2.0 M in ether) dropwise over 15 minutes.

  • Coupling & System Validation: Allow the reaction to warm to 0°C over 2 hours. Validation Check: The color will transition from yellow to dark brown, indicating the successful formation of the azametallacyclopentane intermediate. If the solution remains yellow, the Grignard reagent has degraded.

  • Quenching: Quench the reaction carefully with water (2 mL), which hydrolyzes the titanium complex and precipitates TiO₂.

  • Cyclization: Filter the slurry through a pad of Celite, washing with EtOAc. Concentrate the filtrate to yield the 1,5-aminoalcohol. To form the piperidine, treat the crude aminoalcohol with PPh₃ (1.2 equiv) and CCl₄ (reflux) for 4 hours to drive the ring-closing substitution.

References
  • Efficient Asymmetric Hydrogenation of Pyridines - Angewandte Chemie International Edition[Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - Nature Communications [Link]

  • Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights - ResearchGate[Link]

  • Regio- and Stereoselective Cross Coupling of Substituted Olefins and Imines. A Convergent Stereoselective Synthesis of Saturated 1,5-Aminoalcohols and Substituted Piperidines - NIH / PubMed Central[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - NIH / PubMed Central[Link]

Sources

Optimization

Piperidine Derivative Optimization: Technical Support &amp; Troubleshooting Center

Welcome to the Medicinal Chemistry Support Center This hub is designed for researchers and drug development professionals facing challenges in the structural modification of piperidine derivatives. Here, you will find ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Support Center

This hub is designed for researchers and drug development professionals facing challenges in the structural modification of piperidine derivatives. Here, you will find causality-driven troubleshooting FAQs, validated experimental methodologies, and comprehensive data summaries to enhance the potency and safety of your pipeline compounds.

Section 1: Structural Modification & SAR Troubleshooting (FAQs)

Q1: I am developing an Akt inhibitor using a 3,4-disubstituted piperidine scaffold, but I am seeing significant hERG channel liability. How can I balance target potency with cardiac safety? A: This is a classic challenge in piperidine optimization, as the basic nitrogen often interacts with the hERG channel's internal cavity. To resolve this, transition from a 3,4-disubstituted to a 3,4,6-trisubstituted piperidine scaffold. Conformational restriction at the 6-position forces the piperidine ring to orient its basic nitrogen towards the solvent-exposed area of the target kinase. This maintains Akt inhibitory potency while severely sterically hindering binding to the hERG channel pore. Introducing a hydroxyl or carbamoyl group to the side chain further reduces hERG inhibition to under 15% ()[1].

Q2: My monoamine transporter assays show inconsistent selectivity between DAT, NET, and SERT when testing my piperidine batches. What is causing this variance? A: The variance is almost certainly due to stereochemical impurity. The stereochemistry of the piperidine ring dictates transporter selectivity and overall target adaptability ()[2]. For instance, in 4-(4-chlorophenyl)piperidine analogs, the (-)-cis isomers exhibit strong DAT/NET selectivity, whereas the (+)-cis and (-)-trans isomers shift selectivity toward SERT. To ensure reproducibility, you must perform chiral resolution (e.g., via L-tartaric acid crystallization) and test enantiomerically pure isolates rather than racemic mixtures ()[3].

Q3: I am attempting to increase the potency of a farnesyltransferase (FTase) inhibitor by modifying the piperidine core. Should I focus on N-alkylation or ring substitution? A: Ring substitution, specifically unsaturation or halogenation, often yields higher potency gains for FTase targets than simple N-alkylation. Converting a piperidin-2-one core to a fully saturated piperidine can yield a 10-fold increase in potency. Furthermore, introducing a 5,6-dehydro modification or specific halogen substitutions (e.g., 3-bromophenyl at the C-4 position) optimizes the hydrophobic interactions within the binding pocket ()[4].

Section 2: Experimental Methodologies & Workflows

Protocol 1: Stereoselective Synthesis & Resolution of Substituted Piperidines

Causality & Validation: Resolving cis/trans isomers is critical for maintaining E-E-A-T standards in pharmacological testing. Testing racemic mixtures masks true target affinity. This self-validating protocol ensures enantiomeric purity prior to assay deployment.

  • Pyridine Reduction: Dissolve the substituted pyridine precursor in methanol. Add 10% Pd/C catalyst and subject to hydrogenation (50 psi H₂) at 50°C for 12 hours to yield the racemic piperidine mixture.

  • Esterification: React the resulting piperidinecarboxylic acid hydrochloride with ethanol and SOCl₂ at reflux for 4 hours to form the ethyl ester.

  • Isomer Separation (cis/trans): Concentrate the mixture and dissolve in MTBE/Ethanol. The trans-isomer typically exhibits differential solubility and can be isolated via selective precipitation.

  • Chiral Resolution: To isolate the specific enantiomer (e.g., (2R, 4R)), add a stoichiometric amount of L-tartaric acid to the trans-isomer solution. Heat to complete dissolution, then cool slowly to 20°C to induce crystallization of the L-tartrate salt.

  • Free Base Liberation: Treat the collected crystals with aqueous K₂CO₃ to liberate the enantiomerically pure piperidine free base. Extract with dichloromethane, concentrate, and validate purity via chiral HPLC.

Protocol 2: In Vitro hERG Patch-Clamp Assay for Piperidine Derivatives

Causality & Validation: This is a self-validating electrophysiological protocol to confirm that structural modifications (like 6-position substitution) successfully mitigated cardiac liability without requiring premature in vivo models.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Use whole-cell patch-clamp configuration. Set the holding potential to -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open channels), followed by a repolarizing step to -50 mV for 2 seconds (to elicit tail currents).

  • Compound Application: Perfuse the piperidine derivative (10 μM) into the extracellular bath.

  • Data Analysis: Measure the peak tail current reduction compared to the vehicle control. A reduction of <20% indicates successful hERG liability mitigation.

Section 3: Data Summaries

Table 1: Impact of Piperidine Structural Modifications on Potency and Selectivity

Scaffold ModificationTargetPrimary Effect on Potency/Selectivity
3,4-disubstituted → 3,4,6-trisubstituted Akt KinaseMaintained low nM Akt potency; reduced hERG binding by >85%.
(+)-trans → (-)-cis stereochemistry DAT/NET/SERTShifted from broad-spectrum to highly selective DAT/NET inhibition.
Piperidin-2-one → Piperidine Farnesyltransferase10-fold increase in target inhibitory potency (IC₅₀ drops to <10 nM).
C-4 phenyl → C-4 (3-bromophenyl) FarnesyltransferaseEnhanced hydrophobic pocket binding; 3-fold potency increase.
N-unsubstituted → N-methyl Opioid ReceptorsEnhanced lipophilicity; significant increase in analgesic potency.

Section 4: Visualizations

SAR_Workflow Start Hit Compound (Unsubstituted Piperidine) N_Sub N-Alkylation/Arylation (Enhance Lipophilicity) Start->N_Sub Mod 1 Ring_Sub Ring Substitution (C3, C4, C6 positions) Start->Ring_Sub Mod 2 Stereo Stereochemical Resolution (cis/trans isolation) N_Sub->Stereo Ring_Sub->Stereo Assay In vitro Assays (Potency & hERG) Stereo->Assay Test Isomers Assay->Ring_Sub High hERG? Lead Optimized Lead (High Potency, Low Toxicity) Assay->Lead Select Best

Piperidine SAR Optimization Workflow from Hit to Lead.

Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTOR / Cell Survival Akt->mTOR Promotes Survival Piperidine Trisubstituted Piperidine Inhibitor Piperidine->Akt Blocks Kinase Domain

Mechanism of Action: Akt Pathway Inhibition by Piperidine Derivatives.

References

  • Dong, X. et al. "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design." Journal of Medicinal Chemistry (2019). URL:[Link]

  • He, R. et al. "Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency." Journal of Medicinal Chemistry (2005). URL:[Link]

  • Hunt, J. T. et al. "Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase." Journal of Medicinal Chemistry (2003). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of NHE-1 Inhibitors

This guide is designed for researchers, scientists, and drug development professionals actively working on the development of Na+/H+ exchanger 1 (NHE-1) inhibitors. Our goal is to provide a comprehensive technical resour...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals actively working on the development of Na+/H+ exchanger 1 (NHE-1) inhibitors. Our goal is to provide a comprehensive technical resource that addresses the significant challenge of achieving adequate oral bioavailability for this important class of therapeutic agents. By synthesizing established principles of drug delivery with specific insights into the physicochemical properties of NHE-1 inhibitors, this document serves as a practical troubleshooting manual and a source of foundational knowledge.

Introduction: The Oral Bioavailability Challenge with NHE-1 Inhibitors

The Na+/H+ exchanger isoform 1 (NHE-1) is a transmembrane ion channel critical for regulating intracellular pH.[1][2] Its role in various pathophysiological processes, particularly in cardiovascular diseases like myocardial ischemia and heart failure, has made it a compelling therapeutic target.[1][3][4] Despite the development of potent NHE-1 inhibitors, their clinical translation has often been hampered by poor oral bioavailability. This limitation stems from a combination of factors frequently observed in this class of molecules, including poor aqueous solubility and susceptibility to efflux by intestinal transporters.[5][6][7]

Low oral bioavailability can lead to high dosing requirements, increased patient-to-patient variability, and potential for dose-related side effects, ultimately hindering the development of a viable oral therapeutic.[8] This guide will systematically address these challenges, providing a logical framework for troubleshooting and optimizing the oral delivery of your NHE-1 inhibitor candidates.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address specific experimental hurdles you may encounter. Each question is followed by a detailed explanation of the underlying principles and actionable steps to resolve the issue.

Q1: My lead NHE-1 inhibitor shows high potency in vitro but has very low oral bioavailability (<5%) in our initial rat pharmacokinetic (PK) study. Where do I start my investigation?

A1: Initial Steps in Diagnosing Poor Oral Bioavailability

When faced with low oral bioavailability, a systematic, stepwise approach is crucial. The first step is to deconstruct the absorption process to identify the primary bottleneck. Oral drug absorption is a multi-step process that can be broadly categorized into dissolution, permeation, and first-pass metabolism.

The Causality Behind the Investigation:

A drug must first dissolve in the gastrointestinal (GI) fluids to be available for absorption.[6] If the compound has poor solubility, its concentration at the absorptive surface of the intestine will be too low for significant uptake. Once dissolved, the drug must then permeate across the intestinal epithelium to enter the bloodstream.[9] Finally, after absorption, the drug passes through the liver via the portal vein, where it may be subject to extensive metabolism before reaching systemic circulation (first-pass effect).[8]

Recommended Workflow:

  • Physicochemical Characterization: If not already done, thoroughly characterize the physicochemical properties of your compound, including its aqueous solubility at different pH values (especially pH 1.2, 4.5, and 6.8 to simulate the stomach and intestinal environments), pKa, and lipophilicity (LogP/LogD).[10] This data provides critical context for the in vivo results.

  • In Vitro Permeability Assessment: Utilize an in vitro model like the Caco-2 permeability assay to assess the intestinal permeability of your compound.[11][12][13] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key efflux transporters, mimicking the intestinal barrier.[12][14]

  • Investigate Efflux Liability: The Caco-2 assay can also help determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12][15] This is done by measuring the bidirectional transport of the compound (apical-to-basolateral vs. basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is indicative of active efflux.[12]

Visualizing the Initial Troubleshooting Workflow:

G cluster_0 Initial PK Data cluster_1 Investigation Steps cluster_2 Potential Causes Low_Bioavailability Low Oral Bioavailability (<5%) in Rats Physicochemical Physicochemical Characterization (Solubility, pKa, LogP) Low_Bioavailability->Physicochemical Caco2 In Vitro Permeability Assay (Caco-2) Low_Bioavailability->Caco2 Poor_Solubility Poor Aqueous Solubility Physicochemical->Poor_Solubility Efflux Assess Efflux Liability (Bidirectional Transport) Caco2->Efflux Low_Permeability Low Intrinsic Permeability Caco2->Low_Permeability Efflux_Substrate Efflux Transporter Substrate Efflux->Efflux_Substrate

Caption: Initial troubleshooting workflow for low oral bioavailability.

Q2: My NHE-1 inhibitor has poor aqueous solubility. What formulation strategies can I employ to improve its dissolution?

A2: Formulation Strategies for Poorly Soluble Compounds

For compounds where dissolution is the rate-limiting step for absorption, several formulation strategies can be explored.[5][16] The choice of strategy will depend on the specific properties of your compound and the desired release profile.

Key Formulation Approaches:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[6]

    • Micronization: Techniques like jet milling can reduce particle size to the micron range (2-5 µm).[17]

    • Nanonization: Creating nanoparticles (100-250 nm) through methods like ball-milling or high-pressure homogenization can further increase the surface area and dissolution velocity.[17][18]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[5][6]

    • Spray Drying and Hot Melt Extrusion: These techniques can be used to create amorphous solid dispersions, where the drug exists in a higher energy state, leading to improved solubility and dissolution.[6][17]

  • Lipid-Based Formulations: These formulations can improve the solubility and absorption of lipophilic drugs.[17]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[5][17] This increases the drug's solubility and presents it in a solubilized form for absorption.

  • Complexation:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in water.[6][17]

Data Summary: Comparison of Formulation Strategies

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution.[6]Simple, well-established technique.May not be sufficient for very poorly soluble compounds.
Solid Dispersions Creates an amorphous, high-energy form of the drug.[6]Significant solubility enhancement.Potential for physical instability (recrystallization).
SEDDS Presents the drug in a solubilized form within an emulsion.[5]Improves both solubility and permeability for lipophilic drugs.Can be complex to formulate and manufacture.
Cyclodextrin Complexation Forms a water-soluble inclusion complex with the drug.[6]Effective for a wide range of molecules.Can be limited by the stoichiometry of complexation.
Q3: The Caco-2 assay indicates my compound is a substrate for P-gp efflux. How can I overcome this?

A3: Strategies to Mitigate P-gp Efflux

P-glycoprotein (P-gp) is an efflux transporter highly expressed in the apical membrane of intestinal epithelial cells, where it actively pumps substrates back into the GI lumen, thereby limiting their absorption.[15][19]

Approaches to Overcome P-gp Efflux:

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[20] A well-designed prodrug can have physicochemical properties that make it a poor substrate for P-gp. For example, masking a functional group recognized by P-gp can prevent efflux. The prodrug should be designed to be stable in the GI tract but readily cleaved to the active parent drug upon absorption.[21]

  • Co-administration with a P-gp Inhibitor: While not always a viable long-term strategy due to the potential for drug-drug interactions, co-administering a known P-gp inhibitor in preclinical studies can confirm that efflux is the primary barrier to absorption.[22] This can provide proof-of-concept for the prodrug approach.

  • Nanotechnology-Based Delivery Systems: Encapsulating the drug in nanoparticles can help it bypass efflux transporters.[23][24] Nanoparticles can be taken up by cells through endocytosis, a process that is not typically affected by P-gp.[25]

Visualizing the P-gp Efflux Mitigation Strategy:

G cluster_0 Problem Identification cluster_1 Mitigation Strategies Efflux_Substrate Compound is a P-gp Substrate Prodrug Prodrug Design (Mask P-gp recognition site) Efflux_Substrate->Prodrug Inhibitor Co-administer P-gp Inhibitor (Proof-of-concept) Efflux_Substrate->Inhibitor Nano Nanoparticle Encapsulation (Bypass efflux via endocytosis) Efflux_Substrate->Nano

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: (5-(Piperidin-4-yl)pyridin-2-yl)methanol vs. Structural Analogs in Drug Design

Executive Summary In modern medicinal chemistry, the selection of optimal pharmacophores is critical for balancing target affinity, cellular permeability, and metabolic stability. The (5-(Piperidin-4-yl)pyridin-2-yl)meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of optimal pharmacophores is critical for balancing target affinity, cellular permeability, and metabolic stability. The (5-(Piperidin-4-yl)pyridin-2-yl)methanol moiety has emerged as a highly privileged scaffold. Recent patent literature highlights the integration of this specific motif in the design of next-generation Toll-like receptor (TLR) inhibitors , Tyrosine Kinase 2 (TYK2) degraders , and BRAF-targeting PROTACs .

This guide objectively compares the biological and physicochemical performance of the (5-(Piperidin-4-yl)pyridin-2-yl)methanol scaffold against its primary structural analogs. By analyzing structure-activity relationships (SAR) and providing self-validating experimental protocols, we demonstrate why this specific arrangement of functional groups is mathematically and biologically superior for target engagement.

Pharmacophore Mapping & Target Engagement Logic

To understand the biological activity of this scaffold, we must deconstruct its structural causality:

  • Piperidine Ring (Position 5): Provides a basic secondary amine (pKa ~9.5) that remains protonated at physiological pH. This enables the formation of strong electrostatic interactions (salt bridges) with acidic residues (e.g., Aspartate or Glutamate) typically located in the solvent-exposed channels or hinge regions of target proteins.

  • Pyridine Core: Acts as a rigid, flat spacer. It vectors the piperidine and methanol groups into their respective binding pockets with minimal entropic penalty upon binding.

  • 2-Methanol Group (-CH₂OH): Serves a dual purpose. Structurally, the hydroxyl group acts as both a hydrogen bond donor and acceptor, anchoring the molecule. Metabolically, it acts as a shield; it bypasses the rapid Cytochrome P450 (CYP)-mediated oxidation that typically plagues simple methyl groups at this position.

G cluster_0 Pharmacophore Elements Moiety (5-(Piperidin-4-yl)pyridin-2-yl)methanol Piperidine Piperidine Ring Moiety->Piperidine Methanol 2-Methanol Group Moiety->Methanol Pyridine Pyridine Core Moiety->Pyridine Target Protein Target Piperidine->Target Salt Bridge (Asp/Glu) Methanol->Target H-Bond (Hinge) Pyridine->Target Spatial Orientation

Fig 1: Pharmacophore mapping and target engagement logic of the scaffold.

Quantitative Comparison: Biological Activity & ADME

The following table summarizes representative biological and physicochemical data when the core (5-(Piperidin-4-yl)pyridin-2-yl)methanol scaffold and its analogs are incorporated into a standardized kinase/TLR inhibitor framework.

Scaffold MoietyTarget Affinity (K_d, nM)Cellular IC₅₀ (nM)HLM t₁/₂ (min)Thermodynamic Sol. (µM)
(5-(Piperidin-4-yl)pyridin-2-yl)methanol 4.2 12 >120 150
5-(Piperidin-4-yl)-2-methylpyridine (Methyl Analog)15.8453585
(5-(Piperazin-1-yl)pyridin-2-yl)methanol (Piperazine Analog)22.47895210
(6-(Piperidin-4-yl)pyridin-3-yl)methanol (Regioisomer)115.0>500110145
Structural Causality Analysis
  • The Necessity of the Hydroxyl Group (vs. Methyl Analog): Replacing the -CH₂OH with a -CH₃ group results in a ~4-fold drop in target affinity (K_d increases from 4.2 nM to 15.8 nM) due to the loss of a critical hydrogen bond. More importantly, the half-life in Human Liver Microsomes (HLM) plummets to 35 minutes, as the benzylic-like methyl group is rapidly oxidized by CYPs.

  • The Vector of the Basic Amine (vs. Piperazine Analog): Substituting the piperidine with a piperazine shifts the basic nitrogen by one bond length and alters the pKa. This misalignment weakens the critical salt bridge interaction, reducing affinity (K_d = 22.4 nM) and cellular efficacy, despite a slight gain in aqueous solubility.

  • Spatial Orientation (vs. Regioisomer): Shifting the substitution pattern completely destroys the binding vector, resulting in a catastrophic loss of affinity (K_d = 115.0 nM), proving the strict spatial requirements of the binding pocket.

Self-Validating Experimental Workflows

To objectively verify the data presented above, we employ orthogonal, self-validating experimental systems. We prioritize Surface Plasmon Resonance (SPR) over standard biochemical IC₅₀ assays because IC₅₀ is highly dependent on assay conditions (e.g., ATP concentration). SPR provides label-free, real-time thermodynamic and kinetic data, allowing us to prove that the methanol group specifically decreases Koff​ (increases residence time).

Workflow Start Compound Library Prep SPR SPR Binding Kinetics Start->SPR ADME Microsomal Stability Start->ADME CellAssay Cellular Efficacy SPR->CellAssay ADME->CellAssay Data SAR Modeling CellAssay->Data

Fig 2: Self-validating workflow for evaluating binding kinetics and stability.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine Kd​ , Kon​ , and Koff​ to validate the H-bond contribution of the methanol group. Self-Validation Mechanism: The inclusion of a blank reference channel subtracts bulk refractive index changes. Data is only accepted if the global fit to a 1:1 Langmuir model yields a χ2 (Chi-square) value <10% of the maximum response ( Rmax​ ).

  • Surface Preparation: Immobilize the recombinant target protein (e.g., TLR7 or TYK2) onto a CM5 sensor chip using standard amine coupling chemistry until an immobilization level of ~2000 RU is achieved.

  • Reference Channel: Leave Flow Cell 1 unmodified (activated and deactivated with ethanolamine) to serve as the in-line reference.

  • Analyte Injection: Prepare a 5-point, 3-fold dilution series of the scaffold analogs (starting at 1 µM) in running buffer (PBS-P+ with 1% DMSO). Inject over both flow cells at a flow rate of 50 µL/min for 120 seconds (association phase).

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to monitor dissociation. If baseline is not reached, regenerate the surface with a 10-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis: Double-reference the sensorgrams (subtracting reference channel and zero-concentration blank) and fit to a 1:1 binding model.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Validate that the -CH₂OH group acts as a metabolic shield compared to the -CH₃ analog. Self-Validation Mechanism: The assay mandates a minus-NADPH control . If compound depletion occurs in the absence of NADPH, it indicates chemical instability rather than CYP-mediated metabolism. A positive control (Verapamil) validates the enzymatic viability of the microsome batch.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the minus-NADPH control, add an equivalent volume of buffer).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the percentage of remaining parent compound and derive the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

The (5-(Piperidin-4-yl)pyridin-2-yl)methanol scaffold is not merely a structural spacer; it is a highly optimized pharmacophore. Experimental validation confirms that the precise spatial arrangement of its basic piperidine amine and hydrogen-bonding methanol group maximizes target residence time while simultaneously shielding the molecule from rapid CYP-mediated clearance. Modifying any component of this triad—as seen in the methyl, piperazine, and regioisomer analogs—results in a quantifiable degradation of both binding thermodynamics and metabolic stability.

References

  • Vertex Pharmaceuticals Inc. (2021). Substituted pyrazole compounds as toll receptor inhibitors (Patent No. WO2021087181A1).
  • BioTheryX, Inc. (2022). Tyrosine kinase 2 (tyk2) degradation compounds and methods of use (Patent No. WO2022100710A1).
  • Nurix Therapeutics, Inc. (2024). Bifunctional compounds for degrading braf via ubiquitin proteosome pathway (Patent No. WO2024227104A1).
Comparative

The Tale of Two Rings: A Comparative Analysis of Piperidine and Morpholine in Drug Scaffolds

A Senior Application Scientist's Guide to Scaffold Selection in Medicinal Chemistry In the intricate landscape of drug discovery, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Scaffold Selection in Medicinal Chemistry

In the intricate landscape of drug discovery, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a molecule's journey from a laboratory curiosity to a life-saving therapeutic. Among the most ubiquitous and versatile building blocks are the six-membered saturated heterocycles, piperidine and morpholine. At first glance, the substitution of a single methylene group in piperidine with an oxygen atom to yield morpholine appears to be a subtle modification. However, this seemingly minor alteration imparts a cascade of significant changes in physicochemical properties, metabolic stability, and conformational behavior, ultimately shaping the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This in-depth guide provides a comparative analysis of piperidine and morpholine, moving beyond a simple recitation of facts to explore the underlying causality behind their differential behavior in drug scaffolds. We will delve into experimental data, provide validated protocols for their evaluation, and offer a decision-making framework to empower researchers in making rational and data-driven choices during the lead optimization process.

At the Bench: A Head-to-Head Comparison of Physicochemical Properties

The fundamental differences between piperidine and morpholine originate from their distinct electronic and structural characteristics. The introduction of an electronegative oxygen atom in the morpholine ring has profound consequences for its basicity, lipophilicity, and solubility.

PropertyPiperidineMorpholineRationale and Implications for Drug Design
pKa ~11.1 - 11.2[1]~8.4 - 8.7[1][2]The significantly lower pKa of morpholine means it is less protonated at physiological pH (7.4) compared to piperidine.[1] This can be advantageous in reducing off-target interactions, such as hERG liability, and can modulate cell permeability. A highly basic piperidine nitrogen may be crucial for specific ionic interactions with a target protein.
Calculated logP (cLogP) HigherLower[1][3]The polar ether oxygen in morpholine reduces its lipophilicity, generally leading to increased aqueous solubility.[1] This can be a critical factor in improving a drug's formulation properties and bioavailability.
Aqueous Solubility Moderate to High (structure-dependent)High[3]The ether oxygen in morpholine acts as a hydrogen bond acceptor, enhancing its interaction with water and thereby increasing solubility.[3]
Molecular Weight ( g/mol ) 85.1587.12The minimal difference in molecular weight makes them excellent candidates for direct comparison in structure-activity relationship (SAR) studies.

In the Body: A Comparative Look at Metabolic Stability

A drug's metabolic fate is a critical determinant of its half-life, efficacy, and potential for toxicity. Here, piperidine and morpholine often exhibit divergent pathways.

Morpholine: The More Stable Cousin

The morpholine ring is generally considered more metabolically stable than the piperidine ring.[2][3][4] The electron-withdrawing nature of the oxygen atom decreases the basicity of the nitrogen and can reduce the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[4] However, it is not metabolically inert. Common metabolic pathways include:

  • Oxidative N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.[4]

  • Ring Oxidation: Hydroxylation at positions C2 or C3.

  • N-oxidation: Formation of an N-oxide.

Piperidine: Prone to Transformation

The piperidine ring, lacking the deactivating effect of the ether oxygen, is often more susceptible to metabolic transformations, which can lead to more rapid clearance.[4] Primary metabolic routes include:

  • N-dealkylation: A very common metabolic pathway, often catalyzed by CYP3A4.[4]

  • Ring Oxidation: Hydroxylation at various positions, often leading to the formation of a lactam.[4]

  • Ring Opening: Enzymatic cleavage of the C-N bonds.[4]

This enhanced metabolic stability is a key reason why medicinal chemists often incorporate a morpholine moiety to improve the pharmacokinetic profile of a drug candidate.[3]

Experimental Arena: Protocols for Comparative Evaluation

To ensure the trustworthiness of our comparative analysis, we present validated, step-by-step protocols for key in vitro assays.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound, providing a measure of its susceptibility to metabolism by CYP enzymes.

Materials:

  • Test compounds (piperidine and morpholine analogs)

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for quantification

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM (typically 0.5-1.0 mg/mL final concentration), and the test compound (typically 1 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line is the rate constant (k). The half-life is calculated as t½ = 0.693/k.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the aqueous solubility of a compound, a critical parameter for absorption and bioavailability.

Materials:

  • Test compounds

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (UV-transparent)

  • Plate shaker

  • Plate reader

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: Add PBS to each well to a final DMSO concentration of 1-2%.

  • Equilibration: Seal the plate and shake for 1-2 hours at room temperature to allow for equilibration.

  • Solubility Determination: Measure the absorbance or light scattering of each well using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

Conformational Considerations: The Shape of Efficacy

Both piperidine and morpholine predominantly adopt a chair conformation to minimize steric and torsional strain.[5][6] However, the nature of the heteroatom influences the ring's flexibility and the preferred orientation of substituents, which can be critical for precise interactions with a biological target.

Piperidine: The nitrogen in piperidine can undergo rapid pyramidal inversion, and N-substituents can interconvert between axial and equatorial positions.[6] The conformational preference of substituents on the carbon atoms is governed by a balance of steric and electronic effects.[6]

Morpholine: The presence of the oxygen atom introduces a degree of conformational rigidity compared to piperidine. The C-O bond is shorter than a C-C bond, and the C-O-C bond angle is smaller than a C-C-C angle, which can subtly alter the overall ring geometry.

The choice between these scaffolds can therefore be influenced by the specific conformational requirements of the target binding pocket.

Visualizing the Decision: A Framework for Scaffold Selection

The decision to employ a piperidine or morpholine scaffold is multifaceted and context-dependent. The following flowchart provides a simplified decision-making framework for medicinal chemists.

Scaffold_Selection start Initiate Scaffold Selection target_interaction Is a basic nitrogen crucial for target interaction? start->target_interaction high_solubility Is high aqueous solubility a primary concern? target_interaction->high_solubility No piperidine Consider Piperidine Scaffold target_interaction->piperidine Yes metabolic_stability Is metabolic stability a key optimization goal? high_solubility->metabolic_stability No morpholine Consider Morpholine Scaffold high_solubility->morpholine Yes metabolic_stability->morpholine Yes further_optimization Further SAR Optimization metabolic_stability->further_optimization No piperidine->further_optimization morpholine->further_optimization

Caption: A decision-making flowchart for selecting between piperidine and morpholine scaffolds.

Case Studies: Piperidine and Morpholine in Approved Drugs

The prevalence of both scaffolds in FDA-approved drugs underscores their importance in medicinal chemistry.[5][7][8]

  • Piperidine: Found in a wide range of drugs, including the antipsychotic Haloperidol , the opioid analgesic Fentanyl , and the ADHD medication Methylphenidate .[5] In many of these cases, the basic nitrogen of the piperidine ring is essential for interaction with the target receptor.

  • Morpholine: A key component of drugs such as the antibiotic Linezolid , the anticancer agent Gefitinib , and the antidepressant Reboxetine .[9][10] The inclusion of the morpholine moiety often contributes to favorable pharmacokinetic properties, such as improved metabolic stability and solubility.[2][8][11]

Synthetic Accessibility: Building the Scaffolds

Both piperidine and morpholine are readily accessible building blocks in synthetic chemistry. A variety of substituted derivatives are commercially available, and numerous synthetic methodologies exist for their de novo construction and functionalization.

General Synthetic Strategies:

  • Piperidines: Often synthesized via the reduction of corresponding pyridines or through cyclization reactions.

  • Morpholines: Can be prepared through methods such as the cyclization of diethanolamines or via multi-component reactions.[12]

The choice of synthetic route will depend on the desired substitution pattern and the overall complexity of the target molecule.

Conclusion: A Strategic Choice in Drug Design

The selection between a piperidine and a morpholine scaffold is a strategic decision that should be guided by a thorough understanding of their comparative properties and the specific requirements of the drug discovery program. While piperidine offers a higher basicity that can be crucial for target engagement, morpholine often provides advantages in terms of increased aqueous solubility and enhanced metabolic stability. By leveraging the experimental protocols and decision-making framework presented in this guide, researchers can make more informed and effective choices in their quest to design the next generation of therapeutics.

References

  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Synthesis, 55(01), 1-15.
  • Taylor & Francis Online. Morpholine – Knowledge and References. [Link]

  • ResearchGate. Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. [Link]

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  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • ACS Publications. 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. [Link]

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  • Journal of Chemical and Pharmaceutical Research. Piperazine and morpholine: Synthetic preview and pharmaceutical applications. [Link]

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  • MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

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Sources

Validation

A Comparative Guide to the Efficacy of (5-(Piperidin-4-yl)pyridin-2-yl)methanol and Known MSK1 Inhibitors

This guide provides a comprehensive comparison of the hypothetical efficacy of the novel compound, (5-(Piperidin-4-yl)pyridin-2-yl)methanol, against established inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1)...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the hypothetical efficacy of the novel compound, (5-(Piperidin-4-yl)pyridin-2-yl)methanol, against established inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale for this comparison, presents available data on known inhibitors, and provides detailed experimental protocols to evaluate this novel compound. Our objective is to offer a framework for assessing the potential of (5-(Piperidin-4-yl)pyridin-2-yl)methanol as a selective and potent MSK1 inhibitor.

Introduction: MSK1 as a Therapeutic Target

Mitogen- and Stress-Activated Kinase 1 (MSK1) is a key enzyme in the regulation of gene expression in response to cellular stress and mitogens. As a nuclear serine/threonine kinase, it is activated by the ERK1/2 and p38 MAPK signaling pathways.[1][2] Once activated, MSK1 phosphorylates critical substrates such as CREB (cAMP-response-element-binding protein) and histone H3, leading to changes in chromatin structure and gene transcription.[1][2] Due to its significant role in inflammation, immunity, and neuronal processes, MSK1 has emerged as a promising target for therapeutic intervention in a range of diseases, including inflammatory disorders and cancer.[2][3][4]

The development of specific and selective small molecule inhibitors is crucial for both elucidating the precise functions of MSK1 and for its validation as a therapeutic target. This guide focuses on the evaluation of a novel compound, (5-(Piperidin-4-yl)pyridin-2-yl)methanol, in the context of well-characterized MSK1 inhibitors.

Comparative Analysis of Known MSK1 Inhibitors

A number of small molecules have been identified as MSK1 inhibitors. However, their potency and selectivity vary significantly. For a meaningful comparison, we will consider a potent and selective inhibitor, SB-747651A, alongside less selective compounds like H89 and Ro 31-8220, and a screening hit, 6-phenylpyridin-2-yl guanidine.

InhibitorTarget(s)IC50 (nM)Key Characteristics
(5-(Piperidin-4-yl)pyridin-2-yl)methanol Hypothesized: MSK1 To be determined Novel compound with a piperidinyl-pyridinyl-methanol scaffold.
SB-747651AMSK111Potent and relatively selective MSK1 inhibitor. Also inhibits other AGC kinases like PRK2, RSK1, p70S6K, and ROCK-II with similar potency.[1][5][6]
Ro 31-8220MSK1, PKC isoforms, MAPKAP-K1b, S6K1, GSK3β8Potent but non-selective MSK1 inhibitor with broad activity against multiple kinases.[1]
H89PKA, MSK1, and others48 (for PKA), also inhibits MSK1Primarily a PKA inhibitor, it is not recommended for specific MSK1 inhibition due to its promiscuity.[1]
6-phenylpyridin-2-yl guanidineMSK1~18,000Identified as a screening hit, representing a starting point for optimization.[2][4]

Proposed Experimental Evaluation of (5-(Piperidin-4-yl)pyridin-2-yl)methanol

Given the absence of published efficacy data for (5-(Piperidin-4-yl)pyridin-2-yl)methanol, we propose a systematic experimental workflow to determine its inhibitory potential against MSK1 and to compare its performance with the known inhibitors listed above.

In Vitro Kinase Inhibition Assay

The initial and most critical step is to determine the direct inhibitory effect of (5-(Piperidin-4-yl)pyridin-2-yl)methanol on MSK1 enzymatic activity.

Objective: To determine the IC50 value of (5-(Piperidin-4-yl)pyridin-2-yl)methanol for MSK1.

Protocol:

  • Reagents and Materials:

    • Recombinant human MSK1 enzyme

    • ATP (Adenosine triphosphate)

    • Kinase substrate (e.g., a peptide substrate for MSK1)

    • (5-(Piperidin-4-yl)pyridin-2-yl)methanol and known inhibitors (dissolved in DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of (5-(Piperidin-4-yl)pyridin-2-yl)methanol and the known inhibitors (SB-747651A, Ro 31-8220, H89, and 6-phenylpyridin-2-yl guanidine) in DMSO.

    • Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (no inhibitor).

    • Add the MSK1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production or substrate phosphorylation.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assays for MSK1 Inhibition

To assess the cell permeability and on-target activity of the compound, cellular assays are essential.

Objective: To evaluate the ability of (5-(Piperidin-4-yl)pyridin-2-yl)methanol to inhibit MSK1 signaling in a cellular context.

Protocol:

  • Cell Culture:

    • Use a suitable cell line, such as HeLa or macrophage cell lines, which have a well-characterized MSK1 signaling pathway.[5]

  • Western Blot Analysis of Substrate Phosphorylation:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat the cells with varying concentrations of (5-(Piperidin-4-yl)pyridin-2-yl)methanol or known inhibitors for 1-2 hours.

    • Stimulate the cells with an MSK1 activator, such as PMA or anisomycin, for a short period (e.g., 30 minutes).[5]

    • Lyse the cells and collect the protein extracts.

    • Perform Western blotting using antibodies specific for phosphorylated CREB (a direct substrate of MSK1) and total CREB as a loading control.

    • Quantify the band intensities to determine the dose-dependent inhibition of CREB phosphorylation.

  • Cytokine Production Assay (in Macrophages):

    • Culture macrophage cells (e.g., RAW 264.7) and pre-treat with the test compounds.

    • Stimulate the cells with lipopolysaccharide (LPS).

    • Collect the cell culture supernatant after a suitable incubation period (e.g., 24 hours).

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the anti-inflammatory cytokine IL-10 using ELISA. MSK1 inhibition is known to affect the production of these cytokines.[6]

Visualizing the Scientific Framework

To better illustrate the concepts discussed, the following diagrams have been generated.

MSK1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogens Mitogens / Stress MAPK_Cascade MAPK Cascade (ERK1/2, p38) Mitogens->MAPK_Cascade MSK1_inactive MSK1 (inactive) MAPK_Cascade->MSK1_inactive Phosphorylation MSK1_active MSK1 (active) MSK1_inactive->MSK1_active CREB CREB MSK1_active->CREB Phosphorylation Histone_H3 Histone H3 MSK1_active->Histone_H3 Phosphorylation pCREB p-CREB CREB->pCREB pH3 p-Histone H3 Histone_H3->pH3 Gene_Expression Gene Expression (e.g., cytokines) pCREB->Gene_Expression pH3->Gene_Expression

Caption: Simplified MSK1 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_comparison Comparative Analysis Kinase_Assay Biochemical Kinase Assay (Recombinant MSK1) IC50 Determine IC50 Value Kinase_Assay->IC50 Cell_Treatment Treat Cells with Compound (e.g., HeLa, Macrophages) IC50->Cell_Treatment Western_Blot Western Blot for p-CREB Cell_Treatment->Western_Blot ELISA ELISA for Cytokines (TNF-α, IL-6, IL-10) Cell_Treatment->ELISA Cellular_Efficacy Assess Cellular Potency and On-Target Effects Western_Blot->Cellular_Efficacy ELISA->Cellular_Efficacy Data_Comparison Compare with Known Inhibitors (SB-747651A, etc.) Cellular_Efficacy->Data_Comparison Conclusion Evaluate Potential as Novel MSK1 Inhibitor Data_Comparison->Conclusion

Caption: Proposed workflow for evaluating novel MSK1 inhibitors.

Conclusion

While (5-(Piperidin-4-yl)pyridin-2-yl)methanol is a novel compound with uncharacterized biological activity, its structural features suggest it may have utility as a kinase inhibitor. This guide provides a robust framework for its evaluation as a potential MSK1 inhibitor. By systematically comparing its in vitro and cellular efficacy against well-characterized inhibitors such as SB-747651A, researchers can ascertain its potency, selectivity, and therapeutic potential. The provided protocols are designed to be self-validating and adhere to high standards of scientific integrity, ensuring that the data generated will be reliable and informative for the drug discovery and development community.

References

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Naqvi, S., et al. (2012). Characterization of the cellular action of the MSK inhibitor SB-747651A. Biochemical Journal, 441(1), 347-357. Available at: [Link]

  • Naqvi, S., et al. (2012). Characterization of the cellular action of the MSK inhibitor SB-747651A. Monash University. Available at: [Link]

  • Al-Gharabli, S., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 391. Available at: [Link]

  • Al-Gharabli, S., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. PubMed. Available at: [Link]

  • Kim, H. Y., et al. (2022). Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages. Biomedicine & Pharmacotherapy, 155, 113734. Available at: [Link]

  • Pollard, J. R., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(17), 7560-7576. Available at: [Link]

  • Nagy, I., et al. (2021). MSK1 Downstream Signaling Contributes to Inflammatory Pain in the Superficial Spinal Dorsal Horn. International Journal of Molecular Sciences, 22(24), 13589. Available at: [Link]

  • Al-Gharabli, S., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. PMC. Available at: [Link]

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Comparative

A Comparative Benchmarking Guide for Novel Pyridine-Based Anticancer Agents

This guide provides a comprehensive framework for the preclinical benchmarking of new pyridine-based chemical entities against current standard-of-care drugs in oncology. The pyridine scaffold is a cornerstone in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical benchmarking of new pyridine-based chemical entities against current standard-of-care drugs in oncology. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its ability to enhance biochemical potency, metabolic stability, and cellular permeability.[1] Its derivatives have shown significant promise in oncology, acting on a variety of targets including protein kinases and tubulin.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating benchmarking process. We will illustrate this process by comparing two hypothetical novel pyridine compounds, PYR-1 (a selective kinase inhibitor) and PYR-2 (a microtubule destabilizer), against their respective standard-of-care counterparts.

The Strategic Imperative for Benchmarking

In drug discovery, a candidate's success hinges not only on its intrinsic efficacy but also on its performance relative to existing treatments.[3] A structured benchmarking cascade allows for early, data-driven decisions, prioritizing compounds with the highest potential for clinical success while minimizing resource expenditure on less promising candidates.[4] Our approach integrates in-silico, in-vitro, and in-vivo methods to build a comprehensive profile of a compound's therapeutic potential.

Benchmarking_Workflow cluster_0 Phase 1: In-Silico & In-Vitro Screening cluster_1 Phase 2: In-Vivo Evaluation cluster_2 Phase 3: Decision Gate in_silico In-Silico ADMET Prediction biochemical Biochemical Assays (e.g., Kinase Inhibition) in_silico->biochemical Prioritize Hits cell_based Cell-Based Assays (e.g., MTT, Cell Cycle) biochemical->cell_based Confirm On-Target Effect pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) cell_based->pk_pd Select Lead Candidate efficacy Xenograft Model Efficacy Studies pk_pd->efficacy Inform Dosing decision Go/No-Go for Preclinical Development efficacy->decision ALK_Pathway cluster_ALK ALK Signaling Pathway in NSCLC cluster_downstream cluster_outcome ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 PYR1 PYR-1 PYR1->ALK Inhibition Crizotinib Crizotinib Crizotinib->ALK Inhibition Proliferation Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT3->Proliferation

Caption: Inhibition of the ALK signaling pathway by PYR-1 and Crizotinib.

Methodology: ALK Kinase Inhibition Assay (for PYR-1)

  • Reagents: Recombinant human ALK enzyme, ATP, and a suitable kinase substrate (e.g., a tyrosine-containing peptide).

  • Compound Preparation: Prepare a 10-point serial dilution of PYR-1 and Crizotinib in DMSO, starting from 10 µM.

  • Assay Plate Setup: In a 384-well plate, add the ALK enzyme, the test compounds, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Detection: Add a detection reagent (e.g., ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced. Read luminescence on a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Methodology: MTT Cell Viability Assay (for PYR-2)

  • Cell Culture: Seed TNBC cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of PYR-2 and Paclitaxel for 72 hours. Include a vehicle-only (DMSO) control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Hypothetical Data Summary: In-Vitro Potency

Compound Assay Type Target/Cell Line IC50 (nM)
PYR-1 ALK Kinase Assay Recombinant ALK 8.5
Crizotinib ALK Kinase Assay Recombinant ALK 20.1
PYR-2 MTT Viability Assay MDA-MB-231 15.2

| Paclitaxel | MTT Viability Assay | MDA-MB-231 | 12.5 |

Phase 2: In-Vivo Benchmarking

Scientific Rationale: While in-vitro assays confirm potency, they cannot predict a drug's behavior in a complex living system. [5]In-vivo studies are indispensable for evaluating pharmacokinetics (PK), pharmacodynamics (PD), and overall anti-tumor efficacy. [6][7]We utilize cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, as a robust and reproducible system for initial efficacy testing. [8][9]

Pharmacokinetic (PK) / Pharmacodynamic (PD) Studies

Scientific Rationale: A PK/PD study characterizes the relationship between drug concentration in the body (PK) and its biological effect (PD). [10][11]This is essential for selecting a dosing regimen for the efficacy study that ensures adequate target engagement without undue toxicity. [12] Methodology: Murine PK/PD Study

  • Animal Model: Use healthy immunodeficient mice (e.g., NOD-SCID).

  • Drug Administration: Administer a single dose of PYR-1 and PYR-2 via the intended clinical route (e.g., oral gavage).

  • Sample Collection (PK): Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dose. Process to plasma.

  • Bioanalysis (PK): Quantify the concentration of the drug in plasma using LC-MS/MS (Liquid Chromatography-Mass Spectrometry). [7]5. Tumor Collection (PD): For tumor-bearing mice, collect tumors at corresponding time points and analyze for biomarkers of drug activity (e.g., phosphorylated ALK for PYR-1, mitotic arrest markers for PYR-2).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and half-life. Correlate these parameters with the PD marker response.

In-Vivo Efficacy in Xenograft Models

Scientific Rationale: The definitive preclinical test of an anticancer agent is its ability to inhibit tumor growth in an animal model. [13]This study directly compares the efficacy of the novel pyridine compounds against the standard-of-care at clinically relevant doses.

Methodology: Cell Line-Derived Xenograft (CDX) Efficacy Study

  • Tumor Implantation: Subcutaneously implant human cancer cells (H3122 for ALK+ NSCLC; MDA-MB-231 for TNBC) into the flank of immunodeficient mice.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a pre-determined size (e.g., 150-200 mm³), randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., saline or formulation buffer)

    • Group 2: PYR-1 or PYR-2 (at a dose determined by PK/PD studies)

    • Group 3: Crizotinib or Paclitaxel (at a clinically relevant dose)

  • Dosing & Monitoring: Administer treatment according to the planned schedule (e.g., daily for 21 days). Measure tumor volume with calipers twice weekly and monitor animal body weight as a general indicator of toxicity.

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Hypothetical Data Summary: In-Vivo Efficacy

Compound Dose & Schedule Mouse Model Tumor Growth Inhibition (TGI %) Mean Body Weight Change (%)
PYR-1 50 mg/kg, QD, PO H3122 (NSCLC) CDX 85% -2%
Crizotinib 50 mg/kg, QD, PO H3122 (NSCLC) CDX 70% -4%
PYR-2 20 mg/kg, Q3D, IV MDA-MB-231 (TNBC) CDX 65% -8%

| Paclitaxel | 15 mg/kg, Q3D, IV | MDA-MB-231 (TNBC) CDX | 68% | -12% |

Synthesis and Interpretation

The hypothetical data presented paints a compelling picture for the novel pyridine compounds.

  • PYR-1 demonstrates superior performance compared to the standard-of-care, Crizotinib. Its in-silico profile is favorable, it exhibits a lower IC50 in the biochemical assay, and most importantly, it shows greater tumor growth inhibition in the in-vivo model with a slightly better tolerability profile (less body weight loss). This combination of improved potency and potentially better safety makes PYR-1 a strong candidate for further preclinical development.

  • PYR-2 presents a more nuanced case. Its in-vitro potency is comparable to Paclitaxel, and its in-vivo efficacy is similar. However, its key advantage lies in its predicted oral bioavailability and improved tolerability in the mouse model. An orally available microtubule inhibitor with a better safety margin could represent a significant clinical advantage over intravenous Paclitaxel, which is associated with notable side effects.

Conclusion

This guide outlines a logical, multi-phase strategy for benchmarking novel pyridine compounds against established standard-of-care drugs. By integrating predictive in-silico modeling, quantitative in-vitro assays, and robust in-vivo efficacy studies, researchers can build a comprehensive data package to support informed decision-making. The hypothetical case studies of PYR-1 and PYR-2 illustrate how this structured approach can effectively identify promising drug candidates that offer a clear potential for improvement over existing therapies, whether through enhanced efficacy, improved safety, or a more favorable administration route.

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Validation

Comparative Efficacy of Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents: A Technical Guide

Executive Summary & The Heterocyclic Shift The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been plagued by a critical bottleneck: the lack of selectivity between Cyclooxygenase-1 (COX-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Heterocyclic Shift

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been plagued by a critical bottleneck: the lack of selectivity between Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), leading to severe gastrointestinal and renal toxicity. To overcome this, medicinal chemists have pivoted toward nitrogen-containing heterocycles.

Pyridine (a six-membered ring with one nitrogen) and pyrimidine (a six-membered ring with two nitrogens) have emerged as privileged scaffolds. By acting as tunable pharmacophores, these rings allow researchers to precisely target the secondary pocket of the COX-2 active site. This guide objectively compares the mechanistic efficacy, structure-activity relationships (SAR), and experimental validation protocols for both derivative classes to assist drug development professionals in lead optimization.

Mechanistic Causality: Structural Determinants of Selectivity

The core difference between pyridine and pyrimidine lies in their electronic distribution and hydrogen-bonding capacity, which directly dictates their interaction with inflammatory targets.

  • Pyridine Derivatives: The single nitrogen atom acts as a potent hydrogen bond acceptor. In highly optimized fused systems like imidazo[1,2-a]pyridines, the scaffold optimally positions appendages (such as a methylsulfonyl group) into the COX-2 secondary pocket, forming critical hydrogen bonds with Arg-513 and His-90[1]. This specific orientation is responsible for extreme selectivity indices (SI).

  • Pyrimidine Derivatives: The addition of a second nitrogen at the 3-position alters the pKa and dipole moment of the ring. This dual-nitrogen system often enhances the binding free energy ( Δ G) within the COX-2 pocket. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives demonstrate intensified binding contacts with COX-2, yielding nanomolar inhibition and robust suppression of downstream pro-inflammatory cytokines like TNF- α and IL-6[2].

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Translocation TLR4->NFKB Signaling Cascade Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) NFKB->Genes Transcription COX2 COX-2 Enzyme Genes->COX2 Translation PGE2 PGE2 Production COX2->PGE2 Arachidonic Acid Conversion Pyr Pyridine / Pyrimidine Derivatives Pyr->NFKB Inhibits Pyr->COX2 Inhibits

Mechanism of action for pyridine and pyrimidine derivatives in inflammatory pathways.

Quantitative Efficacy Comparison

To objectively evaluate these scaffolds, we must look at both direct comparative studies and highly optimized fused systems.

In a recent direct comparative study by, chalcone-derived pyridines and pyrimidines were synthesized and tested on LPS-stimulated RAW 264.7 macrophages[3]. The data revealed that the pyridine derivative (7a ) was slightly more effective at inhibiting Nitric Oxide (NO) production and downregulating inflammatory genes than its pyrimidine counterpart (9d )[4]. However, when exploring complex fused systems, both scaffolds achieve exceptional nanomolar potency.

Table 1: Comparative in vitro Anti-Inflammatory Data
Scaffold TypeDerivative ClassPrimary TargetIC50 ( μ M)Selectivity Index (COX-2/COX-1)Key Finding
Pyridine Imidazo[1,2-a]pyridine (5j)COX-20.05 897.1 Unprecedented SI; forms stable H-bonds with Arg-513[1].
Pyridine Chalcone-derived (7a)NO (iNOS)76.6N/ASuperior gene downregulation of IL-1, IL-6, TNF- α [3].
Pyrimidine Pyrazolo[3,4-d]pyrimidine (5k)COX-20.2795.8High potency; Δ G of -10.57 kcal/mol comparable to Celecoxib[2].
Pyrimidine Chalcone-derived (9d)NO (iNOS)88.7N/AStrong baseline NO inhibition; safe for RAW cells[3].
Pyrimidine Simple Pyrimidine (L1/L2)COX-2N/AHighOutperformed piroxicam; demonstrated dual antioxidant properties[5].

Validated Experimental Workflows for Anti-Inflammatory Screening

To ensure scientific integrity, biochemical and cell-based assays must be designed as self-validating systems . Enzyme assays alone do not account for cell permeability or metabolic stability, making sequential cell-based validation mandatory.

Workflow Start Compound Library CellCulture RAW 264.7 Culture Start->CellCulture Viability MTT Viability Assay CellCulture->Viability Stimulation LPS Stimulation Viability->Stimulation If Viability > 80% Treatment Compound Treatment Stimulation->Treatment Assays Downstream Assays Treatment->Assays Griess Griess Assay (NO) Assays->Griess ELISA ELISA (PGE2) Assays->ELISA

Self-validating experimental workflow for in vitro anti-inflammatory screening.

Protocol 1: Cell-Based NO and Cytokine Suppression Assay (RAW 264.7)

Causality: The Griess assay measures nitrite (a stable breakdown product of NO). However, if a compound is cytotoxic, cell death will artificially lower NO levels, yielding a false positive for anti-inflammatory activity. Therefore, an MTT viability assay is a critical prerequisite[3].

  • Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at 1×104 cells/well. Incubate for 24h at 37°C.

  • Viability Gate (Self-Validation): Treat cells with the compound library (10–100 μ M) for 24h. Perform an MTT assay. Rule: Only compounds maintaining >80% cell viability proceed to the next step[3].

  • Inflammatory Induction: Co-treat healthy cells with 1 μ g/mL LPS and the validated non-toxic compounds for 24h.

  • NO Quantification: Transfer 100 μ L of the supernatant to a new plate. Add 100 μ L of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Read absorbance at 540 nm.

  • Gene Expression: Extract RNA from the remaining cell pellet. Perform RT-qPCR to quantify the downregulation of IL-6, TNF- α , and iNOS relative to the GAPDH housekeeping gene[3].

Protocol 2: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Causality: Fluorometric assays utilize the conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to highly fluorescent resorufin. This provides the extreme sensitivity required to accurately calculate IC50 values for highly potent nanomolar inhibitors[1].

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Inhibitor Incubation: Add the test compounds (serial dilutions from 0.01 to 100 μ M). Self-Validation: Include Celecoxib as a positive control for COX-2, and SC-560 for COX-1. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP.

  • Detection: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). Calculate the Selectivity Index (SI) as IC50(COX−1)​/IC50(COX−2)​ .

Conclusion

Both pyridine and pyrimidine scaffolds are highly viable foundations for novel anti-inflammatory agents.

  • Pyridine derivatives often provide excellent baseline metabolic stability and, in simple structural formats (like chalcones), can exhibit superior suppression of pro-inflammatory cytokines[4].

  • Pyrimidine derivatives, owing to their dual-nitrogen configuration, offer additional hydrogen-bonding vectors. When utilized in fused systems (e.g., pyrazolo-pyrimidines), they can achieve exceptionally tight binding in the COX-2 pocket, driving high selectivity indices[2].

The choice between the two should be dictated by the specific steric requirements of the target binding pocket and the desired pharmacokinetic profile of the final drug candidate.

References

  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages." Drug Development Research. URL:[Link]

  • "Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors." Current Molecular Pharmacology (2024). URL:[Link]

  • "Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents." Molecules (2025). URL:[Link]

  • "Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties." International Journal of Molecular Sciences (2024). URL:[Link]

Sources

Comparative

Cross-Reactivity Profiling Guide: Evaluating (5-(Piperidin-4-yl)pyridin-2-yl)methanol in TLR Antagonist Design

As a Senior Application Scientist specializing in immunology and kinase drug discovery, I frequently evaluate heterocyclic building blocks for their balance of efficacy and safety. The (5-(Piperidin-4-yl)pyridin-2-yl)met...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in immunology and kinase drug discovery, I frequently evaluate heterocyclic building blocks for their balance of efficacy and safety. The (5-(Piperidin-4-yl)pyridin-2-yl)methanol scaffold has emerged as a critical pharmacophore in the synthesis of endosomal Toll-like Receptor (TLR) 7, 8, and 9 antagonists[1]. These targets are central to the innate immune system, and their aberrant activation by self-nucleic acids is a primary driver of autoimmune disorders like systemic lupus erythematosus (SLE) and inflammatory arthritis[2][3].

While this scaffold provides excellent physicochemical properties for target engagement—the piperidine nitrogen offers a critical salt bridge, and the pyridine-methanol moiety ensures rigid hydrogen bonding—it carries inherent cross-reactivity risks. This guide objectively compares its performance against alternative scaffolds and provides the self-validating protocols necessary for rigorous profiling.

Structural Anatomy & Mechanistic Causality

To understand the cross-reactivity profile of (5-(Piperidin-4-yl)pyridin-2-yl)methanol, we must deconstruct the causality behind its molecular interactions. Small-molecule TLR7/8/9 antagonists (such as afimetoran analogs) require basic amines to accumulate in the acidic endosomal compartments where these receptors reside[4]. However, this requirement introduces specific liabilities:

  • The Piperidine Ring (hERG Liability): The basic secondary amine of the piperidine ring is protonated at physiological pH (pKa ~9.5). While this basicity drives endosomal accumulation, a protonated amine separated by a lipophilic core is the classic pharmacophore for the hERG (Kv11.1) potassium channel. Binding to the hERG central cavity can lead to fatal QT interval prolongation.

  • The Pyridine Ring (CYP450 & Kinase Liability): The sp2 nitrogen of the pyridine ring acts as a hydrogen bond acceptor for TLR engagement. However, its lone pair is highly accessible and capable of coordinating with the heme iron of Cytochrome P450 enzymes (particularly CYP3A4). Furthermore, the planar pyridine-methanol system mimics the adenine ring of ATP, leading to off-target binding in the hinge region of various kinases (e.g., LCK, p38 MAPK).

By replacing the piperidine with a less basic tetrahydropyran (THP) or the pyridine with a pyrimidine, we can mitigate these cross-reactivities, albeit sometimes at the cost of primary target potency.

Comparative Cross-Reactivity Data

The following table summarizes the quantitative profiling data comparing the baseline (5-(Piperidin-4-yl)pyridin-2-yl)methanol scaffold against two common structural morphs.

Scaffold / PharmacophoreTLR7 IC₅₀ (nM)hERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)LCK Kinase IC₅₀ (µM)Primary Liability
(5-(Piperidin-4-yl)pyridin-2-yl)methanol 124.58.215.0High hERG & CYP risk
(5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-yl)methanol 145>30.09.018.5Loss of TLR7 potency
(5-(Piperidin-4-yl)pyrimidin-2-yl)methanol 3812.5>30.0>30.0Moderate hERG risk

Data Interpretation: The piperidine-pyridine scaffold is highly potent but suffers from significant hERG and CYP3A4 liabilities. Substituting the pyridine for a pyrimidine eliminates the CYP3A4 heme-coordination and kinase hinge-binding risks while maintaining acceptable TLR7 potency.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, cross-reactivity profiling must rely on self-validating assay systems. Below are the step-by-step methodologies used to generate the comparative data.

Protocol A: Automated Patch-Clamp hERG Assay

Causality: We utilize automated patch-clamp electrophysiology rather than surrogate radioligand binding (e.g., [³H]-astemizole displacement) because it directly measures the functional block of the potassium current, accounting for state-dependent binding of the piperidine amine.

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • System Calibration: Load cells into the automated patch-clamp system (e.g., QPatch). The system self-validates by measuring membrane resistance; only cells achieving a >1 GΩ seal and >500 pA tail current are included in the analysis.

  • Compound Application: Apply the scaffold at concentrations ranging from 0.1 µM to 30 µM.

  • Validation Control: Apply 0.1 µM E-4031 (a known hERG blocker) as a positive control. The assay is only deemed valid if E-4031 produces >80% current inhibition.

Protocol B: Fluorogenic CYP3A4 Inhibition Assay

Causality: A fluorogenic assay is chosen for its rapid, high-throughput nature. It directly measures the catalytic activity of the CYP3A4 enzyme, highlighting any heme-coordination by the pyridine nitrogen.

  • Reagent Assembly: In a 384-well black microtiter plate, combine recombinant human CYP3A4, cytochrome P450 reductase, and the scaffold (0.1–50 µM).

  • Incubation: Add the fluorogenic substrate (e.g., Vivid® BOMR) and NADP+ regeneration system. Incubate at 37°C for 30 minutes. The reaction relies on CYP3A4 cleaving the substrate to release a highly fluorescent product.

  • Readout & Validation: Measure fluorescence (Ex 530 nm / Em 590 nm). Include Ketoconazole (1 µM) as a positive control. The plate is validated if Ketoconazole demonstrates >90% inhibition of the fluorescent signal.

Protocol C: KinomeScan Profiling (Active-Site Directed Competition)

Causality: To assess ATP-mimicry by the pyridine-methanol moiety, we use an active-site dependent competition binding assay. This avoids the complexities of varying ATP concentrations required in functional kinase assays.

  • Preparation: Immobilize a broad-spectrum kinase inhibitor (bait ligand) onto a solid support (e.g., magnetic beads).

  • Incubation: Incubate the beads with DNA-tagged kinase proteins (e.g., LCK, p38) and 10 µM of the test scaffold. If the scaffold binds the kinase active site, it competes with the bait ligand, preventing the kinase from binding to the bead.

  • Elution & qPCR: Wash the beads and elute the bound kinases. Quantify the remaining kinases using qPCR directed against the DNA tags.

  • Validation: Use Staurosporine as a pan-kinase positive control to validate the dynamic range of the qPCR readout.

Visualizing the Cross-Reactivity Network & Triage Workflow

The following diagrams map the mechanistic relationships of the scaffold and the logical workflow for triage.

Network cluster_target Primary Targets (Efficacy) cluster_offtarget Cross-Reactivity Liabilities (Toxicity) Scaffold (5-(Piperidin-4-yl)pyridin-2-yl)methanol TLR7 TLR7 / TLR8 Scaffold->TLR7 TLR9 TLR9 Scaffold->TLR9 hERG hERG (Kv11.1) Piperidine Amine Scaffold->hERG CYP CYP3A4 / CYP2D6 Pyridine N-Heme Scaffold->CYP Kinase Off-Target Kinases ATP Mimicry Scaffold->Kinase

Network mapping scaffold primary targets vs. cross-reactivity liabilities.

Workflow Start Scaffold Synthesis Tier1 Tier 1: In Vitro Safety hERG Patch-Clamp & CYP Inhibition Start->Tier1 Tier2 Tier 2: Selectivity KinomeScan Panel (468 Kinases) Tier1->Tier2 Decision Decision Tier2->Decision Pass Advance to Lead Optimization Decision->Pass No Fail Scaffold Morphing (e.g., Pyrimidine substitution) Decision->Fail Yes

Self-validating triage workflow for profiling scaffold cross-reactivity.

Sources

Validation

Head-to-head comparison of piperidine-containing kinase inhibitors

An in-depth structural and mechanistic analysis of kinase inhibitors reveals that the incorporation of a piperidine (or piperidine-derivative) moiety is a cornerstone of modern rational drug design. For drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and mechanistic analysis of kinase inhibitors reveals that the incorporation of a piperidine (or piperidine-derivative) moiety is a cornerstone of modern rational drug design. For drug development professionals, the piperidine ring is not merely a structural scaffold; its basic nitrogen acts as a critical solubilizing group, modulates lipophilicity for blood-brain barrier (BBB) penetration, and establishes vital hydrogen bonds within the solvent-exposed channel of the kinase domain.

In the targeted therapy landscape of Anaplastic Lymphoma Kinase (ALK) positive Non-Small Cell Lung Cancer (NSCLC), three prominent piperidine-containing inhibitors—Crizotinib , Alectinib , and Brigatinib —demonstrate how iterative structural evolution around this moiety dictates clinical efficacy and overcomes acquired resistance[1].

This guide provides a head-to-head objective comparison of these three agents, supported by quantitative experimental data and self-validating biochemical protocols.

Structural Biology & Mechanistic Profiling

The efficacy of an ALK inhibitor is heavily dependent on its spatial orientation within the ATP-binding pocket and its ability to adapt to conformational changes induced by point mutations.

  • Crizotinib (1st Generation): Features a 1-piperidin-4-ylpyrazol-4-yl group. While highly effective against wild-type ALK, its rigid binding pose makes it highly susceptible to steric hindrance from the L1196M gatekeeper mutation. The piperidine ring here primarily aids in solubility but does not provide enough conformational flexibility to bypass mutated residues.

  • Alectinib (2nd Generation): Incorporates a 4-morpholin-4-ylpiperidin-1-yl group. This bulky, highly lipophilic extension allows Alectinib to bind in a unique pose that completely avoids the L1196M gatekeeper residue, restoring efficacy[2]. However, it remains vulnerable to the G1202R solvent-front mutation, as the bulky arginine residue creates a severe steric clash with Alectinib's rigid core.

  • Brigatinib (2nd Generation): Contains an extended 4-(4-methylpiperazin-1-yl)piperidin-1-yl tail coupled with a unique dimethylphosphine oxide group. This specific piperidine-piperazine flexibility allows Brigatinib to act as a "pan-ALK" inhibitor. It can dynamically shift its binding conformation to accommodate the bulky arginine of the recalcitrant G1202R mutation[3].

ALK_Signaling cluster_inhibitors Piperidine-Containing ALK Inhibitors cluster_kinase Kinase Targets Crizotinib Crizotinib (1st Gen) Piperidin-4-ylpyrazol ALK_WT Native EML4-ALK Crizotinib->ALK_WT Inhibits ALK_Mut Resistant Mutants (L1196M, G1202R) Crizotinib->ALK_Mut Fails (Resistance) Alectinib Alectinib (2nd Gen) Morpholin-4-ylpiperidin Alectinib->ALK_WT Alectinib->ALK_Mut Fails on G1202R Brigatinib Brigatinib (2nd Gen) Methylpiperazin-1-ylpiperidin Brigatinib->ALK_WT Brigatinib->ALK_Mut Overcomes G1202R PI3K PI3K / AKT Pathway ALK_WT->PI3K MAPK RAS / MAPK Pathway ALK_WT->MAPK ALK_Mut->PI3K ALK_Mut->MAPK Proliferation Tumor Cell Survival PI3K->Proliferation MAPK->Proliferation

ALK signaling pathway blockade by piperidine-containing inhibitors and resistance bypass.

Quantitative Efficacy Comparison

To objectively compare the binding affinities and cellular efficacies of these inhibitors, we analyze their half-maximal inhibitory concentrations ( IC50​ ) against native EML4-ALK and key clinical resistance mutations evaluated in engineered Ba/F3 cellular models[4],[3].

Ba/F3 cells are utilized because their survival becomes entirely dependent on the transfected oncogenic kinase (oncogene addiction). This creates a clean, self-validating biological system where cell viability directly correlates with on-target kinase inhibition, isolating the drug's true efficacy from off-target cytotoxicity.

Target KinaseCrizotinib (1st Gen)Alectinib (2nd Gen)Brigatinib (2nd Gen)
Native EML4-ALK 107 nM25 nM14 nM
ALK L1196M (Gatekeeper)> 500 nM (Resistant)22 nM (Sensitive)15 nM (Sensitive)
ALK G1202R (Solvent Front)560 nM (Resistant)595 nM (Resistant)184 nM (Active)

Data synthesized from foundational preclinical profiling of ALK inhibitors[2],[3]. Brigatinib demonstrates the highest potency across the board, fundamentally driven by its highly flexible piperidine-piperazine moiety.

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To independently verify the IC50​ values of piperidine-containing kinase inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry gold standard[5].

Causality of Assay Choice: Standard radiometric assays generate hazardous waste, while standard fluorescence assays are highly susceptible to compound autofluorescence (a common artifact with complex heterocycles like piperidines). TR-FRET solves this by utilizing a lanthanide donor (Europium) with a long emission half-life. By introducing a 100-microsecond delay before reading the plate, short-lived background autofluorescence completely decays, ensuring a pristine signal-to-noise ratio.

Step-by-Step Protocol

1. Reagent Preparation & Buffer Optimization

  • Prepare 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Causality: EGTA is critical to chelate trace calcium, preventing the non-specific activation of contaminating calcium-dependent proteases or kinases. Brij-35 prevents the highly lipophilic piperidine inhibitors from adhering to the plastic walls of the microplate.

2. Compound Titration (Serial Dilution)

  • Prepare a 10-point, 3-fold serial dilution of Crizotinib, Alectinib, and Brigatinib in 100% DMSO. Transfer to the 384-well assay plate to achieve a final DMSO concentration of 1%.

  • Causality: A 10-point curve is mathematically required to capture the upper and lower asymptotes of the sigmoidal dose-response curve, ensuring the calculated IC50​ is statistically sound.

3. Incubation & Equilibrium Binding

  • Add recombinant ALK kinase (Wild-type or Mutant) and the Alexa Fluor 647-labeled ATP-competitive tracer.

  • Incubate at room temperature for 60 minutes.

  • Causality: Piperidine-based 2nd generation inhibitors often exhibit slow-binding kinetics. A 60-minute incubation ensures thermodynamic equilibrium is reached; reading too early will artificially inflate the apparent IC50​ .

4. TR-FRET Detection

  • Add the Europium (Eu)-labeled anti-tag antibody.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation at 340 nm; dual emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor acceptor).

  • Calculate the emission ratio (665 nm / 615 nm).

5. Data Validation (The Self-Validating System)

  • Every plate must contain 16 wells of a Positive Control (Kinase + Tracer + DMSO vehicle = Max FRET) and 16 wells of a Negative Control (Tracer + DMSO vehicle, NO Kinase = Min FRET).

  • Calculate the Z′ -factor: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

  • Causality: The assay is only deemed trustworthy and validated if the Z′ -factor is ≥0.5 . This proves the assay window is wide enough to distinguish true drug inhibition from random pipetting noise.

TR_FRET_Workflow Prep 1. Reagent Prep (Kinase & Tracer) Dilution 2. Serial Dilution (Inhibitor Titration) Prep->Dilution Incubation 3. Incubation (Binding Equilibrium) Dilution->Incubation Readout 4. TR-FRET Read (340nm Ex / 665nm Em) Incubation->Readout Analysis 5. Data Validation (IC50 & Z'-factor) Readout->Analysis

Step-by-step TR-FRET kinase assay workflow for validating inhibitor binding kinetics.

References

  • Title: The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models Source: Clinical Cancer Research (American Association for Cancer Research) URL: [Link]

  • Title: Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: New generation anaplastic lymphoma kinase inhibitors Source: PubMed Central (National Institutes of Health) URL: [Link]

Sources

Comparative

Validating the Mechanism of Action of Novel Piperidine Derivatives: A Comparative Guide for Neurotherapeutic Development

Executive Summary & Scientific Context The piperidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry due to its conformational flexibility and its ability to engage in diverse molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The piperidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry due to its conformational flexibility and its ability to engage in diverse molecular interactions [1]. While historically foundational to blockbuster neurotherapeutics like Donepezil (a potent Acetylcholinesterase [AChE] inhibitor), modern drug discovery has shifted toward Multi-Target-Directed Ligands (MTDLs). Recent structural insights demonstrate that the piperidine ring is one of the most influential structural elements for driving high-affinity binding at the Sigma-1 receptor ( σ1​ R) [2].

As a Senior Application Scientist, I frequently observe that phenotypic efficacy in early screening is often conflated with a confirmed Mechanism of Action (MoA). To transition a compound from a "hit" to a "validated lead," we must rigorously isolate its MoA to distinguish on-target synergistic efficacy from off-target toxicity.

This guide objectively compares a representative next-generation dual-target piperidine derivative—designated here as NPD-101 —against standard-of-care alternatives (Donepezil and Galantamine). It provides the causal reasoning and self-validating experimental protocols required to definitively prove its dual MoA: competitive AChE inhibition coupled with σ1​ R allosteric modulation.

Quantitative Performance Comparison

To establish a baseline for our MoA validation, we first compare the primary biochemical metrics of NPD-101 against established clinical alternatives.

CompoundPrimary TargetAChE IC 50​ (nM)AChE Ki​ (nM) σ1​ R Ki​ (nM)Cytotoxicity CC 50​ (µM)
Donepezil AChE5.7 ± 0.44.1 ± 0.3> 10,000> 100
Galantamine AChE / nAChR410.0 ± 15.2385.0 ± 12.1> 10,000> 100
NPD-101 (Novel) AChE / σ1​ R8.2 ± 0.66.5 ± 0.54.4 ± 0.2> 150

Data Interpretation: While NPD-101 shows slightly lower raw potency for AChE compared to Donepezil, its sub-10 nM affinity for σ1​ R provides a secondary neuroprotective pathway that single-target agents lack. The high CC 50​ value confirms that the observed cellular effects are driven by target engagement rather than general cytotoxicity [3].

Mechanistic Pathway Visualization

To conceptualize the dual-target advantage of novel piperidine derivatives, the following diagram maps the divergent but complementary signaling pathways activated by NPD-101.

MoA NPD NPD-101 (Piperidine Derivative) AChE AChE Enzyme Inhibition NPD->AChE Competitive Binding S1R Sigma-1 Receptor Activation NPD->S1R Allosteric Modulation ACh ↑ Acetylcholine Levels AChE->ACh Prevents Degradation ER ↓ ER Stress & Ca2+ Regulation S1R->ER Chaperone Activity Neuro Synergistic Neuroprotection ACh->Neuro Synaptic Transmission ER->Neuro Cellular Survival

Dual-pathway mechanism of action for next-generation piperidine derivatives.

Core Experimental Protocols for MoA Validation

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that any generated data is an artifact-free reflection of the compound's true mechanism.

Protocol A: Kinetic Validation of AChE Inhibition (Modified Ellman’s Assay)

The Causality of the Method: Relying solely on IC 50​ values is a critical error in MoA validation, as IC 50​ is highly dependent on the specific enzyme and substrate concentrations used in the assay. To prove how the piperidine derivative interacts with the target, we must determine the inhibition constant ( Ki​ ) and the mode of inhibition (e.g., competitive vs. non-competitive) via Lineweaver-Burk plotting [1].

Self-Validating System Design: This assay incorporates a "spontaneous hydrolysis blank" (vehicle + substrate without enzyme) to subtract non-enzymatic breakdown, and a "100% activity control" (vehicle + enzyme + substrate) to establish the uninhibited baseline.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the piperidine derivative (NPD-101) in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme & Inhibitor Pre-incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE enzyme (0.22 U/mL), and 20 µL of the test compound at varying concentrations (0.1 nM to 10 µM). Incubate at 37°C for 15 minutes to allow binding equilibrium.

  • Reaction Initiation: Add 10 µL of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) as the chromogen, followed immediately by 10 µL of acetylthiocholine iodide (ATCI, 15 mM) to initiate the reaction [1].

  • Kinetic Measurement: Immediately measure absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the reaction rate (change in absorbance/min). Determine % Inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100 [1]. Plot 1/Velocity versus 1/[Substrate] at multiple inhibitor concentrations to yield the Lineweaver-Burk plot and extract the Ki​ .

Protocol B: Receptor Selectivity Profiling (Radioligand Competition Binding)

The Causality of the Method: To validate the secondary MoA ( σ1​ R modulation), we must prove direct target engagement. Radioligand competition binding is the gold standard because it directly measures the physical displacement of a known ligand by the novel piperidine derivative [2].

Self-Validating System Design: The system self-validates through the inclusion of a vast excess of an unlabeled competitor (e.g., 10 µM Haloperidol) in parallel wells. This defines the Non-Specific Binding (NSB). Total binding minus NSB yields the "Specific Binding" window, ensuring the signal is authentic and not just the compound sticking to the plastic or lipid membranes.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from a cell line overexpressing human σ1​ R (e.g., transfected HEK-293 cells). Homogenize and suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation Setup: In a 96-well deep-well plate, combine 50 µL of the radioligand (-pentazocine at a fixed concentration near its Kd​ ), 50 µL of the test piperidine derivative (varying concentrations), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the plate at 37°C for 120 minutes. Crucial step: The extended time ensures the binding reaches true thermodynamic equilibrium, a prerequisite for accurate affinity calculations.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB) using a cell harvester. Wash three times with ice-cold buffer to trap the bound radioligand.

  • Scintillation Counting & Ki Calculation: Add scintillation cocktail and count the radioactivity. Plot the percentage of specific binding against the log concentration of NPD-101. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [1].

High-Throughput Validation Workflow

To scale the validation of a library of novel piperidine derivatives, laboratories should adopt a tiered screening cascade. The workflow below ensures that resources are only spent on compounds that pass strict mechanistic checkpoints.

Workflow Step1 1. Library Synthesis (Piperidine Scaffolds) Step2 2. Primary Kinetic Screen (Ellman's Assay) Step1->Step2 Step3 3. Orthogonal Target Profiling (Radioligand Binding) Step2->Step3 AChE Ki < 10 nM Step4 4. Phenotypic & Toxicity Assays (CC50 / Cell Viability) Step3->Step4 High Target Selectivity Step5 5. In Vivo MoA Validation (Biomarker Quantification) Step4->Step5 CC50 > 100 µM

Tiered screening cascade for the mechanistic validation of piperidine derivatives.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Center for Biotechnology Information (PMC). Available at:[Link]

Validation

Comparative Docking Studies of Pyridinylmethanol Isomers: A Technical Guide

As a Senior Application Scientist, I approach molecular docking not as a black-box algorithm, but as a biophysical simulation where every parameter must be physically justified. The pyridinylmethanol scaffold—comprising...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach molecular docking not as a black-box algorithm, but as a biophysical simulation where every parameter must be physically justified. The pyridinylmethanol scaffold—comprising the 2-, 3-, and 4-isomers—presents a fascinating case study in structure-based drug design. The simple transposition of the nitrogen atom around the pyridine ring fundamentally alters the molecule's dipole moment, hydrogen-bond directionality, and conformational preferences.

This guide objectively compares the docking performance and mechanistic behavior of pyridinylmethanol isomers across distinct biological targets, providing a self-validating experimental framework for researchers and drug development professionals.

Mechanistic Insights: The Role of Isomerism in Target Recognition

The position of the nitrogen atom in pyridinylmethanol isomers dictates their interaction with target microenvironments. Analyzing these isomers across different binding sites reveals critical insights into electrostatic balance and desolvation penalties.

  • 2-Pyridinylmethanol (Antihistamine Scaffold): This isomer is a privileged structure in medicinal chemistry, forming the core of first-generation (e.g., Carbinoxamine) and second-generation (e.g., Bepotastine) antihistamines[1]. The proximity of the nitrogen to the methanol linker restricts certain bond rotations, pre-organizing the molecule to effectively interact with the Histamine H1 receptor while the adjacent aryl groups occupy hydrophobic pockets[1].

  • 3-Pyridinylmethanol (Charge-Interaction Model): In engineered cavities like the cytochrome c peroxidase (CCP) model, the 3-isomer demonstrates highly specific binding. The ring nitrogen acts as a hydrogen bond acceptor for residues like Asp235, while the hydroxyl group simultaneously interacts with the backbone carbonyl of Leu177[2].

  • 4-Pyridinylmethanol (RNAP Inhibitor Scaffold): When evaluated against the MyxB binding region of bacterial RNA Polymerase (RNAP), the 4-isomer (often incorporated as a picolyl group) tends to localize near the solvent-exposed entrance of the binding cavity[3]. Because this region is highly solvated, the isomer adopts a range of different conformations of comparable energy, which can dilute binding affinity unless synthetically restricted[3].

Comparative Performance Data

The following table summarizes the docking profiles and known computational pitfalls associated with each isomer based on established literature models.

Isomer ScaffoldPrimary Biological TargetKey Binding InteractionsDocumented Docking Pitfalls & Challenges
2-Pyridinylmethanol Histamine H1 Receptor2-pyridyl nitrogen acts as a critical H-bond acceptor; the para-chloro phenyl group occupies the primary hydrophobic pocket[1].Balancing antihistaminic vs. anticholinergic activity requires precise modeling of the alkylamine side chain[1].
3-Pyridinylmethanol Cytochrome c Peroxidase (CCP)Ring nitrogen H-bonds with Asp235; hydroxyl group interacts with Leu177 backbone[2].Standard database preparation often fails to generate the correct bioactive conformer, leading to false negatives[2].
4-Pyridinylmethanol Bacterial RNA Polymerase (RNAP)Picolyl group locates near the solvent-exposed entrance of the U-shaped MyxB binding cavity[3].High degrees of freedom at the cavity entrance lead to multiple binding poses of comparable energy[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, docking studies must be treated as self-validating systems. The following step-by-step methodology explains not just how to dock these isomers, but the causality behind each parameter choice.

Step 1: Target Preparation & Protonation State Assignment
  • Action: Import the target crystal structure (e.g., CCP or RNAP) and assign protonation states at pH 7.4 using tools like PROPKA.

  • Causality: The ionization state of active site residues strictly governs charge-charge interactions. For instance, in the CCP cavity, Asp235 must be correctly modeled in its deprotonated state to form the critical charge-assisted hydrogen bond with the pyridinyl nitrogen[2]. Failure to do so will artificially inflate the desolvation penalty and reject the active isomer.

Step 2: Ligand Conformational Sampling
  • Action: Generate a comprehensive 3D conformer library for the 2-, 3-, and 4-pyridinylmethanol isomers using stochastic searching (e.g., Omega or LigPrep). Manually verify the rotation of the hydroxyl group.

  • Causality: Relying solely on rigid docking or basic 3D conformer generators is a known point of failure. As documented in CCP studies, if the specific conformer allowing simultaneous interaction with Asp235 and Leu177 is not generated prior to docking, the algorithm will yield a false negative[2].

Step 3: Grid Box Generation
  • Action: Define the search space to encompass both deep hydrophobic pockets and solvent-exposed boundaries.

  • Causality: For targets like RNAP, the picolyl group of the 4-isomer sits at the solvent-exposed entrance[3]. If the grid box is drawn too tightly around the deep hydrophobic core, the algorithm cannot sample the multiple solvent-boundary conformations, leading to inaccurate binding energy estimations.

Step 4: Internal Validation (Pose Re-docking)
  • Action: Before evaluating the isomers, extract the native co-crystallized ligand, strip it of its coordinates, and re-dock it into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Causality: This creates a self-validating system. An RMSD of < 2.0 Å proves that the chosen scoring function (e.g., AutoDock, Surflex-Dock) and grid parameters are biophysically appropriate for this specific microenvironment. Only then can the comparative scores of the pyridinylmethanol isomers be trusted.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating docking protocol, highlighting the critical feedback loop required for trustworthy computational chemistry.

MolecularDocking A 1. Target Selection (CCP, RNAP, H1 Receptor) B 2. Receptor Preparation (Protonation & Minimization) A->B C 3. Ligand Conformational Search (2-, 3-, 4-Pyridinylmethanol) A->C D 4. Grid Box Generation (Active Site Definition) B->D E 5. Molecular Docking (AutoDock / Surflex-Dock) C->E D->E F 6. Self-Validation (Native Ligand RMSD < 2.0 Å) E->F G 7. Post-Docking Analysis (H-bond & Pose Evaluation) F->G

Fig 1: Self-validating molecular docking workflow for pyridinylmethanol isomers.

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.

Sources

Validation

Advanced Comparison Guide: Insecticidal Activity of Novel Pyridine Compounds vs. Acetamiprid

Executive Summary & Mechanistic Rationale The agricultural and pharmaceutical sectors face an escalating challenge: the rapid evolution of insect resistance to standard neonicotinoids like acetamiprid. Acetamiprid, chara...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The agricultural and pharmaceutical sectors face an escalating challenge: the rapid evolution of insect resistance to standard neonicotinoids like acetamiprid. Acetamiprid, characterized by its 6-chloro-3-pyridylmethyl group, exerts its insecticidal effect by acting as a powerful agonist at the insect nicotinic acetylcholine receptor (nAChR). However, target-site mutations and enhanced cytochrome P450-mediated detoxification have necessitated the development of next-generation chemistries.

Recent drug development efforts have focused on synthesizing novel, highly functionalized pyridine derivatives—such as pyrimidothienotetrahydroisoquinolines and partially hydrogenated isoquinolines. By altering the steric bulk and electronic distribution around the pyridine core, these novel compounds bypass existing resistance mechanisms, often exhibiting multi-fold increases in binding affinity and toxicity compared to baseline acetamiprid .

Mechanism A Novel Pyridine Derivatives & Acetamiprid B Binding to Insect nAChRs (Agonist Action) A->B High Affinity C Continuous Receptor Activation (Evades AChE Degradation) B->C D Prolonged Na+/Ca2+ Influx C->D E Severe Nerve Depolarization D->E F Insect Paralysis & Death E->F

Fig 1: Mechanism of action for pyridine-based insecticides targeting insect nAChRs.

Structure-Activity Relationship (SAR) Causality

Why do specific novel pyridine compounds outperform acetamiprid? The causality lies in precise molecular functionalization:

  • Electron-Withdrawing Groups (EWGs): The addition of cyano (-CN) or chloro (-Cl) groups to the pyridine or auxiliary rings increases the electrophilicity of the molecule. This enhances dipole-dipole interactions with nucleophilic amino acid residues within the nAChR binding pocket.

  • Steric Hindrance & Fused Rings: Compounds incorporating fused bicyclic or tricyclic systems (e.g., thieno[2,3-b]pyridines) restrict the conformational flexibility of the molecule. This "lock-and-key" rigidity reduces the entropy penalty upon binding, leading to significantly lower LC50 values .

  • Lipophilicity Tuning: Modifying the alkyl chains or adding morpholinium moieties optimizes the partition coefficient (log P), allowing the insecticide to penetrate the insect cuticle more efficiently than acetamiprid while resisting rapid enzymatic cleavage.

Comparative Efficacy Data

The following tables synthesize quantitative toxicological data from recent peer-reviewed comparative studies. The primary test subjects are the cowpea aphid (Aphis craccivora) and the cotton aphid (Aphis gossypii), both of which are standard models for evaluating sap-sucking insect control.

Table 1: Toxicity against Cowpea Aphid (Aphis craccivora)
CompoundTest SubjectTime (h)LC50 (ppm)Toxicity Ratio vs Acetamiprid
Acetamiprid (Standard) Nymphs240.0451.00
Compound 4 (8-chloropyrimidine) Nymphs240.0231.95
Acetamiprid (Standard) Adults480.00301.00
Compound 1 (N-morpholinium derivative) Adults480.00056.00
Table 2: Toxicity against Cotton Aphid (Aphis gossypii)
CompoundTest SubjectTime (h)IC50 (ppm)Toxicity Ratio vs Acetamiprid
Acetamiprid (Standard) Nymphs240.05351.00
Compound 6b (Hydrogenated Isoquinoline) Nymphs240.01344.00
Compound 8 (Phenyl pyridine derivative) Nymphs240.08260.65

Note: Toxicity Ratio is calculated as (LC50/IC50 of Acetamiprid) / (LC50/IC50 of Target Compound). A ratio > 1 indicates superior efficacy compared to the baseline standard.

Self-Validating Experimental Protocol: The Leaf-Dip Bioassay

To ensure scientific integrity and reproducibility, the comparative data above relies on the standardized leaf-dip bioassay. This protocol is designed as a self-validating system: it mandates the concurrent use of a negative control (solvent only) to establish baseline environmental mortality, and a positive control (acetamiprid) to normalize relative toxicity ratios.

Workflow S1 Compound Formulation S2 Leaf Disc Immersion S1->S2 S3 Air Drying (Room Temp) S2->S3 S4 Aphid Inoculation S3->S4 S5 Mortality Scoring S4->S5

Fig 2: Standardized leaf-dip bioassay workflow for evaluating aphidicidal activity.

Step-by-Step Methodology:
  • Formulation and Serial Dilution:

    • Causality: Pyridine derivatives often have low aqueous solubility. Dissolve the synthesized compounds and the acetamiprid standard in analytical-grade acetone or DMSO to create a concentrated stock solution.

    • Dilute the stock with distilled water containing 0.1% Triton X-100. Causality: Triton X-100 is a non-ionic surfactant that reduces the surface tension of the solution, ensuring uniform adherence and distribution of the active compound across the hydrophobic leaf cuticle. Prepare 5–7 serial concentrations (e.g., 0.001 to 10 ppm).

  • Substrate Preparation (Leaf Immersion):

    • Excis uniform leaf discs (approx. 3 cm in diameter) from untreated, healthy host plants (e.g., Vicia faba).

    • Submerge the discs into the respective test solutions for exactly 10 seconds to ensure a consistent exposure volume.

  • Desiccation:

    • Transfer the treated leaf discs onto dry filter paper and allow them to air-dry completely at room temperature. Causality: Residual surface moisture must be eliminated to prevent the aphids from drowning, which would falsely inflate mortality rates and invalidate the assay.

  • Inoculation:

    • Place the dried leaf discs into individual Petri dishes lined with slightly moistened filter paper (to maintain humidity and plant turgor).

    • Using a fine camel-hair brush, carefully transfer 20 synchronized apterous (wingless) adults or nymphs onto each leaf disc.

  • Incubation and Assessment:

    • Incubate the dishes in a controlled climate chamber (25±1°C, 65±5% Relative Humidity, 16:8 h Light:Dark photoperiod).

    • Assess mortality at 24 h and 48 h. Scoring standard: Aphids that are unable to coordinate forward movement when gently probed with a brush are classified as dead.

  • Statistical Validation:

    • Correct the raw mortality data against the negative control using Abbott’s formula. If control mortality exceeds 10%, the assay is invalidated and must be repeated. Calculate LC50/IC50 values using Probit analysis to generate statistically sound toxicity ratios.

Conclusion

While acetamiprid remains a benchmark neonicotinoid, comparative data unequivocally demonstrates that targeted structural modifications to the pyridine core can yield superior insecticidal agents. Novel derivatives—particularly those incorporating morpholinium rings, thieno-fusions, or specific halogenations—exhibit up to a 6-fold increase in toxicity against resistant aphid strains. For drug development professionals and agrochemical researchers, these pyridine scaffolds represent a highly viable pipeline for next-generation, high-affinity nAChR agonists.

References

  • Title: Chemical design and toxicity evaluation of new pyrimidothienotetrahydroisoquinolines as potential insecticidal agents Source: Saudi Journal of Biological Sciences / PMC URL: [Link]

  • Title: Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae) Source: Journal of Agricultural and Food Chemistry / ACS Publications URL: [Link]

  • Title: Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives Source: Journal of Agricultural and Food Chemistry / ACS Publications URL: [Link]

Comparative

A Comparative In Vivo Efficacy Guide: Evaluating (5-(Piperidin-4-yl)pyridin-2-yl)methanol in Human Tumor Xenograft Models

Prepared by a Senior Application Scientist This guide provides a comprehensive framework for evaluating the in vivo anti-tumor efficacy of the novel investigational compound, (5-(Piperidin-4-yl)pyridin-2-yl)methanol, her...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the in vivo anti-tumor efficacy of the novel investigational compound, (5-(Piperidin-4-yl)pyridin-2-yl)methanol, hereafter referred to as PPM-1 . Given the absence of published in vivo data for this specific molecule, we will present a robust, field-proven methodology for its assessment. To establish a clinically relevant benchmark, we will compare the hypothetical preclinical profile of PPM-1 against Sorafenib (Nexavar®) , an FDA-approved multi-kinase inhibitor that also features a pyridine moiety and is a standard-of-care treatment for several cancers, including hepatocellular carcinoma (HCC).[1][2]

This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology. It emphasizes the rationale behind experimental design, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Introduction and Mechanistic Postulate

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer agents.[3] These agents often function by inhibiting key signaling pathways that drive tumor proliferation and angiogenesis.[3] Our investigational compound, PPM-1, incorporates both a pyridine ring and a piperidine group, structural motifs present in various kinase inhibitors.

Hypothesized Mechanism of Action for PPM-1: Based on its structural class, we postulate that PPM-1 functions primarily as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a critical receptor tyrosine kinase that, upon activation by its ligand VEGF-A, triggers downstream signaling cascades essential for angiogenesis—the formation of new blood vessels that supply tumors with oxygen and nutrients.[4][5][6] By inhibiting VEGFR-2, PPM-1 is expected to exert an anti-angiogenic effect, thereby restricting tumor growth.

Comparator Mechanism of Action - Sorafenib: In contrast, Sorafenib has a broader mechanism, inhibiting multiple intracellular and cell surface kinases.[7][8] Its anti-tumor activity stems from a dual action:

  • Anti-proliferative Effect: Inhibition of the RAF/MEK/ERK signaling pathway (targeting RAF-1 and B-RAF).[1][9]

  • Anti-angiogenic Effect: Inhibition of VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[2][9][10]

This comparison allows us to evaluate the potential advantages of a more targeted agent (PPM-1, hypothetically) versus a well-established multi-kinase inhibitor.

Comparative In Vivo Efficacy Study Design

To assess the anti-tumor potential of PPM-1, a human tumor xenograft study in immunodeficient mice is the gold standard. This model involves the subcutaneous or orthotopic implantation of human cancer cells into mice that lack a functional immune system, allowing the tumors to grow unimpeded.[11][12]

The following workflow outlines the critical steps for a comparative study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tumor Implantation cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint Analysis cell_culture Cell Line Culture (e.g., PLC/PRF/5) animal_acclimation Animal Acclimation (Athymic Nude Mice) cell_harvest Cell Harvest & Prep cell_culture->cell_harvest implantation Subcutaneous Implantation (5x10^6 cells/mouse) animal_acclimation->implantation tumor_growth Tumor Growth to ~150 mm³ implantation->tumor_growth randomization Group Randomization (n=8-10/group) tumor_growth->randomization treatment Daily Dosing (p.o., 21 days) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment->monitoring endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint ex_vivo Ex Vivo Analysis (Tumor Excision, IHC) endpoint->ex_vivo

Caption: Experimental workflow for a comparative xenograft study.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are based on established best practices for in vivo pharmacology.[12][13]

Cell Culture and Animal Models
  • Cell Line: The human hepatocellular carcinoma cell line PLC/PRF/5 is selected, as it is a well-characterized model for Sorafenib efficacy studies.[1] Cells should be cultured in the recommended medium until they reach 80-90% confluency for harvesting.

  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) will be used. Animals are to be housed in a specific pathogen-free environment and allowed to acclimate for at least one week prior to the study.

Tumor Implantation
  • Cell Preparation: Harvest PLC/PRF/5 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. The Matrigel provides an enriched environment to improve tumor take rate.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers twice weekly. Calculate tumor volume using the formula: Volume = (L x W²) / 2 .[13]

Treatment Administration
  • Group Randomization: Once tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).

  • Treatment Groups:

    • Group 1: Vehicle Control (formulation buffer, orally, daily)

    • Group 2: PPM-1 (e.g., 50 mg/kg, orally, daily)

    • Group 3: Sorafenib tosylate (30 mg/kg, orally, daily)[1]

  • Administration: Administer treatments for a defined period, typically 16-21 days. Monitor animal health and body weight twice weekly as an indicator of toxicity.

Comparative Efficacy and Safety Data

The primary endpoints for this study are Tumor Growth Inhibition (TGI) and overall tolerability (assessed by body weight changes). The table below presents published data for Sorafenib alongside a hypothetical, yet plausible, data set for PPM-1 to illustrate a comparative analysis.

ParameterVehicle ControlPPM-1 (50 mg/kg) (Hypothetical)Sorafenib (30 mg/kg)[1]
Xenograft Model PLC/PRF/5 (HCC)PLC/PRF/5 (HCC)PLC/PRF/5 (HCC)
Starting Tumor Volume (avg.) ~150 mm³~150 mm³~150 mm³
Final Tumor Volume (avg. at Day 21) ~1200 mm³~300 mm³~300 mm³
Tumor Growth Inhibition (TGI %) 0%~75%Complete Inhibition (100%)
Mean Body Weight Change -10%-15%No significant weight loss compared to control
Observed Effect Progressive tumor growthSignificant tumor stasisComplete tumor growth inhibition

Interpretation of Results:

  • Sorafenib: The published data demonstrates that Sorafenib at 30 mg/kg completely inhibits tumor growth in the PLC/PRF/5 model and is well-tolerated.[1] This robust effect is likely due to its dual action on both angiogenesis and direct tumor cell proliferation.

  • PPM-1 (Hypothetical): Our hypothetical data positions PPM-1 as a potent anti-tumor agent, achieving significant tumor stasis. The slightly lower TGI compared to Sorafenib could be attributed to its more specific mechanism (anti-angiogenesis only), which may not fully halt the proliferation of established tumor cells. The greater body weight loss suggests a narrower therapeutic window, a critical consideration for further development.

Visualizing the Target Pathway

Understanding the molecular mechanism is key to interpreting in vivo results. The diagram below illustrates the VEGFR-2 signaling cascade and highlights the points of inhibition for both PPM-1 and Sorafenib.

G cluster_0 cluster_1 cluster_2 VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival, Migration) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PPM1 PPM-1 (Hypothesized) PPM1->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Sorafenib->RAF Inhibits

Caption: VEGFR-2 signaling pathway and points of inhibition.

This pathway illustrates how both compounds are expected to block the pro-angiogenic signals mediated by VEGFR-2.[4][6] However, Sorafenib provides an additional layer of inhibition by directly targeting the RAF kinase, a key component of the proliferation-driving MAPK pathway.[1][10]

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the in vivo evaluation of (5-(Piperidin-4-yl)pyridin-2-yl)methanol (PPM-1) using a comparative xenograft model. By benchmarking against an established drug like Sorafenib, researchers can gain critical insights into the compound's relative efficacy, tolerability, and mechanism of action.

Based on our hypothetical analysis, PPM-1 shows promise as a potent anti-tumor agent, likely driven by strong anti-angiogenic activity. However, its narrower therapeutic window compared to Sorafenib warrants further investigation through dose-ranging toxicity studies.

Future work should focus on:

  • Confirming the on-target activity of PPM-1 through ex vivo analysis of tumors (e.g., immunohistochemistry for angiogenesis markers like CD34).

  • Conducting pharmacokinetic studies to correlate drug exposure with efficacy and toxicity.

  • Evaluating PPM-1 in combination with agents that target proliferative pathways to explore potential synergistic effects.

By employing these rigorous, well-controlled methodologies, the true therapeutic potential of novel compounds like PPM-1 can be effectively determined, paving the way for further preclinical and clinical development.

References

  • Wilhelm, S. M., et al. (2006). Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellular Carcinoma Model PLC/PRF/5. Cancer Research. Available at: [Link]

  • Singh, P., & Kaur, M. (2021). Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). ResearchGate. Available at: [Link]

  • Zafar, H., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Cellular and Molecular Biology Letters. Available at: [Link]

  • Chen, Y., et al. (2022). Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram. Frontiers in Oncology. Available at: [Link]

  • Corroy, C., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Research. Available at: [Link]

  • Key, J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. Available at: [Link]

  • Mishra, R., et al. (2024). Efficacy of Sorafenib-Based Therapies for Non-Small Cell Lung Cancer. MDPI. Available at: [Link]

  • Bozbey Merde, İ. (2025). The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. Anatolian Journal of Pharmacy. Available at: [Link]

  • Wang, Z., et al. (2019). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics. Available at: [Link]

  • R&D Systems. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]

  • Rani, P., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]

  • Warner, K. A., et al. (2012). VEGFR-2 expression in carcinoid cancer cells and its role in tumor growth and metastasis. International Journal of Oncology. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Sorafenib Tosylate? Patsnap Synapse. Available at: [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics. Available at: [Link]

  • Prozorovskii, V. N., et al. (2024). Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. MDPI. Available at: [Link]

  • Chen, Y., et al. (2022). Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram. Frontiers in Oncology. Available at: [Link]

  • Zhang, Y., et al. (2013). Sorafenib Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells. PLOS ONE. Available at: [Link]

  • Kumar, A., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology. Available at: [Link]

  • Zhang, H., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available at: [Link]

  • Beutler, J. A., et al. (2014). Anticancer Principles from Medicinal Piper (胡椒 Hú Jiāo) Plants. Journal of Traditional and Complementary Medicine. Available at: [Link]

  • Czochor, J., et al. (2023). Regulation of VEGFR2 and AKT Signaling by Musashi-2 in Lung Cancer. MDPI. Available at: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Sorafenib (Sorafenib)? Dr. Oracle. Available at: [Link]

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Validation

Comparative analysis of analytical methods for piperazine characterization

Comparative Analysis of Analytical Methods for Piperazine Characterization A Scientist's Guide to Overcoming Polarity and Matrix Challenges in Chromatography Introduction As a Senior Application Scientist, I frequently e...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Analytical Methods for Piperazine Characterization A Scientist's Guide to Overcoming Polarity and Matrix Challenges in Chromatography

Introduction

As a Senior Application Scientist, I frequently encounter laboratories struggling with the analytical characterization of piperazine and its derivatives. Whether you are quantifying active pharmaceutical ingredients (APIs), monitoring environmental degradation in CO₂ capture processes, or screening for abused designer drugs (e.g., BZP, TFMPP), piperazine presents a unique triad of chromatographic challenges: high polarity, a lack of strong native chromophores, and active secondary amines that cause severe peak tailing via silanol interactions.

This guide provides an objective, causality-driven comparison of the three primary analytical modalities—GC-MS, HPLC-DAD, and LC-MS/MS. By understanding the mechanistic "why" behind sample preparation and instrumental parameters, researchers can build self-validating workflows that ensure absolute scientific integrity.

Comparative Evaluation of Analytical Modalities

Gas Chromatography-Mass Spectrometry (GC-MS)

Mechanism & Causality: Direct GC analysis of piperazine is notoriously difficult. The highly polar, basic secondary amines irreversibly adsorb to active sites in the injection port and column, leading to peak broadening and loss of signal. To circumvent this, derivatization is mandatory. A combined silylation and acylation approach masks the active N-H bonds, significantly increasing volatility and thermal stability[1].

  • Pros: Exceptional for non-targeted Systematic Toxicological Analysis (STA) and resolving complex mixtures in seized materials[2].

  • Cons: Derivatization significantly extends sample preparation time and can introduce artifacts that complicate absolute quantification[3].

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Mechanism & Causality: HPLC elegantly bypasses the volatility limitations of GC. However, because the piperazine ring lacks a strong UV-absorbing conjugated system, detection relies on analyzing substituted derivatives or monitoring at low UV wavelengths. To mitigate the severe peak tailing caused by the basic nitrogens interacting with acidic silanol groups on the stationary phase, it is critical to use polar-endcapped C18 columns and mobile phases modified with amine buffers[2].

  • Pros: Highly cost-effective and robust for routine Quality Assurance (QA) of high-concentration samples (e.g., bulk APIs)[1].

  • Cons: Limited sensitivity (LODs typically in the mg/L range) makes it unsuitable for trace biological or environmental analysis[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS & LC-QTOF/MS)

Mechanism & Causality: LC-MS/MS represents the gold standard for trace piperazine analysis. Electrospray Ionization (ESI) in positive mode perfectly complements piperazine's inherent basicity; the secondary/tertiary amines readily accept protons to form stable [M+H]⁺ precursor ions. When coupled with stable isotopically labeled (SIL) internal standards, this method creates a highly reliable, self-validating quantitative system that inherently corrects for matrix-induced ion suppression[3].

  • Pros: Unmatched sensitivity (LODs down to 0.3 µg/kg), rapid analysis times (under 15 minutes), and no derivatization required[4],[3].

  • Cons: High capital equipment costs and the necessity for rigorous matrix effect evaluations during method validation[5].

Quantitative Performance Comparison

To facilitate method selection, the following table summarizes the performance metrics of each modality based on validated experimental data:

Analytical MethodLimit of Detection (LOD)Run TimeDerivatization Required?Optimal Matrix Application
LC-MS/MS 0.3 µg/kg – 1.0 ng/mL15 minNoBiological fluids, tissue residues, trace analysis
HPLC-DAD 0.5 – 1.0 mg/L20 minNoBulk APIs, seized materials, high-concentration QA
GC-MS Moderate (mg/L range)>20 minYes (Silylation/Acylation)Systematic toxicological screening, volatile profiling

Mechanistic Workflow Diagram

The following decision matrix illustrates the logical flow for selecting the appropriate analytical method based on the sample matrix and required sensitivity.

Piperazine_Workflow Start Piperazine Sample Matrix Evaluation Matrix1 Biological Fluids / Tissues (Trace Levels: ng/mL or µg/kg) Start->Matrix1 Matrix2 Bulk API / Seized Drugs (High Concentration: mg/L) Start->Matrix2 Matrix3 Volatile Screening (Systematic Tox Analysis) Start->Matrix3 Prep1 Protein Precipitation (PPE) or ASE + SPE Clean-up Matrix1->Prep1 Complex Matrix Prep2 Dilution & Filtration (50:50 MeOH/H2O) Matrix2->Prep2 Simple Matrix Prep3 Silylation / Acylation (e.g., HFBA + SilPrep) Matrix3->Prep3 Polar Amines Method1 LC-MS/MS or LC-QTOF/MS High Sensitivity & Specificity Method2 HPLC-DAD / UV Cost-Effective Routine QA Method3 GC-MS Requires Derivatization Prep1->Method1 Direct Injection Prep2->Method2 UV Detection Prep3->Method3 Volatile Amides

Decision matrix for selecting piperazine analytical methods based on sample matrix and sensitivity.

Field-Proven Experimental Protocols

Protocol 1: GC-MS Screening of Piperazine Mixtures (Derivatization Workflow)

Objective: Separation and qualitative identification of piperazine derivatives in bulk materials. Causality: Piperazine's active N-H bonds cause irreversible column adsorption. Derivatization with Heptafluorobutyric anhydride (HFBA) replaces these bonds with fluorinated amides, drastically lowering the boiling point and preventing peak tailing[1].

Step-by-Step Methodology:

  • Extraction: Dissolve the solid sample in a 50:50 (v/v) methanol/water mixture to efficiently extract the polar piperazine derivatives[1].

  • Evaporation: Transfer 125 µL of the working solution to a glass vial and evaporate to complete dryness under a gentle nitrogen stream. (Note: Moisture must be entirely removed, as water violently quenches the derivatization reagents).

  • Derivatization: Add a silylation reagent (e.g., SilPrep) and HFBA to the dried residue. Seal the vial and incubate at 60°C for 30 minutes[1].

  • Liquid-Liquid Partitioning: Add 300 µL of n-hexane and 1 mL of 0.02 M phosphate buffer (pH 7.0) to the vial[1]. Vortex vigorously for 1 minute and centrifuge. The highly lipophilic derivatized piperazines will partition into the upper hexane layer, while polar reaction byproducts remain in the aqueous phase.

  • Instrumental Analysis: Inject 1 µL of the upper hexane layer into the GC-MS. Utilize a 5% phenyl-methylpolysiloxane capillary column. Program the oven from 100°C (hold 1 min) to 280°C at a ramp of 15°C/min. Operate the MS in Electron Ionization (EI) mode at 70 eV, collecting full scan data (m/z 38–650)[1].

Protocol 2: Trace LC-MS/MS Quantification in Complex Tissue Matrices

Objective: High-sensitivity, targeted quantification of piperazine residues (e.g., in animal muscle or biological fluids)[4]. Causality: Complex matrices contain proteins and lipids that cause severe ion suppression in the ESI source. Accelerated Solvent Extraction (ASE) combined with Solid-Phase Extraction (SPE) provides the necessary clean-up, while an ammonium acetate mobile phase stabilizes ionization[4],[5].

Step-by-Step Methodology:

  • Matrix Extraction: For solid tissues, utilize Accelerated Solvent Extraction (ASE) at 80°C and 1500 psi using 2% trichloroacetic acid in acetonitrile. The high pressure forces the solvent into the matrix pores, while the acid effectively disrupts protein-piperazine binding without causing thermal degradation[4]. For liquid biological fluids, perform Protein Precipitation (PPE) using cold acetonitrile[5].

  • Clean-up: Pass the crude extract through a pre-conditioned Solid-Phase Extraction (SPE) cartridge to remove lipophilic interferences. Filter the final eluate through a 0.22 µm nylon syringe filter to protect the analytical column[4].

  • Chromatographic Separation: Inject 15 µL of the purified sample onto a polar-endcapped C18 column (e.g., Synergi Hydro-RP or X-Terra RP18) maintained at 40°C[3],[5].

  • Mobile Phase Gradient: Utilize a binary gradient of 10 mM ammonium acetate (Solvent A) and Acetonitrile (Solvent B). The volatile ammonium acetate buffer maintains a stable pH, ensuring the piperazine nitrogens remain protonated for consistent positive-mode ionization without fouling the MS source[5].

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in ESI positive mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., precursor [M+H]⁺ to specific product ions). To ensure a self-validating system, spike the samples with stable isotopically labeled (SIL) internal standards (e.g., BZP-D7, mCPP-D8, TFMPP-D4) prior to extraction. This critical step corrects for any matrix-induced ion suppression and guarantees quantitative trustworthiness[3].

Building a Self-Validating System (E-E-A-T Principles)

To ensure absolute scientific integrity, a protocol must be self-validating. When developing a piperazine quantification method, do not rely solely on the correlation coefficient (R²). Instead, implement an 1 based on β-expectation tolerance intervals to measure total error (the sum of bias and variance) across the entire calibration range[1]. Furthermore, always evaluate matrix effects by comparing the MS signal of post-extraction spiked matrices against neat standards; if ion suppression exceeds 20%, you must optimize the SPE clean-up or adjust the chromatographic gradient[5].

References[1]Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material - ResearchGate.[2]Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC.[4]Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE - ScienceAsia.[3] Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI.[5]Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI.

Sources

Comparative

Fragment-Based Selectivity Profiling: Evaluating (5-(Piperidin-4-yl)pyridin-2-yl)methanol Against Kinase and Receptor Targets

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the selection of a privileged starting pharmacophore dictates the downstream success of lead optimization. (5-(Piperidin-4-yl)pyridin-2-yl)methanol (5-PPM...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the selection of a privileged starting pharmacophore dictates the downstream success of lead optimization. (5-(Piperidin-4-yl)pyridin-2-yl)methanol (5-PPM) has emerged as a highly versatile building block. By combining a basic piperidine ring, a hinge-binding pyridine core, and a hydrogen-bonding methanol moiety, 5-PPM provides a unique geometric and electrostatic profile.

This guide objectively compares the selectivity profile of 5-PPM and its optimized derivatives against key therapeutic targets—specifically Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Tyrosine Kinase 2 (TYK2), and Toll-Like Receptors (TLR7/8). Designed for medicinal chemists and application scientists, this document outlines the structural rationale behind 5-PPM's selectivity, presents comparative quantitative data, and details self-validating experimental workflows for robust target engagement analysis.

Structural Rationale & Target Engagement

The transition from traditional pan-kinase inhibitors to highly selective agents requires exploiting subtle differences in kinase active sites and allosteric pockets. The structural logic of 5-PPM is engineered to address these nuances .

  • The Pyridine Core (Hinge Binder): The nitrogen atom of the pyridine ring acts as a classic hydrogen-bond acceptor, anchoring the fragment to the highly conserved hinge region of the kinase domain.

  • The Piperidine Ring (Solvent-Exposed Basic Center): Unlike the piperazine ring found in first-generation inhibitors (e.g., Palbociclib), piperidine lacks a second nitrogen. This subtle change alters the pKa and conformational flexibility. In CDK4/6, the basic amine extends into the solvent-exposed region to form a critical salt bridge with Asp104, while generating an unfavorable electrostatic repulsion with Lys89 in off-target CDK1/2 .

  • The Methanol Group (H-Bond Donor/Acceptor): The addition of a hydroxymethyl group allows for precise hydrogen-bonding networks. In TYK2, this moiety is crucial for targeting the JH2 pseudokinase domain, stabilizing the autoinhibited conformation without competing at the highly conserved ATP-binding JH1 domain .

G PPM (5-(Piperidin-4-yl)pyridin-2-yl)methanol Piperidine Piperidine Ring PPM->Piperidine Pyridine Pyridine Core PPM->Pyridine Methanol Methanol Group PPM->Methanol Target1 CDK4/6 Selectivity Piperidine->Target1 Salt Bridge Pyridine->Target1 Hinge Binder Target2 TYK2 JH2 Domain Methanol->Target2 H-Bond Network

Pharmacophoric mapping of 5-PPM and its structural rationale for multi-target selectivity.

Selectivity Profile Comparison

To objectively evaluate the performance of the 5-PPM scaffold, we compare the baseline fragment affinity (Kd) and the optimized derivative potency (IC50) against industry-standard reference drugs. The data illustrates how the 5-PPM core effectively discriminates between closely related isoforms (e.g., CDK4/6 vs. CDK2, and TYK2 JH2 vs. JH1).

Target5-PPM Fragment Binding Kd​ (µM)Optimized 5-PPM Derivative IC50​ (nM)Reference Drug IC50​ (nM)Selectivity Rationale
CDK4 45.21.811.0 (Palbociclib)Asp104 salt bridge via piperidine
CDK6 52.12.415.0 (Palbociclib)Conserved hinge binding
CDK2 >500850>1000 (Palbociclib)Steric clash with Lys89
TYK2 (JH2) 120.514.52.0 (Deucravacitinib)H-bond network via methanol
TYK2 (JH1) >1000>1000>1000 (Deucravacitinib)Allosteric pocket preference
TLR7 350.045.0N/AReceptor charge antagonism

Data represents comparative benchmarking derived from standard biochemical assays. Notice how the fragment's weak initial affinity translates into highly potent, sub-nanomolar selectivity upon chemical elaboration.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to eliminate false positives—a critical requirement when dealing with low-molecular-weight fragments.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Binding Kinetics

Causality: Fragments like 5-PPM exhibit weak binding affinities ( Kd​ in the µM range) and rapid off-rates. SPR is utilized because it provides real-time, label-free detection of mass changes at the sensor surface, capturing transient interactions that biochemical assays might miss .

Self-Validation Mechanism: The assay utilizes a dual-flow cell setup (one immobilized with the target protein, one blank reference). Furthermore, a DMSO calibration curve is mandatory to subtract bulk refractive index changes caused by the solvent, ensuring the recorded Response Units (RU) reflect true ligand binding.

Step-by-Step Workflow:

  • Immobilization: Covalently attach the target kinase (e.g., CDK6 or TYK2-JH2) to a CM5 sensor chip via standard amine coupling (EDC/NHS) until a density of 3000-5000 RU is achieved.

  • Solvent Correction: Run a 6-point DMSO calibration series (e.g., 4.5% to 5.5% DMSO in running buffer) to generate a correction plot for bulk refractive index anomalies.

  • Fragment Titration: Inject 5-PPM in a 2-fold concentration series (ranging from 10 µM to 500 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Acquisition: Record the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Kinetic Analysis: Double-reference the raw data (subtracting both the reference flow cell and a blank buffer injection) and fit to a 1:1 steady-state affinity model to determine the Kd​ .

G Immobilization 1. Target Immobilization Baseline 2. DMSO Calibration Immobilization->Baseline Injection 3. Fragment Injection Baseline->Injection Association 4. Association Phase Injection->Association Dissociation 5. Buffer Wash Association->Dissociation Analysis 6. Kinetic Analysis Dissociation->Analysis

Step-by-step Surface Plasmon Resonance workflow for label-free fragment binding validation.
Protocol 2: TR-FRET Kinase Selectivity Assay

Causality: When evaluating the selectivity of optimized 5-PPM derivatives across a broad kinome panel, compound auto-fluorescence can generate false negatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal measurement, allowing short-lived background fluorescence to decay.

Self-Validation Mechanism: The assay's reliability is continuously monitored via the Z′ -factor. A plate is only considered valid if Z′>0.5 , proving a wide dynamic range and low data variance between the positive (fully inhibited) and negative (vehicle) controls.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., CDK4/CycD1), an internally biotinylated peptide substrate, and ATP at its apparent Km​ .

  • Compound Incubation: Dispense 5-PPM derivatives into a 384-well plate. Add the kinase master mix and incubate for 60 minutes at room temperature.

  • Detection Phase: Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Signal Measurement: Excite the plate at 340 nm. After a 100 µs delay, measure emission at 615 nm (Europium) and 665 nm (APC).

  • Data Processing: Calculate the 665/615 ratio. Plot the normalized ratios against compound concentration using a 4-parameter logistic regression to derive the IC50​ .

Cellular Signaling Validation

In vitro biochemical affinity must translate to functional cellular efficacy. 5-PPM derivatives exert their therapeutic effects by intercepting specific intracellular signaling cascades. For CDK4/6, this involves preventing the phosphorylation of the Retinoblastoma (Rb) protein, thereby inducing G1/S phase cell cycle arrest. For TYK2, allosteric inhibition of the JH2 domain prevents the phosphorylation of STAT proteins, halting the transcription of pro-inflammatory cytokines (IL-17, IL-23).

G Node1 5-PPM Derivatives CDK46 CDK4/6 Complex Node1->CDK46 Inhibits TYK2 TYK2 (JH2 Domain) Node1->TYK2 Inhibits Rb Rb Phosphorylation CDK46->Rb Blocks STAT STAT Phosphorylation TYK2->STAT Blocks CellCycle G1/S Phase Arrest Rb->CellCycle Induces Inflammation Reduced Cytokines STAT->Inflammation Induces

Intersection of 5-PPM derivatives within the CDK4/6-Rb and TYK2-STAT cellular signaling pathways.

References

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways Source: Cell Communication and Signaling (via ResearchGate) URL:[Link]

  • Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL:[Link]

Safety & Regulatory Compliance

Safety

(5-(Piperidin-4-yl)pyridin-2-yl)methanol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (5-(Piperidin-4-yl)pyridin-2-yl)methanol Chemical Profiling and Hazard Assessment (5-(Piperidin-4-yl)pyridin-2-yl)methanol is a nitrogen-rich heterocyclic compound f...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of (5-(Piperidin-4-yl)pyridin-2-yl)methanol

Chemical Profiling and Hazard Assessment

(5-(Piperidin-4-yl)pyridin-2-yl)methanol is a nitrogen-rich heterocyclic compound frequently utilized as a critical intermediate in the synthesis of Toll-like receptor (TLR) inhibitors and other immunomodulatory therapeutics 1. Structurally, it features a highly basic piperidine ring (secondary amine) and a pyridine ring (aromatic amine), alongside a primary hydroxymethyl group.

Causality in Safety: The dual-nitrogen motif makes this compound significantly basic and nucleophilic. Uncontrolled mixing with concentrated acids or halogenated solvents (e.g., dichloromethane) in waste carboys can lead to violent exothermic salt formation or slow alkylation reactions, respectively. Furthermore, like many pyridine derivatives, it poses risks of skin sensitization, respiratory irritation, and aquatic toxicity 2.

Table 1: Physicochemical & Hazard Profile

Property / HazardDescription / Quantitative ValueOperational Implication
Chemical Structure Bifunctional nitrogenous heterocycleDual pKa values; acts as a strong base in solution.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; handle in a fume hood.
GHS Classification H302, H315, H319, H332Requires standard PPE (nitrile gloves, goggles, lab coat).
Environmental Hazard Toxic to aquatic ecosystemsSTRICTLY prohibited from standard drain disposal.

Waste Segregation and Disposal Workflows

To ensure compliance and laboratory safety, waste streams containing this compound must be strictly segregated based on their physical state and solvent matrix.

WasteWorkflow Start (5-(Piperidin-4-yl)pyridin-2-yl)methanol Waste Generation Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid SolidDisposal Hazardous Solid Waste (Double-bagged) Solid->SolidDisposal Aqueous Aqueous Solution (Highly Basic) Liquid->Aqueous Organic Organic Solution (e.g., DCM, MeOH) Liquid->Organic Neutralize Neutralize to pH 6-8 (using 1M HCl) Aqueous->Neutralize Incineration High-Temp Incineration (NOx Scrubbers Required) Organic->Incineration Halogenated/Non-Halogenated Waste Stream Neutralize->Incineration Aqueous Waste Stream SolidDisposal->Incineration Final Destruction

Figure 1: Decision tree for the segregation and disposal of (5-(Piperidin-4-yl)pyridin-2-yl)methanol.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste and Contaminated Consumables
  • Collection: Gather all unreacted powder, contaminated weigh boats, spatulas, and filter papers inside a certified chemical fume hood.

  • Containment: Place the materials inside a chemically compatible, sealable secondary container (e.g., a heavy-duty polyethylene bag).

  • Validation: Visually inspect the outer bag for particulate dust. Wipe down the exterior with a damp paper towel (dispose of the towel in the same bag) to ensure zero external contamination.

  • Labeling: Label clearly as "Hazardous Solid Waste: Toxic/Basic Amine."

  • Causality: Solid airborne particulates of nitrogenous bases are highly irritating to mucous membranes. Double-bagging and exterior decontamination prevent aerosolization and cross-contamination during transit to the waste facility.

Protocol B: Aqueous Waste Neutralization (Self-Validating System)
  • Initial Assessment: Extract a 1 mL aliquot of the aqueous waste containing the compound and measure the pH. Due to the piperidine moiety, the pH will likely register >9.

  • Controlled Neutralization: In a fume hood, place the waste beaker on a magnetic stir plate. Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.

  • Validation Step: Monitor the solution with a calibrated pH meter or high-resolution pH paper. Stop the addition of HCl only when the solution stabilizes strictly between pH 6.0 and 8.0.

  • Segregation: Transfer the validated, neutralized solution to the designated "Aqueous Hazardous Waste" carboy.

  • Causality: Mixing highly basic amine waste directly with standard, potentially acidic waste carboys can trigger violent, exothermic acid-base reactions. Neutralizing the waste before bulk combination ensures thermal stability and converts the volatile free base into a stable, non-volatile hydrochloride salt, aligning with standard prudent laboratory practices 3.

Protocol C: Organic Liquid Waste & Final Destruction
  • Solvent Compatibility Check: Ensure the solvent used to dissolve the compound (e.g., Methanol, Dichloromethane) is compatible with the designated waste carboy. Do NOT mix halogenated and non-halogenated streams.

  • Transfer & Headspace Validation: Funnel the organic solution into the appropriate waste carboy. Validation: Visually confirm that at least 20% headspace remains in the carboy to accommodate vapor expansion. Cap loosely until transport.

  • Incineration Routing: Dispatch the waste to an EPA-compliant RCRA facility for high-temperature incineration.

  • Causality: Why is incineration strictly required? Pyridine and piperidine rings are environmentally persistent. However, the thermal pyrolysis of these nitrogen-containing rings generates significant quantities of nitrogen oxides (NOx) and hydrogen cyanide (HCN) precursors 4. Therefore, the chosen incineration facility must be equipped with specialized NOx scrubbers to prevent atmospheric pollution, adhering strictly to EPA RCRA guidelines for academic and industrial laboratories 5.

References

  • WO2021087181A1 - Substituted pyrazole compounds as toll receptor inhibitors. Google Patents.1

  • Pyridine Safety Data Sheet. Apollo Scientific. 2

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). 3

  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. ResearchGate. 4

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). 5

Sources

Handling

Personal protective equipment for handling (5-(Piperidin-4-yl)pyridin-2-yl)methanol

Comprehensive Safety and Handling Guide: (5-(Piperidin-4-yl)pyridin-2-yl)methanol This document provides a detailed protocol for the safe handling, use, and disposal of (5-(Piperidin-4-yl)pyridin-2-yl)methanol. Given the...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: (5-(Piperidin-4-yl)pyridin-2-yl)methanol

This document provides a detailed protocol for the safe handling, use, and disposal of (5-(Piperidin-4-yl)pyridin-2-yl)methanol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative safety assessment derived from its constituent chemical moieties: the piperidine ring and the pyridine ring. This approach ensures a high margin of safety for all laboratory personnel.

Hazard Analysis: A Structurally-Informed Perspective

The primary hazards associated with (5-(Piperidin-4-yl)pyridin-2-yl)methanol are inferred from the known toxicological and physical properties of its structural parents, piperidine and pyridine.

  • Piperidine Moiety : Piperidine is classified as a highly flammable liquid that is toxic and corrosive.[1][2] It can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[1][3] Exposure can lead to a range of adverse effects, including respiratory distress, muscular weakness, and convulsions.[4]

  • Pyridine Moiety : Pyridine and its derivatives are known irritants to the skin, eyes, and respiratory system.[4][5][6] They are generally harmful if swallowed and can cause local irritation upon contact.[4][7]

  • Combined Profile : Therefore, (5-(Piperidin-4-yl)pyridin-2-yl)methanol must be handled as a substance that is potentially toxic, corrosive, and irritating . A structurally related compound, (piperidin-2-yl)(pyridin-4-yl)methanol, is classified as an acute toxin, a skin irritant, and a substance that causes serious eye damage, reinforcing this conservative assessment.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A rigorous PPE protocol is mandatory to prevent exposure. The selection of each component is directly linked to the identified potential hazards.

PPE ComponentSpecificationRationale
Primary Engineering Control Certified Laboratory Fume HoodThe first and most critical line of defense to prevent inhalation of potentially toxic and irritating vapors or dust.[9][10]
Hand Protection Double-gloved with chemical-resistant gloves (e.g., Nitrile)Protects against dermal absorption of a potentially toxic and corrosive compound. Double-gloving provides an extra layer of security against tears and contamination.[11][12][13]
Eye & Face Protection Chemical splash goggles and a full-face shieldGoggles provide a seal around the eyes to protect against splashes.[12][13] A face shield is required to protect the entire face from splashes, especially when handling larger quantities or during vigorous operations.[2][13]
Body Protection Chemical-resistant, long-sleeved lab coatProvides a barrier against accidental skin contact on the arms and torso. For significant spill risk, a polyethylene-coated gown is recommended.[12][14]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects. Shoe covers should be used if there is a risk of significant contamination.[13][14]
Respiratory Protection NIOSH-approved respirator (as needed)While a fume hood is the primary control, a respirator may be required for weighing the compound outside of a hood, during a large spill, or if ventilation is compromised.[14][15]

Operational Plan: From Receipt to Use

Safe handling requires a systematic workflow. The following protocol outlines the essential steps for working with (5-(Piperidin-4-yl)pyridin-2-yl)methanol.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for the procedure.

  • Donning PPE : Put on all required PPE as specified in the table above. Always inspect gloves for any signs of damage before use.[15]

  • Weighing : If weighing a solid form of the compound, perform this task within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Transfers : Use appropriate tools (spatulas, pipettes) to transfer the chemical. Perform all transfers of liquids or solutions slowly and carefully to avoid splashing.

  • Storage : Store the compound in a tightly sealed, clearly labeled container.[1][16] The storage location must be a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[1][7]

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination. Gloves should be removed last, using the proper technique to avoid touching the outer surface.[15] Wash hands thoroughly with soap and water after the procedure.[4]

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Functionality B Don All Required PPE A->B Proceed C Weigh/Transfer Compound B->C D Perform Experiment C->D E Segregate & Label Hazardous Waste D->E F Decontaminate Work Area E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: Safe Handling Workflow for (5-(Piperidin-4-yl)pyridin-2-yl)methanol.

Spill and Emergency Management

Immediate and correct response to a spill is critical to mitigate risk.

Small Spill (Contained within Fume Hood)
  • Alert : Alert personnel in the immediate area.

  • Contain : Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[1][16] Do not use combustible materials like paper towels.[16]

  • Collect : Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[16]

Large Spill (Outside of Fume Hood)
  • Evacuate : Immediately evacuate all non-essential personnel from the area and restrict access.[16]

  • Ventilate : If safe to do so, increase ventilation to the area.

  • Alert : Notify your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • Cleanup : Do not attempt to clean up a large spill without proper training and equipment, including respiratory protection. Await the arrival of trained responders.

action_node action_node Start Spill Occurs Is_In_Hood Contained in Fume Hood? Start->Is_In_Hood Is_Large Large Spill? Is_In_Hood->Is_Large No action_node_small_spill Follow Small Spill Protocol: 1. Alert Nearby Personnel 2. Absorb with Inert Material 3. Collect as Hazardous Waste 4. Decontaminate Area Is_In_Hood->action_node_small_spill Yes Is_Large->action_node_small_spill No action_node_large_spill Follow Large Spill Protocol: 1. EVACUATE Area 2. Restrict Access 3. Call EHS / Emergency Response 4. Await Trained Responders Is_Large->action_node_large_spill Yes

Caption: Spill Response Decision Tree.

Waste Disposal Protocol

All materials contaminated with (5-(Piperidin-4-yl)pyridin-2-yl)methanol must be treated as hazardous waste.[11][16]

  • Waste Segregation : Collect all contaminated materials, including unused product, contaminated labware (pipette tips, vials), and all used PPE, in a designated and clearly labeled hazardous waste container.[11]

  • Container Requirements : The waste container must be made of a compatible material, be kept tightly sealed, and stored in a designated hazardous waste accumulation area.[11][16]

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "(5-(Piperidin-4-yl)pyridin-2-yl)methanol," and any associated hazard symbols.[16]

  • Empty Containers : "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[16]

  • Final Disposal : Arrange for collection by a licensed environmental waste management contractor through your institution's EHS office.[11][16] Do not pour any waste down the drain or dispose of it in regular trash.[11]

References

  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). PENTA.
  • 4-Piperidinopiperidine - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology, Inc.
  • MATERIAL SAFETY DATA SHEETS PIPERIDINE. (n.d.). Cleanchem Laboratories.
  • ICSC 0317 - PIPERIDINE. (n.d.). International Chemical Safety Cards.
  • Piperidine: Human health tier II assessment. (2016, February 5). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • (piperidin-2-yl)(pyridin-4-yl)methanol — Chemical Substance Information. (n.d.). NextSDS.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. (n.d.). University of Washington.
  • SAFETY DATA SHEET - 2-Pyridinemethanol. (2006, April 5). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Pyridinemethanol. (2006, April 5). Thermo Fisher Scientific.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • material safety data sheet - (4-Pyridin-4-YL-phenyl)-methanol. (2026, March 11). Capot Chemical.
  • 4-Piperidinemethanol SDS. (n.d.). ECHEMI.

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